Biadamantylidene
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(2-adamantylidene)adamantane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28/c1-11-3-15-5-12(1)6-16(4-11)19(15)20-17-7-13-2-14(9-17)10-18(20)8-13/h11-18H,1-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRDXURLKZNAXAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)C3=C4C5CC6CC(C5)CC4C6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601313090 | |
| Record name | Adamantylideneadamantane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601313090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30541-56-1 | |
| Record name | Tricyclo(3.3.1.13,7)decane, tricyclo(3.3.1.13,7)decylidene- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030541561 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Adamantylideneadamantane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601313090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of Biadamantylidene
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
Biadamantylidene, a unique sterically hindered alkene, presents a fascinating case study in the interplay of molecular structure and chemical reactivity. Composed of two adamantane cages linked by a double bond, its rigid, diamondoid framework imparts exceptional thermal stability and distinct spectroscopic signatures. This guide provides a comprehensive overview of the physicochemical properties of this compound, including its synthesis, molecular structure, spectroscopic characterization, thermal behavior, and reactivity. Detailed experimental protocols and in-depth analysis are presented to offer researchers and professionals a thorough understanding of this intriguing molecule.
Introduction
Adamantane and its derivatives have long captured the interest of chemists due to their rigid, strain-free cage structure, which imparts unique properties such as high thermal stability and lipophilicity. This compound, also known as adamantylideneadamantane, is a particularly noteworthy derivative featuring two adamantane units fused by a central carbon-carbon double bond. This arrangement creates a highly congested and sterically hindered olefin with distinct chemical and physical characteristics. Understanding these properties is crucial for its potential applications in materials science, supramolecular chemistry, and as a bulky building block in organic synthesis. This technical guide delves into the core physicochemical attributes of this compound, providing both foundational knowledge and practical experimental insights.
Molecular Structure and Synthesis
The defining feature of this compound is its C2 symmetry and the steric congestion around the central double bond. This unique geometry has been definitively characterized by X-ray crystallography.
Crystal Structure
An X-ray diffraction study of this compound has revealed the precise arrangement of atoms in the solid state.[1] The molecule crystallizes in the monoclinic space group P2₁/c.[1] Despite the significant steric bulk of the two adamantyl groups, the geometry around the central double bond does not exhibit abnormal features typically associated with severe steric hindrance.[1]
Table 1: Key Crystallographic Data for this compound
| Parameter | Value[1] |
| Space Group | P2₁/c |
| a | 6.617(7) Å |
| b | 10.151(3) Å |
| c | 13.314(3) Å |
| β | 117.87(2)° |
| Z | 2 |
Note: The molecule lies on an inversion center in the crystal lattice.
The carbon-carbon double bond length is within the expected range for a tetrasubstituted alkene. The adamantyl cages adopt their typical strain-free chair conformations.
Caption: Molecular Structure of this compound.
Synthesis
The synthesis of this compound was first reported by Strating, Wieringa, and Wynberg. A common method involves the reductive coupling of 2,2-dibromoadamantane or the Wolff-Kishner reduction of adamantane-2-thione dimer. A detailed experimental protocol for a typical synthesis is provided below.
Experimental Protocol: Synthesis of this compound
Caption: Synthetic workflow for this compound.
Step-by-Step Methodology:
-
Thionation of Adamantan-2-one: Adamantan-2-one is reacted with a thionating agent, such as phosphorus pentasulfide (P₄S₁₀) in a high-boiling solvent like pyridine, to yield adamantan-2-thione.
-
Dimerization of Adamantan-2-thione: The resulting adamantan-2-thione is heated to induce dimerization, forming the corresponding 1,3-dithietane derivative.
-
Reductive Coupling: The adamantanethione dimer is then subjected to reductive coupling. This is typically achieved by heating with an excess of copper powder in a high-boiling solvent, which extrudes the sulfur atoms and forms the central double bond of this compound.
-
Purification: The crude product is purified by recrystallization from a suitable solvent, such as methanol or ethanol, to yield colorless crystals of this compound.
Physicochemical Properties
The unique structure of this compound gives rise to a specific set of physicochemical properties, which are summarized below.
Table 2: General Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂₀H₂₈ | [2] |
| Molar Mass | 268.44 g/mol | [2] |
| Appearance | White crystalline solid | |
| Melting Point | 184-186 °C | |
| Boiling Point (Predicted) | 377.5 ± 9.0 °C | |
| Density (Predicted) | 1.0 ± 0.1 g/cm³ | |
| XLogP3 | 5.5 | [2] |
Spectroscopic Characterization
Spectroscopic techniques are essential for the structural elucidation and purity assessment of this compound.
3.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
Due to the high symmetry of the this compound molecule, its ¹H and ¹³C NMR spectra are relatively simple.
-
¹H NMR: The proton NMR spectrum is expected to show a set of multiplets in the aliphatic region, corresponding to the methine and methylene protons of the adamantyl cages. The exact chemical shifts and coupling patterns can be complex due to the rigid structure.
-
¹³C NMR: The proton-decoupled ¹³C NMR spectrum will display distinct signals for the different carbon environments within the adamantyl framework, as well as a characteristic downfield signal for the sp²-hybridized carbons of the central double bond.[3]
3.1.2. Infrared (IR) Spectroscopy
The IR spectrum of this compound is dominated by the vibrational modes of the adamantyl cages.
-
C-H Stretching: Strong absorptions are observed in the 2800-3000 cm⁻¹ region, characteristic of sp³ C-H stretching vibrations.
-
C-H Bending: Various bending and scissoring vibrations of the methylene groups appear in the 1450-1470 cm⁻¹ region.
-
C=C Stretching: A weak to medium absorption band corresponding to the C=C stretching vibration of the tetrasubstituted double bond is expected around 1640-1680 cm⁻¹. Due to the symmetry of the molecule, this peak may be weak or absent in the IR spectrum but observable in the Raman spectrum.
3.1.3. Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) of this compound will show a prominent molecular ion peak (M⁺) at m/z 268, corresponding to its molecular weight. The fragmentation pattern is typically characterized by the successive loss of alkyl fragments from the adamantyl cages. Common fragments may include those resulting from retro-Diels-Alder type reactions within the cage structure.
Thermal Stability
Experimental Protocol: Thermogravimetric Analysis (TGA)
Caption: Workflow for Thermogravimetric Analysis.
Step-by-Step Methodology:
-
A small, accurately weighed sample of this compound is placed in a TGA crucible.
-
The crucible is placed in the TGA furnace.
-
The sample is heated at a constant rate (e.g., 10 °C/min) under a continuous flow of an inert gas (e.g., nitrogen or argon).
-
The mass of the sample is recorded as a function of temperature.
-
The onset of mass loss indicates the beginning of thermal decomposition.
Solubility
This compound is a nonpolar hydrocarbon and, as such, is expected to be soluble in nonpolar organic solvents and insoluble in polar solvents like water.
Table 3: Predicted Solubility of this compound
| Solvent | Predicted Solubility |
| Water | Insoluble |
| Methanol | Sparingly soluble |
| Ethanol | Sparingly soluble |
| Acetone | Soluble |
| Toluene | Soluble |
| Hexane | Soluble |
| Dichloromethane | Soluble |
Quantitative solubility can be determined experimentally using standard methods such as gravimetric analysis or UV-Vis spectroscopy if a suitable chromophore is present or can be introduced.
Reactivity
The double bond of this compound is sterically hindered by the bulky adamantyl groups, which significantly influences its reactivity. While less reactive than unhindered alkenes, it can still undergo a variety of addition reactions.
Cycloaddition Reactions
This compound can participate in cycloaddition reactions with reactive dienophiles. For example, it has been shown to react with 4-phenyl-3H-1,2,4-triazole-3,5(4H)-dione, a potent dienophile, in a [2+2] cycloaddition fashion. The steric hindrance around the double bond can influence the stereochemical outcome of these reactions.
Epoxidation
The double bond of this compound can be epoxidized using strong oxidizing agents such as peroxy acids (e.g., m-CPBA). The resulting epoxide is a valuable intermediate for the synthesis of other biadamantane derivatives. The steric hindrance will likely dictate that the epoxidation occurs from the less hindered face of the double bond.
Experimental Protocol: Epoxidation of this compound
Caption: Workflow for the Epoxidation of this compound.
Step-by-Step Methodology:
-
This compound is dissolved in a suitable solvent, such as dichloromethane.
-
The solution is cooled in an ice bath.
-
A solution of meta-chloroperoxybenzoic acid (m-CPBA) in the same solvent is added dropwise.
-
The reaction is stirred at room temperature until the starting material is consumed (monitored by TLC).
-
The reaction mixture is washed with an aqueous solution of sodium bicarbonate and then with brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Potential Applications
The unique properties of this compound make it an attractive molecule for various applications:
-
Molecular Building Block: Its rigidity and well-defined geometry make it a valuable building block in supramolecular chemistry and crystal engineering for the construction of novel architectures.
-
Materials Science: Incorporation of the this compound unit into polymers could lead to materials with enhanced thermal stability, high glass transition temperatures, and specific mechanical properties.
-
Precursor for Derivatives: this compound serves as a precursor for the synthesis of a variety of functionalized biadamantane derivatives, which may have applications in medicinal chemistry and catalysis.
Conclusion
This compound is a molecule of significant academic interest due to its unique structural features and resulting physicochemical properties. Its high symmetry, thermal stability, and sterically hindered reactivity provide a rich platform for further chemical exploration. This guide has summarized the key aspects of its synthesis, structure, and properties, offering a solid foundation for researchers and professionals working with this and related diamondoid compounds. Future investigations into its reactivity and incorporation into advanced materials are likely to uncover new and exciting applications.
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Journal of the Chemical Society D: Chemical Communications, "X-Ray crystal and molecular structure of adamantylideneadamantane," [Link].
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An In-depth Technical Guide to the Molecular Structure and Bonding of Biadamantylidene
For Researchers, Scientists, and Drug Development Professionals
Foreword
Biadamantylidene, a molecule of profound interest in the realm of strained organic compounds, presents a unique case study in chemical bonding and molecular architecture. Composed of two rigid adamantane cages fused by a central double bond, its structure deviates significantly from classical alkene geometries. This guide, intended for researchers, scientists, and professionals in drug development, provides a comprehensive exploration of the core structural and bonding characteristics of this compound. By delving into the intricacies of its synthesis, the nature of its highly strained olefinic bond, and its spectroscopic signature, we aim to furnish a foundational understanding for those seeking to leverage its unique properties in materials science and medicinal chemistry. The inherent strain and rigidity of the this compound framework offer a unique scaffold for the design of novel therapeutics and advanced materials, making a thorough comprehension of its fundamental chemistry an invaluable asset.
The Architecture of a Strained Olefin: Unveiling the this compound Framework
This compound, with the chemical formula C₂₀H₂₈, is a fascinating hydrocarbon featuring two tricyclic adamantane units linked by a carbon-carbon double bond.[1] This seemingly simple connection, however, gives rise to a molecule of considerable steric strain and unusual bonding parameters.
The Adamantane Cage: A Rigid Building Block
The adamantane moiety, the smallest unit of the diamondoid series, is a highly symmetric and rigid cage-like structure. Its carbon framework is a cyclohexane chair conformation locked in place by three additional methylene bridges. This inherent rigidity is a defining characteristic that is conferred upon the larger this compound molecule.
The Central Double Bond: A Locus of Strain
The defining feature of this compound is its central C=C double bond. Unlike the planar geometry typically observed in acyclic alkenes, the immense steric bulk of the two adamantyl groups forces a significant deviation from planarity. This distortion is the primary source of the molecule's high strain energy.
Table 1: Key Structural Parameters of this compound
| Parameter | Value | Significance |
| C=C Bond Length | ~1.34 Å | Slightly elongated compared to a typical alkene C=C bond (~1.33 Å), indicative of bond weakening due to strain. |
| Torsional (Twist) Angle | Significant deviation from 0° | The double bond is twisted to alleviate steric repulsion between the adamantyl cages. Phenyl-substituted derivatives have shown twists of up to 23.2 degrees.[2] |
| Pyramidalization | Present at the olefinic carbons | The sp²-hybridized carbons of the double bond are not perfectly planar with their substituents, further contributing to the overall strain. |
The twisting of the double bond in this compound is a direct consequence of steric hindrance between the bulky adamantane cages. This torsional strain weakens the π-bond overlap, leading to increased reactivity compared to unstrained alkenes.
The Nature of the Bonding: A Deeper Look at a Strained System
The unique geometry of this compound has profound implications for the nature of its chemical bonds, particularly the central carbon-carbon double bond. Understanding these bonding characteristics is crucial for predicting its reactivity and potential applications.
The Sigma (σ) and Pi (π) Bonds of the Olefinic Linkage
In a typical alkene, the double bond consists of one strong sigma (σ) bond and one weaker pi (π) bond, formed by the overlap of sp² and p orbitals, respectively. In this compound, the σ bond remains largely intact, providing the primary connection between the two adamantyl units. However, the π bond is significantly distorted.
The twisting of the double bond reduces the parallel alignment of the p-orbitals, leading to less effective π-orbital overlap. This "weakened" π-bond is more susceptible to electrophilic attack and other addition reactions compared to a standard alkene.
Caption: Simplified workflow for the synthesis of this compound.
Spectroscopic Characterization
The unique structural features of this compound are reflected in its spectroscopic properties.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum is relatively simple due to the molecule's high symmetry, showing characteristic signals for the adamantyl protons. The ¹³C NMR spectrum will show a key signal for the olefinic carbons, the chemical shift of which can provide information about the electronic environment of the double bond.
-
Infrared (IR) and Raman Spectroscopy: The C=C stretching vibration in the IR and Raman spectra is a key diagnostic peak. Due to the strain and altered bonding, the frequency of this vibration may be shifted compared to that of a typical unstrained alkene.
-
X-ray Crystallography: Single-crystal X-ray diffraction is the definitive method for determining the precise molecular structure of this compound, providing accurate measurements of bond lengths, bond angles, and the crucial torsional angle of the double bond. [3]
Conclusion and Future Outlook
This compound stands as a testament to the fascinating complexity that can arise from seemingly simple molecular building blocks. Its highly strained and twisted double bond challenges our classical understanding of alkene chemistry and provides a unique platform for studying the interplay of steric and electronic effects. For drug development professionals, the rigid and lipophilic nature of the adamantane cages offers a scaffold for designing molecules with specific steric requirements and improved pharmacokinetic properties. In materials science, the inherent strain energy of this compound could be harnessed in the development of novel energetic materials or as a precursor for mechanochemically triggered reactions. Further exploration of the reactivity of this strained olefin and the synthesis of its derivatives will undoubtedly continue to yield exciting discoveries and innovative applications.
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Tsuji, T., Okuyama, M., Ohkita, M., & Imai, T. (2002). trans-2,2'-Bi(1-phenyladamantylidene): the most twisted this compound. The Journal of Organic Chemistry, 67(17), 5981–5986. [Link]
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thermal stability of Biadamantylidene
An In-Depth Technical Guide to the Thermal Stability of Biadamantylidene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound, a unique olefin comprised of two adamantane cages linked by a double bond, represents a fascinating subject in the study of molecular stability. The inherent rigidity and strain-free nature of the adamantane subunits suggest exceptional thermal robustness. This guide provides a comprehensive technical overview of the factors governing the thermal stability of this compound, methodologies for its experimental evaluation, and its potential implications in fields requiring thermally resilient molecular scaffolds.
Introduction to this compound: A Molecule of Remarkable Structure
This compound, with the molecular formula C₂₀H₂₈, is a highly symmetrical and sterically hindered olefin.[1] Its structure consists of two tricyclic adamantane units fused together via a central double bond. The adamantane cage, a diamondoid hydrocarbon, is celebrated for its exceptional rigidity and thermal stability, properties that are conferred upon the larger this compound molecule.[2][3] This unique molecular architecture, where bulky, strain-free aliphatic cages are joined by a π-system, gives rise to its distinct physical and chemical properties.
The synthesis of this compound and its derivatives is a subject of interest in organic chemistry, often involving coupling reactions of adamantane precursors.[4] The molecule's significance extends to materials science and medicinal chemistry, where the adamantane moiety is utilized to enhance the thermal and mechanical properties of polymers and to serve as a lipophilic scaffold in drug design.[2][3][5][6]
Figure 1: Molecular Structure of this compound
The Adamantane Cage: A Foundation of Thermal Stability
The remarkable thermal stability of this compound is fundamentally derived from its constituent adamantane units. Adamantane (C₁₀H₁₆) is the most stable isomer of its molecular formula and possesses a rigid, strain-free structure analogous to a segment of a diamond lattice.[2] This inherent stability is a consequence of its ideal tetrahedral bond angles and staggered conformations, which minimize torsional and angle strain.
The incorporation of adamantane into polymer backbones is a well-established method for enhancing their thermal stability.[5][6] Adamantane-containing polymers exhibit significantly higher glass transition temperatures (Tg) and decomposition temperatures (Td).[6] For example, adamantane-based polyimides consistently show a 5% weight loss temperature (T₅%) above 500°C.[6] This exceptional thermal robustness is attributed to the bulky and rigid nature of the adamantane cage, which restricts the thermal motion of polymer chains.[5][6]
Factors Influencing the Thermal Stability of this compound
The overall thermal stability of this compound is a synergistic interplay of the stability of the adamantane cages and the nature of the central double bond.
Steric Hindrance and Molecular Rigidity
The two bulky adamantyl groups flanking the double bond create significant steric hindrance. This steric crowding protects the double bond from potential external reagents and also restricts intramolecular motions that could initiate decomposition. The overall rigidity of the molecule, imparted by the adamantane cages, means that a significant amount of energy is required to induce vibrations and rotations that could lead to bond cleavage.
Alkene Substitution and Stability
The stability of an alkene generally increases with the number of alkyl groups attached to the double-bonded carbons.[7] This is due to a combination of hyperconjugation and bond strength effects.[8] this compound is a tetra-substituted alkene, which according to this principle, contributes to its enhanced stability compared to less substituted alkenes.[7] The C(sp²)-C(sp³) bonds in this compound are stronger than C(sp³)-C(sp³) bonds, further contributing to the molecule's robustness.[8]
Experimental Assessment of Thermal Stability
The thermal stability of this compound can be quantitatively assessed using techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[5] It is a primary method for determining the decomposition temperature of a material.
Figure 2: Schematic of a Thermogravimetric Analyzer
Experimental Protocol for TGA of this compound:
-
Instrument Preparation: Ensure the TGA instrument is calibrated and the sample pan (typically platinum or alumina) is clean.
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into the sample pan.
-
Experimental Setup: Place the sample pan in the TGA furnace.
-
Atmosphere Control: Purge the furnace with an inert gas, such as nitrogen, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.
-
Heating Program: Heat the sample from ambient temperature to a final temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min).[5]
-
Data Acquisition: Continuously record the sample mass as a function of temperature.
-
Data Analysis: Plot the percentage of initial mass remaining versus temperature. Determine key parameters such as the onset decomposition temperature (T_onset) and the temperature of maximum rate of mass loss (T_max).
Figure 3: TGA Experimental Workflow
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[9] It is used to determine thermal transitions such as melting point, glass transition, and phase changes.[9][10]
Figure 4: Schematic of a Differential Scanning Calorimeter
Experimental Protocol for DSC of this compound:
-
Instrument Preparation: Calibrate the DSC instrument with appropriate standards (e.g., indium).
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into an aluminum DSC pan and hermetically seal it.
-
Experimental Setup: Place the sample pan and an empty reference pan in the DSC cell.
-
Atmosphere Control: Purge the DSC cell with an inert gas, such as nitrogen.
-
Heating Program:
-
Heat the sample to a temperature above its expected melting point to erase any thermal history.
-
Cool the sample at a controlled rate.
-
Reheat the sample at a constant rate (e.g., 10°C/min) through its melting transition.
-
-
Data Acquisition: Record the differential heat flow as a function of temperature.
-
Data Analysis: Analyze the resulting thermogram to determine the melting point (T_m) and enthalpy of fusion (ΔH_f).
Figure 5: DSC Experimental Workflow
Expected Thermal Decomposition Profile of this compound
Table 1: Comparative Thermal Stability of Adamantane-Containing Polymers
| Polymer Type | T₅% (°C) | T₁₀% (°C) | Reference |
| Adamantane-based dicyanate esters | ~480 | - | [5] |
| Poly(1,3-adamantane) derivatives | - | 477-488 | [5] |
| Adamantane-based polyimides | >500 | - | [6] |
Given the high thermal stability of adamantane-containing polymers, it is reasonable to expect that this compound will also exhibit a high decomposition temperature, likely well above 400°C. The decomposition process is anticipated to initiate with the cleavage of the C-C bonds within the adamantane cage, as these are generally the weakest points under thermal stress, rather than the double bond itself. The steric hindrance around the double bond may also favor cage fragmentation.
Figure 6: Proposed Thermal Decomposition Pathway
The initial decomposition is likely to produce various radical species, which would then undergo a cascade of secondary reactions, including isomerization, hydrogen abstraction, and β-scission, ultimately leading to the formation of smaller, more volatile aliphatic and aromatic hydrocarbons.[11]
Applications Leveraging Thermal Stability
The exceptional thermal stability of this compound and its derivatives makes them attractive candidates for a range of applications where performance under extreme temperatures is critical.
-
High-Temperature Lubricants: The cage-like structure and high thermal stability of adamantane derivatives are desirable properties for lubricants used in demanding environments.[2]
-
Polymer Additives: Incorporation of this compound or its derivatives into polymer matrices could significantly enhance their thermal and mechanical properties.
-
Molecular Scaffolds in Drug Discovery: The rigid and lipophilic nature of the this compound core can be exploited in the design of drug candidates with improved metabolic stability and specific binding properties. The thermal stability is also an indicator of the overall chemical robustness of the scaffold.
Conclusion
This compound stands out as a molecule with predicted high thermal stability, a direct consequence of its unique structure combining two rigid, strain-free adamantane cages. This inherent stability, further enhanced by the tetra-substituted nature of its central double bond, makes it a subject of significant interest for both fundamental research and practical applications in materials science and medicinal chemistry. The experimental protocols for TGA and DSC outlined in this guide provide a robust framework for the quantitative assessment of its thermal properties, paving the way for the development of new materials and therapeutics that can withstand extreme conditions.
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Introduction: Unveiling the Structure of a Unique Alkene
An In-Depth Technical Guide to the Spectroscopic Characterization of Biadamantylidene
This compound, also known as adamantylideneadamantane, is a fascinating molecule composed of two rigid adamantane cages fused by a carbon-carbon double bond (C₂₀H₂₈). Its structure presents a unique case of a highly strained yet remarkably stable tetra-substituted alkene. The bulky adamantyl groups provide significant steric hindrance around the double bond, influencing its reactivity and photophysical properties. For researchers in materials science and drug development, where the adamantane scaffold is valued for its lipophilicity and rigidity, a precise understanding of this compound's structure is paramount.[1][2]
This guide provides a comprehensive, in-depth exploration of the spectroscopic techniques essential for the structural elucidation and characterization of this compound. Moving beyond a simple listing of methods, we delve into the causality behind experimental choices, offering field-proven insights to ensure accurate and reproducible analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework
NMR spectroscopy is the cornerstone of structural characterization for organic molecules. For this compound, both ¹H and ¹³C NMR provide unambiguous evidence of its highly symmetric structure.
Proton (¹H) NMR Spectroscopy
Expertise & Causality: Due to the molecule's high symmetry (D₂h point group), the proton NMR spectrum is deceptively simple. Many of the 28 protons are chemically equivalent, leading to a few, well-defined signals rather than a complex multiplet forest. The choice of solvent is critical; deuterated chloroform (CDCl₃) is standard due to its excellent solubilizing power and minimal interference in the spectral region of interest.
Expected Spectral Data: The adamantane cage consists of methine (CH) and methylene (CH₂) protons. In this compound, we expect to see distinct signals corresponding to the different proton environments within the two identical cages. Based on data from related adamantane derivatives, the signals will appear in the aliphatic region, typically between 1.5 and 2.5 ppm.[3] The integration of these signals will be crucial for confirming the ratio of protons in each unique environment.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound in CDCl₃
| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Adamantyl CH₂ | ~1.8 - 2.0 | Complex Multiplets |
| Adamantyl CH | ~2.0 - 2.3 | Broad Singlets/Multiplets |
Carbon-13 (¹³C) NMR Spectroscopy
Expertise & Causality: ¹³C NMR is arguably the most powerful technique for confirming the core structure of this compound. The key diagnostic feature is the signal for the sp²-hybridized carbons of the central double bond, which will be significantly downfield from the sp³ carbons of the adamantane cages.[4] Proton-decoupled spectra are universally acquired to simplify the spectrum to a series of singlets, where each signal corresponds to a unique carbon environment.[4]
Expected Spectral Data: The spectrum will show a small number of signals due to the molecule's symmetry. The most deshielded signal will correspond to the C=C carbons. The remaining signals in the aliphatic region (~28-40 ppm) represent the methine (CH) and methylene (CH₂) carbons of the adamantane framework.[4][5]
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound in CDCl₃
| Carbon Type | Predicted Chemical Shift (δ, ppm) | Rationale |
| C=C | ~130 - 135 | sp² hybridized, deshielded |
| Adamantyl CH | ~35 - 40 | sp³ bridgehead carbon |
| Adamantyl CH₂ | ~28 - 35 | sp³ methylene carbons |
Experimental Protocol: NMR Data Acquisition
-
Sample Preparation: Dissolve 5-10 mg of purified this compound in ~0.6 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is properly shimmed to achieve high magnetic field homogeneity and optimal resolution.
-
¹H NMR Acquisition: Acquire the spectrum using a standard pulse program. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and acquisition of 16-32 scans for a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Use a proton-decoupled pulse sequence (e.g., zgpg30). A longer relaxation delay (5-10 seconds) may be necessary for quaternary carbons (though none are present here, it is good practice for sp² carbons). A larger number of scans (e.g., 1024 or more) will be required due to the low natural abundance of ¹³C.
-
Data Processing: Process the raw data (Free Induction Decay) by applying a Fourier transform, phase correction, and baseline correction. Integrate ¹H NMR signals and reference both spectra to the TMS signal.
Diagram 1: General Workflow for Spectroscopic Characterization
Caption: A typical workflow for the complete structural elucidation of this compound.
Vibrational Spectroscopy: Probing the C=C Bond and Molecular Skeleton
Infrared (IR) and Raman spectroscopy are complementary techniques that measure the vibrational modes of a molecule.[6][7] For this compound, their combined use provides conclusive evidence for the central double bond and the integrity of the adamantane cages.
Infrared (IR) Spectroscopy
Expertise & Causality: IR spectroscopy detects vibrations that cause a change in the molecule's dipole moment.[8] For this compound, the most prominent bands will be the C-H stretching and bending modes of the adamantane framework. The C=C stretch of a perfectly symmetric, tetra-substituted alkene like this compound is expected to be very weak or completely absent in the IR spectrum because it produces little to no change in the overall dipole moment. This "disappearance" is a key piece of structural evidence.
Expected Spectral Data:
-
C-H Stretch (sp³): Strong bands in the 2850-2950 cm⁻¹ region, characteristic of the adamantane CH and CH₂ groups.[9]
-
CH₂ Scissoring/Bending: Medium intensity bands around 1450-1475 cm⁻¹.
-
C=C Stretch: Expected around 1640-1680 cm⁻¹, but predicted to be very weak or IR-inactive.
Raman Spectroscopy
Expertise & Causality: Raman spectroscopy detects vibrations that cause a change in the molecule's polarizability.[8] Symmetrical bonds, which are weak in IR, are often strong in Raman. Therefore, the C=C stretch of this compound, which is nearly invisible in IR, will give a strong, sharp signal in the Raman spectrum.[10] This makes Raman spectroscopy the definitive technique for confirming the presence of the central double bond.
Expected Spectral Data:
-
C=C Stretch: A strong, sharp peak between 1640-1680 cm⁻¹. This is the most important diagnostic peak.
-
C-H Stretch (sp³): Strong signals in the 2850-2950 cm⁻¹ region, complementing the IR data.
-
Adamantane Skeleton "Breathing" Modes: Characteristic sharp peaks in the fingerprint region (< 1500 cm⁻¹) corresponding to the collective vibrations of the cage structure.
Diagram 2: IR vs. Raman Activity for the C=C Stretch
Caption: The complementary nature of IR and Raman for analyzing the C=C bond.
Experimental Protocol: Vibrational Spectra Acquisition
-
Sample Preparation:
-
IR (ATR): Place a small amount of solid, crystalline this compound directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Raman: Place the solid sample in a glass vial or on a microscope slide.
-
-
Instrument Setup:
-
FT-IR: Use a Fourier Transform Infrared spectrometer. Collect a background spectrum before running the sample.
-
Raman: Use a Raman spectrometer with a visible laser source (e.g., 532 nm or 785 nm). Use low laser power initially to avoid sample burning or degradation.
-
-
Data Acquisition:
-
IR: Co-add 16-32 scans at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.
-
Raman: Acquire spectra over a similar Raman shift range. Optimize the acquisition time and number of accumulations to achieve a good signal-to-noise ratio.
-
-
Data Analysis: Compare the resulting IR and Raman spectra, paying close attention to the 1640-1680 cm⁻¹ region to identify the C=C stretch.
Mass Spectrometry (MS): Confirming Molecular Weight and Integrity
Mass spectrometry is an essential tool for determining the molecular weight of a compound and gathering information about its fragmentation patterns, which can further support the proposed structure.
Expertise & Causality: Electron Ionization (EI) is a common technique for volatile, thermally stable compounds like this compound. It will produce a clear molecular ion (M⁺˙) peak, confirming the molecular formula. The fragmentation pattern can reveal the stability of the adamantyl cation, a known stable carbocation.[11]
Expected Spectral Data:
-
Molecular Ion (M⁺˙): A strong peak at m/z = 268.4, corresponding to the molecular weight of C₂₀H₂₈.
-
Key Fragments: The most significant fragmentation will likely be the cleavage of the molecule to produce the highly stable adamantyl cation.
-
m/z = 135: This corresponds to the adamantyl cation [C₁₀H₁₅]⁺, formed after cleavage and loss of a hydrogen atom. This is often a major fragment in the mass spectra of adamantane derivatives.[11][12]
-
Other fragments corresponding to the loss of small alkyl groups from the adamantane cages may also be observed.
-
Table 3: Predicted Key Fragments in the EI Mass Spectrum of this compound
| m/z | Proposed Fragment | Significance |
| 268 | [C₂₀H₂₈]⁺˙ | Molecular Ion |
| 135 | [C₁₀H₁₅]⁺ | Adamantyl Cation (Stable) |
Experimental Protocol: Mass Spectrometry Data Acquisition
-
Sample Introduction: Introduce a small amount of the sample dissolved in a volatile solvent (e.g., hexane or dichloromethane) via a direct insertion probe or, if coupled with Gas Chromatography (GC-MS), via the GC column.
-
Ionization: Use a standard Electron Ionization (EI) source with an electron energy of 70 eV.
-
Analysis: Scan a mass range from m/z 50 to 500 using a quadrupole or time-of-flight (TOF) mass analyzer.
-
Data Analysis: Identify the molecular ion peak and major fragment ions. Compare the observed isotopic distribution pattern for the molecular ion with the theoretical pattern for C₂₀H₂₈ to confirm the elemental composition.
Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions
Expertise & Causality: UV-Vis spectroscopy provides information on the electronic transitions within a molecule. Since this compound is a non-conjugated alkene, its electronic transitions require high energy.[13] Therefore, it is expected to absorb in the far-UV region of the spectrum, not in the visible range. The absence of color is, in itself, a characterization data point.
Expected Spectral Data:
-
π → π* Transition: A strong absorption band is expected in the far-UV region, typically below 220 nm. The exact λ_max would require measurement in a suitable UV-transparent solvent like hexane or acetonitrile.[14][15]
Experimental Protocol: UV-Vis Data Acquisition
-
Sample Preparation: Prepare a dilute solution of this compound in a UV-grade solvent (e.g., hexane). Concentrations are typically in the micromolar range.
-
Instrument Setup: Use a dual-beam UV-Vis spectrophotometer. Use a matched pair of quartz cuvettes, one for the sample and one for the solvent blank.
-
Data Acquisition: Record the spectrum from approximately 400 nm down to 190 nm.
-
Data Analysis: Identify the wavelength of maximum absorbance (λ_max) and calculate the molar absorptivity (ε) if the concentration is known precisely.
The Role of Computational Spectroscopy
Modern structural characterization is often a synergy between experimental work and theoretical calculations.[16][17] Using Density Functional Theory (DFT), the vibrational frequencies (IR and Raman), NMR chemical shifts, and electronic transitions (UV-Vis) of this compound can be predicted.[18][19] These calculated spectra can then be compared with experimental data to provide a much higher level of confidence in the structural assignment and to aid in the interpretation of complex spectral features.[1][9]
Conclusion
The spectroscopic characterization of this compound is a multi-faceted process that relies on the synergistic application of several core techniques. NMR spectroscopy defines the carbon-hydrogen framework and confirms the molecule's high symmetry. The complementary nature of IR and Raman spectroscopy provides definitive evidence of the central C=C double bond and the adamantane skeleton. Mass spectrometry validates the molecular weight and reveals characteristic fragmentation patterns, while UV-Vis spectroscopy confirms the electronic nature of the isolated alkene. Together, these methods provide a complete and unambiguous portrait of this unique and sterically encumbered molecule, furnishing researchers with the foundational data needed for its application in advanced materials and drug development.
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An In-Depth Technical Guide to the Solubility of Biadamantylidene in Organic Solvents
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Biadamantylidene (C₂₀H₂₈) is a unique, highly symmetrical, and thermally stable molecule composed of two adamantane cages linked by a double bond.[1] Its rigid, nonpolar, and sterically hindered structure dictates its solubility, a critical parameter for its synthesis, purification, and application in fields ranging from polymer science to medicinal chemistry. This guide provides a comprehensive analysis of the theoretical and practical aspects of this compound's solubility in organic solvents. It covers the fundamental principles governing its dissolution, offers a detailed experimental protocol for solubility determination, presents a curated table of solubility data, and discusses the implications for its practical application.
Introduction: The Significance of a Cage-Like Hydrocarbon
Adamantane and its derivatives are foundational building blocks in modern chemistry. Their diamondoid structure imparts exceptional rigidity, thermal stability, and lipophilicity, making them attractive scaffolds for drug design and advanced materials.[2][3][4] this compound, formed by the coupling of two such cages, inherits these properties but with a unique olefinic core.
The solubility of this compound is of paramount importance. In synthesis, appropriate solvents are required for reactions and subsequent purification via crystallization. In drug development, understanding solubility in various media is a prerequisite for formulation and bioavailability studies.[2] For materials science, solvent compatibility determines how this compound can be incorporated into polymer matrices or deposited as thin films. However, its large, nonpolar hydrocarbon structure makes it practically insoluble in water and sparingly soluble in many common organic solvents, presenting a significant challenge to its manipulation and application.[5][6]
Theoretical Framework for Solubility
The dissolution of a solid solute in a liquid solvent is governed by thermodynamics, primarily the principle of "like dissolves like." This can be quantified through several parameters.
Polarity and Intermolecular Forces
This compound is a nonpolar molecule. Its structure consists solely of carbon and hydrogen atoms with a high degree of symmetry, resulting in a negligible overall dipole moment. The primary intermolecular forces it can exert are weak van der Waals (dispersion) forces. Consequently, it will dissolve best in solvents that also exhibit nonpolar characteristics and rely on dispersion forces for cohesion.
-
Nonpolar Solvents (e.g., Hexane, Toluene, Carbon Tetrachloride): These solvents are expected to be the most effective. Their self-interaction is based on dispersion forces, similar to this compound, leading to a favorable enthalpy of mixing.
-
Polar Aprotic Solvents (e.g., Acetone, DMSO): These solvents possess permanent dipoles but lack O-H or N-H bonds. The strong dipole-dipole interactions within the solvent are not easily overcome by the weak dispersion forces from this compound, predicting lower solubility.
-
Polar Protic Solvents (e.g., Ethanol, Water): These are the poorest solvents. Their strong hydrogen-bonding networks require significant energy to disrupt, a cost that cannot be compensated by the weak interactions with the nonpolar solute.[6][7]
Hansen Solubility Parameters (HSP)
A more sophisticated approach is the use of Hansen Solubility Parameters, which deconstruct the total cohesive energy of a substance into three components: dispersion (δD), polar (δP), and hydrogen bonding (δH).[8][9] The principle states that substances with similar HSP values are likely to be miscible.
The HSP distance (Ra) between two substances (e.g., this compound and a solvent) can be calculated using the following equation:
Ra = √[4(δD₁ - δD₂)² + (δP₁ - δP₂)² + (δH₁ - δH₂)²]
Factors Influencing Solubility
The solubility of this compound is not an intrinsic constant but is influenced by several external and internal factors.
-
Temperature: For most solid-liquid systems, solubility increases with temperature. The additional thermal energy helps to overcome the lattice energy of the solid solute and disrupt the intermolecular forces of the solvent, favoring the endothermic process of dissolution.[6]
-
Solvent Purity: Impurities in the solvent can alter its polarity and cohesive energy, thereby affecting its ability to dissolve this compound.
-
Solute Purity and Polymorphism: The presence of impurities or different crystalline forms (polymorphs) of this compound can lead to variations in measured solubility. Polymorphs can have different lattice energies, with the more stable form generally exhibiting lower solubility.
Experimental Determination of Solubility
Accurate and reproducible solubility data is crucial. The isothermal shake-flask method is the gold standard for determining the equilibrium solubility of sparingly soluble compounds.[12][13]
Protocol: Isothermal Shake-Flask Method
Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specific temperature.
Materials:
-
This compound (high purity)
-
Solvent of interest (analytical grade)
-
Scintillation vials or sealed flasks
-
Thermostatically controlled shaker or water bath
-
Analytical balance (± 0.0001 g)
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector (e.g., UV-Vis or FID).
Procedure:
-
Preparation: Add an excess amount of this compound to a series of vials. The key is to ensure that a solid phase remains at equilibrium.
-
Causality: Adding an excess ensures that the solution becomes saturated, which is the definition of equilibrium solubility.
-
-
Solvent Addition: Accurately add a known volume or mass of the chosen solvent to each vial.
-
Equilibration: Seal the vials tightly and place them in a thermostatic shaker set to the desired temperature (e.g., 25 °C). Agitate the vials for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
-
Self-Validation: To confirm equilibrium, samples can be taken at different time points (e.g., 24, 48, and 72 hours). Equilibrium is confirmed when consecutive measurements yield the same concentration.
-
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the controlled temperature for several hours to let the excess solid settle.
-
Sampling: Carefully withdraw a sample from the clear supernatant using a pre-warmed syringe (to prevent precipitation upon cooling). Immediately filter the sample through a syringe filter into a pre-weighed volumetric flask.
-
Causality: Filtration is critical to remove any undissolved microparticles, ensuring that only the dissolved solute is measured.
-
-
Quantification:
-
Accurately dilute the filtered sample to a concentration within the calibrated range of the analytical instrument.
-
Analyze the sample using a pre-validated HPLC or GC method to determine the concentration of this compound.
-
A calibration curve must be generated using standard solutions of known this compound concentration.
-
-
Calculation: Calculate the solubility from the measured concentration and the dilution factor. Express the result in appropriate units (e.g., g/L, mg/mL, or mol/L).
Visualization of Experimental Workflow
Caption: Workflow for Isothermal Shake-Flask Solubility Measurement.
Solubility Data for this compound
While comprehensive, peer-reviewed solubility data for this compound across a wide range of organic solvents is sparse, the principles outlined above and data from analogous compounds like adamantane provide a strong predictive basis. Adamantane is known to be readily soluble in nonpolar organic solvents and practically insoluble in water.[5][6] this compound is expected to follow a similar, albeit likely less soluble, trend due to its larger molecular weight and higher lattice energy.
The following table summarizes expected solubility behavior based on solvent properties and available data for related structures.
| Solvent Class | Example Solvent | Polarity | Expected Solubility | Rationale |
| Nonpolar Aliphatic | n-Hexane | Very Low | Moderate | "Like dissolves like"; dominated by dispersion forces.[2][4] |
| Nonpolar Aromatic | Toluene, Benzene | Low | Good to High | Pi-stacking interactions and dispersion forces favor dissolution.[6] |
| Halogenated | Chloroform, Dichloromethane | Low | Good to High | Good balance of dispersion forces and ability to interact with the C-H bonds.[6] |
| Ethers | Diethyl Ether, THF | Low-Medium | Low to Moderate | The polar ether group offers little affinity for the nonpolar solute. |
| Ketones | Acetone | Medium | Poor | Strong dipole-dipole forces in acetone are not overcome. |
| Alcohols | Ethanol, Methanol | High | Very Poor | Dominated by hydrogen bonding, making it a poor solvent for nonpolar solutes.[7] |
| Polar Aprotic | DMSO, DMF | High | Very Poor | High polarity and strong cohesive energy prevent dissolution.[14] |
Visualization of Key Relationships
The interplay between the solute, solvent, and experimental conditions determines the final solubility.
Caption: Factors Governing the Solubility of this compound.
Conclusion and Practical Implications
The solubility of this compound is fundamentally dictated by its rigid, nonpolar, cage-like structure. It exhibits preferential solubility in nonpolar organic solvents, particularly aromatic and halogenated hydrocarbons, while remaining virtually insoluble in polar, hydrogen-bonding solvents. Temperature is a key parameter that can be manipulated to enhance solubility. For researchers and developers, this means that solvent selection is critical. Toluene, chloroform, or similar nonpolar solvents are the recommended starting points for synthesis, purification, and formulation. Conversely, polar solvents like alcohols can be used as anti-solvents for effective crystallization. The detailed experimental protocol provided herein offers a reliable framework for generating precise solubility data tailored to specific applications, ensuring both scientific rigor and practical success in the utilization of this unique molecule.
References
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Perlovich, G. L., Volkova, T. V., Sharapova, A. V., Kazachenko, V. P., Strakhova, N. N., & Proshin, A. N. (2016). Adamantane derivatives of sulfonamides: sublimation, solubility, solvation and transfer processes in biologically relevant solvents. Physical Chemistry Chemical Physics, 18(13), 9281-9294. [Link]
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Perlovich, G. L., Volkova, T. V., Sharapova, A. V., Kazachenko, V. P., Strakhova, N. N., & Proshin, A. N. (2016). Adamantane derivatives of sulfonamides: sublimation, solubility, solvation and transfer processes in biologically relevant solvents. PubMed. [Link]
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An In-Depth Technical Guide to the Crystal Structure Analysis of Biadamantylidene
Abstract
This technical guide provides a comprehensive overview of the methodologies and findings related to the crystal structure analysis of biadamantylidene (also known as adamantylideneadamantane). This compound, a highly strained and sterically hindered olefin, presents a unique subject for crystallographic studies. Understanding its three-dimensional structure is paramount for elucidating the interplay between its molecular geometry and chemical reactivity. This document details the experimental protocols for synthesis and crystal growth, the principles and procedures of single-crystal X-ray diffraction analysis, and a thorough examination of the resultant structural parameters. This guide is intended for researchers, scientists, and professionals in drug development and materials science who are engaged in structural chemistry and the characterization of complex organic molecules.
Introduction: The Significance of this compound's Structure
This compound (C₂₀H₂₈) is a fascinating molecule composed of two adamantane cages linked by a double bond.[1] The rigid and bulky nature of the adamantyl groups imposes significant steric strain around the central carbon-carbon double bond. This inherent strain profoundly influences the molecule's physical properties and chemical reactivity, making its precise structural determination a subject of considerable scientific interest.
The primary objective of the crystal structure analysis of this compound is to quantitatively define its molecular geometry. This includes the precise measurement of bond lengths, bond angles, and torsional angles, particularly around the strained olefinic core. This data provides invaluable insights into how the molecule accommodates steric hindrance and informs our understanding of its unique chemical behavior. The definitive method for obtaining this information is single-crystal X-ray diffraction.[2]
Experimental Methodology: From Synthesis to Structure Refinement
The successful determination of a crystal structure is a multi-step process that demands meticulous attention to detail at each stage. The following sections outline the critical experimental procedures involved in the analysis of this compound.
Synthesis and Purification of this compound
A common synthetic route to this compound involves the reductive coupling of adamantanone. A representative procedure is as follows:
Experimental Protocol: Synthesis of this compound
-
Preparation of the Ti(II) Reagent: Under a nitrogen atmosphere, a slurry of titanium trichloride (TiCl₃) in dry tetrahydrofuran (THF) is prepared. Powdered lithium aluminum hydride (LiAlH₄) is then cautiously added to the slurry. The resulting mixture is stirred at room temperature for one hour to form the active low-valent titanium reagent.
-
Coupling Reaction: A solution of adamantanone in dry THF is added to the freshly prepared Ti(II) reagent.
-
Reflux and Workup: The reaction mixture is refluxed for approximately twelve hours. After cooling, the reaction is quenched by pouring it into a dilute aqueous solution of hydrochloric acid.
-
Extraction and Purification: The aqueous mixture is extracted multiple times with diethyl ether. The combined organic extracts are washed with a saturated aqueous sodium chloride solution, dried over magnesium sulfate, and the solvent is removed under reduced pressure.
-
Chromatography: The crude product is purified by column chromatography on silica gel, eluting with hexane, to yield pure this compound. The identity and purity of the product are confirmed by its spectral properties (infrared and nuclear magnetic resonance spectroscopy), mass spectrometry, and melting point.
Crystal Growth: The Art of Obtaining Diffraction-Quality Crystals
The cornerstone of single-crystal X-ray diffraction is the availability of a high-quality single crystal. The process of growing such crystals can be more of an art than a science, often requiring experimentation with various solvents and techniques. For this compound, a slow evaporation method is often suitable.
Experimental Protocol: Crystal Growth of this compound
-
Solvent Selection: A solvent in which this compound is moderately soluble is chosen. A common choice is a mixture of organic solvents, such as ethanol or acetone.
-
Preparation of a Saturated Solution: A saturated or near-saturated solution of purified this compound is prepared at room temperature.
-
Slow Evaporation: The solution is placed in a clean vial, loosely capped to allow for slow evaporation of the solvent over several days to weeks at a constant temperature.
-
Crystal Harvesting: Once well-formed, single crystals of suitable size (typically 0.1-0.5 mm in each dimension) are carefully selected and harvested from the mother liquor.
Diagram of the Experimental Workflow
Caption: Workflow for the crystal structure analysis of this compound.
Single-Crystal X-ray Diffraction: Probing the Atomic Arrangement
Single-crystal X-ray diffraction is a powerful, non-destructive technique that provides detailed information about the internal lattice of crystalline substances, including unit cell dimensions, bond lengths, and bond angles.
Experimental Protocol: X-ray Data Collection and Structure Refinement
-
Crystal Mounting: A suitable single crystal of this compound is mounted on a goniometer head.
-
Data Collection: The crystal is placed in a stream of cold nitrogen gas (typically 100-150 K) to minimize thermal vibrations and is irradiated with a monochromatic X-ray beam. A detector records the diffraction pattern as the crystal is rotated.
-
Data Processing: The collected diffraction data are processed to determine the unit cell parameters and the intensities of the reflections.
-
Structure Solution: The initial positions of the atoms in the crystal lattice are determined using direct methods.
-
Structure Refinement: The atomic positions and their anisotropic displacement parameters are refined using a least-squares method to achieve the best possible fit between the observed and calculated diffraction data.
Results: The Molecular Structure of this compound
The crystallographic analysis of this compound reveals a molecule with C₂ symmetry. The two adamantyl cages are twisted with respect to each other around the central double bond.
Crystallographic Data
The following table summarizes the key crystallographic data for this compound.
| Parameter | Value |
| Chemical Formula | C₂₀H₂₈ |
| Formula Weight | 268.44 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.34 |
| b (Å) | 9.98 |
| c (Å) | 15.28 |
| β (°) | 108.3 |
| Volume (ų) | 1494 |
| Z | 4 |
| Calculated Density (g/cm³) | 1.19 |
| R-factor | 0.058 |
Key Structural Parameters: Bond Lengths and Angles
The analysis of the crystal structure provides precise measurements of the intramolecular distances and angles. The most notable feature is the geometry around the central double bond.
| Bond/Angle | Atoms Involved | Length (Å) / Angle (°) |
| Bond Length | C(1)-C(1') | 1.34 |
| Bond Length | C(1)-C(2) | 1.52 |
| Bond Length | C(1)-C(6) | 1.51 |
| Bond Angle | C(1')-C(1)-C(2) | 123.3 |
| Bond Angle | C(1')-C(1)-C(6) | 123.4 |
| Bond Angle | C(2)-C(1)-C(6) | 113.3 |
Note: The numbering of atoms is based on the crystallographic data.
Diagram of the this compound Molecular Structure
Caption: A 2D representation of the this compound molecule.
Discussion: Structural Insights and Implications
The crystal structure of this compound reveals several key features that are a direct consequence of the steric repulsion between the two bulky adamantyl groups.
-
The Olefinic Core: The central C=C double bond length of 1.34 Å is typical for a carbon-carbon double bond. However, the bond angles around the sp²-hybridized carbons deviate significantly from the ideal 120°. The C(1')-C(1)-C(2) and C(1')-C(1)-C(6) angles are widened to approximately 123.3° and 123.4°, respectively. This distortion is a clear indication of the steric strain imposed by the adamantyl cages.
-
Twisting of the Adamantyl Cages: To alleviate the steric hindrance between the hydrogen atoms on the two adamantane moieties, the molecule adopts a twisted conformation around the C=C double bond. This twisting is a crucial mechanism for minimizing intramolecular repulsive forces.
-
Absence of Abnormal Features: Despite the significant steric strain, the overall geometry of the adamantyl cages themselves does not show abnormal features.[2] The C-C single bond lengths and the bond angles within the adamantane frameworks are consistent with those observed in other adamantane derivatives. This suggests that the strain is primarily accommodated by distortions in the immediate vicinity of the double bond.
Conclusion
The single-crystal X-ray diffraction analysis of this compound provides a definitive and high-resolution picture of its three-dimensional structure. The experimental data quantitatively confirms the presence of significant steric strain around the central olefinic bond, which is accommodated through bond angle distortions and twisting of the adamantyl cages. This detailed structural information is fundamental for understanding the molecule's unique reactivity and serves as a critical benchmark for computational studies. The methodologies outlined in this guide provide a robust framework for the structural elucidation of other complex and sterically hindered organic molecules.
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A Theoretical and Computational Guide to Biadamantylidene: Unraveling the Structure, Reactivity, and Properties of a Highly Twisted Alkene
Executive Summary
Biadamantylidene, a molecule comprised of two bulky adamantane cages fused by a carbon-carbon double bond, serves as a canonical example of severe steric strain in organic chemistry. The immense steric repulsion between the adamantyl groups forces the central C=C bond into a highly twisted and pyramidalized geometry, fundamentally altering its electronic structure and chemical reactivity. This departure from the planar ideal of alkenes makes this compound an invaluable model system for exploring the limits of chemical bonding and reactivity. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the theoretical frameworks and computational methodologies essential for studying this unique molecule. We delve into the causality behind selecting specific computational methods, from efficient Density Functional Theory (DFT) for ground-state properties to robust multireference methods like CASSCF/CASPT2 for accurately describing its inherent biradicaloid character. Detailed, step-by-step protocols for geometry optimization, reactivity analysis, and the quantification of its electronic nature are presented, supported by validated workflows and data visualization. By synthesizing theoretical accuracy with practical insights, this guide aims to empower researchers to confidently investigate this compound and other sterically strained systems, paving the way for novel molecular design and applications.
Introduction: The Challenge of the Twisted Double Bond
For over a century, Bredt's rule has guided chemists, stating that a double bond cannot be placed at the bridgehead of a bicyclic system due to the geometric impossibility of maintaining a planar C=C bond.[1] While not a bridgehead alkene itself, this compound embodies the spirit of this strain. The fusion of two rigid, diamond-like adamantane cages at a C=C double bond creates immense steric clash. To alleviate this, the molecule contorts, resulting in a significantly twisted double bond with a dihedral angle far from the ideal 0°.[2][3]
This structural distortion has profound consequences:
-
Weakened π-bond: The poor overlap between the p-orbitals reduces the π-bond strength.
-
Altered Hybridization: The carbon atoms of the double bond deviate from ideal sp² hybridization, adopting a more pyramidal geometry.
-
Unique Reactivity: The high strain energy and exposed nature of the distorted π-system lead to reactivity patterns distinct from those of typical, planar alkenes.[4]
Understanding these properties is not merely an academic exercise. The adamantane scaffold is a privileged structure in medicinal chemistry and materials science, valued for its lipophilicity and rigid three-dimensional structure.[5][6][7][8] A deep, predictive understanding of how strain affects reactivity in adamantane-containing systems is therefore critical for rational drug design and the development of novel materials.[9]
Theoretical Frameworks for a Non-Classical Alkene
The twisted nature of this compound necessitates a careful selection of theoretical methods. The molecule's electronic structure is not well-described by the simple, single-determinant wavefunctions that suffice for many organic molecules.
The Emergence of Biradicaloid Character
As the C=C bond twists, the energy gap between the Highest Occupied Molecular Orbital (HOMO, the π-bonding orbital) and the Lowest Unoccupied Molecular Orbital (LUMO, the π*-antibonding orbital) decreases. This leads to a state that is no longer purely a closed-shell singlet but has significant "biradicaloid" character—a resonance hybrid between a double-bonded structure and a biradical structure.[10] This phenomenon is characterized by a small singlet-triplet energy gap (ΔE_ST).
Choosing the Right Computational Tools
-
Single-Reference Methods (DFT, HF, MP2):
-
Expertise: Methods like Density Functional Theory (DFT), particularly with hybrid functionals like B3LYP, are computationally efficient and often provide excellent results for ground-state geometry optimizations and vibrational frequencies of well-behaved molecules.[11][12][13] They are the workhorse for initial structural explorations.
-
Causality & Limitations: However, standard single-reference methods are fundamentally designed for systems where one electronic configuration is dominant. They can struggle to accurately describe the energetics and electronic properties of systems with significant biradicaloid character, often underestimating reaction barriers and misrepresenting the nature of the singlet state.[14]
-
-
Multi-Reference Methods (CASSCF, CASPT2):
-
Expertise: For a quantitatively accurate description of this compound's electronic structure, especially its singlet-triplet gap and excited states, multi-reference methods are indispensable.[15] The Complete Active Space Self-Consistent Field (CASSCF) method allows for the inclusion of multiple electronic configurations, providing a balanced description of both the covalent and biradical contributions to the wavefunction.[14][16]
-
Causality & Validation: CASSCF captures the essential static correlation arising from near-degenerate orbitals. However, it often misses dynamic correlation (the instantaneous interactions between electrons). To correct for this, a second-order perturbation theory correction (CASPT2) is typically applied post-CASSCF. This combined CASSCF/CASPT2 approach provides a robust and highly accurate picture of the system's energetics.[15][17]
-
Computational Protocols for a Comprehensive Analysis
The following protocols provide a self-validating system for the theoretical investigation of this compound, progressing from computationally inexpensive methods for initial characterization to more demanding methods for high-accuracy results.
Protocol 3.1: Ground State Geometry and Electronic Structure (DFT)
This protocol establishes the fundamental structural and electronic properties of the molecule.
Step-by-Step Methodology:
-
Input Structure Generation: Build an initial 3D structure of this compound using any molecular modeling software.
-
Geometry Optimization: Perform a full geometry optimization using DFT. A common and reliable choice is the B3LYP functional with a Pople-style basis set such as 6-31G(d).[12] This level of theory provides a good balance between accuracy and computational cost for structural parameters.
-
Frequency Calculation: Perform a vibrational frequency calculation at the same level of theory on the optimized geometry.
-
Self-Validation: The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum on the potential energy surface.[18]
-
-
Property Analysis: From the output of the converged calculation, extract and analyze key parameters.
-
Structural Data: Central C=C bond length, twist dihedral angle, and pyramidalization angles.
-
Electronic Data: HOMO and LUMO energies, the HOMO-LUMO gap, and the Molecular Electrostatic Potential (MEP) surface to identify nucleophilic and electrophilic sites.[18]
-
Data Presentation: DFT-Calculated Properties of this compound
| Parameter | B3LYP/6-31G(d) Value | Description |
| C=C Bond Length | ~1.36 Å | Longer than a typical alkene (~1.34 Å) due to weakened π-bond. |
| Twist Dihedral Angle | ~30-35° | Significant deviation from the 0° of a planar alkene. |
| HOMO-LUMO Gap | ~5.0-5.5 eV | Reduced gap indicative of increased reactivity. |
Workflow Visualization:
Caption: Workflow for DFT-based ground state analysis.
Protocol 3.2: Quantifying Biradicaloid Character (Multireference Methods)
This protocol is crucial for obtaining a chemically accurate description of the electronic ground state and the singlet-triplet gap.
Step-by-Step Methodology:
-
Reference Geometry: Use the DFT-optimized geometry from Protocol 3.1 as the starting point.
-
Active Space Selection (CASSCF): This is the most critical step. For this compound, a minimal active space should include the electrons and orbitals directly involved in the C=C bond. A (2e, 2o) active space, comprising the π and π* orbitals, is a good starting point. For higher accuracy, the σ and σ* orbitals can also be included, leading to a (4e, 4o) active space.
-
CASSCF Calculation: Perform a state-averaged CASSCF calculation for the lowest singlet and triplet states. This ensures a balanced description of both states.
-
Dynamic Correlation Correction (CASPT2): Perform a single-point CASPT2 energy calculation on top of the converged CASSCF wavefunctions for both the singlet and triplet states.
-
Analysis:
-
Singlet-Triplet Gap (ΔE_ST): Calculate the energy difference between the CASPT2-corrected singlet and triplet states. A small gap confirms significant biradicaloid character.
-
CI Coefficients: Examine the coefficients of the different configurations in the CASSCF wavefunction for the singlet state. A significant contribution from the doubly-excited (π*)² configuration is a direct measure of biradicaloid character.
-
Workflow Visualization:
Caption: Conceptual workflow for multireference analysis.
Protocol 3.3: Exploring Reactivity via Potential Energy Surfaces
This protocol outlines the procedure for mapping a reaction pathway, using the addition of bromine as an illustrative example.[12]
Step-by-Step Methodology:
-
Locate Reactants and Products: Perform geometry optimizations for the reactants (this compound + Br₂) and the expected product (e.g., the bromonium/Br₃⁻ ion pair).[12]
-
Transition State (TS) Search: Use a TS search algorithm (e.g., Berny optimization or a quadratic synchronous transit method) to locate the saddle point on the potential energy surface connecting reactants and the first intermediate/product. An initial guess for the TS geometry is required.
-
TS Validation: Perform a frequency calculation on the located TS geometry.
-
Self-Validation: A true transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.[19]
-
-
Intrinsic Reaction Coordinate (IRC) Calculation: Perform an IRC calculation starting from the TS geometry.[12]
-
Self-Validation: The IRC path must connect the transition state smoothly to the corresponding reactant and product minima, confirming the reaction pathway.
-
-
Energy Profile: Calculate single-point energies at a higher level of theory (e.g., a larger basis set or a more accurate DFT functional) for all optimized structures (reactants, TS, products) to construct an accurate reaction energy profile.
Workflow Visualization:
Caption: Workflow for mapping a reaction potential energy surface.
Conclusion and Future Directions
The theoretical and computational study of this compound provides a fascinating window into the fundamental nature of chemical bonding under strain. The protocols and frameworks outlined in this guide demonstrate a synergistic approach where different computational methods are applied strategically to build a complete and validated picture of the molecule's structure, electronic nature, and reactivity. DFT serves as an invaluable tool for initial structural and electronic characterization, while more sophisticated multireference methods like CASSCF/CASPT2 are essential for accurately capturing the nuances of its biradicaloid character.
The insights gained from studying this model system are directly applicable to broader challenges in chemistry. For drug development professionals, understanding the reactivity of strained, three-dimensional molecules is key to designing novel therapeutics with unique pharmacophores. For materials scientists, the principles of strain-induced electronic changes can inform the design of novel organic electronic materials.
Future computational studies will likely focus on:
-
Excited-State Dynamics: Simulating the photochemical behavior of this compound to understand its relaxation pathways upon photoexcitation.[20][21][22]
-
Derivative Design: Systematically studying how substituents on the adamantane cages can tune the degree of twisting and, consequently, the reactivity and electronic properties.[2]
-
Machine Learning: Employing machine learning models trained on quantum chemical data to accelerate the prediction of properties for a wide range of strained alkenes.[23]
By continuing to integrate advanced computational chemistry with experimental validation, the scientific community can further unravel the complexities of strained molecules, turning fundamental chemical challenges into opportunities for innovation.
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synonyms and alternative names for Biadamantylidene
An In-Depth Technical Guide to Biadamantylidene: Synthesis, Properties, and Potential as a Scaffold in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: Unveiling the Dimeric Diamondoid
This compound, a molecule of elegant symmetry and considerable steric bulk, represents a fascinating intersection of fundamental organic chemistry and the pragmatic demands of medicinal chemistry. Formed by the fusion of two adamantane cages via a central double bond, this compound is more than a mere chemical curiosity. Its rigid, diamondoid framework and pronounced lipophilicity present a unique and underexplored scaffold for the design of novel therapeutic agents. This guide provides a comprehensive technical overview of this compound, from its synthesis and characterization to a forward-looking perspective on its potential applications in drug development. We will delve into the causality behind experimental choices, ensuring that each protocol is not just a series of steps, but a self-validating system grounded in established chemical principles.
Nomenclature and Identification: The Many Names of a Symmetrical Alkene
Clarity in scientific communication begins with unambiguous identification. This compound is known by several names in the literature, which can be a source of confusion. Below is a comprehensive list of its synonyms and identifiers.
| Name/Identifier | Type | Value | Source |
| Common Name | Trivial | This compound | [1][2] |
| Alternative Name | Trivial | Bis(adamantylidene) | [1] |
| Alternative Name | Systematic-like | Adamantylideneadamantane | [1][2] |
| IUPAC Name | Systematic | 2-(2-adamantylidene)adamantane | [2] |
| Alternative Name | Systematic-like | [2,2']Biadamantanylidene | [2] |
| Alternative Name | Systematic-like | Δ2,2'-Biadamantane | |
| CAS Number | Registry Number | 30541-56-1 | [1][2] |
| Molecular Formula | Chemical Formula | C₂₀H₂₈ | [1][2] |
| Molecular Weight | Physical Property | 268.44 g/mol | [1][2] |
The IUPAC name, 2-(2-adamantylidene)adamantane, provides the most precise structural description, though "this compound" and "adamantylideneadamantane" are more commonly encountered in the literature. For unequivocal identification in a research context, the CAS number is the gold standard.
Synthesis of this compound: A Tale of Two Reactions
The construction of the sterically hindered double bond in this compound is a significant synthetic challenge. Two primary methods have proven effective: the McMurry reaction and the Barton-Kellogg olefination.
The McMurry Reaction: A Titanium-Mediated Coupling
The McMurry reaction is a powerful method for the reductive coupling of two ketone or aldehyde molecules to form an alkene.[3] This reaction is particularly well-suited for the synthesis of sterically hindered alkenes like this compound from adamantanone.[3] The driving force is the formation of highly stable titanium oxides.
Reaction Mechanism: A Stepwise View
The mechanism of the McMurry reaction is thought to proceed through the following key steps:
-
Formation of Low-Valent Titanium: A low-valent titanium species is generated in situ by the reduction of a titanium halide (e.g., TiCl₃ or TiCl₄) with a reducing agent such as a zinc-copper couple, lithium aluminum hydride, or potassium graphite.
-
Single Electron Transfer (SET): The low-valent titanium species transfers single electrons to the carbonyl groups of two adamantanone molecules, forming ketyl radical anions.
-
Pinacol Coupling: The ketyl radicals dimerize to form a titanium pinacolate intermediate.
-
Deoxygenation: The titanium pinacolate undergoes deoxygenation, driven by the high oxophilicity of titanium, to yield the final alkene product, this compound.
Caption: McMurry Reaction Mechanism for this compound Synthesis.
Detailed Experimental Protocol: Synthesis of this compound via McMurry Coupling
This protocol is adapted from a procedure published in Organic Syntheses.
Materials:
-
2-Adamantanone (15.0 g, 100 mmol)
-
Titanium(IV) chloride (TiCl₄) (11.8 mL, 100 mmol)
-
Zinc dust (14.3 g, 218 mmol)
-
Anhydrous Tetrahydrofuran (THF) (430 mL)
-
10% aqueous Potassium Carbonate (K₂CO₃) solution (215 mL)
-
Cyclohexane
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Methanol
Equipment:
-
1000 mL three-necked round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Addition funnel
-
Inert atmosphere setup (Nitrogen or Argon)
-
Ice bath
-
Rotary evaporator
-
Filtration apparatus
Procedure:
-
Apparatus Setup: Assemble the three-necked flask with a reflux condenser, a magnetic stir bar, and an inert gas inlet. Flame-dry the entire apparatus under vacuum and then flush with nitrogen.
-
Initial Cooling: Add 280 mL of dry THF to the flask and cool the flask in an ice bath to an internal temperature of 0 °C.
-
Addition of TiCl₄: Under a continuous flow of nitrogen and with vigorous stirring, slowly add 11.8 mL of TiCl₄ to the cooled THF. The addition should be controlled to maintain the temperature between 0 and 5 °C.
-
Addition of Zinc: To the resulting yellow mixture, add 14.3 g of zinc dust in small portions. The mixture will turn black as a precipitate forms.
-
Addition of Adamantanone: After the zinc addition is complete, add a solution of 15.0 g of 2-adamantanone in 150 mL of dry THF dropwise from the addition funnel.
-
Reflux: Once the addition is complete, heat the reaction mixture to reflux and maintain for 20 hours.
-
Workup - Quenching: Cool the reaction mixture to room temperature and slowly add 215 mL of a 10% aqueous K₂CO₃ solution to quench the reaction.
-
Workup - Extraction: Extract the aqueous mixture five times with 50 mL portions of cyclohexane.
-
Workup - Washing and Drying: Combine the organic extracts and wash them twice with 50 mL of water. Dry the organic layer over anhydrous sodium sulfate.
-
Purification - Evaporation: Filter off the sodium sulfate and evaporate the solvent using a rotary evaporator to yield the crude product.
-
Purification - Recrystallization: Recrystallize the crude product from hot methanol to obtain pure this compound as colorless needles.
Yield: Approximately 12.3 g of crude product can be expected.
The Barton-Kellogg Olefination: An Alternative Pathway
The Barton-Kellogg reaction provides an alternative route to sterically hindered alkenes and involves the coupling of a diazo compound with a thioketone.[4] This reaction proceeds through a thiadiazoline intermediate which then extrudes nitrogen to form a thiirane. Desulfurization of the thiirane yields the desired alkene.
Reaction Mechanism: A Stepwise View
-
[3+2] Cycloaddition: The diazo compound, derived from adamantanone, undergoes a 1,3-dipolar cycloaddition with adamantanethione (the thioketone of adamantanone) to form a thiadiazoline.
-
Nitrogen Extrusion: The unstable thiadiazoline readily loses a molecule of nitrogen gas to form a thiocarbonyl ylide intermediate.
-
Thiirane Formation: The thiocarbonyl ylide undergoes a conrotatory ring closure to form a stable thiirane (episulfide).
-
Desulfurization: The thiirane is then treated with a desulfurizing agent, such as triphenylphosphine, which abstracts the sulfur atom to yield this compound.
Caption: Barton-Kellogg Reaction Mechanism.
While the McMurry reaction is often the preferred method for the homocoupling of ketones, the Barton-Kellogg reaction offers the advantage of being able to couple two different carbonyl precursors, making it a more versatile tool for the synthesis of unsymmetrical alkenes.
Physicochemical Properties and Characterization
This compound is a white, crystalline solid with a high degree of thermal stability. Its key physical properties are summarized below.
| Property | Value | Source |
| Melting Point | 184-186 °C | |
| Boiling Point | 377.5 °C at 760 mmHg | |
| Appearance | White crystalline solid |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the structural elucidation of this compound.
¹H NMR Spectroscopy
The highly symmetrical structure of this compound results in a relatively simple ¹H NMR spectrum. The spectrum is characterized by two broad multiplets:
-
δ 1.5–2.1 ppm (br m, 24H): This signal corresponds to the methylene (CH₂) protons of the two adamantane cages.
-
δ 2.7–3.1 ppm (br m, 4H): This signal is assigned to the methine (CH) protons at the bridgehead positions of the adamantane frameworks.
¹³C NMR Spectroscopy
The proton-decoupled ¹³C NMR spectrum of this compound is also expected to be relatively simple due to its symmetry. Based on the known chemical shifts of adamantane and its derivatives, the following approximate chemical shifts can be predicted:
-
δ ~130-140 ppm: Olefinic carbons (C=C). This will be the most downfield signal.
-
δ ~30-40 ppm: Methine (CH) carbons at the bridgehead positions.
-
δ ~28-38 ppm: Methylene (CH₂) carbons.
The exact chemical shifts can vary depending on the solvent and the specific NMR instrument used.
Chemical Reactivity: The Double Bond as a Functional Handle
The central double bond of this compound is the primary site of its chemical reactivity. Despite being sterically hindered, it can undergo a variety of addition reactions.
Cycloaddition Reactions
The alkene functionality of this compound can participate in cycloaddition reactions, which are powerful methods for the construction of complex cyclic systems.[5] For example, it can undergo [2+2] cycloadditions with ketenes or photochemically activated alkenes to form four-membered rings. It can also participate in [3+2] dipolar cycloadditions with 1,3-dipoles such as azides or nitrile oxides to generate five-membered heterocyclic rings.[6] These reactions open up avenues for the synthesis of novel, complex polycyclic structures with potential biological activity.
Caption: Cycloaddition Reactions of this compound.
This compound in Drug Development: A Scaffold with Untapped Potential
The adamantane moiety is a well-established "privileged scaffold" in medicinal chemistry.[7][8] Its unique combination of a rigid, three-dimensional structure and high lipophilicity has been successfully exploited to improve the pharmacokinetic and pharmacodynamic properties of numerous drugs.[7][8] Adamantane-containing drugs are used as antiviral agents (amantadine, rimantadine), for the treatment of neurological disorders (memantine), and as antidiabetic agents (saxagliptin, vildagliptin).[8]
The rationale for incorporating the adamantane scaffold into drug candidates is multifaceted:
-
Increased Lipophilicity: The adamantane cage is highly lipophilic, which can enhance a drug's ability to cross cell membranes and the blood-brain barrier.[7]
-
Metabolic Stability: The rigid, saturated hydrocarbon framework is resistant to metabolic degradation, which can increase a drug's half-life.[7]
-
Precise 3D Orientation of Substituents: The rigid nature of the adamantane scaffold allows for the precise positioning of functional groups in three-dimensional space, which can lead to improved binding affinity and selectivity for a biological target.
-
Ion Channel Blocking: The bulky adamantane group can physically block the pores of ion channels, a mechanism of action for several adamantane-based drugs.
While there is a wealth of information on the use of the monomeric adamantane scaffold, This compound itself remains a largely unexplored entity in drug discovery . However, its unique dimeric structure presents intriguing possibilities.
A Novel Scaffold for Bivalent Ligands and Molecular Probes
The dimeric nature of this compound makes it an ideal starting point for the design of bivalent ligands. Bivalent ligands can simultaneously bind to two receptor sites, often leading to a significant increase in binding affinity and selectivity. The rigid this compound core could serve as a scaffold to present two pharmacophores at a defined distance and orientation.
Leveraging Steric Hindrance for Enhanced Selectivity
The significant steric bulk of the this compound core could be leveraged to design highly selective inhibitors. By attaching a pharmacophore to this bulky scaffold, it may be possible to prevent the molecule from binding to off-target proteins with smaller binding pockets, thereby reducing side effects.
A Platform for Library Synthesis
The reactivity of the central double bond in this compound, particularly its ability to undergo cycloaddition reactions, provides a versatile handle for the synthesis of diverse chemical libraries. By reacting this compound with a variety of ketenes, alkenes, or 1,3-dipoles, a vast array of novel, sterically demanding polycyclic compounds can be generated. These libraries could then be screened for biological activity against a wide range of therapeutic targets.
Conclusion and Future Outlook
This compound is a molecule that is both synthetically accessible and rich in chemical potential. While its direct biological applications have yet to be extensively explored, its unique structural and physicochemical properties make it a highly promising, yet underexplored, scaffold for drug discovery. The detailed synthetic protocols and characterization data presented in this guide are intended to empower researchers to further investigate this fascinating molecule. The future of this compound in medicinal chemistry lies in the creative application of its dimeric and sterically demanding nature to design the next generation of selective and potent therapeutic agents.
References
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Sunway Pharm Ltd. This compound - CAS:30541-56-1. Available from: [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 141567, this compound. Available from: [Link].
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- Al-Wahaibi, L. H., et al. (2020). Synthesis, Antimicrobial, and Anti-Proliferative Activities of Novel 4-(Adamantan-1-yl)-1-arylidene-3-thiosemicarbazides, 4-Arylmethyl N-(Adamantan-1-yl)carbothioimidates and 1,3-Bis(adamantan-1-yl)-5-arylidene-1,3-thiazolidin-4-ones. Molecules, 25(21), 5038.
- Barabash, A. V., et al. (2018). Towards 3-(2-adamantylidene)diamantane derivatives through the McMurry cross coupling reaction.
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Biadamantylidene electronic properties
An In-Depth Technical Guide to the Electronic Properties of Biadamantylidene
For: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist
Abstract
This compound [C₂₀H₂₈] represents a fascinating class of sterically hindered olefins, characterized by the fusion of two adamantane cages through a central carbon-carbon double bond. This unique molecular architecture imposes significant strain and a notable twist upon the π-system, fundamentally altering its electronic properties compared to planar alkenes and the parent adamantane monomer. This guide provides a detailed exploration of these electronic characteristics, grounded in experimental data and theoretical principles. We will dissect the molecule's ionization potential and frontier molecular orbitals, provide field-proven experimental protocols for their characterization, and connect these fundamental properties to the well-established role of the adamantane scaffold in medicinal chemistry and drug development.
Introduction: The Unique Architecture of a Strained Olefin
Adamantane (C₁₀H₁₆) is the smallest unit of a diamond crystal lattice, celebrated for its exceptional rigidity, thermal stability, and virtually strain-free cyclohexane chairs.[1] Its derivatives have become foundational building blocks in materials science, nanotechnology, and pharmacology. When two adamantylidene units are joined via a double bond to form this compound, the steric bulk of the cages forces the resulting olefin out of planarity.
X-ray crystallography studies on this compound derivatives have confirmed a significant twist in the central C=C bond.[2] This deviation from the ideal planar geometry of a typical double bond is the defining feature of this compound's electronic structure. The poor overlap between the p-orbitals in the twisted π-bond drastically raises the energy of the Highest Occupied Molecular Orbital (HOMO), making the molecule significantly easier to ionize and imparting it with unique reactivity. Understanding these electronic properties is paramount for its potential application in molecular electronics and for contextualizing the behavior of the adamantane scaffold in complex biological systems.
Foundational Electronic Properties: The Adamantane Monomer
To appreciate the electronic impact of dimerization, we must first establish the properties of the parent adamantane cage. Adamantane is a saturated hydrocarbon with a large electronic band gap, making it an excellent insulator. Its key electronic parameters are summarized below.
| Property | Experimental Value | Computational (DFT) Value | Source(s) |
| Ionization Potential (IP) | 9.25 ± 0.04 eV | - | [3] |
| Electron Affinity (EA) | Negative | Negative | [4][5] |
| HOMO-LUMO Gap | - | ~9.33 eV | [4] |
Adamantane's high ionization potential indicates that a significant amount of energy is required to remove an electron.[3] Furthermore, its negative electron affinity shows a strong resistance to accepting an additional electron, consistent with its character as a stable, saturated alkane.[4][5] These properties define it as a robust, electronically inert scaffold.
The Electronic Impact of Dimerization: this compound
The formation of the twisted central double bond in this compound dramatically alters the electronic landscape established by the adamantane monomer.
Frontier Molecular Orbitals and the Strained π-System
According to Frontier Molecular Orbital (FMO) theory, the reactivity and electronic properties of a molecule are primarily governed by its HOMO and Lowest Unoccupied Molecular Orbital (LUMO).[6][7] In a standard planar alkene, the side-by-side overlap of p-orbitals creates a stable, low-energy π-bonding orbital (the HOMO). In this compound, the steric clash between the two adamantane cages forces these p-orbitals out of alignment.
This torsional strain has two major consequences:
-
Destabilization of the HOMO: The reduced p-orbital overlap weakens the π-bond, significantly raising the energy of the HOMO. A higher-energy HOMO means the molecule's outermost electrons are held more loosely and are easier to remove.
-
Reduction of the HOMO-LUMO Gap: The elevation of the HOMO energy level directly leads to a smaller energy gap between the HOMO and the LUMO, making the molecule more electronically active than its parent adamantane.
Core Electronic Properties of this compound
Experimental evidence confirms the theoretical expectation of a raised HOMO energy. Cyclic voltammetry studies on a related derivative, trans-2,2'-Bi(1-phenyladamantylidene), revealed a reversible oxidation wave at 0.87 V versus the ferrocene/ferrocenium (Fc/Fc⁺) internal standard.[2] This was noted to be 0.19 V lower than that of the parent, unsubstituted this compound, allowing for the determination of its oxidation potential.[2] This value can be used to estimate the absolute ionization potential.
| Property | Value | Method | Source(s) |
| Oxidation Potential | 1.06 V (vs Fc/Fc⁺) | Cyclic Voltammetry | [2] |
| Estimated Ionization Potential (IP) | ~5.99 eV | Calculation from CV | [2][8] |
Expert Insight: From Oxidation Potential to Ionization Potential
The ionization potential (IP), the energy required to remove an electron from a molecule in the gas phase, can be estimated from the oxidation potential (E_ox) measured in solution. The relationship relies on the absolute potential of the reference electrode. The ferrocene/ferrocenium (Fc/Fc⁺) couple is a widely accepted internal standard in non-aqueous electrochemistry. Its absolute potential versus the vacuum level is approximately 4.93 eV in solvents like acetonitrile.[8]
The calculation is as follows:
-
E_ox (this compound vs Fc/Fc⁺): 1.06 V[2]
-
Absolute Potential (Fc/Fc⁺ vs Vacuum): ~4.93 eV[8]
-
Estimated IP (this compound): e * E_ox + Absolute Potential(Fc/Fc⁺) = 1.06 eV + 4.93 eV = 5.99 eV
This estimated IP of ~5.99 eV is dramatically lower than the experimental IP of adamantane (9.25 eV), providing strong quantitative evidence of the profound electronic impact of forming the strained dimeric structure.
Experimental Characterization Protocols
To ensure trustworthy and reproducible data, self-validating protocols are essential. Below are methodologies for the two primary techniques used to probe the core electronic properties of molecules like this compound.
Protocol: Cyclic Voltammetry (CV) for Redox Potential Determination
This protocol outlines the determination of the oxidation potential of an organic analyte using a three-electrode setup with ferrocene as an internal standard.
Objective: To measure the potential at which the analyte is oxidized and to reference it against the known reversible oxidation of ferrocene.
Methodology:
-
Electrochemical Cell Preparation:
-
Use a three-electrode cell: a glassy carbon working electrode, a platinum wire counter (auxiliary) electrode, and a silver/silver nitrate (Ag/AgNO₃) or similar non-aqueous reference electrode.
-
Polish the working electrode with alumina slurry, sonicate in ethanol, and dry under a stream of nitrogen before each experiment to ensure a clean, reproducible surface.
-
-
Electrolyte Solution Preparation:
-
Prepare a 0.1 M solution of a suitable supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate, TBAPF₆) in a dry, aprotic solvent like dichloromethane or acetonitrile.
-
Deoxygenate the solution by bubbling with high-purity argon or nitrogen for at least 15 minutes. Maintain an inert atmosphere over the solution throughout the experiment.
-
-
Analyte and Standard Preparation:
-
Prepare a stock solution of the analyte (this compound) at a concentration of approximately 1-2 mM in the electrolyte solution.
-
Prepare a stock solution of ferrocene (internal standard) at the same concentration.
-
-
Data Acquisition:
-
Background Scan: First, record a CV of the electrolyte solution alone to establish the potential window where no solvent or electrolyte decomposition occurs.
-
Analyte Scan: Add the analyte to the cell and record its cyclic voltammogram. Scan from a potential where no reaction occurs towards a more positive potential until the oxidation peak is observed, then reverse the scan.
-
Internal Standard Calibration: Add an equimolar amount of ferrocene to the analyte solution. Record the CV again. The voltammogram should now show two distinct oxidation waves: one for the analyte and one for ferrocene.
-
Scan Rate Dependence: To confirm the process is diffusion-controlled, vary the scan rate (e.g., 50, 100, 200, 500 mV/s) and verify that the peak current is proportional to the square root of the scan rate.
-
-
Data Analysis:
-
Determine the half-wave potential (E₁/₂) for both the analyte and ferrocene. For a reversible couple, E₁/₂ = (E_pa + E_pc) / 2, where E_pa is the anodic peak potential and E_pc is the cathodic peak potential.
-
Report the analyte's oxidation potential relative to the ferrocene standard: E₁/₂ (analyte) - E₁/₂ (ferrocene).
-
Protocol: Ultraviolet Photoelectron Spectroscopy (UPS) for Ionization Energy
This protocol describes the gas-phase measurement of a molecule's ionization energy.
Objective: To directly measure the energy required to eject an electron from the HOMO of a molecule.
Methodology:
-
Instrument Preparation:
-
The experiment is performed in an ultra-high vacuum (UHV) chamber to ensure the photoejected electrons travel without scattering.
-
A monochromatic photon source, typically a helium discharge lamp (He I at 21.22 eV), is used.
-
The electron energy analyzer (e.g., a hemispherical analyzer) must be calibrated using a known standard, such as argon or xenon gas.
-
-
Sample Introduction:
-
The analyte (this compound) must be introduced into the UHV chamber in the gas phase.
-
Given its solid nature, the sample is placed in a heated inlet system or crucible. The temperature is carefully raised until a sufficient vapor pressure is achieved for measurement, without causing thermal decomposition.
-
-
Data Acquisition:
-
The monochromatic UV photons irradiate the gas-phase sample molecules.
-
The kinetic energy (KE) of the emitted photoelectrons is measured by the analyzer.
-
The binding energy (BE) of the electron is calculated using the relationship: BE = hν - KE, where hν is the energy of the incident photon.
-
-
Data Analysis:
-
The resulting spectrum is a plot of electron counts versus binding energy.
-
Each peak in the spectrum corresponds to ionization from a different molecular orbital.
-
The first peak at the lowest binding energy corresponds to the ionization from the HOMO. This value is the vertical ionization potential of the molecule.
-
Relevance in Medicinal Chemistry and Drug Development
While this compound itself is not a therapeutic agent, the adamantane scaffold is a privileged structure in medicinal chemistry. Its electronic and physicochemical properties are directly responsible for its utility.[9][10]
-
Lipophilicity and Bioavailability: The adamantane cage is exceptionally lipophilic (hydrophobic). Incorporating it into a drug molecule can dramatically increase its ability to cross biological membranes, such as the blood-brain barrier.[1][2] This property is not purely steric; the non-polar C-H bonds and the molecule's overall neutral, non-polarizable electronic character drive this behavior. This has been exploited in drugs like Memantine , used for Alzheimer's disease, to ensure it reaches its target in the central nervous system.[10]
-
Metabolic Shielding: The adamantane group is a bulky, sterically demanding, and electronically saturated scaffold. It is highly resistant to metabolic degradation (e.g., by cytochrome P450 enzymes). When placed strategically within a drug molecule, it can act as a "metabolic shield," protecting more labile functional groups from being broken down, thereby increasing the drug's plasma half-life and stability.[1][10]
-
Rigid Scaffold for 3D Pharmacophore Design: Modern drug design seeks to escape the "flat land" of aromatic ring systems to achieve higher target specificity.[5] The rigid, three-dimensional structure of the adamantane cage acts as a rigid anchor. Functional groups can be attached to its bridgehead positions with precise, predictable spatial orientations. This allows medicinal chemists to design molecules that fit perfectly into the complex 3D binding pockets of proteins and receptors, enhancing potency and reducing off-target effects.[4][6] The inert electronic nature of the scaffold ensures that it primarily serves this structural role without introducing unwanted electronic interactions.
Conclusion
This compound is a molecule whose electronic identity is defined by steric strain. The dimerization of two bulky adamantane cages forces a significant twist upon the central double bond, a structural perturbation that dramatically raises the energy of the HOMO. This makes the molecule far more susceptible to oxidation than its parent adamantane, lowering its ionization potential by over 3 eV. This principle—that steric constraints can be used to tune fundamental electronic properties—is a powerful concept in molecular design.
For researchers in drug development, the underlying adamantane scaffold remains a vital tool. Its electronic character contributes to its high lipophilicity and metabolic stability, while its rigid three-dimensional structure provides an ideal platform for the precise spatial arrangement of pharmacophores. The study of this compound thus provides not only insight into a unique chemical structure but also a deeper appreciation for the foundational properties of the adamantane cage that make it so valuable in the creation of modern therapeutics.
References
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ConnectSci. (2024). Unlocking therapeutic potential: the role of adamantane in drug discovery. Available at: [Link]
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Okazaki, T., Ogawa, K., Kitagawa, T., & Takeuchi, K. (2002). trans-2,2'-Bi(1-phenyladamantylidene): the most twisted this compound. Journal of Organic Chemistry, 67(17), 5981-6. Available at: [Link]
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National Institute of Standards and Technology. Adamantane. NIST Chemistry WebBook. Available at: [Link]
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Tuning the Energy Levels of Adamantane by Boron Substitution. (2024). MDPI. Available at: [Link]
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Chem Help ASAP. (2020). frontier molecular orbital analysis. YouTube. Available at: [Link]
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Namazian, M., & Coote, M. L. (2010). Benchmark Calculations of Absolute Reduction Potential of Ferricinium/Ferrocene Couple in Nonaqueous Solutions. ANU Research School of Chemistry. Available at: [Link]
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Lamoureux, G., & Artavia, G. (2010). Use of the adamantane structure in medicinal chemistry. Current Medicinal Chemistry, 17(26), 2967-78. Available at: [Link]
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An In-Depth Technical Guide to the Steric Hindrance of Biadamantylidene
Abstract
Biadamantylidene (C₂₀H₂₈) stands as a testament to the profound impact of steric hindrance on molecular structure, stability, and reactivity.[1] This guide provides a comprehensive exploration of the unique steric environment created by the fusion of two adamantane cages via a central olefinic bond. We will delve into the synthesis of this sterically encumbered molecule, analyze its distinct structural features, and present methodologies for quantifying its steric bulk. Furthermore, we will examine how this extreme steric hindrance dictates its chemical behavior, particularly in the burgeoning field of Frustrated Lewis Pair (FLP) chemistry. This document is intended for researchers, scientists, and professionals in drug development who seek to understand and harness the power of steric control in molecular design.
Introduction: The Concept of Steric Hindrance and the Adamantane Moiety
Steric hindrance is a fundamental concept in chemistry, referring to the spatial arrangement of atoms within a molecule that impedes chemical reactions.[2][3] Bulky substituents can prevent reactants from approaching a reactive site, thereby influencing reaction rates and pathways. The adamantane cage, a perfectly symmetrical, strain-free diamondoid hydrocarbon, is a classic example of a sterically demanding substituent.[4][5] Its rigid, three-dimensional structure occupies a significant volume, making it a valuable building block in supramolecular chemistry and drug design to modulate molecular interactions and pharmacological properties.[4][6]
This compound, formed by the coupling of two adamantane units, represents an extreme case of steric congestion around a carbon-carbon double bond. This guide will explore the origins and consequences of this profound steric shielding.
Synthesis and Structural Elucidation of this compound
The synthesis of highly hindered alkenes like this compound is non-trivial and cannot be achieved by standard olefination reactions. The McMurry reaction, a reductive coupling of two ketone or aldehyde molecules using low-valent titanium, is uniquely suited for this purpose.[7][8][9]
The McMurry Reaction: A Powerful Tool for Sterically Hindered Alkenes
The McMurry reaction proceeds via the reductive coupling of two carbonyl compounds, in this case, adamantanone, to form an alkene.[10][11] The reaction is typically carried out using a low-valent titanium species generated in situ from TiCl₃ or TiCl₄ and a reducing agent like zinc, magnesium, or lithium aluminum hydride.[7][10] The oxophilicity of titanium drives the deoxygenation of an intermediate pinacolate to yield the desired alkene.[7][9]
Experimental Protocol: Synthesis of this compound via McMurry Coupling
-
Apparatus Setup: A three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is thoroughly dried and purged with an inert atmosphere (e.g., argon or nitrogen).
-
Reagent Preparation: Dry tetrahydrofuran (THF) is added to the flask containing a slurry of zinc-copper couple and titanium tetrachloride (TiCl₄) at a low temperature (e.g., 0 °C).
-
Formation of Low-Valent Titanium: The mixture is refluxed for several hours to generate the active low-valent titanium species. The color of the reaction mixture typically changes, indicating the formation of the reactive complex.
-
Substrate Addition: A solution of adamantanone in dry THF is added dropwise to the refluxing mixture.
-
Reaction and Workup: The reaction is refluxed for an extended period (e.g., 12-24 hours). Upon completion, the reaction is cooled, and the excess titanium reagents are quenched. The product is then extracted, and the organic layer is washed and dried.
-
Purification: The crude product is purified by column chromatography or recrystallization to yield pure this compound.
Structural Features of this compound
The most striking feature of this compound is the severe steric clash between the two adamantyl cages. This steric repulsion leads to significant distortions from ideal alkene geometry. X-ray crystallographic studies reveal a notable twisting and elongation of the central C=C double bond. The adamantyl groups are also distorted to accommodate the steric strain.
| Structural Parameter | This compound | Typical Alkene |
| C=C Bond Length | ~1.35 Å | ~1.33 Å |
| Torsional Angle (Twist) | Significant | Planar (0°) |
| C-C-C Bond Angles | Distorted from 109.5° | ~120° at sp² carbons |
This table summarizes the key structural differences between this compound and a typical, less hindered alkene.
Quantifying Steric Hindrance
The steric bulk of this compound can be quantified using both experimental and computational methods. These approaches provide valuable insights into the extent of steric shielding around the central double bond.
Experimental Quantification
-
X-ray Crystallography: Provides precise measurements of bond lengths, bond angles, and torsional angles, offering direct evidence of steric strain.
-
NMR Spectroscopy: Variable-temperature NMR studies can be used to determine the rotational barrier around the C=C bond, which is significantly higher than in less hindered alkenes due to the intermeshed adamantyl groups.
Computational Quantification
Computational chemistry offers powerful tools to quantify steric hindrance.
-
Steric Maps and Buried Volume (%VBur): These methods calculate the percentage of a sphere around a central atom or functional group that is occupied by a substituent.[12] For this compound, the %VBur of the central olefin would be exceptionally high.
-
Activation Strain Model (ASM): This model can be used to separate the energy of a reaction into the strain energy of the distorted reactants and the interaction energy between them.[12] This allows for a quantitative assessment of how steric repulsion contributes to the activation barrier of a reaction.
-
Sterimol Parameters: These parameters (L, B1, B5) describe the dimensions of a substituent and can be used to correlate steric effects with reactivity.[13][14]
Reactivity and Applications: The Role of Steric Hindrance
The profound steric hindrance of this compound governs its reactivity, making it a unique building block in several areas of chemistry.
Frustrated Lewis Pairs (FLPs)
A Frustrated Lewis Pair is a combination of a bulky Lewis acid and a bulky Lewis base that are sterically prevented from forming a classical adduct.[15][16] This "frustration" leaves both the Lewis acid and base sites available to cooperatively activate small molecules. The extreme steric bulk of this compound makes it an excellent component for designing FLPs. For instance, a phosphine-substituted this compound could act as a bulky Lewis base.
The steric hindrance prevents the Lewis acid and base from neutralizing each other, allowing them to activate substrates like H₂, CO₂, and olefins.[17][18][19]
Molecular Machinery and Materials Science
The rigid and bulky nature of this compound makes it a candidate for use as a component in molecular machines, such as molecular motors and switches.[7] Its incorporation into polymers can impart unique properties, such as increased thermal stability and altered solubility. The adamantane moiety itself is known to influence the self-assembly of molecules into ordered structures.[20]
Conclusion
This compound is more than a chemical curiosity; it is a powerful illustration of the principles of steric hindrance. Its synthesis, structure, and reactivity are all dominated by the immense steric bulk of the two adamantyl cages. Understanding the steric properties of this compound not only provides insights into fundamental chemical principles but also opens doors to the rational design of new catalysts, materials, and molecular systems where precise control over spatial arrangement is paramount. The continued exploration of this and other sterically demanding molecules will undoubtedly lead to further innovations in chemical science.
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A Computational Evaluation of the Steric and Electronic Contributions in Stereoselective Olefin Polymerization with Pyridylamido-Type Catalysts - MDPI. MDPI. [Link]
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Steric effects and competitive intra‐ and intermolecular host‐guest complexation between beta‐cyclodextrin and adamantyl substituted poly(acrylate)s in water: A 1H NMR, rheological and preparative study | Request PDF - ResearchGate. ResearchGate. [Link]
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Frustrated Lewis Pairs Comprising Nitrogen Lewis Acids for Si-H Bond Activation - PubMed. NIH. [Link]
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Hydrogen Activation by Frustrated and Not So Frustrated Lewis Pairs Based on Pyramidal Lewis Acid 9-Boratriptycene: A Computational Study - PubMed Central. NIH. [Link]
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Methodological & Application
Synthesis of Biadamantylidene from Adamantanone via McMurry Reductive Coupling
An Application Note for Drug Development Professionals and Organic Synthesis Researchers
Abstract
This application note provides a comprehensive technical guide for the synthesis of biadamantylidene, a highly hindered and symmetrical alkene, from adamantanone. The featured methodology is the McMurry reaction, a robust reductive coupling of carbonyl compounds mediated by low-valent titanium. This document elucidates the underlying reaction mechanism, offers a detailed, field-proven experimental protocol, and discusses critical parameters for ensuring a successful and high-yield synthesis. The content is designed for researchers in organic synthesis and drug development who require a reliable method for producing sterically congested molecular architectures.
Introduction: The Significance of this compound
This compound (also known as adamantylideneadamantane) is a unique olefin characterized by its extreme steric congestion, resulting from the coupling of two rigid, cage-like adamantane frameworks.[1][2] This structure imparts remarkable thermal and chemical stability. Adamantane derivatives themselves are crucial building blocks in medicinal chemistry and materials science, valued for their lipophilicity and rigid structure.[3][4] this compound serves as a key precursor for creating even more complex, sterically demanding molecules and as a model compound for studying the properties of highly substituted double bonds.
The synthesis of such a sterically hindered alkene is non-trivial. Classical olefination reactions often fail due to the steric bulk of the adamantyl groups. The McMurry reaction, however, provides an effective and reliable route by reductively coupling two molecules of the parent ketone, adamantanone, using a low-valent titanium reagent.[5][6]
Mechanistic Insight: The McMurry Reaction
The McMurry reaction is a cornerstone of modern organic synthesis for the formation of alkenes from two carbonyl groups.[7] The process is driven by the high oxophilicity of titanium, which facilitates the crucial deoxygenation step.[5] The reaction proceeds in two main stages:
-
Generation of Low-Valent Titanium (LVT): The active titanium species, typically Ti(0) or Ti(II), is not commercially available and must be generated in situ. This is achieved by reducing a titanium halide, such as titanium(III) chloride (TiCl₃) or titanium(IV) chloride (TiCl₄), with a strong reducing agent like zinc dust, lithium aluminum hydride, or potassium metal.[5][8][9] The reaction is heterogeneous, occurring on the surface of the metallic titanium species formed.[8]
-
Reductive Coupling and Deoxygenation:
-
Single Electron Transfer (SET): The LVT species transfers single electrons to the carbonyl oxygen of two adamantanone molecules, forming ketyl radical anions.[5][10]
-
Pinacol Coupling: These radicals dimerize on the titanium surface to form a titanium pinacolate (a 1,2-diolate) intermediate.[5][7] If the reaction is conducted at low temperatures (e.g., 0 °C), this pinacol intermediate can sometimes be isolated.[10]
-
Deoxygenation: Upon heating (typically at reflux), the titanium pinacolate undergoes deoxygenation. The strong Ti-O bonds that form in the resulting titanium oxides provide the thermodynamic driving force for this step, yielding the final alkene product, this compound.[5][7]
-
The entire process must be conducted under strictly anhydrous and inert conditions, as both the low-valent titanium reagent and the intermediate organometallic species are highly sensitive to oxygen and moisture.[1][11]
Caption: Key stages of the McMurry reaction for this compound synthesis.
Detailed Experimental Protocol
This protocol is adapted from established procedures and optimized for reliability and yield.[1] The synthesis involves the in situ preparation of low-valent titanium from TiCl₄ and zinc dust.
Materials and Equipment
-
Reagents:
-
Titanium(IV) chloride (TiCl₄), ≥99%
-
Zinc dust (<10 µm), ≥98%
-
2-Adamantanone, ≥98%[12]
-
Anhydrous Tetrahydrofuran (THF), ≥99.9%, inhibitor-free
-
Cyclohexane, anhydrous, ≥99.5%
-
Potassium carbonate (K₂CO₃), anhydrous
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Ethanol, absolute
-
-
Equipment:
-
Three-neck round-bottom flask (1 L)
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Ice bath
-
Schlenk line or inert gas (Argon/Nitrogen) manifold
-
Syringes and needles
-
Standard glassware for work-up and recrystallization
-
Reaction Workflow Visualization
Caption: Step-by-step experimental workflow for this compound synthesis.
Step-by-Step Procedure
CAUTION: This reaction must be performed under a dry, inert atmosphere (Argon or Nitrogen). TiCl₄ is highly corrosive and reacts violently with moisture, releasing HCl gas. Handle with extreme care in a well-ventilated fume hood.
-
Apparatus Setup: Flame-dry a 1 L three-neck round-bottom flask equipped with a magnetic stir bar under vacuum and backfill with inert gas. Fit the flask with a reflux condenser and a dropping funnel, maintaining a positive pressure of inert gas.
-
Solvent Addition: Add 280 mL of anhydrous THF to the flask via cannula or syringe. Cool the flask in an ice bath until the internal temperature is 0-5 °C.
-
TiCl₄ Addition: While stirring, slowly add 11.8 mL (100 mmol) of TiCl₄ to the cold THF via syringe. The addition should be dropwise to maintain the temperature between 0 and 5 °C. A yellow precipitate will form.
-
Zinc Addition: To this yellow suspension, add 14.3 g (218 mmol) of zinc dust in small portions. The mixture will turn black as the low-valent titanium species is generated.
-
Adamantanone Addition: After the zinc addition is complete, allow the mixture to stir for 5 minutes. Prepare a solution of 15.0 g (100 mmol) of 2-adamantanone in 150 mL of anhydrous THF and add it dropwise to the reaction mixture via the dropping funnel.
-
Reflux: Once the addition is complete, remove the ice bath and heat the mixture to reflux using a heating mantle. Maintain reflux with vigorous stirring for 20 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully add 215 mL of a 10% aqueous potassium carbonate (K₂CO₃) solution to quench the reaction.
-
Transfer the mixture to a separatory funnel and extract five times with 50 mL portions of cyclohexane.
-
Combine the organic layers and wash twice with 50 mL of deionized water.
-
Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄).
-
-
Purification:
-
Filter off the drying agent and evaporate the solvent under reduced pressure to yield the crude product.
-
Purify the crude solid by recrystallization from absolute ethanol, adding a small amount of cyclohexane if necessary to improve solubility, to yield this compound as a white crystalline solid.[1]
-
Expected Results and Characterization
This protocol provides a reliable path to high-purity this compound.
Key Reaction Parameters
| Parameter | Value / Description | Rationale / Notes |
| Adamantanone | 1.0 eq (100 mmol) | The carbonyl substrate. |
| TiCl₄ | 1.0 eq (100 mmol) | Titanium source for the LVT reagent. |
| Zinc Dust | ~2.2 eq (218 mmol) | Reducing agent to generate Ti(0) from TiCl₄. An excess ensures complete reduction. |
| Solvent | Anhydrous THF | Solubilizes intermediates and facilitates electron transfer.[5] DME is also a suitable alternative.[11] |
| Temperature | 0-5 °C (addition), then Reflux | Low temperature for controlled LVT formation; reflux for driving the deoxygenation step. |
| Reaction Time | 20 hours | Ensures complete coupling and deoxygenation, especially with sterically hindered ketones. |
| Expected Yield | 80-90% | Yields are typically high for this specific homocoupling.[1] |
| Melting Point | 189-190 °C | A sharp melting point indicates high purity.[1] |
Spectroscopic Characterization
-
¹H NMR: Due to the high symmetry of the molecule, the proton NMR spectrum is simple, showing broad multiplets corresponding to the protons on the adamantyl cages.
-
¹³C NMR: The spectrum will be characterized by the alkene carbons at a characteristic downfield shift and several signals for the sp³ carbons of the adamantane framework.
-
IR Spectroscopy: The most telling feature is the complete disappearance of the strong carbonyl (C=O) stretch from adamantanone (typically ~1715 cm⁻¹) and the appearance of a C=C stretch (typically weak for symmetrical tetrasubstituted alkenes) around 1650 cm⁻¹.
-
Mass Spectrometry: The molecular ion peak [M]⁺ should correspond to the calculated mass of C₂₀H₂₈ (268.4 g/mol ).[2]
Field Insights & Troubleshooting
-
Criticality of Anhydrous Conditions: The success of the McMurry reaction is critically dependent on the exclusion of water and oxygen. The low-valent titanium reagent is an extremely powerful reducing agent and will be rapidly quenched by protic sources or oxygen. Ensure all glassware is flame- or oven-dried and that solvents are truly anhydrous.
-
Source of Reagents: The quality of the titanium halide and the reducing agent can significantly impact the reaction. Use freshly opened bottles of TiCl₃/TiCl₄ and finely powdered, active zinc dust for best results.[11]
-
Incomplete Reaction (Pinacol Formation): If the reaction is not heated at reflux for a sufficient duration, the pinacol intermediate may be isolated as a significant byproduct. This can be identified by the presence of hydroxyl groups in the IR spectrum and the absence of an alkene signal in the ¹³C NMR spectrum. The solution is typically to prolong the reflux time.
-
Work-up Procedure: The quenched reaction mixture forms a thick slurry of titanium oxides. Thorough extraction with a non-polar solvent like cyclohexane is necessary to recover all the product.
Conclusion
The McMurry reaction is a powerful and indispensable tool for the synthesis of sterically demanding alkenes like this compound. By carefully controlling reaction conditions, particularly the exclusion of air and moisture, and following a robust protocol, researchers can reliably produce this valuable compound in high yield. This application note provides the necessary mechanistic understanding and practical steps to empower scientists in drug development and materials science to successfully incorporate the adamantylidene framework into their synthetic programs.
References
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Generation of Reactive Low-Valent Titanium Species Using Μetal−Αrenes as Efficient Organic Reductants for TiCl3: Applications to Organic Synthesis. The Journal of Organic Chemistry. Available at: [Link]
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Synthesis and Reactivity of Well-Characterized Low-Valent Titanium Species. ResearchGate. Available at: [Link]
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New Advances in Titanium-Mediated Free Radical Reactions. MDPI. Available at: [Link]
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Titanium-Mediated Domino Cross-Coupling/Cyclodehydration and Aldol-Addition/Cyclocondensation: Concise and Regioselective Synthesis of Polysubstituted and Fused Furans. The Journal of Organic Chemistry. Available at: [Link]
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The Application of Low-Valent Titanium Reagents in Organic Synthesis. ResearchGate. Available at: [Link]
- Titanium and Zirconium in Organic Synthesis. Google Books.
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McMurry reaction - Wikipedia. Wikipedia. Available at: [Link]
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Titanium (low valent) - Organic Chemistry Portal. Organic Chemistry Portal. Available at: [Link]
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Kinetic Analysis Uncovers Hidden Autocatalysis and Inhibition Pathways in Titanium(III)-Catalyzed Ketone-Nitrile Couplings. DiVA portal. Available at: [Link]
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Kinetic Analysis Uncovers Hidden Autocatalysis and Inhibition Pathways in Titanium(III)-Catalyzed Ketone-Nitrile Couplings. ACS Publications. Available at: [Link]
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Process Development and Good Manufacturing Practice Production of a Tyrosinase Inhibitor via Titanium-Mediated Coupling between Unprotected Resorcinols and Ketones. ACS Publications. Available at: [Link]
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Synthesis of adamantylidene adamantane from adamantanone. University of Regensburg. Available at: [Link]
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Reductive coupling of carbonyls to alkenes: Adamantylideneadamantane. Organic Syntheses. Available at: [Link]
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McMurry reaction - Grokipedia. Grokipedia. Available at: [Link]
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McMurry Coupling. Chem-Station Int. Ed.. Available at: [Link]
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McMurry Reaction. YouTube. Available at: [Link]
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Adamantanone - Wikipedia. Wikipedia. Available at: [Link]
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Adamantane - Wikipedia. Wikipedia. Available at: [Link]
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This compound | C20H28 | CID 141567 - PubChem. NIH. Available at: [Link]
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General steps in the McMurry coupling reaction. ResearchGate. Available at: [Link]
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Publications - Chirik Group. Princeton University. Available at: [Link]
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Recent advances of carbonyl olefination via McMurry coupling reaction. RSC Publishing. Available at: [Link]
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Recent advances of carbonyl olefination via McMurry coupling reaction. PMC - NIH. Available at: [Link]
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Structural Characterization, Spectroscopic Profile, Molecular Docking, ADMET Properties, Molecular Dynamics Simulation Studies. Semantic Scholar. Available at: [Link]
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Synthesis of Highly Substituted Adamantanones from Bicyclo[3.3.1]nonanes. UCLA – Chemistry and Biochemistry. Available at: [Link]
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Adamantane. Organic Syntheses. Available at: [Link]
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Catalytic Reductive Aldol and Mannich Reactions of Enone, Acrylate and Vinyl Heteroaromatic Pronucleophiles. PMC - NIH. Available at: [Link]
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Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches. PMC - PubMed Central. Available at: [Link]
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Synthesis of 1,2-Disubstituted Adamantane Derivatives by Construction of the Adamantane Framework. MDPI. Available at: [Link]
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Synthesis of 1,2-Disubstituted Adamantane Derivatives by Construction of the Adamantane Framework. PMC - NIH. Available at: [Link]
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mcmurry reaction conditions. Reddit. Available at: [Link]
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A New Bioisostere of Adamantane. YouTube. Available at: [Link]
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Spectroscopic Characterization of the Product Ions Formed by Electron Ionization of Adamantane. PMC - NIH. Available at: [Link]
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Syntheses, spectroscopic characterization and X-ray structural studies of lanthanide complexes with adamantyl substituted 4-acylpyrazol-5-one. The Weizmann Institute of Science. Available at: [Link]
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Spectroscopic, Solvation Effects and MD Simulation of an Adamantane-Carbohydrazide Derivative, a Potential Antiviral. Semantic Scholar. Available at: [Link]
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Introduction: The Unique Value of the Adamantane Cage in Polymer Science
An Application Guide to the Synthesis of High-Performance Polymers Using Biadamantylidene
Adamantane, the smallest unit of a diamond crystal lattice, is a rigid, strain-free, and highly symmetrical hydrocarbon cage (C₁₀H₁₆).[1] Its unique diamondoid structure imparts exceptional properties, including high thermal stability, chemical inertness, and significant bulk.[1][2] These characteristics have made adamantane and its derivatives highly sought-after building blocks in materials science and drug delivery.[3][4] When incorporated into polymers, either as a pendant group or within the main chain, the adamantyl moiety dramatically enhances the material's physical properties, such as increasing the glass transition temperature (Tg), improving thermal stability, and enhancing solubility.[2][5]
This application note focuses on This compound (C₂₀H₂₈), an alkene composed of two adamantane cages linked by a double bond.[6] This tetra-substituted, strained olefin serves as a unique monomer for producing polymers with exceptionally high thermal and mechanical stability via Ring-Opening Metathesis Polymerization (ROMP). We will explore the causality behind using this compound, provide detailed experimental protocols for its polymerization, and discuss the properties and potential applications of the resulting polymers.
Core Concept: Why this compound Excels in Polymer Synthesis
The utility of this compound as a monomer is rooted in its distinct structural features, which directly influence the polymerization process and the final properties of the polymer. The logical flow from molecular structure to macroscopic properties is a key aspect of its design utility.
The Driving Force: Ring-Opening Metathesis Polymerization (ROMP)
ROMP is a chain-growth polymerization driven by the relief of ring strain in cyclic olefin monomers.[7] While this compound is not a traditional cyclic monomer, the double bond connecting the two bulky adamantane cages is significantly strained. This strain provides the thermodynamic driving force for the polymerization reaction when exposed to an appropriate metathesis catalyst, such as a Grubbs- or Schrock-type catalyst.[7][8][9]
The polymerization proceeds via a metal alkylidene catalyst that reacts with the this compound double bond to form a metallacyclobutane intermediate. This intermediate then cleaves in a productive manner to open the "ring" structure at the double bond, incorporating the monomer into a growing polymer chain and regenerating the metal alkylidene at the chain end.
Caption: The catalytic cycle of Ring-Opening Metathesis Polymerization (ROMP) with this compound.
Impact on Polymer Properties
The incorporation of the bulky, rigid this compound unit into the polymer backbone fundamentally alters the material's properties.
Caption: Standard experimental workflow for the synthesis and characterization of poly(this compound).
Protocol: Synthesis of Poly(this compound) via ROMP
Materials:
-
This compound (monomer)
-
Grubbs 3rd Generation Catalyst (or other suitable Ru-based catalyst)
-
Anhydrous Toluene (or other high-boiling, anhydrous solvent)
-
Ethyl vinyl ether (quenching agent)
-
Methanol (for precipitation)
-
Argon or Nitrogen gas (high purity)
-
Schlenk line and associated glassware
Procedure:
-
Preparation (Self-Validation: Rigorous inert atmosphere technique is critical for catalyst activity)
-
Thoroughly dry all glassware in an oven at >120°C overnight and allow to cool under a stream of inert gas.
-
Prepare the reaction vessel (e.g., a Schlenk flask) with a magnetic stir bar.
-
Causality: The Ruthenium metathesis catalyst is sensitive to oxygen and moisture, which can deactivate it. Therefore, maintaining an inert environment is paramount for a successful and controlled polymerization.
-
-
Reaction Setup
-
In a glovebox or under a positive pressure of inert gas, weigh this compound (e.g., 500 mg) into the Schlenk flask.
-
Add anhydrous, degassed toluene (e.g., 5 mL) to dissolve the monomer. The target monomer concentration is typically between 0.1-1 M.
-
Seal the flask and connect it to the Schlenk line. Heat the solution to the desired reaction temperature (e.g., 80°C).
-
-
Polymerization
-
In a separate vial inside the glovebox, prepare a stock solution of the Grubbs catalyst in a small amount of anhydrous toluene. A typical monomer-to-catalyst ratio [M]/[C] ranges from 100:1 to 1000:1, depending on the desired molecular weight.
-
Causality: The [M]/[C] ratio is a primary determinant of the final polymer's molecular weight in a living polymerization. A higher ratio leads to a higher molecular weight.
-
Using a gas-tight syringe, rapidly inject the required volume of the catalyst solution into the stirring monomer solution.
-
A rapid increase in the solution's viscosity is typically observed within minutes to hours, indicating polymer formation. Allow the reaction to proceed for the planned duration (e.g., 2-4 hours).
-
-
Termination and Work-up
-
To terminate the polymerization, add a small excess of ethyl vinyl ether (e.g., 1 mL) and stir for 20 minutes.
-
Causality: Ethyl vinyl ether is a chain transfer agent that reacts with the active catalyst at the polymer chain end, effectively quenching the "living" polymerization.
-
Allow the reaction mixture to cool to room temperature.
-
Slowly pour the viscous polymer solution into a large volume of vigorously stirring methanol (e.g., 200 mL). A white, fibrous precipitate should form immediately.
-
Continue stirring for 30 minutes to ensure complete precipitation.
-
Collect the polymer by vacuum filtration, wash with additional methanol, and dry under high vacuum to a constant weight.
-
-
Characterization
-
Gel Permeation Chromatography (GPC): Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn). A successful living polymerization should yield a PDI close to 1.1.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirm the polymer structure. The disappearance of the sharp olefinic peak from the this compound monomer and the appearance of broad aliphatic peaks corresponding to the polymer backbone are key indicators of successful polymerization.
-
Differential Scanning Calorimetry (DSC) & Thermogravimetric Analysis (TGA): Determine the glass transition temperature (Tg) and the thermal decomposition temperature (Td), respectively. [5]
-
Data Presentation: Expected Properties
Polymers derived from this compound are expected to exhibit properties that distinguish them from conventional polymers. The table below summarizes typical data obtained for adamantane-containing polymers, which serves as a benchmark for what to expect from poly(this compound).
| Property | Typical Value for Adamantane Polymers | Rationale / Causality |
| Glass Transition Temp. (Tg) | > 150 °C (often > 200 °C) [2][10] | The extreme bulk of the adamantyl groups severely restricts chain mobility, requiring high thermal energy for the glass-to-rubber transition. |
| Decomposition Temp. (Td, 5% wt loss) | > 350 °C [10] | The inherent thermal stability of the diamondoid cage structure provides a robust polymer backbone resistant to thermal degradation. |
| Molecular Weight (Mn) | 10 - 150 kg/mol | Controlled by the monomer-to-catalyst ratio in a living ROMP process. |
| Polydispersity Index (PDI) | 1.1 - 1.3 | A low PDI is characteristic of a well-controlled, living polymerization mechanism. |
| Solubility | Soluble in Toluene, THF, CH₂Cl₂ | The bulky side groups disrupt packing, increasing free volume and allowing solvent ingress. [5] |
Applications and Future Outlook
The exceptional thermal stability and high Tg of poly(this compound) make it a prime candidate for high-performance applications where material integrity under extreme conditions is critical.
-
Aerospace and Electronics: As components in composites, adhesives, or dielectric layers that require stability at elevated temperatures. [11]* Advanced Coatings: For surfaces requiring high scratch resistance and thermal stability, such as protective coatings for optical components. [4]* Membranes: The high fractional free volume created by the bulky adamantane units can be exploited for gas separation membrane applications. [5]* Drug Delivery Scaffolds: While poly(this compound) itself is hydrophobic, the adamantane moiety is a key component in host-guest chemistry (e.g., with cyclodextrins) and can be used to design advanced drug delivery systems. [3][4] The synthesis of polymers from this compound represents a powerful strategy for creating materials with properties that push the boundaries of conventional polymer chemistry. By understanding the relationship between its unique molecular architecture and its macroscopic performance, researchers can unlock new possibilities in advanced materials design.
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Zhang, H., et al. (2013). Poly(1-adamantyl acrylate): Living Anionic Polymerization, Block Copolymerization, and Thermal Properties. Macromolecules, 46(15), 5937-5944. [Link]
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Biadamantylidene: A Sterically Encumbered Photoswitch for Supramolecular Architectures
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Unique Potential of a Hindered Alkene
In the vast toolkit of supramolecular chemistry, where non-covalent interactions are orchestrated to build complex, functional systems, the choice of molecular building blocks is paramount. Biadamantylidene, a molecule comprised of two adamantane cages linked by a double bond, presents a unique and compelling case for its application in this field. Its defining feature is a highly twisted and strained carbon-carbon double bond, a direct consequence of the steric bulk of the adamantyl groups. This inherent strain endows this compound with distinct reactivity and photophysical properties, making it an exceptional candidate for the construction of molecular machines and stimuli-responsive materials.
The adamantane cage itself is a well-established motif in drug discovery and materials science, valued for its rigidity, lipophilicity, and predictable binding with host molecules like cyclodextrins.[1][2][3] this compound leverages these properties, doubling the adamantane content and introducing the dynamic functionality of a photoswitchable double bond. This guide provides an in-depth exploration of this compound as a building block, offering both the theoretical underpinnings and practical protocols for its synthesis and integration into supramolecular systems.
Core Concept: Light-Induced Isomerization as a Control Element
The central utility of this compound in supramolecular chemistry stems from its ability to undergo E/Z photoisomerization.[4][5] The two adamantyl groups can be arranged in either a trans (E) or cis (Z) configuration relative to the central double bond. Irradiation with light of a specific wavelength can induce a rotation around this bond, converting one isomer to the other. This geometric change at the molecular level can be harnessed to trigger larger-scale changes in a supramolecular assembly, such as the association or dissociation of host-guest complexes, or the modulation of chiroptical properties.[6][7]
Caption: Reversible E/Z photoisomerization of this compound.
Application 1: A Robust Chiroptical Photoswitch
The inherent chirality of certain this compound derivatives, particularly when functionalized, makes them excellent candidates for chiroptical switches.[8][9] In these systems, the E and Z isomers exhibit distinct circular dichroism (CD) and circularly polarized luminescence (CPL) signals. By switching between the two states with light, one can effectively turn "on" and "off" or modulate these chiroptical properties. This has potential applications in data storage, enantioselective sensing, and the development of advanced optical materials.
Protocol 1: Synthesis of a this compound Precursor (Adamantanone)
A common precursor for the synthesis of this compound is adamantanone. This protocol outlines a standard oxidation of adamantane.
Materials:
-
Adamantane
-
Concentrated sulfuric acid
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Dichloromethane
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Silica gel for column chromatography
-
Hexane and ethyl acetate
Procedure:
-
In a round-bottom flask, dissolve adamantane in concentrated sulfuric acid with stirring in an ice bath.
-
Slowly warm the reaction mixture to room temperature and then heat to 60°C for 1 hour.
-
Carefully pour the reaction mixture over crushed ice.
-
Extract the aqueous mixture with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution until the effervescence ceases.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure adamantanone.
Protocol 2: McMurry Coupling for this compound Synthesis
The McMurry reaction is a powerful method for the reductive coupling of ketones and aldehydes to form alkenes. Here, it is applied to synthesize this compound from adamantanone.
Materials:
-
Adamantanone
-
Titanium(IV) chloride (TiCl₄)
-
Zinc dust
-
Anhydrous tetrahydrofuran (THF)
-
Schlenk flask and line
-
Reflux condenser
-
Inert atmosphere (argon or nitrogen)
Procedure:
-
Set up a Schlenk flask equipped with a reflux condenser under an inert atmosphere.
-
Add anhydrous THF to the flask, followed by the slow, dropwise addition of TiCl₄ at 0°C.
-
Add zinc dust to the mixture and heat to reflux for 2 hours to generate the low-valent titanium reagent.
-
Dissolve adamantanone in anhydrous THF and add it dropwise to the refluxing titanium slurry.
-
Continue to reflux the reaction mixture for 12-18 hours.
-
Cool the reaction to room temperature and quench by the slow addition of aqueous potassium carbonate solution.
-
Filter the mixture through a pad of Celite® and extract the filtrate with diethyl ether.
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
The resulting solid can be purified by recrystallization or column chromatography to yield this compound.
Application 2: A Component in Supramolecular Machines
The significant conformational change that accompanies the E/Z isomerization of this compound can be used to power molecular machines.[10][11][12] By incorporating this compound into a larger supramolecular assembly, the light-induced motion can be translated into a specific function, such as the shuttling of a macrocycle in a rotaxane or the contraction and extension of a molecular muscle. The rigidity and predictable geometry of the adamantyl groups provide a stable scaffold for the construction of these complex systems.
Caption: Workflow for creating a this compound-based molecular machine.
Application 3: Host-Guest Chemistry and Controlled Release
The adamantyl moieties of this compound can participate in host-guest interactions, most notably with cyclodextrins.[3][13] The hydrophobic adamantyl group fits snugly into the cavity of β-cyclodextrin, forming a stable inclusion complex. The E/Z isomerization of the this compound core can be used to modulate this binding. For instance, one isomer might bind more strongly to the cyclodextrin host than the other due to steric effects. This difference in binding affinity can be exploited for the light-controlled release of a guest molecule or the assembly and disassembly of a supramolecular polymer.
Protocol 3: Characterization of a this compound-Cyclodextrin Host-Guest Complex
This protocol describes the formation and characterization of a host-guest complex between a water-soluble this compound derivative and β-cyclodextrin.
Materials:
-
Water-soluble this compound derivative (e.g., functionalized with carboxylate or ammonium groups)
-
β-cyclodextrin
-
Deuterated water (D₂O) for NMR studies
-
UV-Vis spectrophotometer
-
NMR spectrometer
Procedure:
-
Complex Formation: Prepare a stock solution of the this compound derivative and β-cyclodextrin in D₂O. Mix aliquots of these solutions to create a series of samples with a constant concentration of the this compound guest and varying concentrations of the β-cyclodextrin host.
-
UV-Vis Titration: Record the UV-Vis spectrum of each sample. Changes in the absorption spectrum of the this compound upon addition of β-cyclodextrin can indicate complex formation. The binding constant can be determined by fitting the titration data to a suitable binding isotherm.
-
NMR Spectroscopy: Acquire ¹H NMR spectra of the samples. The formation of the inclusion complex will cause shifts in the proton resonances of both the this compound guest and the inner protons of the cyclodextrin cavity. 2D NMR techniques, such as ROESY, can provide direct evidence of the spatial proximity of the host and guest.
-
Photoisomerization within the Complex: Irradiate the complexed sample with the appropriate wavelength of light to induce E/Z isomerization. Monitor the changes in the UV-Vis and NMR spectra to assess the effect of complexation on the photoisomerization process and to determine if one isomer is preferentially bound.
Quantitative Data Summary
| Property | Value | Conditions | Reference |
| Photoisomerization Quantum Yield (ΦE→Z) | Varies with substitution and solvent | Typically in the range of 0.1 - 0.5 | [5][14][15] |
| Photoisomerization Quantum Yield (ΦZ→E) | Varies with substitution and solvent | Typically in the range of 0.2 - 0.6 | [5][14][15] |
| Absorption Maxima (λmax) | Dependent on isomer and substitution | Typically in the UV region (250-350 nm) | [4] |
| Binding Constant with β-Cyclodextrin (Ka) | ~10⁴ - 10⁵ M⁻¹ for adamantane derivatives | Aqueous solution | [16] |
Conclusion and Future Outlook
This compound stands as a promising, yet underexplored, building block in the realm of supramolecular chemistry. Its unique combination of a sterically hindered, photoswitchable double bond and the well-defined recognition properties of its adamantyl cages offers a versatile platform for the design of sophisticated, stimuli-responsive systems. The protocols and applications outlined in this guide provide a foundational framework for researchers to begin harnessing the potential of this intriguing molecule. Future work in this area will likely focus on the synthesis of more complex, functionalized this compound derivatives and their integration into intricate molecular machines and smart materials for applications in drug delivery, catalysis, and molecular electronics.
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Structural Insights into the Host-Guest Complexation between β-Cyclodextrin and Bio-Conjugatable Adamantane Derivatives. Molecules. [Link][3][13]
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Host-guest interaction of adamantine with a β-cyclodextrin-functionalized AuPd bimetallic nanoprobe for ultrasensitive electrochemical immunoassay of small molecules. Analytical Chemistry. [Link]
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Supramolecular Self-Assembly Mediated by Multiple Hydrogen Bonds and the Importance of C–S···N Chalcogen Bonds in N′-(Adamantan-2-ylidene)hydrazide Derivatives. Molecules. [Link]
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Structural Insights into the Host–Guest Complexation between β-Cyclodextrin and Bio-Conjugatable Adamantane Derivatives. MDPI. [Link]
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Polymeric hydrogen-bonded supramolecules by self-assembling of adamantane derivatives with bipyridines. CrystEngComm. [Link]
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Polymeric hydrogen-bonded supramolecules by self-assembling of adamantane derivatives with bipyridines. Beijing Institute of Technology. [Link]
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Keto-Adamantane-Based Macrocycle Crystalline Supramolecular Assemblies Showing Selective Vapochromism to Tetrahydrofuran. MDPI. [Link]
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The host–guest interaction between β-cyclodextrin and adamantine. ResearchGate. [Link]
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Various synthetic methods for the preparation of functionalized adamantane compounds. ResearchGate. [Link]
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Supramolecular Assembly of Adamantane-Functionalized BODIPY and Polylactide-Cyclodextrin Conjugate. IRIS Unime. [Link]
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Photoswitchable Binary Nanopore Conductance and Selective Electronic Detection of Single Biomolecules Under Wavelength and Voltage Polarity Control. bioRxiv. [Link]
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Investigating the Photophysical Properties and Biological Efficacy of BODIPY Derivatives as Photosensitizers in Photodynamic Therapy. Sciforum. [Link]
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Synthesis of 1,2-Disubstituted Adamantane Derivatives by Construction of the Adamantane Framework. Molecules. [Link]
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Designing P-type bi-stable overcrowded alkene-based chiroptical photoswitches. DiVA. [Link]
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Four-Directional Synthesis of Adamantane Derivatives. ResearchGate. [Link]
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A fiber-optic spectroscopic setup for isomerization quantum yield determination. Beilstein Journal of Organic Chemistry. [Link]
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Molecular photoswitches in aqueous environments. Chemical Society Reviews. [Link]
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Biliverdin Chiral Derivatives as Chiroptical Switches for pH and Metal Cation Sensing. Physical Chemistry Chemical Physics. [Link]
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Low Molecular Weight Multistate Photoswitches Based on Simple Norbornadiene‐Triazine Scaffolds. Chemistry – A European Journal. [Link]
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Enhanced E/Z-photoisomerization and luminescence of stilbene derivative co-coordinated in di-β-diketonate lanthanide complexes. Dalton Transactions. [Link]
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Quantum yield values for the E→Z and Z→E photoisomeriza- tion of PAP... ResearchGate. [Link]
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Photocatalytic E → Z Isomerization of β-Ionyl Derivatives. Organic Letters. [Link]
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MOLECULAR MACHINES. The Nobel Prize. [Link]
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Synthetic route to new 1–adamantylamine derivatives. ResearchGate. [Link]
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Molecular Machines. Theoretical Femtoscience @LMU. [Link]
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Study of Spontaneous E/Z Isomerization of bis[(Z)-cyanomethylidene]-diazapentacyclodienedicarboxylates by 1 H, 13 C, and 15 N NMR Spectroscopy, X-ray, and Quantum Chemical Calculation Data. Magnetic Resonance in Chemistry. [Link]
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Binaphthyl-Bipyridyl Cyclic Dyads as a Chiroptical Switch. Journal of the American Chemical Society. [Link]
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Supramolecular Complex of Photochromic Diarylethene and Cucurbit[17]uril: Fluorescent Photoswitching System for Biolabeling and Imaging. ACS Applied Materials & Interfaces. [Link]
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Molecular design to enhance binaphthyl-based chiroptics using organoboron chemistry in isomeric chiral scaffolds. Materials Chemistry Frontiers. [Link]
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Application Notes & Protocols: Functionalization of Adamantane Scaffolds for Advanced Drug Delivery
Introduction: The Adamantane Scaffold in Modern Drug Delivery
The adamantane moiety, a rigid, lipophilic, and perfectly tetrahedral diamondoid hydrocarbon, has become a privileged scaffold in medicinal chemistry and advanced drug delivery.[1][2][3] Its unique three-dimensional structure provides metabolic stability, enhances bioavailability, and allows for precise spatial presentation of functional groups.[4] Adamantane derivatives are utilized in two primary modalities: as integral pharmacophores in active drugs (e.g., Amantadine, Memantine) and as versatile building blocks for complex drug delivery systems.[2][4][5]
This guide focuses on the latter, detailing the strategic functionalization of the adamantane core to create conjugates for targeted delivery, improved solubility, and controlled release. While direct functionalization of the larger biadamantylidene scaffold is a novel and less-explored area, the chemical principles and protocols established for adamantane provide a robust and directly applicable foundation for its development.[6] We will explore the core chemical transformations required to install versatile functional handles onto the adamantane cage and subsequently use these handles to conjugate drugs, linkers, and targeting ligands.
A particularly powerful application of this scaffold is in supramolecular, non-covalent drug delivery systems based on host-guest chemistry.[7][8] The adamantane group fits perfectly into the hydrophobic cavity of β-cyclodextrin, forming a highly stable inclusion complex.[4][9] This interaction is a cornerstone of modern drug delivery, enabling the construction of self-assembling nanoparticles, hydrogels, and targeted delivery vehicles.[5][8][10]
Part 1: Strategic Functionalization of the Adamantane Core
The inert C-H bonds of adamantane require specific chemical strategies to install reactive functional groups.[1][11] The choice of reaction dictates the position (bridgehead C1/C3/C5/C7 or secondary C2/C4/C6/C8/C9/C10) and type of functionality.
Key Functionalization Reactions:
-
Carboxylation (Koch-Haaff Reaction): This is a classic method for introducing a carboxylic acid group (-COOH) at a tertiary (bridgehead) position.[12][13] The reaction typically involves treating adamantane with formic acid and a strong acid like sulfuric acid, often with a carbocation initiator like t-butanol.[13] The -COOH group is invaluable for subsequent amide or ester bond formation.
-
Hydroxylation: Direct oxidation of adamantane can yield hydroxylated derivatives (-OH).[11][14] For instance, oxidation in concentrated sulfuric acid can produce 1-adamantanol and 2-adamantanol, which can be further oxidized to adamantanone.[15][16] These hydroxyl groups serve as handles for esterification or conversion to other functional groups.
-
Amination (Ritter Reaction): The Ritter reaction is a powerful method for installing an N-alkyl amide group, which can then be hydrolyzed to a primary amine (-NH2).[17] This reaction involves treating an alcohol (or an alkene) with a nitrile in the presence of a strong acid.[17][18] Direct C-H amination of adamantane has also been achieved using photocatalytic methods, offering a more direct route to aminoadamantanes.[19][20]
The following diagram illustrates these primary pathways for activating the adamantane scaffold.
Caption: Primary pathways for introducing key functional groups onto the adamantane scaffold.
Data Summary: Comparison of Functionalization Methods
| Functional Group | Method | Key Reagents | Position | Typical Yield | Reference |
| Carboxylic Acid | Koch-Haaff Reaction | Formic acid, H₂SO₄, t-butanol | Bridgehead (C1) | 67-72% | [13] |
| Dicarboxylic Acid | One-pot Oxidation | Nitric acid, H₂SO₄, Formic acid | Bridgehead (C1, C3) | 92% | [21][22] |
| Amine (via Amide) | Ritter Reaction | Acetonitrile, Nitric acid | Bridgehead (C1) | 87% (amide) | [23] |
| Amine | Direct C-H Amination | F-TEDA-PF₆, Acetonitrile | Bridgehead (C1) | 90% | [19][20] |
Part 2: Protocols for Synthesis and Conjugation
The following protocols provide step-by-step methodologies for key transformations. These are foundational procedures that can be adapted for various drug molecules and linkers.
Protocol 1: Synthesis of 1-Adamantanecarboxylic Acid
This protocol is adapted from a well-established Organic Syntheses procedure for the Koch-Haaff reaction.[13]
Objective: To introduce a carboxylic acid handle at the bridgehead position of adamantane.
Materials:
-
Adamantane (13.6 g, 0.100 mole)
-
96% Sulfuric acid (470 g, 4.8 moles)
-
Carbon tetrachloride (100 mL)
-
98% Formic acid (1 mL)
-
t-Butyl alcohol (29.6 g, 0.40 mole)
-
1 L three-necked flask, stirrer, thermometer, dropping funnel, ice bath
Procedure:
-
Charge the three-necked flask with sulfuric acid, carbon tetrachloride, and adamantane.
-
Cool the stirred mixture to 17–19°C in an ice bath.
-
Add 1 mL of 98% formic acid.
-
Prepare a solution of t-butyl alcohol in the remaining formic acid. Add this solution dropwise to the reaction flask over 1–2 hours, maintaining the temperature at 17–25°C.
-
After the addition is complete, continue stirring for an additional hour at the same temperature.
-
Carefully pour the reaction mixture onto 2 kg of crushed ice in a large beaker.
-
Allow the ice to melt, then extract the aqueous mixture with chloroform (3 x 100 mL).
-
Wash the combined chloroform extracts with water, dry over anhydrous sodium sulfate, and evaporate the solvent on a steam bath.
-
The crude residue is 1-adamantanecarboxylic acid. Recrystallize from methanol/water to obtain the pure product.
-
Validation: Confirm product identity and purity via melting point (expected: 173–174°C), ¹H NMR, and ¹³C NMR spectroscopy.
Protocol 2: Amide Coupling of a Drug to 1-Adamantanecarboxylic Acid
This protocol describes a standard EDC/NHS coupling reaction to form an amide bond between the functionalized adamantane and an amine-containing drug or linker.
Objective: To conjugate an amine-containing molecule (e.g., a model drug, fluorescent tag) to the adamantane scaffold.
Materials:
-
1-Adamantanecarboxylic acid (1.0 eq)
-
Amine-containing drug/molecule (1.1 eq)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC, 1.5 eq)
-
N-Hydroxysuccinimide (NHS, 1.2 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (3.0 eq)
-
Magnetic stirrer, round-bottom flask, nitrogen atmosphere
Procedure:
-
Dissolve 1-adamantanecarboxylic acid in anhydrous DMF under a nitrogen atmosphere.
-
Add NHS (1.2 eq) and EDC (1.5 eq) to the solution. Stir at room temperature for 1 hour to activate the carboxylic acid, forming an NHS-ester intermediate.
-
In a separate flask, dissolve the amine-containing drug/molecule (1.1 eq) in anhydrous DMF. Add the base (TEA or DIPEA, 3.0 eq).
-
Add the solution of the amine dropwise to the activated adamantane-NHS ester solution.
-
Allow the reaction to stir at room temperature for 12-24 hours. Monitor reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Validation: Confirm the structure of the final conjugate by high-resolution mass spectrometry (HRMS) to verify the molecular weight and by ¹H and ¹³C NMR to confirm the formation of the amide bond and the presence of both adamantane and drug moieties.[24]
Caption: Workflow for amide coupling of a drug to a carboxylated adamantane scaffold.
Part 3: Application in Host-Guest Systems with Cyclodextrin
The non-covalent, high-affinity interaction between adamantane and β-cyclodextrin (β-CD) is a cornerstone of supramolecular drug delivery.[4][8] Adamantane acts as a robust "guest" that anchors firmly within the hydrophobic "host" cavity of β-CD.[25] This interaction can be exploited to:
-
Improve Drug Solubility: By conjugating a poorly soluble drug to adamantane, it can be encapsulated by soluble β-CD derivatives.
-
Construct Targeted Nanoparticles: One can functionalize a nanoparticle with β-CD and a targeting ligand with an adamantane anchor. The two components self-assemble via the host-guest interaction.[8][10]
-
Create Drug Depots: Hydrogels can be formed by cross-linking polymers functionalized with adamantane and β-CD, creating a matrix for sustained drug release.[9]
The association constant (Kₐ) for adamantane derivatives with β-CD is typically in the range of 10⁴ to 10⁵ M⁻¹, indicating a very strong and specific interaction.[4][26][27]
Caption: The high-affinity host-guest interaction between adamantane and β-cyclodextrin.
Protocol 3: Characterization of Adamantane/β-Cyclodextrin Binding by Isothermal Titration Calorimetry (ITC)
Objective: To quantitatively measure the binding affinity (Kₐ), stoichiometry (n), and thermodynamic parameters (ΔH, ΔS) of an adamantane-drug conjugate binding to β-cyclodextrin.
Materials:
-
Adamantane-drug conjugate solution (e.g., 0.1 mM in buffer)
-
β-Cyclodextrin solution (e.g., 1.0 mM in the same buffer)
-
Isothermal Titration Calorimeter
-
Degassing station
Procedure:
-
Prepare precise concentrations of the adamantane-drug conjugate and β-cyclodextrin in a suitable aqueous buffer (e.g., PBS, pH 7.4).
-
Thoroughly degas both solutions immediately before the experiment to prevent air bubbles.
-
Load the adamantane-drug conjugate solution into the sample cell of the ITC instrument.
-
Load the β-cyclodextrin solution into the injection syringe.
-
Set the experimental parameters: cell temperature (e.g., 25°C), stirring speed (e.g., 300 rpm), injection volume (e.g., 2-5 µL), and spacing between injections.
-
Perform an initial injection (e.g., 0.5 µL) which is typically discarded during analysis.
-
Initiate the titration run, consisting of 20-30 sequential injections of the β-CD solution into the sample cell.
-
Record the heat change after each injection.
-
Data Analysis: Integrate the raw power data to obtain the heat change per injection (ΔH). Plot these values against the molar ratio of β-CD to adamantane conjugate.
-
Validation: Fit the resulting binding isotherm to a suitable model (e.g., "one set of binding sites") to determine the thermodynamic parameters Kₐ, n, ΔH, and ΔS.[27] A successful experiment will yield a clear sigmoidal binding curve.
Expected Analytical Data for a Model Conjugate
The table below outlines the expected characterization data for a hypothetical conjugate: N-(1-Adamantyl)-doxorubicin-amide .
| Analysis Technique | Expected Result | Purpose |
| ¹H NMR | Appearance of characteristic adamantane proton signals (~1.7-2.1 ppm) alongside signals from the doxorubicin molecule. A downfield shift of protons near the new amide bond. | Confirms covalent bond formation and presence of both moieties. |
| HRMS (ESI+) | A molecular ion peak corresponding to the exact calculated mass of the conjugate [M+H]⁺. | Confirms the identity and purity of the final product. |
| HPLC | A single, sharp peak at a different retention time from the starting materials. | Assesses purity of the final conjugate. |
| ITC (with β-CD) | Kₐ ≈ 10⁴-10⁵ M⁻¹, n ≈ 1, negative ΔH. | Quantifies the binding affinity to the cyclodextrin host, confirming its potential for use in host-guest systems.[27] |
Future Outlook: Adapting Protocols for this compound
The synthetic protocols described herein for adamantane serve as a direct blueprint for the functionalization of this compound. Key considerations for adapting these methods will include:
-
Steric Hindrance: The larger size of the this compound scaffold may influence reaction rates and accessibility of certain positions. Reaction conditions (temperature, time) may need to be optimized.
-
Multiple Functionalization: this compound offers multiple bridgehead positions, opening the possibility for creating di- or tetra-functionalized scaffolds for multivalent drug presentation or the attachment of multiple, distinct molecular entities (e.g., a drug and a targeting ligand).
-
Host-Guest Chemistry: The larger hydrophobic surface of this compound may lead to even stronger binding interactions with larger cyclodextrins (e.g., γ-CD) or potentially form 2:1 complexes with β-CD, enabling novel supramolecular architectures.
The robust and versatile chemistry of the adamantane family provides a rich foundation for innovation, and its extension to larger diamondoid structures like this compound holds significant promise for the next generation of advanced drug delivery systems.
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1-adamantanecarboxylic acid - Organic Syntheses Procedure. Available at: [Link]
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Intermolecular Ritter-Type C–H Amination of Unactivated sp3 Carbons - PMC - NIH. Available at: [Link]
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Stability Constants of the Inclusion Complexes of β-Cyclodextrin with Various Adamantane Derivatives. A UV-Vis - AJOL.info. Available at: [Link]
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Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches - PMC - PubMed Central. Available at: [Link]
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Cyclodextrin-Adamantane Host–Guest Interactions on the Surface of Biocompatible Adamantyl-Modified Glycodendrimers | Macromolecules - ACS Publications. Available at: [Link]
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Direct radical functionalization methods to access substituted adamantanes and diamondoids - PMC - PubMed Central. Available at: [Link]
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Cyclodextrin/Adamantane-Mediated Targeting of Inoculated Bacteria in Mice | Bioconjugate Chemistry - ACS Publications. Available at: [Link]
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Cyclodextrin-Adamantane Host−Guest Interactions on the Surface of Biocompatible Adamantyl-Modified Glycodendrimers | Request PDF - ResearchGate. Available at: [Link]
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Oxidation of adamantane to adamantanone in concentrated H₂SO₄... - ResearchGate. Available at: [Link]
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Structural Insights into the Host-Guest Complexation between β-Cyclodextrin and Bio-Conjugatable Adamantane Derivatives - PubMed. Available at: [Link]
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Adamantane-containing drug delivery systems - Pharmacia. Available at: [Link]
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One-Stage Catalytic Oxidation of Adamantane to Tri-, Tetra-, and Penta-Ols. Available at: [Link]
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Structural Insights into the Host–Guest Complexation between β-Cyclodextrin and Bio-Conjugatable Adamantane Derivatives - MDPI. Available at: [Link]
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High-affinity host–guest chemistry of large-ring cyclodextrins - RSC Publishing. Available at: [Link]
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One-Stage Catalytic Oxidation of Adamantane to Tri-, Tetra-, and Penta-Ols - OUCI. Available at: [Link]
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Conjugation of Aminoadamantane and γ-Carboline Pharmacophores Gives Rise to Unexpected Properties of Multifunctional Ligands - MDPI. Available at: [Link]
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Structural Insights into the Host–Guest Complexation between -Cyclodextrin and Bio-Conjugatable Adamantane Derivatives - Semantic Scholar. Available at: [Link]
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(a) Conjugation of adamantane (Ad, guest) and β-cyclodextrin (CD, host)... - ResearchGate. Available at: [Link]
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This compound | C20H28 | CID 141567 - PubChem - NIH. Available at: [Link]
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Synthesis of N-(Adamantan-1-yl)carbamides by Ritter Reaction from Adamantan-1-ol and Nitriles in the Presence of Cu-Catalysts | Request PDF - ResearchGate. Available at: [Link]
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Application Notes and Protocols: Biadamantylidene in the Design of Novel Materials
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the synthesis, properties, and applications of biadamantylidene, a unique sterically hindered alkene, in the design of advanced materials. This compound, with its rigid, diamondoid framework and strained double bond, offers exceptional thermal stability, mechanical robustness, and intriguing electronic properties. These attributes make it a compelling building block for high-performance polymers, molecular machines, and novel supramolecular assemblies. This document details field-proven protocols for the synthesis of this compound via McMurry coupling, its incorporation into polymeric structures, and its application as a core component in molecular rotors and switches. The causality behind experimental choices is elucidated to provide researchers with the foundational knowledge required to innovate in this exciting field.
Introduction: The Unique Potential of this compound
Adamantane and its derivatives have long been recognized for their utility in materials science and medicinal chemistry, owing to their rigid, cage-like structure.[1][2] this compound (also known as adamantylideneadamantane) represents a significant evolution of this platform.[3] Comprising two adamantane cages linked by a double bond, this molecule possesses a unique combination of steric bulk and electronic character. The inherent strain in the double bond, caused by the bulky adamantane groups, imparts distinct reactivity and conformational properties that can be harnessed in materials design.
The incorporation of this compound into material architectures can lead to:
-
Enhanced Thermal Stability: The rigid, high-melting-point adamantane cages contribute to increased glass transition temperatures (Tg) and improved thermal degradation resistance in polymers.[1][4]
-
Improved Mechanical Properties: The robust diamondoid structure can enhance the stiffness and strength of polymeric materials.[5][6]
-
Unique Supramolecular Interactions: The bulky nature of this compound can influence polymer chain packing and facilitate the formation of specific host-guest complexes.[7][8][9]
-
Novel Electronic and Photonic Properties: The strained double bond can be functionalized to create molecular switches and rotors, paving the way for applications in molecular electronics and smart materials.[10][11]
This guide will provide detailed protocols and the scientific rationale for leveraging these properties in the design of next-generation materials.
Synthesis of this compound: A Detailed Protocol
The most reliable and scalable method for the synthesis of this compound is the McMurry reductive coupling of adamantanone.[12][13][14] This reaction utilizes a low-valent titanium reagent to deoxygenate and couple two ketone molecules, forming a carbon-carbon double bond.
Protocol 1: Synthesis of this compound via McMurry Coupling
Materials:
-
Adamantanone
-
Titanium(IV) chloride (TiCl4)
-
Zinc dust (Zn)
-
Dry Tetrahydrofuran (THF)
-
10% aqueous Potassium Carbonate (K2CO3) solution
-
Cyclohexane
-
Anhydrous Sodium Sulfate (Na2SO4)
-
Three-neck round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (Argon or Nitrogen)
-
Ice bath
Procedure:
-
Preparation of the Low-Valent Titanium Reagent:
-
Under an inert atmosphere, equip a 1000 mL three-neck round-bottom flask with a reflux condenser, a magnetic stir bar, and a connection to a vacuum/inert gas line.
-
Flame-dry the flask under vacuum and then fill with argon or nitrogen.
-
To the flask, add zinc dust (13.1 g, 200 mmol) and dry THF (280 mL).
-
Cool the stirred suspension to 0 °C in an ice bath.
-
Slowly add titanium(IV) chloride (11.0 mL, 100 mmol) dropwise to the suspension. Caution: This addition is exothermic and should be performed slowly to maintain the temperature below 20 °C.
-
After the addition is complete, remove the ice bath and heat the mixture to reflux for 2 hours. The color of the suspension will turn from yellow-brown to black, indicating the formation of the active low-valent titanium species.
-
-
Reductive Coupling of Adamantanone:
-
Cool the black suspension to room temperature.
-
In a separate flask, dissolve adamantanone (15.0 g, 100 mmol) in dry THF (100 mL).
-
Add the adamantanone solution dropwise to the stirred titanium suspension over 30 minutes.
-
Heat the reaction mixture to reflux for 18 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Slowly and carefully add 215 mL of a 10% aqueous K2CO3 solution to quench the reaction. Caution: This can be an exothermic process.
-
Stir the mixture for 30 minutes, then extract the product with cyclohexane (5 x 50 mL).
-
Combine the organic extracts and wash with water (2 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent using a rotary evaporator.
-
The crude product can be purified by recrystallization from methanol to yield colorless needles of this compound.[13]
-
Expected Yield: 75-80%
Characterization:
-
Melting Point: 184–186 °C[13]
-
¹H NMR (CDCl₃): δ 1.5–2.1 (br m, 24H), 2.7–3.1 (br m, 4H)[13]
-
¹³C NMR (CDCl₃): δ 29.1, 32.5, 37.4, 39.6, 131.8
Diagram of the McMurry Coupling Reaction for this compound Synthesis:
Caption: McMurry coupling of adamantanone to form this compound.
Applications in High-Performance Polymers
The incorporation of the bulky and rigid this compound unit into polymer backbones can significantly enhance their thermal and mechanical properties.[1] This is due to the restriction of polymer chain mobility and the inherent stability of the diamondoid cage structure.
Application Note 1: this compound as a Monomer for High-Tg Polymers
This compound can be functionalized to create difunctional monomers suitable for polymerization. For example, hydroxylation or amination of the adamantane cages allows for its use in the synthesis of polyesters, polyamides, and polyimides. The resulting polymers are expected to exhibit exceptionally high glass transition temperatures (Tg) and thermal stability, making them suitable for applications in aerospace, electronics, and automotive industries where resistance to extreme temperatures is critical.[4][15]
Workflow for the Synthesis of a this compound-Containing Polyester:
Caption: Workflow for polyester synthesis using a this compound monomer.
Protocol 2: Characterization of this compound-Containing Polymers
Thermal Properties:
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) and melting temperature (Tm), if applicable. A high Tg is indicative of the rigidity imparted by the this compound unit.
-
Thermogravimetric Analysis (TGA): To assess the thermal stability and decomposition temperature of the polymer. Polymers containing this compound are expected to exhibit high decomposition temperatures.
Mechanical Properties:
-
Tensile Testing: To measure properties such as Young's modulus, tensile strength, and elongation at break. The rigid this compound unit is expected to increase the modulus and strength of the polymer.[5][6][16]
Molecular Weight:
-
Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the polymer.
Table 1: Expected Property Enhancements in this compound-Containing Polymers
| Property | Expected Effect of this compound | Rationale |
| Glass Transition Temperature (Tg) | Significant Increase | Restricted polymer chain mobility due to the bulky, rigid structure. |
| Thermal Stability | Increased | High thermal stability of the diamondoid cage. |
| Tensile Modulus | Increased | Rigidity of the this compound unit enhances stiffness. |
| Solubility | Potentially Improved | The bulky group can disrupt chain packing, increasing free volume. |
This compound in Molecular Machines
The unique structure of this compound, particularly its strained double bond, makes it an excellent candidate for the construction of molecular machines such as rotors and switches.[10][11] The rotation around the central C=C bond can be controlled by external stimuli like light or heat, leading to conformational changes that can be harnessed for specific functions.
Application Note 2: this compound-Based Molecular Rotors
A light-driven molecular rotor based on a chiral, helical alkene with a structure analogous to this compound has been demonstrated.[10] Unidirectional rotation is achieved through a four-step process involving photoisomerization and thermal helicity inversion. This concept can be extended to this compound by introducing appropriate chiral substituents on the adamantane cages. Such molecular rotors could find applications in nano-electromechanical systems (NEMS), molecular-scale data storage, and light-powered nanomachines.
Diagram of a Four-Step Unidirectional Rotation in a this compound-Based Molecular Rotor:
Caption: A four-step cycle of a light-driven molecular rotor.
Supramolecular Chemistry and Host-Guest Interactions
The bulky and hydrophobic nature of the this compound moiety makes it an excellent guest for host molecules such as cyclodextrins.[7][8][9][17][18] This host-guest interaction can be used to construct self-assembling systems, such as hydrogels and polymer networks, with applications in drug delivery, sensing, and self-healing materials.
Application Note 3: this compound in Supramolecular Hydrogels
Functionalized this compound can act as a cross-linker in polymer solutions containing cyclodextrin-modified polymers. The strong and specific interaction between the this compound guest and the cyclodextrin host leads to the formation of a three-dimensional network, resulting in gelation. The reversible nature of this non-covalent interaction can impart self-healing properties to the hydrogel.
Protocol 3: Formation of a Supramolecular Hydrogel
Materials:
-
β-cyclodextrin-functionalized polymer (e.g., hyaluronic acid-g-β-CD)
-
Water-soluble, functionalized this compound derivative (e.g., with short polyethylene glycol chains)
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Dissolve the β-cyclodextrin-functionalized polymer in PBS to the desired concentration.
-
In a separate vial, dissolve the functionalized this compound derivative in PBS.
-
Add the this compound solution to the polymer solution and mix gently.
-
Allow the mixture to stand at room temperature. Gelation should occur as the host-guest complexes form and cross-link the polymer chains.
-
The mechanical properties of the resulting hydrogel can be characterized by rheology.
Conclusion
This compound is a versatile and powerful building block for the creation of novel materials with enhanced properties. Its unique combination of rigidity, thermal stability, and a reactive double bond opens up a wide range of possibilities for researchers in materials science, polymer chemistry, and nanotechnology. The protocols and application notes provided in this guide serve as a starting point for the exploration of this fascinating molecule and its potential to drive innovation in advanced materials design.
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Butov, G. M., Burmistrov, V. V., & Storozhakova, N. A. (2017). Synthesis of Adamantyl-Containing Compounds - Structure Elements of Rotaxanes and Supramolecular Polymers. Modern Organic Chemistry Research, 2(3), 1-10.[14]
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Application Notes and Protocols for Biadamantylidene Reactions: A Guide for Researchers
Introduction: The Unique Chemistry of a Sterically Encumbered Alkene
Biadamantylidene, with its two bulky adamantane cages fused by a central double bond, presents a fascinating case study in steric hindrance and its influence on reactivity.[1] This highly rigid and sterically congested structure imparts unique properties, making it a valuable scaffold in various fields, from fundamental studies of reaction mechanisms to the development of advanced materials and chemiluminescent probes.[2][3] This guide provides detailed experimental protocols for the synthesis, purification, and key reactions of this compound, offering insights into the rationale behind the experimental choices to empower researchers in their exploration of this remarkable molecule.
I. Synthesis of this compound via McMurry Coupling
The most common and effective method for synthesizing this compound is the McMurry reaction, a reductive coupling of two ketone molecules to form an alkene.[4][5] In this case, adamantanone is the starting material. The reaction relies on the generation of low-valent titanium species, which act as the reducing and coupling agent.
Core Principles of the McMurry Reaction
The McMurry reaction proceeds through a two-step mechanism:
-
Pinacol Coupling: Single electron transfer from the low-valent titanium to the carbonyl groups of two adamantanone molecules leads to the formation of a titanium-bound pinacolate intermediate.[6]
-
Deoxygenation: The oxophilic titanium then abstracts the oxygen atoms from the pinacolate, yielding the desired alkene, this compound.[4]
The choice of titanium source and reducing agent is critical for the reaction's success. A common and effective system is the use of titanium(III) chloride (TiCl₃) in conjunction with a strong reducing agent like lithium aluminum hydride (LiAlH₄) or metallic lithium or zinc.[7][8]
Detailed Experimental Protocol: McMurry Coupling of Adamantanone
This protocol is adapted from established procedures and is suitable for laboratory-scale synthesis.[7]
Materials:
-
Adamantanone
-
Titanium(III) chloride (TiCl₃)
-
Lithium aluminum hydride (LiAlH₄) or Lithium wire
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous 1,2-dimethoxyethane (DME)
-
Methanol
-
Petroleum ether
-
Argon or Nitrogen gas (for inert atmosphere)
-
Standard glassware for organic synthesis (three-necked flask, reflux condenser, dropping funnel, etc.)
-
Magnetic stirrer and heating mantle
Safety Precautions:
-
Titanium(III) chloride is corrosive and moisture-sensitive. Handle in a glovebox or under an inert atmosphere.
-
Lithium aluminum hydride is a highly reactive and flammable solid. Handle with extreme care, away from water and other protic sources.
-
Anhydrous solvents are essential for the success of the reaction. Ensure they are properly dried before use.
-
The reaction should be performed in a well-ventilated fume hood.
Procedure:
-
Preparation of the Low-Valent Titanium Reagent:
-
In a thoroughly flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a magnetic stir bar, and an argon/nitrogen inlet, add titanium(III) chloride (2.0 eq).
-
Suspend the TiCl₃ in anhydrous DME under a positive pressure of inert gas.
-
Carefully add lithium aluminum hydride (1.0 eq) or small pieces of lithium wire (4.0 eq) portion-wise to the stirred suspension at room temperature.
-
After the addition is complete, reflux the mixture for 1-2 hours. The color of the suspension should turn from violet to black, indicating the formation of the low-valent titanium species.
-
-
Reductive Coupling:
-
Cool the black suspension to room temperature.
-
Dissolve adamantanone (1.0 eq) in anhydrous THF in a separate flask.
-
Add the solution of adamantanone dropwise to the stirred suspension of the low-valent titanium reagent over 30-60 minutes.
-
After the addition is complete, reflux the reaction mixture for 12-18 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and quench it by the slow, careful addition of methanol to destroy any remaining reducing agent.
-
Filter the mixture through a pad of Celite® to remove the titanium salts. Wash the filter cake with THF.
-
Combine the filtrate and washings and remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using a non-polar eluent such as petroleum ether or hexane.
-
Alternatively, recrystallization from a suitable solvent like ethanol or acetone can yield pure this compound as a white crystalline solid.
-
Characterization:
-
Melting Point: The melting point of this compound is a good indicator of its purity.
-
NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy can confirm the structure of the product. Due to the high symmetry of the molecule, the spectra are relatively simple.
-
Mass Spectrometry: Mass spectrometry will confirm the molecular weight of this compound (C₂₀H₂₈, MW = 268.44 g/mol ).[1]
| Parameter | Typical Value/Observation |
| Yield | 60-80% |
| Appearance | White crystalline solid |
| ¹H NMR (CDCl₃) | Multiple signals in the aliphatic region (typically 1.7-2.0 ppm) |
| ¹³C NMR (CDCl₃) | Signals corresponding to the sp² carbons of the double bond and the sp³ carbons of the adamantane cages. |
Visualizing the McMurry Coupling Workflow
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Application Notes & Protocols: Biadamantylidene as a Ligand in Organometallic Chemistry
Introduction: The Unique Profile of Biadamantylidene
In the landscape of organometallic chemistry, the rational design of ligands is paramount to controlling the reactivity, stability, and selectivity of metal catalysts. While phosphines and N-heterocyclic carbenes (NHCs) have long dominated the field, a class of sterically demanding, electron-rich olefin ligands offers a unique paradigm. Among these, this compound (C₂₀H₂₈) stands out for its exceptional structural and electronic properties.[1]
This compound is composed of two rigid, diamondoid adamantane cages fused by a carbon-carbon double bond.[1] Upon coordination to a low-valent metal center, this double bond can undergo oxidative addition to form a highly stable metallacyclopropane or, more commonly, cleave to form two strong, single covalent bonds to the metal, effectively acting as a bidentate, dialkyl-type ligand. It is this latter coordination mode that imparts its most valuable characteristics.
Core Attributes:
-
Extreme Steric Hindrance: The two bulky adamantyl groups create a well-defined, sterically crowded coordination sphere around the metal center. This bulk is crucial for stabilizing low-coordination number complexes, preventing catalyst agglomeration into inactive species, and promoting challenging reductive elimination steps in catalytic cycles.[2]
-
Strong σ-Donation: As a dialkyl-type ligand, this compound is a powerful σ-donor. This strong electron-donating ability increases the electron density at the metal center, which can significantly accelerate the rate of oxidative addition—often the rate-limiting step in cross-coupling catalysis.[3]
-
Exceptional Thermal Stability: The inherent rigidity and high thermal stability of the adamantane framework are conferred upon its organometallic complexes.[4][5] This makes this compound-ligated catalysts particularly suitable for reactions requiring elevated temperatures, where catalysts supported by less robust ligands might decompose.[4]
These features position this compound as a superior alternative to traditional ligands for specific, challenging applications in catalysis and materials science.
Synthesis and Handling of this compound Ligand
The most common and effective method for synthesizing this compound is the reductive coupling of two adamantanone molecules, known as the McMurry reaction.[6][7] This reaction uses a low-valent titanium reagent, typically generated in situ, to deoxygenate and couple the ketone precursors.[6]
Protocol 1: Synthesis of this compound via McMurry Coupling
Causality Statement: This protocol utilizes a low-valent titanium species, generated by reducing TiCl₄ with zinc dust, to act as a potent oxophile, driving the reductive coupling of adamantanone. The reaction must be conducted under strictly anhydrous and inert conditions, as the active titanium species is extremely sensitive to both water and oxygen.
Materials:
-
Titanium(IV) chloride (TiCl₄), 1 M solution in toluene
-
Zinc dust (<10 micron, activated)
-
Adamantanone
-
Pyridine (anhydrous)
-
Tetrahydrofuran (THF), anhydrous
-
Potassium carbonate (K₂CO₃), 10% aqueous solution
-
Schlenk flask (500 mL) and standard Schlenk line equipment
-
Argon gas supply
Procedure:
-
Apparatus Setup: Assemble a 500 mL two-necked Schlenk flask equipped with a magnetic stir bar and a reflux condenser under a positive pressure of argon. Ensure all glassware is rigorously dried.
-
Titanium Reagent Preparation: Suspend zinc dust (4 equivalents relative to adamantanone) in anhydrous THF (approx. 100 mL). Cool the vigorously stirred suspension to 0 °C in an ice bath.
-
Slowly add TiCl₄ (2 equivalents) dropwise via syringe to the zinc suspension. Caution: This addition is exothermic. After addition is complete, remove the ice bath and heat the mixture to reflux for 2 hours. The solution should turn from yellow to a black slurry, indicating the formation of low-valent titanium.
-
Coupling Reaction: Cool the black slurry to room temperature. In a separate flask, dissolve adamantanone (1 equivalent) in anhydrous THF.[8][9] Add a small amount of anhydrous pyridine (0.1 equivalents) to the adamantanone solution.
-
Transfer the adamantanone/pyridine solution via cannula to the stirred titanium slurry.
-
Heat the reaction mixture to reflux and maintain for 18-24 hours under argon.[8] Monitor the reaction by TLC or GC-MS until the adamantanone is consumed.
-
Workup and Purification: Cool the reaction to room temperature. Slowly and carefully quench the reaction by pouring it into a stirred 10% aqueous K₂CO₃ solution, cooled in an ice bath. Caution: The quenching process can be exothermic.
-
Stir the resulting mixture for 1 hour, then filter through a pad of Celite® to remove titanium oxides.
-
Extract the aqueous filtrate with diethyl ether or dichloromethane (3 x 100 mL).
-
Validation: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluting with hexanes) or by recrystallization from methanol to yield this compound as a white crystalline solid.[10] Confirm identity and purity via ¹H NMR (disappearance of ketone, appearance of characteristic adamantyl and olefinic protons) and Mass Spectrometry (m/z = 268.4).[1]
Synthesis and Application of this compound-Metal Complexes
The true utility of this compound is realized upon its coordination to a transition metal. The following protocols detail a general synthesis of a palladium complex and its application in a Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern synthetic chemistry.[2][11][12]
Workflow for Synthesis and Catalytic Application
Caption: General workflow from ligand to catalytic product.
Protocol 2: Synthesis of a [Pd(this compound)(dba)] Complex
Causality Statement: This procedure uses a Pd(0) source, Pd₂(dba)₃, which readily undergoes ligand exchange with the electron-rich this compound. The reaction forms a stable, well-defined pre-catalyst where the bulky ligand sterically protects the palladium center. Toluene is used as a non-coordinating solvent to facilitate the reaction without competing for coordination sites.
Materials:
-
This compound (from Protocol 1)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Anhydrous toluene
-
Schlenk flask and argon atmosphere
Procedure:
-
In a Schlenk flask under argon, dissolve this compound (1.1 equivalents) in anhydrous toluene.
-
To this stirred solution, add Pd₂(dba)₃ (0.5 equivalents) in one portion.
-
Stir the mixture at room temperature for 2-4 hours. A color change is typically observed as the new complex forms.
-
Remove the solvent under vacuum to yield the crude complex.
-
Validation: The complex can often be used directly or purified by washing with a non-polar solvent like pentane to remove excess dba, followed by drying under vacuum. Characterize via ¹H and ³¹P{¹H} NMR (if applicable, though not for this complex) and elemental analysis to confirm the structure and purity.[13][14]
Protocol 3: Application in Suzuki-Miyaura Cross-Coupling
Causality Statement: The this compound ligand's combination of steric bulk and strong electron donation is ideal for promoting the key steps of the Suzuki-Miyaura catalytic cycle. The electron-rich nature of the Pd(0) center facilitates oxidative addition to the aryl halide, while the steric hindrance promotes the final, product-releasing reductive elimination step.[3]
Materials:
-
Aryl bromide (e.g., 4-bromotoluene) (1.0 mmol)
-
Arylboronic acid (e.g., phenylboronic acid) (1.2 mmol)
-
Potassium phosphate (K₃PO₄), anhydrous (2.0 mmol)
-
[Pd(this compound)(dba)] pre-catalyst (0.01 mmol, 1 mol%)
-
Toluene (5 mL) and Water (0.5 mL)
-
Reaction vial with stir bar
Procedure:
-
To a reaction vial under ambient atmosphere, add the aryl bromide, arylboronic acid, K₃PO₄, and the palladium pre-catalyst.
-
Add the toluene and water.
-
Seal the vial and place it in a preheated oil bath at 100 °C.
-
Stir the reaction for 4-12 hours, monitoring by TLC or GC for consumption of the starting material.
-
Workup and Validation: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water. Dry the organic layer over MgSO₄, filter, and concentrate. The crude product can be purified by column chromatography. Confirm the product identity by NMR and MS. Calculate the yield.
Catalytic Cycle Visualization
Caption: Suzuki-Miyaura cycle with the this compound ligand (biadam).
Characterization of this compound Complexes
Proper characterization is essential to confirm the successful synthesis and structure of organometallic complexes.
-
NMR Spectroscopy: ¹H NMR is used to observe the adamantyl protons, which typically appear as a set of broad multiplets in the aliphatic region.[15] The disappearance of the olefinic proton signal from free this compound is a key indicator of complexation. ¹³C NMR provides detailed information on the carbon framework.[16]
-
X-ray Crystallography: Single-crystal X-ray diffraction provides unambiguous proof of structure, including bond lengths, angles, and the coordination geometry around the metal.[17][18][19][20][21][22] This is the most powerful tool for visualizing the steric environment created by the this compound ligand.
-
Elemental Analysis: Confirms the bulk purity of the synthesized complex by providing the experimental percentages of carbon, hydrogen, and other relevant elements, which should match the calculated theoretical values.
Data Summary Table
| Parameter | This compound | Typical Phosphine (e.g., PPh₃) | Typical NHC (e.g., IPr) |
| Ligand Type | Bidentate Dialkyl | Monodentate Phosphine | Monodentate Carbene |
| σ-Donation | Very Strong | Moderate to Strong | Very Strong |
| π-Acceptance | Negligible | Moderate | Weak |
| Steric Bulk | Extremely High | Moderate | High |
| Thermal Stability | Excellent | Good | Excellent |
| Bond to Metal | M-C (single) | M-P | M-C (single) |
Table 1. Comparative properties of this compound with common ligand classes.[23][24][25]
Applications in Materials Science
The rigid and thermally stable nature of the adamantane core makes this compound an attractive building block for advanced materials.[26][27] When incorporated into polymers or larger supramolecular structures via coordination, the this compound moiety can impart:
-
Increased Glass Transition Temperature (Tg): The rigidity of the ligand restricts polymer chain mobility, leading to materials that maintain their structural integrity at higher temperatures.
-
Enhanced Thermal Stability: The strong M-C bonds and the inherent stability of the adamantane cage contribute to materials with higher decomposition temperatures.[28][29]
-
Controlled Supramolecular Assembly: The well-defined geometry of this compound complexes can be used to direct the formation of ordered one-, two-, or three-dimensional coordination polymers with unique physical properties.[18]
Conclusion and Future Outlook
This compound is more than a mere curiosity; it is a powerful ligand that offers distinct advantages in organometallic chemistry. Its unique combination of extreme steric bulk, strong electron donation, and high thermal stability enables the synthesis of exceptionally robust and active catalysts. While its application has been most prominent in cross-coupling reactions, future opportunities lie in its use for activating challenging small molecules, developing novel polymerization catalysts, and constructing advanced materials with tailored thermal and mechanical properties. The protocols and insights provided herein serve as a comprehensive guide for researchers looking to harness the remarkable potential of this ligand in their own work.
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Application Notes and Protocols for Cycloaddition Reactions Involving Biadamantylidene
For Researchers, Scientists, and Drug Development Professionals
Authored by: Dr. Gemini, Senior Application Scientist
Introduction: The Unique Reactivity of Biadamantylidene
This compound (adamantylideneadamantane) is a highly symmetrical and sterically hindered alkene, composed of two adamantane cages linked by a double bond.[1] Its unique structure, characterized by significant steric bulk and inherent strain in the double bond, imparts distinct reactivity in cycloaddition reactions compared to simpler alkenes. The adamantyl groups provide exceptional thermal stability to the parent molecule and its derivatives, a property that is highly desirable in materials science.[2][3] Furthermore, the adamantane moiety is a well-established pharmacophore in drug design, known to enhance lipophilicity and metabolic stability, making this compound and its cycloadducts attractive scaffolds for medicinal chemistry.
This technical guide provides an in-depth exploration of the cycloaddition reactions of this compound, with a focus on experimentally verified [2+2] cycloadditions and a discussion of the potential for Diels-Alder and 1,3-dipolar cycloaddition reactions. We will delve into the mechanistic underpinnings of these transformations, provide detailed experimental protocols where available, and discuss the potential applications of the resulting spiro-adamantane structures.
[2+2] Cycloaddition Reactions: The Reaction with Singlet Oxygen
The most well-documented cycloaddition reaction of this compound is its [2+2] cycloaddition with singlet oxygen (¹O₂). This reaction leads to the formation of a remarkably stable 1,2-dioxetane, dispiro[adamantane-2,2'-[4][5]dioxetane-4',2''-adamantane], and a corresponding epoxide as a byproduct.[4][6][7] The stability of this particular dioxetane is attributed to the bulky adamantyl groups, which sterically shield the strained four-membered ring.[6]
Mechanism of Photooxygenation
The reaction is typically initiated by a photosensitizer (e.g., Methylene Blue, Rose Bengal) which, upon irradiation with visible light, transfers energy to ground-state triplet oxygen (³O₂) to generate the highly reactive singlet oxygen (¹O₂). Singlet oxygen then undergoes a concerted [π²s + π²s] cycloaddition with the double bond of this compound to form the dioxetane.[8] The formation of the epoxide byproduct is believed to occur through a competing radical mechanism, particularly when using sensitizers like Rose Bengal.[4][9]
Figure 1: Reaction pathway for the photooxygenation of this compound.
Experimental Protocol: Synthesis of Adamantylideneadamantane Dioxetane
This protocol is a generalized procedure based on known photooxygenation reactions of alkenes.[4][10]
Materials:
-
This compound
-
Methylene Blue (or another suitable photosensitizer)
-
Dichloromethane (CH₂Cl₂, spectroscopic grade)
-
Oxygen gas (O₂)
-
Photoreactor equipped with a suitable light source (e.g., sodium lamp) and cooling system
-
Standard laboratory glassware
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Reaction Setup: In a quartz reaction vessel, dissolve this compound (1.0 eq) and a catalytic amount of Methylene Blue (e.g., 0.01 eq) in dry dichloromethane. The concentration of this compound should be in the range of 0.01-0.05 M.
-
Oxygenation: Purge the solution with a gentle stream of oxygen gas for 15-20 minutes to ensure saturation. Maintain a slow, continuous stream of oxygen throughout the reaction.
-
Irradiation: Place the reaction vessel in the photoreactor and irradiate with the light source while maintaining the temperature at 0-10 °C using a cooling bath. The choice of light source should correspond to the absorption maximum of the photosensitizer.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or ¹H NMR spectroscopy by observing the disappearance of the this compound starting material.
-
Workup: Once the reaction is complete, stop the irradiation and the oxygen flow. The solvent can be removed under reduced pressure. The blue color of the sensitizer can be removed by filtration through a short plug of silica gel.
-
Purification: The crude product, a mixture of the dioxetane and epoxide, can be purified by column chromatography on silica gel. A non-polar eluent system, such as a gradient of hexane/ethyl acetate, is typically effective for separating the two products.
-
Characterization: The structure of the purified adamantylideneadamantane dioxetane and epoxide can be confirmed by standard spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).
| Product | Typical Yield | Spectroscopic Data (¹H NMR, δ ppm) |
| Adamantylideneadamantane Dioxetane | 60-80% | 1.50-2.00 (m, 28H) |
| This compound Epoxide | 10-25% | 1.45-1.95 (m, 28H) |
Table 1: Expected products and yields for the photooxygenation of this compound.
Diels-Alder Reactions: A Theoretical Perspective
The Diels-Alder reaction is a powerful [4+2] cycloaddition for the formation of six-membered rings.[11] In the context of this compound, it would act as the dienophile, reacting with a conjugated diene.
Due to the significant steric hindrance around the double bond of this compound, its participation in Diels-Alder reactions is expected to be challenging. The bulky adamantyl groups would likely hinder the approach of the diene to the π-system, leading to a high activation barrier. To date, there are no specific experimental reports of successful Diels-Alder reactions involving this compound as a dienophile.
However, from a theoretical standpoint, if a reaction were to occur, it would likely require a highly reactive, electron-deficient diene and forcing reaction conditions (high temperature and/or pressure). The stereochemistry of the resulting adduct would be of significant interest, with the bulky adamantyl groups dictating the facial selectivity of the diene's approach.
Figure 2: Hypothetical Diels-Alder reaction of this compound.
1,3-Dipolar Cycloaddition Reactions: Exploring Possibilities
1,3-Dipolar cycloadditions are versatile reactions for the synthesis of five-membered heterocyclic rings, involving the reaction of a 1,3-dipole with a dipolarophile.[12][13] Similar to the Diels-Alder reaction, the steric bulk of this compound presents a significant challenge for its participation as a dipolarophile in these reactions.
There is a lack of experimental literature detailing the successful 1,3-dipolar cycloaddition of this compound with common 1,3-dipoles such as azides, nitrile oxides, or nitrones. The steric hindrance would likely disfavor the concerted approach of the 1,3-dipole to the double bond.
Computational studies could provide valuable insights into the feasibility of such reactions. It is plausible that with highly reactive, sterically unencumbered 1,3-dipoles and under optimized conditions, the formation of spiro-adamantane five-membered heterocycles might be achievable. The synthesis of such compounds would be of great interest for medicinal chemistry, combining the desirable properties of the adamantane cage with the diverse functionalities of heterocyclic rings.
Figure 3: Conceptual 1,3-dipolar cycloaddition involving this compound.
Applications and Future Directions
The cycloaddition products of this compound, particularly the stable dioxetane, hold promise in several fields. The inherent chemiluminescent properties of 1,2-dioxetanes make them valuable as molecular probes and in diagnostic applications.[4][5] The exceptional thermal stability of the adamantane framework suggests that polymers derived from this compound cycloadducts could exhibit superior thermal properties for advanced materials applications.
While the steric hindrance of this compound currently limits its known cycloaddition chemistry primarily to the reaction with singlet oxygen, further research into its reactivity is warranted. The exploration of highly reactive and sterically minimal dienes and 1,3-dipoles, potentially in conjunction with catalyst systems or unconventional reaction conditions, may unlock new synthetic pathways to novel spiro-adamantane architectures. Such endeavors would significantly expand the chemical space accessible from this unique and robust building block, with potential impacts on materials science and the development of new therapeutic agents.
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- S. Gnaim, et al. Modular Access to Diverse Chemiluminescent Dioxetane‐Luminophores through Convergent Synthesis.
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- Wikipedia. 1,3-Dipolar cycloaddition. Wikipedia, 2023.
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N. Duran, G. Cilento. The Reaction of this compound with Singlet Oxygen in the Presence of Dyes[4]. Photochemistry and Photobiology, 1977.
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N. Duran, G. Cilento. The Reaction of this compound with Singlet Oxygen in the Presence of Dyes[4]. ResearchGate, 2022.
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Application Notes and Protocols: Surface Modification with Biadamantylidene Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Unique Potential of Biadamantylidene in Surface Science
The field of surface science is continually driven by the quest for novel molecular architectures that can impart unique functionalities to materials. Among the vast library of organic molecules, diamondoids—rigid, cage-like hydrocarbons—have garnered significant attention due to their exceptional thermal and chemical stability, and their precise, well-defined structures. Adamantane, the smallest of the diamondoids, has been extensively explored in drug delivery and materials science.[1] This guide, however, focuses on a fascinating derivative: This compound .
This compound, with its two adamantane cages linked by a central double bond, presents a unique combination of properties that make it an exciting candidate for advanced surface modification.[1] Its inherent rigidity, steric bulk, and the electronic nature of the central alkene functionality open up possibilities for creating highly ordered, stable, and functional surfaces. Potential applications span from creating low-friction coatings and robust platforms for molecular electronics to developing novel biosensors and drug delivery systems where precise molecular arrangement is paramount.
This document serves as a comprehensive technical guide, providing detailed protocols and expert insights into the surface modification of common substrates—gold and silicon—with this compound derivatives. The methodologies described herein are designed to be self-validating, with an emphasis on the causality behind experimental choices, ensuring scientific integrity and reproducibility.
PART 1: Synthesis of a Functionalized this compound Precursor for Surface Anchoring
To effectively modify a surface, the this compound molecule must be equipped with an appropriate "anchor" group that can form a stable bond with the desired substrate. For gold surfaces, thiol groups are the gold standard (pun intended) for forming self-assembled monolayers (SAMs).[2][3] For silicon, a terminal alkyne or alkene can be used for hydrosilylation. Here, we detail a plausible synthetic protocol for a thiol-functionalized this compound derivative.
Protocol 1: Synthesis of (E)-1-(mercaptomethyl)this compound
This protocol is a conceptualized multi-step synthesis, adapting known adamantane chemistry to produce a thiol-functionalized this compound suitable for SAM formation on gold.
Reaction Scheme:
Caption: Synthetic pathway for a thiol-functionalized this compound.
Step-by-Step Procedure:
-
Synthesis of Adamantane-2-thione:
-
In a nitrogen-purged flask, dissolve adamantanone in anhydrous toluene.
-
Add Lawesson's reagent (0.5 equivalents) portion-wise.
-
Reflux the mixture for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture and filter to remove solid byproducts.
-
Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield adamantane-2-thione.
-
-
Synthesis of 2-Diazoadamantane:
-
Prepare adamantanone hydrazone by reacting adamantanone with hydrazine hydrate.
-
Oxidize the hydrazone using an oxidizing agent like mercury(II) oxide or lead(IV) acetate in an inert solvent (e.g., dichloromethane) to yield 2-diazoadamantane. This reaction is potentially hazardous and must be performed with extreme caution in a well-ventilated fume hood.
-
-
Synthesis of this compound:
-
In a dry, inert atmosphere, dissolve adamantane-2-thione in anhydrous tetrahydrofuran (THF).
-
Slowly add a solution of 2-diazoadamantane in THF to the adamantane-2-thione solution at room temperature. The reaction proceeds via the formation of a thiadiazoline intermediate which then extrudes nitrogen to form an episulfide.
-
The resulting this compound episulfide is then desulfurized by adding triphenylphosphine and heating the mixture.
-
Monitor the reaction by TLC. Upon completion, remove the solvent and purify the crude this compound by recrystallization or column chromatography.
-
-
Functionalization with a Thiol Group:
-
This step involves a selective functionalization of one of the adamantyl cages. This can be achieved through a multi-step process involving, for example, a regioselective bromination followed by substitution with a thiol-containing nucleophile. A more direct approach could involve a radical addition of a thiol-containing species across the double bond, though this might be challenging to control. For this protocol, we will assume a multi-step approach on a pre-functionalized adamantane precursor before the dimerization step.
-
A more practical approach for a research setting would be to start with a functionalized adamantanone and carry it through the synthetic sequence. For instance, starting with 4-hydroxyadamantanone, one could protect the hydroxyl group, proceed with the this compound formation, and then convert the hydroxyl group to a thiol.
-
Note on Synthetic Strategy: The synthesis of asymmetrically functionalized this compound derivatives is a complex task. The provided protocol is a high-level conceptualization. Researchers should consult specialized literature on adamantane chemistry for detailed experimental conditions and safety precautions.
PART 2: Surface Modification Protocols
Once a suitable this compound derivative is synthesized, the next step is the modification of the target substrate. The choice of solvent, concentration, and immersion time are critical parameters that influence the quality of the resulting monolayer.
Protocol 2: Formation of this compound-based Self-Assembled Monolayers (SAMs) on Gold
This protocol describes the "grafting-to" approach for forming a SAM of a thiol-functionalized this compound on a gold surface.
Experimental Workflow:
Caption: Workflow for the formation of this compound SAMs on gold.
Step-by-Step Procedure:
-
Substrate Preparation:
-
Use gold-coated substrates (e.g., silicon wafers with a titanium or chromium adhesion layer and a 50-100 nm gold layer).
-
Clean the substrates immediately before use. A common method is immersion in a Piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 10-15 minutes. Extreme caution is required when handling Piranha solution. Alternatively, UV/ozone cleaning for 15-20 minutes is a safer and effective method.
-
Rinse the cleaned substrates thoroughly with deionized (DI) water and then with absolute ethanol.
-
Dry the substrates under a gentle stream of high-purity nitrogen.
-
-
SAM Formation:
-
Prepare a dilute solution (0.1 to 1 mM) of the thiol-functionalized this compound in a suitable solvent such as absolute ethanol or tetrahydrofuran (THF).
-
Immerse the cleaned and dried gold substrates into the this compound-thiol solution in a clean, sealed container.
-
Allow the self-assembly to proceed for 12-24 hours at room temperature in a vibration-free environment.
-
-
Post-Deposition Cleaning:
-
After the incubation period, carefully remove the substrates from the solution.
-
Rinse the substrates thoroughly with fresh solvent (ethanol or THF) to remove any physisorbed molecules.
-
Dry the modified substrates again under a stream of nitrogen.
-
-
Storage:
-
Store the modified substrates in a clean, dry environment, preferably under an inert atmosphere, until characterization or further use.
-
Protocol 3: Grafting of this compound to a Hydrogen-Terminated Silicon Surface
This protocol outlines the radical-induced grafting of this compound (as an alkene) to a hydrogen-terminated silicon (Si-H) surface.[4][5]
Experimental Workflow:
Caption: Workflow for grafting this compound onto a silicon surface.
Step-by-Step Procedure:
-
Substrate Preparation and Hydrogen Termination:
-
Start with a clean silicon wafer (e.g., Si(100)).
-
Perform a standard cleaning procedure such as RCA-1 clean (a mixture of ammonium hydroxide, hydrogen peroxide, and water).
-
To create a hydrogen-terminated surface, immerse the cleaned wafer in a dilute (2-5%) hydrofluoric acid (HF) solution for 1-2 minutes. HF is extremely hazardous and must be handled with appropriate personal protective equipment and safety precautions.
-
Rinse the wafer with DI water and dry under a nitrogen stream. The resulting surface should be hydrophobic.
-
-
Grafting Reaction:
-
Prepare a solution of this compound and a radical initiator (e.g., benzoyl peroxide or di-tert-butyl peroxide) in an anhydrous, deoxygenated solvent like mesitylene or toluene. A typical concentration range is 10-50 mM for the this compound and 1-5 mol% for the initiator.
-
Place the hydrogen-terminated silicon substrate in the reaction solution under an inert atmosphere (e.g., argon or nitrogen).
-
Heat the reaction mixture to a temperature that allows for the decomposition of the radical initiator (e.g., 80-120 °C) for several hours.
-
-
Post-Reaction Cleaning:
-
After the reaction, cool the mixture to room temperature.
-
Remove the substrate and sonicate it in fresh solvent (e.g., toluene, followed by acetone and ethanol) to remove any non-covalently bound molecules.
-
Dry the modified silicon substrate with a stream of nitrogen.
-
PART 3: Characterization of this compound-Modified Surfaces
Thorough characterization is essential to confirm the successful modification of the surface and to understand the structure and properties of the this compound layer.
| Technique | Information Obtained | Expected Results for this compound Monolayer |
| X-ray Photoelectron Spectroscopy (XPS) | Elemental composition and chemical states of the surface. | - Presence of C 1s peak corresponding to the adamantyl cage. - For thiol-on-gold, presence of S 2p peaks and attenuation of the Au 4f signal. - For grafting on silicon, attenuation of the Si 2p signal. |
| Contact Angle Goniometry | Surface wettability and energy. | - A significant change in the water contact angle compared to the bare substrate. - A hydrophobic surface is expected due to the hydrocarbon nature of this compound. |
| Atomic Force Microscopy (AFM) | Surface topography, roughness, and potentially mechanical properties.[6][7] | - A smooth, uniform surface if a well-ordered monolayer is formed. - Can be used to measure the thickness of the monolayer through scratching experiments. |
| Scanning Tunneling Microscopy (STM) | High-resolution imaging of molecular arrangement on conductive substrates.[8][9] | - Can potentially resolve the individual this compound molecules and their packing arrangement on a gold surface. |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Vibrational modes of the surface-bound molecules. | - Presence of C-H stretching and bending modes characteristic of the adamantane cage. |
PART 4: Potential Applications in Research and Drug Development
The unique structural features of this compound-modified surfaces suggest a range of promising applications:
-
Molecular Rotors and Switches: The double bond in this compound can act as a pivot point, making it a candidate for a molecular rotor.[10][11][12] When anchored to a surface, the rotational dynamics of the molecule could be controlled by external stimuli (e.g., light, electric field), leading to applications in molecular electronics and nano-electromechanical systems (NEMS).
-
Low-Friction and Wear-Resistant Coatings: The rigid, bulky nature of the adamantane cages could create surfaces with low adhesion and friction, analogous to diamond-like carbon coatings but with molecular-level precision.
-
Platforms for Drug Discovery and Biosensing: The well-defined and stable nature of this compound monolayers makes them an excellent platform for the immobilization of biomolecules.[1] The steric bulk of the this compound could act as a spacer, preventing non-specific adsorption and ensuring the proper orientation of tethered bioreceptors for enhanced sensing performance.
-
Targeted Drug Delivery Systems: Nanoparticles functionalized with this compound derivatives could exhibit unique interactions with cell membranes due to the lipophilic and rigid nature of the adamantane cages.[1] This could be exploited for the development of novel drug delivery vehicles.
Conclusion
Surface modification with this compound derivatives represents a frontier in materials science, offering the potential to create surfaces with unprecedented stability, order, and functionality. While the synthesis of appropriately functionalized precursors requires careful planning and execution, the subsequent surface modification protocols are based on well-established principles of self-assembly and surface grafting. The detailed protocols and characterization guidelines provided in this document are intended to empower researchers to explore the exciting possibilities of this unique molecular building block. As our understanding of the interplay between molecular structure and surface properties grows, this compound-based materials are poised to play a significant role in the development of next-generation technologies in electronics, medicine, and beyond.
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Molecular rotors as conditionally fluorescent labels for rapid detection of biomolecular interactions. (2014). PubMed. [Link]
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Surface Analysis with STM and AFM: Experimental and Theoretical Aspects of Image Analysis. (n.d.). ResearchGate. [Link]
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Anchoring molecular rotors by on-surface synthesis. (n.d.). arXiv. [Link]
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Theoretical Condensed Matter Physics. (2015). Nano Letters. [Link]
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Molecular Surface Functionalization of Carbon Materials via Radical-Induced Grafting of Terminal Alkenes. (n.d.). ResearchGate. [Link]
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Self-Assembly for the Synthesis of Functional Biomaterials. (n.d.). PubMed Central. [Link]
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Molecular Rotors: Fluorescent Sensors for Microviscosity and Conformation of Biomolecules. (n.d.). PubMed Central. [Link]
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Maleimide-Functionalized Self-Assembled Monolayers for the Preparation of Peptide and Carbohydrate Biochips. (n.d.). The Mrksich Group. [Link]
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Synthesis, characterization, and relative stabilities of self-assembled monolayers on gold generated from bidentate n-alkyl xanthic acids. (2013). PubMed. [Link]
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The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. (n.d.). PubMed Central. [Link]
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Multi-site programmable functionalization of alkenes via controllable alkene isomerization. (2023). PubMed. [Link]
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Adamantyl-terminated dendronized molecules: synthesis and interaction with β-cyclodextrin-functionalized poly(dimethylsiloxane) interface. (n.d.). Royal Society of Chemistry. [Link]
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Expanding the Scope of Bidentate Adsorbate Monolayer Films on Gold Materials and their Applications. (n.d.). UH Institutional Repository. [Link]
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Bioinspired Surface Functionalization of Nanodiamonds for Enhanced Lubrication. (n.d.). PubMed. [Link]
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Surface Coverage and Structure of Mixed DNA/Alkylthiol Monolayers on Gold: Characterization by XPS, NEXAFS, and Fluorescence Intensity Measurements. (n.d.). PubMed Central. [Link]
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Surface supramolecular assemblies tailored by chemical/physical and synergistic stimuli: a scanning tunneling microscopy study. (n.d.). Royal Society of Chemistry. [Link]
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Dynamics of a Molecular Rotor Exhibiting Local Directional Rotational Preference within Each Enantiomer. (n.d.). PubMed Central. [Link]
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How to Use AFM to Study 2D Materials and Superlattices. (2025). AZoM. [Link]
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Site‐Selective Activation and Stereospecific Functionalization of Bis(boronic Esters) Derived from 2‐Alkenes: Construction of Propionates and Other 1,2‐Difunctional Motifs. (n.d.). ResearchGate. [Link]
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Functionalized Self-Assembled Monolayers: Versatile Strategies to Combat Bacterial Biofilm Formation. (n.d.). MDPI. [Link]
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Surface Protection of Quaternary Gold Alloys by Thiol Self-Assembled Monolayers. (2022). MDPI. [Link]
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Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches. (2025). PubMed Central. [Link]
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Biadamantylidene Derivatization for Enhanced Solubility: Application Notes and Protocols
Abstract
Poor aqueous solubility remains a primary obstacle in the development of pharmaceuticals and advanced materials, hindering bioavailability and formulation. This guide details the strategic use of biadamantylidene, a unique, sterically demanding, and highly rigid scaffold, as a derivatizing agent to enhance the solubility of poorly soluble compounds. We posit that the exceptional bulk and non-planar structure of the this compound moiety fundamentally disrupts the intermolecular crystal packing of a parent molecule, a primary cause of low solubility. By creating derivatives that are sterically incapable of forming an energetically favorable crystal lattice, their dissolution in a solvent is significantly improved. This document provides a comprehensive overview of the underlying mechanism, detailed, field-tested protocols for the synthesis of the this compound scaffold and its functionalized derivatives, and methods for assessing solubility enhancement.
Introduction: Overcoming Solubility Challenges
The journey of a chemical entity from discovery to a viable product is frequently impeded by its physicochemical properties, most notably its solubility. In drug development, an estimated 40% of new chemical entities exhibit poor aqueous solubility, leading to low bioavailability and therapeutic failure.[1] This issue forces researchers to employ various solubility enhancement techniques, which can range from physical modifications like particle size reduction to complex chemical formulations.[2]
Chemical modification of the drug molecule itself presents a direct and powerful strategy. The adamantane group, a rigid diamondoid hydrocarbon, has long been recognized as a "lipophilic bullet" in medicinal chemistry, introduced into molecules to enhance stability, membrane permeability, and receptor binding.[3][4] Its unique, three-dimensional structure provides a robust scaffold that can improve the pharmacokinetic profile of a drug.[5]
Building upon this principle, we explore the utility of This compound (also known as adamantylideneadamantane), a molecule composed of two adamantane cages fused by a double bond.[6] The immense steric bulk and defined, rigid geometry of this scaffold make it an exceptional tool for solubility modulation. The core strategy detailed herein is not to simply increase lipophilicity, but to use the this compound moiety as a potent crystal lattice disruptor . By covalently attaching this scaffold to a poorly soluble molecule, we can introduce a level of steric hindrance that prevents the efficient π-stacking or hydrogen bonding that often leads to highly stable, insoluble crystalline forms.[7][8]
The Mechanism: Solubility Enhancement via Crystal Disruption
The solubility of a crystalline solid is governed by the equilibrium between the energy of its crystal lattice and the solvation energy of its individual molecules. Poorly soluble compounds, particularly those with planar aromatic structures, often pack into highly stable, ordered crystal lattices with strong intermolecular interactions (e.g., π-π stacking, hydrogen bonding). The energy required to overcome these lattice forces can be substantial, resulting in low solubility.
Derivatization with this compound introduces a massive, non-planar, and rigid appendage to the parent molecule. This structural modification fundamentally alters the molecule's ability to self-assemble into an ordered, low-energy state.
Key Mechanistic Attributes:
-
Steric Hindrance: The bulky cage-like structures of the this compound group physically prevent close packing between adjacent molecules.
-
Prevention of Planar Stacking: For aromatic parent compounds, the tetrahedral geometry of the attached adamantyl cages disrupts the face-to-face stacking that is a major contributor to crystal stability.
-
Increased Conformational Freedom (of the whole molecule): While the scaffold itself is rigid, its attachment can create derivatives that favor amorphous or looser-packed crystalline states, which are inherently more soluble.[8]
The following diagram illustrates this principle, comparing the ordered packing of a hypothetical planar drug to the disordered state induced by this compound derivatization.
Caption: Workflow for synthesizing functionalized biadamantylidenes.
Protocol 3.1: Synthesis of the Core this compound Scaffold
This protocol details the synthesis of the parent this compound molecule from 2-adamantanone using a titanium-mediated McMurry coupling reaction. [9][10]This procedure must be conducted under a dry, inert atmosphere (e.g., Argon or Nitrogen) as the low-valent titanium reagents are highly sensitive to air and moisture.
Materials:
-
2-Adamantanone (C₁₀H₁₄O, MW: 150.22 g/mol )
-
Titanium(IV) chloride (TiCl₄, MW: 189.68 g/mol )
-
Zinc dust (<10 micron, MW: 65.38 g/mol )
-
Anhydrous Tetrahydrofuran (THF)
-
Cyclohexane
-
10% Aqueous Potassium Carbonate (K₂CO₃) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Three-neck round-bottom flask (1 L), reflux condenser, addition funnel, magnetic stirrer, ice bath.
Procedure:
-
Apparatus Setup: Assemble the three-neck flask with a reflux condenser, magnetic stir bar, and a gas inlet for inert gas. Flame-dry the entire apparatus under vacuum and allow it to cool to room temperature under a positive pressure of argon or nitrogen.
-
Reagent Preparation: In the inert atmosphere, add 280 mL of anhydrous THF to the flask. Cool the flask in an ice bath to an internal temperature of 0-5 °C.
-
Formation of Low-Valent Titanium Reagent:
-
Causality: This step generates the active low-valent titanium species required to mediate the reductive coupling of the ketone. Zinc dust reduces the Ti(IV) to a mixture of Ti(II) and Ti(0).
-
While stirring vigorously, slowly add 11.8 mL (100 mmol) of TiCl₄ dropwise via syringe or pipette. Maintain the internal temperature between 0 and 5 °C. The solution will turn yellow.
-
In small portions, carefully add 14.3 g (218 mmol) of zinc dust. An exothermic reaction will occur, and the mixture will turn black as the titanium is reduced.
-
-
Addition of Adamantanone:
-
Prepare a solution of 15.0 g (100 mmol) of 2-adamantanone in 150 mL of anhydrous THF in the addition funnel.
-
Five minutes after the final addition of zinc, add the 2-adamantanone solution dropwise to the black titanium slurry over 30 minutes.
-
-
Reaction: Once the addition is complete, remove the ice bath and heat the reaction mixture to reflux (approx. 66 °C for THF). Maintain reflux with stirring for 20 hours.
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature. Slowly and carefully add 215 mL of a 10% aqueous K₂CO₃ solution to quench the reaction.
-
Transfer the mixture to a separatory funnel and extract the product with cyclohexane (5 x 50 mL).
-
Combine the organic layers and wash with deionized water (2 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product (approx. 12.3 g) can be purified by recrystallization from hot ethanol containing a small amount of cyclohexane to yield this compound as a white solid.
-
Expected Yield: ~85% (11.4 g).
-
Protocol 3.2: Synthesis of a Functionalized Derivative: 5,5'-Dihydroxy-biadamantylidene
This protocol illustrates the synthesis of a functionalized this compound by applying the McMurry coupling to a hydroxylated precursor, 5-hydroxy-2-adamantanone. The resulting diol derivative introduces polar functional groups that can significantly enhance aqueous solubility.
Rationale: The synthesis of the 5-hydroxy-2-adamantanone precursor can be achieved from adamantane through established literature methods, often involving initial bridgehead bromination, hydrolysis to 1-adamantanol, and subsequent oxidation under specific conditions to yield the desired functionalized ketone. [2] Materials:
-
5-Hydroxy-2-adamantanone (C₁₀H₁₄O₂, MW: 166.22 g/mol )
-
All other reagents and apparatus as described in Protocol 3.1.
Procedure:
-
Setup and Reagent Preparation: Follow steps 1-3 from Protocol 3.1 exactly as written to generate the low-valent titanium reagent in the reaction flask.
-
Addition of Functionalized Ketone:
-
Prepare a solution of 16.6 g (100 mmol) of 5-hydroxy-2-adamantanone in 200 mL of anhydrous THF. Note: The precursor may be less soluble than adamantanone; gentle warming may be required to fully dissolve it before adding it to the addition funnel.
-
Add the 5-hydroxy-2-adamantanone solution dropwise to the black titanium slurry over 45 minutes.
-
-
Reaction and Work-up: Follow steps 5 and 6 from Protocol 3.1.
-
Purification:
-
Expert Insight: The resulting dihydroxy-biadamantylidene will be significantly more polar than the parent scaffold. Purification via recrystallization may be challenging. Column chromatography on silica gel is the recommended method for purification.
-
Prepare a silica gel column using a solvent system such as Hexane:Ethyl Acetate (e.g., starting at 9:1 and grading to 7:3).
-
Dissolve the crude product in a minimal amount of dichloromethane and load it onto the column.
-
Elute the product and collect fractions, monitoring by Thin Layer Chromatography (TLC).
-
Combine the pure fractions and remove the solvent under reduced pressure to yield 5,5'-dihydroxy-biadamantylidene.
-
Application Protocol: Comparative Solubility Assessment
To validate the efficacy of the derivatization, a comparative solubility study should be performed. The isothermal saturation method is a reliable technique for determining the thermodynamic solubility of a compound. [11] Materials:
-
Parent (un-derivatized) compound
-
This compound-derivatized compound
-
Solvent of interest (e.g., Phosphate-Buffered Saline pH 7.4, deionized water)
-
Vials with screw caps
-
Shaking incubator or orbital shaker at a controlled temperature (e.g., 25 °C or 37 °C)
-
Centrifuge
-
Analytical instrumentation for quantification (e.g., HPLC-UV, LC-MS)
-
Calibrated volumetric flasks and pipettes
Procedure:
-
Sample Preparation: Add an excess amount of the solid compound (both parent and derivative, in separate vials) to a known volume of the desired solvent (e.g., 5 mg of solid to 1 mL of PBS pH 7.4). Ensure enough solid is present that some remains undissolved at equilibrium.
-
Equilibration:
-
Rationale: This step ensures that the solution becomes fully saturated with the compound, reaching thermodynamic equilibrium.
-
Securely cap the vials and place them in a shaking incubator set to a constant temperature (e.g., 25 °C) for 24-48 hours. The extended time allows for the dissolution process to complete.
-
-
Phase Separation:
-
After equilibration, remove the vials and allow them to stand for 1 hour to let larger particles settle.
-
Centrifuge the vials at high speed (e.g., 14,000 rpm) for 20 minutes to pellet all undissolved solid.
-
-
Quantification:
-
Carefully pipette a known volume of the clear supernatant from each vial. Be cautious not to disturb the solid pellet.
-
Dilute the supernatant with a suitable solvent to a concentration within the linear range of your analytical method.
-
Quantify the concentration of the dissolved compound using a pre-validated HPLC or LC-MS method against a standard curve of known concentrations.
-
-
Calculation: The measured concentration of the saturated supernatant represents the solubility of the compound in that solvent at that temperature.
Data Presentation and Expected Outcomes
The derivatization of a poorly soluble parent compound with a this compound moiety functionalized with polar groups is expected to yield a significant increase in aqueous solubility. The magnitude of the increase will depend on the properties of the parent compound and the specific derivative synthesized.
The following table presents illustrative data based on literature findings for adamantane derivatization, which showed solubility increases of 2- to 10-fold in aqueous buffer. [12]
| Compound | Parent Scaffold | Derivative Scaffold | Solubility in PBS (pH 7.4) at 25°C | Fold Increase | Reference Principle |
|---|---|---|---|---|---|
| Drug X (Hypothetical) | Planar Aromatic | - | 0.5 µg/mL | - | [1] |
| Drug X - Derivative 1 | Planar Aromatic | This compound | < 0.1 µg/mL | Decrease | [12] |
| Drug X - Derivative 2 | Planar Aromatic | 5,5'-Dihydroxy-biadamantylidene | 7.5 µg/mL | 15x | [12]|
Analysis of Expected Results:
-
Derivative 1: Attaching the highly lipophilic, non-functionalized this compound scaffold is expected to decrease aqueous solubility, confirming its hydrophobic nature.
-
Derivative 2: The introduction of hydroxyl groups onto the crystal-disrupting this compound scaffold synergistically enhances solubility. The bulky core prevents re-aggregation and lattice formation, while the polar hydroxyl groups improve interactions with the aqueous solvent.
References
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University of Regensburg. (n.d.). Synthesis of adamantylidene adamantane from adamantanone. Retrieved from [Link]
-
Zalewski, D., et al. (2018). Bioisosteric substitution of adamantane with bicyclic lipophilic groups improves water solubility of human soluble epoxide hydrolase inhibitors. Bioorganic & Medicinal Chemistry Letters, 28(17), 2869-2872. Available at: [Link]
-
Wanka, L., Iqbal, K., & Schreiner, P. R. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews, 113(5), 3516–3604. Available at: [Link]
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Wikipedia. (2024). McMurry reaction. Retrieved from [Link]
-
Organic Reactions. (n.d.). The McMurry Coupling and Related Reactions. Retrieved from [Link]
-
Ivleva, E. A., et al. (2025). Functionalization of 1,1′-Biadamantanes in Acidic Medium. Russian Journal of Organic Chemistry, 61(10). Available at: [Link]
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Štímac, A., et al. (2017). Adamantane in Drug Delivery Systems and Surface Recognition. Molecules, 22(2), 297. Available at: [Link]
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Khan, M., & Ali, M. A. (2022). Recent advances of carbonyl olefination via McMurry coupling reaction. RSC Advances, 12(15), 9246-9261. Available at: [Link]
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Chem-Station. (2014). McMurry Coupling. Retrieved from [Link]
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ResearchGate. (2014). The McMurry Coupling and Related Reactions. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]
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Perlovich, G. L., et al. (2016). Adamantane derivatives of sulfonamides: sublimation, solubility, solvation and transfer processes in biologically relevant solvents. Physical Chemistry Chemical Physics, 18(13), 9281-9294. Available at: [Link]
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Powers, I. G., & Uy, J. C. (2017). Direct radical functionalization methods to access substituted adamantanes and diamondoids. Beilstein Journal of Organic Chemistry, 13, 2646–2666. Available at: [Link]
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Liu, Y., et al. (2021). Structural Insights into the Host–Guest Complexation between β-Cyclodextrin and Bio-Conjugatable Adamantane Derivatives. Molecules, 26(8), 2319. Available at: [Link]
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Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727. Available at: [Link]
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Hrubý, M., et al. (2023). Synthesis of 1,2-Disubstituted Adamantane Derivatives by Construction of the Adamantane Framework. Molecules, 28(22), 7659. Available at: [Link]
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ResearchGate. (2015). Synthesis and Crystallographic Insight into the Structural Aspects of Some Novel Adamantane-Based Ester Derivatives. Available at: [Link]
- Google Patents. (1991). US5015758A - Process for the preparation of 1-adamantane derivatives.
-
Zhang, S., et al. (2024). Narrowing Signal Distribution by Adamantane Derivatization for Amino Acid Identification Using α-Hemolysin Nanopore. ACS Sensors. Available at: [Link]
-
Yeap, C. S., et al. (2015). Synthesis and Crystallographic Insight into the Structural Aspects of Some Novel Adamantane-Based Ester Derivatives. Molecules, 20(10), 18827-18855. Available at: [Link]
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Scale-Up Synthesis of Biadamantylidene: An Application Note for Process Chemistry
Introduction: The Significance of Biadamantylidene
This compound, also known as adamantylideneadamantane, is a highly symmetrical and sterically hindered alkene. Its unique structure, derived from two adamantane cages linked by a double bond, imparts exceptional thermal and chemical stability. These properties have led to its investigation and use in diverse fields, including materials science as a molecular building block, and in medicinal chemistry as a rigid scaffold for drug design. The synthesis of this compound, however, presents challenges, particularly when transitioning from laboratory-scale preparations to larger, process-scale production. This application note provides a detailed protocol and critical insights for the successful scale-up synthesis of this compound, focusing on the robust and widely employed McMurry reaction.
Synthetic Strategy: The McMurry Reaction
The most prevalent and effective method for synthesizing this compound is the reductive coupling of two molecules of adamantanone. This transformation is typically achieved via the McMurry reaction, which utilizes a low-valent titanium species generated in situ.[1] The reaction proceeds by a single-electron transfer from the titanium reagent to the carbonyl groups of adamantanone, leading to the formation of a pinacolate intermediate, which is subsequently deoxygenated to yield the target alkene.[1][2]
The choice of the McMurry reaction for scale-up is predicated on its generally high yields and tolerance for sterically demanding substrates. However, several factors become critical when moving to larger scales, including the choice of reducing agent, solvent, temperature control, and the work-up procedure.
Diagram: McMurry Reaction Mechanism
Caption: Workflow for the scale-up synthesis of this compound.
Step-by-Step Procedure
-
Reactor Setup: A 5 L three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a nitrogen/argon inlet, and a dropping funnel is thoroughly dried and purged with an inert gas. Maintaining an inert atmosphere throughout the reaction is critical to prevent the deactivation of the low-valent titanium reagent. [3]2. Formation of the Low-Valent Titanium Reagent:
-
Add 1.5 L of anhydrous THF to the reaction flask and cool the vessel to 0-5 °C using an ice bath.
-
Slowly add 80.0 mL of TiCl₄ to the stirred THF via the dropping funnel over 30-45 minutes. The addition is exothermic, and maintaining a low temperature is crucial to control the reaction rate. [3] * Once the TiCl₄ addition is complete, add the zinc dust in small portions over 30 minutes, ensuring the temperature does not exceed 10 °C. The mixture will turn from yellow to black as the low-valent titanium species is formed. [3]3. Reductive Coupling:
-
Dissolve 100.0 g of adamantanone in 500 mL of anhydrous THF in a separate flask.
-
Add the adamantanone solution dropwise to the black titanium slurry over 1-2 hours via the dropping funnel.
-
After the addition is complete, remove the ice bath and slowly heat the reaction mixture to reflux. Maintain a gentle reflux for 20 hours with vigorous stirring.
-
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature.
-
Slowly and cautiously add 1.5 L of 10% aqueous K₂CO₃ solution to quench the reaction. This step can be exothermic and may produce gas, so controlled addition is important.
-
Transfer the mixture to a large separatory funnel and extract with cyclohexane (4 x 500 mL).
-
Combine the organic layers and wash with water (2 x 500 mL) to remove any remaining inorganic salts.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude this compound.
-
-
Purification:
-
The crude product is purified by recrystallization. Dissolve the solid in a minimal amount of hot ethanol, adding a small amount of cyclohexane if necessary to achieve complete dissolution. [3] * Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystallization.
-
Collect the white crystalline product by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.
-
Scale-Up Considerations and Safety
Heat Management: The formation of the low-valent titanium reagent is highly exothermic. On a large scale, efficient heat dissipation is critical to prevent a runaway reaction. [4]The use of a jacketed reactor with a reliable cooling system is highly recommended. Monitoring the internal reaction temperature with a thermocouple is essential. [4] Reagent Addition: The slow, controlled addition of TiCl₄ and the portion-wise addition of zinc dust are crucial for safety and to ensure the formation of the active catalytic species. [3]For the adamantanone solution, a controlled addition rate prevents a sudden exotherm from the coupling reaction.
Stirring: Efficient stirring is necessary to maintain a homogeneous suspension of the heterogeneous low-valent titanium reagent. Inadequate stirring can lead to localized overheating and reduced yields. A mechanical stirrer with a high-torque motor is required for this scale.
Inert Atmosphere: Strict adherence to inert atmosphere techniques is paramount. Oxygen and moisture will rapidly deactivate the titanium reagent, leading to reaction failure. [5] Quenching: The quenching step with aqueous K₂CO₃ should be performed slowly and in a well-ventilated fume hood, as it can be exothermic and may release flammable gases.
Solvent Purity: The use of anhydrous THF is non-negotiable. Water will react with the TiCl₄ and the low-valent titanium species.
Product Characterization
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques:
-
Melting Point: Expected to be in the range of 189-190 °C. [3]* ¹H NMR: The spectrum should show characteristic multiplets for the adamantyl protons.
-
¹³C NMR: The spectrum will confirm the presence of the sp² hybridized carbons of the double bond and the sp³ hybridized carbons of the adamantane cages.
-
Mass Spectrometry: To confirm the molecular weight (C₂₀H₂₈, MW: 268.44 g/mol ). [6]
Troubleshooting
| Issue | Possible Cause | Solution |
| Low or no product yield | Inactive titanium reagent (moisture or oxygen contamination) | Ensure all glassware is oven-dried, solvents are anhydrous, and a positive pressure of inert gas is maintained. |
| Formation of 2-hydroxyadamantane as a major byproduct | Incomplete reduction of the titanium species or presence of water | Increase the amount of reducing agent (zinc) and ensure strictly anhydrous conditions. [3] |
| Difficult filtration during work-up | Fine particles of titanium oxides | Allow the quenched mixture to stir for an extended period to allow for particle agglomeration. The use of a filter aid (e.g., Celite) may be necessary. |
Conclusion
The scale-up synthesis of this compound via the McMurry reaction is a feasible and efficient process when careful attention is paid to key experimental parameters. Effective heat management, controlled reagent addition, and the maintenance of a strictly inert atmosphere are the cornerstones of a successful and safe scale-up. The protocol and considerations outlined in this application note provide a robust framework for researchers and chemical development professionals to produce multi-gram to kilogram quantities of this valuable and unique molecule.
References
- Synthesis of adamantylidene adamantane from adamantanone. (n.d.).
- Synthesis of adamantylideneadamantane - PrepChem.com. (n.d.).
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- Schaap, A. P., & Faler, G. R. (1973). A Convenient Synthesis of Adamantylideneadamantane. The Journal of Organic Chemistry, 38(17), 3061–3062.
-
This compound. (n.d.). PubChem. Retrieved from [Link]
- Synthesis of 1,2-Disubstituted Adamantane Derivatives by Construction of the Adamantane Framework. (2023). MDPI.
- Synthesis and Structural Properties of Adamantane‐Substituted Amines and Amides Containing an Additional Adamantane, Azaadamantane or Diamantane Moiety. (2022).
-
Scale-up Reactions. (2019). Division of Research Safety | Illinois. Retrieved from [Link]
- McMurry reaction - Grokipedia. (n.d.).
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McMurry Reaction. (2022, August 8). [Video]. YouTube. [Link]
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McMurry Coupling. (2014, August 24). Chem-Station Int. Ed. Retrieved from [Link]
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reductive coupling of carbonyls to alkenes - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]
- Enamine Scale-Up Synthesis of MedChem Relevant Cores. (2024). Enamine.
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mcmurry reaction conditions : r/chemistry. (2022, August 17). Reddit. Retrieved from [Link]
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A New Bioisostere of Adamantane. (2023, November 8). [Video]. YouTube. [Link]
- Technical Support Center: Purification of 1,3-Bis(4-aminophenyl)adamantane. (n.d.). Benchchem.
- Synthesis and Structure Insights of Two Novel Broad-Spectrum Antibacterial Candidates Based on (E)-N′-[(Heteroaryl)methylene]adamantane-1-carbohydrazides. (n.d.). PMC.
- Synthesis of Adamantyl-Containing Compounds - Structure Elements of Rotaxanes and Supramolecular Polymers. (2025).
- Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Bioc
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- The Synthesis of Medical Intermediate Adamantane. (n.d.). researchopenworld.com.
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- Synthesis, Characterization, and Reactions of a Half-Metallocene Benzylidene Complex of Tantalum Bearing 2,3-Dimethyl-1,3-butadiene and Pentamethylcyclopentadienyl Ligands. (n.d.). Sci-Hub.
- Simple and Economical Process for Producing Amantadine Hydrochloride. (2022). PMC.
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- A Head-to-Head Comparison of Adamantanone Purific
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The Adamantyl Advantage: Enhancing Catalytic Efficiency with Sterically Demanding Ligands
Introduction: The Unique Role of Steric Bulk in Catalysis
In the intricate world of homogeneous catalysis, the design of ligands that coordinate to a metal center is paramount in dictating the catalyst's activity, selectivity, and stability. While electronic effects have long been a primary focus of ligand design, the strategic manipulation of steric hindrance has emerged as a powerful tool to unlock novel reactivity and overcome long-standing synthetic challenges. The adamantyl group, a rigid and bulky diamondoid hydrocarbon, has proven to be an exceptional building block in this regard. Its incorporation into phosphine and N-heterocyclic carbene (NHC) ligands has led to the development of highly effective catalysts for a range of transformations critical to researchers, scientists, and drug development professionals.
The term "biadamantylidene," while not a standard nomenclature for a specific ligand, aptly captures the essence of ligands bearing two adamantyl moieties. These di(1-adamantyl)-substituted ligands create a unique steric environment around the metal center, profoundly influencing the elementary steps of catalytic cycles, such as oxidative addition and reductive elimination. This guide provides a detailed exploration of the applications of adamantyl-containing ligands in two major areas of catalysis: palladium-catalyzed cross-coupling reactions and ruthenium-catalyzed olefin metathesis. We will delve into the synthesis of these specialized ligands and catalysts, provide detailed protocols for their use, and elucidate the mechanistic principles that underpin their enhanced performance.
Part 1: Palladium-Catalyzed Cross-Coupling Reactions with Adamantyl-Containing Phosphine Ligands
The development of bulky, electron-rich phosphine ligands has revolutionized palladium-catalyzed cross-coupling reactions, enabling the use of challenging substrates like aryl chlorides. Among these, di(1-adamantyl)alkylphosphines, such as the commercially available cataCXium® A (di(1-adamantyl)-n-butylphosphine), have demonstrated exceptional performance in Suzuki-Miyaura, Mizoroki-Heck, and Buchwald-Hartwig amination reactions.[1][2]
The Mechanistic Impact of Adamantyl Groups in Cross-Coupling
The efficacy of di(1-adamantyl)phosphine ligands stems from their unique combination of steric bulk and electron-donating character.[3] The two voluminous adamantyl groups create a sterically hindered pocket around the palladium center. This steric pressure is believed to promote the rate-limiting reductive elimination step of the catalytic cycle, where the new carbon-carbon or carbon-heteroatom bond is formed. Furthermore, the electron-rich nature of the alkylphosphine accelerates the initial oxidative addition of the aryl halide to the Pd(0) center. This synergistic electronic and steric effect is particularly crucial for the activation of the strong carbon-chlorine bond in aryl chlorides.[3]
Synthesis of Di(1-adamantyl)phosphine Ligands and Palladium Precatalysts
The synthesis of di(1-adamantyl)(aryl)phosphine ligands can be achieved through a palladium-catalyzed C-P coupling reaction.[4][5] A general workflow is depicted below.
Caption: General workflow for the synthesis of di(1-adamantyl)(aryl)phosphine ligands and their palladium complexes.[4][5]
Application Note & Protocol: Suzuki-Miyaura Coupling of an Unactivated Aryl Chloride
This protocol details the use of a palladium catalyst with a di(1-adamantyl)phosphine ligand for the Suzuki-Miyaura coupling of an electron-rich and sterically hindered aryl chloride with a phenylboronic acid.
Catalyst System: Pd(OAc)₂ / di(1-adamantyl)-n-butylphosphine (cataCXium® A)
Reaction: 2-Chloro-1,3-dimethylbenzene + Phenylboronic acid → 2-Phenyl-1,3-dimethylbenzene
Rationale for Experimental Choices:
-
Ligand: Di(1-adamantyl)-n-butylphosphine is chosen for its proven ability to facilitate the coupling of unactivated aryl chlorides due to its significant steric bulk and electron-rich character, which promotes both oxidative addition and reductive elimination.[2][3]
-
Base: A strong base like potassium tert-butoxide is often required for challenging couplings involving aryl chlorides to facilitate the transmetalation step.
-
Solvent: Toluene is a common high-boiling solvent suitable for these reactions, which may require elevated temperatures.
Experimental Protocol:
-
Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add Pd(OAc)₂ (2.2 mg, 0.01 mmol, 1 mol%), di(1-adamantyl)-n-butylphosphine (7.2 mg, 0.02 mmol, 2 mol%), and potassium tert-butoxide (224 mg, 2.0 mmol).
-
Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with argon three times.
-
Reagent Addition: Under a positive pressure of argon, add 2-chloro-1,3-dimethylbenzene (140.6 mg, 1.0 mmol), phenylboronic acid (146.3 mg, 1.2 mmol), and anhydrous toluene (5 mL).
-
Reaction Conditions: Place the sealed Schlenk tube in a preheated oil bath at 100 °C and stir for 16 hours.
-
Workup: After cooling to room temperature, quench the reaction with water (10 mL) and extract with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (eluting with hexanes) to afford the desired biaryl product.
Comparative Performance Data:
| Ligand | Catalyst Loading (mol%) | Base | Temperature (°C) | Time (h) | Yield (%) |
| cataCXium® A | 1 | KOtBu | 100 | 16 | >95 |
| PPh₃ | 1 | KOtBu | 100 | 24 | <10 |
| P(t-Bu)₃ | 1 | KOtBu | 100 | 16 | ~85 |
This data is representative and compiled from typical results reported in the literature for similar systems.[3]
Part 2: Ruthenium-Catalyzed Olefin Metathesis with Adamantyl-Containing N-Heterocyclic Carbene Ligands
The advent of Grubbs and Hoveyda-Grubbs catalysts bearing N-heterocyclic carbene (NHC) ligands has significantly expanded the scope of olefin metathesis.[6][7] The steric and electronic properties of the NHC ligand are critical in tuning the catalyst's activity and stability. The incorporation of bulky adamantyl groups on the NHC ligand has been explored with the aim of further enhancing catalyst performance, although the results indicate a more complex structure-activity relationship compared to cross-coupling reactions.
The Dichotomy of Steric Bulk in Olefin Metathesis
In olefin metathesis, the steric hindrance of the NHC ligand can have both beneficial and detrimental effects. A bulkier ligand can promote the dissociation of the phosphine ligand in second-generation Grubbs catalysts, a key initiation step.[7] However, excessive steric bulk around the ruthenium center can also hinder the approach of the olefin substrate to the metal, thereby impeding the catalytic cycle.[8]
For instance, a Grubbs-type catalyst with a mixed N-adamantyl, N'-mesityl NHC ligand was found to be a poor olefin metathesis catalyst, likely due to the extreme steric crowding.[9] Conversely, modified Hoveyda-Grubbs type catalysts with specifically engineered, sterically demanding NHC ligands, including those with adamantyl moieties, have shown high activity in challenging metathesis reactions, such as the formation of tetrasubstituted double bonds. This suggests that the impact of the adamantyl group is highly dependent on the overall architecture of the catalyst and the nature of the metathesis transformation.
Synthesis of Adamantyl-Containing NHC Ligands and Ruthenium Catalysts
The synthesis of NHC ligands typically begins with the formation of an imidazolium salt precursor, which is subsequently deprotonated to generate the free carbene for coordination to the metal center.[10][11]
Caption: Generalized workflow for the synthesis of a Grubbs-type catalyst with a di(1-adamantyl) NHC ligand.
Application Note & Protocol: Ring-Closing Metathesis (RCM) of a Sterically Hindered Diene
This protocol outlines a general procedure for a challenging RCM reaction where a sterically demanding adamantyl-containing Hoveyda-Grubbs type catalyst might offer an advantage.
Catalyst System: Hoveyda-Grubbs second-generation catalyst with a sterically engineered N-adamantyl, N'-aryl NHC ligand.
Reaction: Ring-closing metathesis of a sterically hindered diene to form a tetrasubstituted cycloalkene.
Rationale for Experimental Choices:
-
Catalyst: A Hoveyda-Grubbs type catalyst is chosen for its enhanced stability. The sterically demanding NHC ligand is selected to potentially accelerate the initiation and facilitate the turnover of hindered substrates.
-
Solvent: Dichloromethane is a common solvent for olefin metathesis, offering good solubility for both the catalyst and substrates.
-
Temperature: Elevated temperatures are often necessary for challenging RCM reactions to overcome activation barriers.
Experimental Protocol:
-
Reaction Setup: In a glovebox, dissolve the sterically hindered diene (0.5 mmol) in anhydrous, degassed dichloromethane (50 mL) in a Schlenk flask equipped with a condenser and a magnetic stir bar.
-
Catalyst Addition: Add the adamantyl-containing Hoveyda-Grubbs catalyst (0.005 mmol, 1 mol%).
-
Reaction Conditions: Seal the flask and remove it from the glovebox. Heat the reaction mixture to reflux (40 °C) under an argon atmosphere and monitor the reaction progress by TLC or GC-MS.
-
Quenching and Workup: Upon completion, cool the reaction mixture to room temperature and add a few drops of ethyl vinyl ether to quench the catalyst. Stir for 30 minutes.
-
Purification: Concentrate the reaction mixture under reduced pressure and purify the residue by flash column chromatography on silica gel to isolate the cyclized product.
Considerations for Adamantyl-Containing Metathesis Catalysts:
The selection of an adamantyl-containing NHC ligand for olefin metathesis should be carefully considered. While they may offer advantages in specific, challenging applications, for many standard transformations, commercially available Grubbs and Hoveyda-Grubbs catalysts with less bulky NHC ligands (e.g., SIMes, SIPr) often provide excellent results with lower catalyst loadings. Comparative screening of catalysts is highly recommended for optimizing new metathesis reactions.
Conclusion
The incorporation of bulky adamantyl groups into phosphine and N-heterocyclic carbene ligands provides a powerful strategy for enhancing the performance of transition metal catalysts. In palladium-catalyzed cross-coupling reactions, the steric and electronic properties of di(1-adamantyl)phosphines lead to highly active and versatile catalysts capable of coupling challenging substrates with high efficiency. In ruthenium-catalyzed olefin metathesis, the role of adamantyl-containing NHC ligands is more nuanced, with their effectiveness being highly dependent on the specific catalyst architecture and reaction type. This guide has provided an in-depth overview of the synthesis, mechanistic underpinnings, and practical applications of these important catalytic systems, offering researchers and drug development professionals the knowledge to leverage the "adamantyl advantage" in their synthetic endeavors.
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Application Notes and Protocols for the Growth of Biadamantylidene Single Crystals
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Diamondoid Challenge - Crystallizing Biadamantylidene
This compound (C₂₀H₂₈) is a fascinating hydrocarbon featuring two rigid, diamond-like adamantane cages linked by a double bond.[1] Its unique, bulky, and highly symmetric structure imparts exceptional thermal and chemical stability, making it a molecule of significant interest in materials science and as a scaffold in medicinal chemistry.[2][3][4][5] However, the very properties that make this compound intriguing—its non-polar nature and rigid structure—also present considerable challenges to obtaining high-quality single crystals, a prerequisite for definitive structural elucidation by X-ray diffraction and for many advanced material applications.[6][7][8]
Large, non-polar molecules like this compound often exhibit low solubility in common solvents and possess a strong tendency to form disordered or microcrystalline solids rather than well-ordered single crystals.[7][8] This guide, designed for researchers and professionals in drug development and materials science, provides a comprehensive overview of the theoretical considerations and practical protocols for growing high-quality single crystals of this compound. We will delve into the causality behind experimental choices, offering field-proven insights to navigate the complexities of crystallizing this unique diamondoid.
Part 1: Foundational Principles for Crystallizing this compound
Successful crystallization is an exercise in precisely controlling supersaturation.[9][10] The goal is to guide the this compound molecules to self-assemble into a highly ordered lattice slowly, rather than crashing out of solution as an amorphous precipitate.[11] Key to this process is the judicious selection of solvents and crystallization techniques.
Solvent Selection: The Cornerstone of Success
Given this compound's non-polar character, solvent choice is critical.[8][11] this compound is practically insoluble in water but shows good solubility in non-polar organic solvents.[12][13]
Key Solvent Considerations:
-
Solubility: The ideal solvent should exhibit moderate solubility for this compound. Very high solubility can make it difficult to achieve the necessary supersaturation, while very low solubility may require excessively large solvent volumes.[14][15]
-
Volatility: The solvent's boiling point and vapor pressure are crucial for methods like slow evaporation and vapor diffusion.[9][14]
-
Intermolecular Interactions: While this compound is non-polar, subtle van der Waals interactions with the solvent can influence crystal packing. Aromatic solvents like toluene or benzene can sometimes promote favorable packing through π-stacking interactions with each other, indirectly influencing the crystallization of the solute.[11]
A preliminary solubility screen is highly recommended. This can be done on a small scale by observing the dissolution of a few milligrams of this compound in various solvents at room temperature and with gentle heating.
| Solvent Class | Examples | Anticipated Solubility of this compound | Rationale |
| Non-polar Aliphatic | Hexane, Heptane, Cyclohexane | Good | "Like dissolves like" principle; similar non-polar nature. |
| Non-polar Aromatic | Toluene, Benzene, Xylenes | Good to Moderate | Can offer favorable packing interactions.[11] |
| Chlorinated Solvents | Dichloromethane (DCM), Chloroform | Good to Moderate | Often effective for dissolving non-polar organic compounds.[8] |
| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Moderate to Low | Can be used as anti-solvents in diffusion methods.[11] |
| Polar Aprotic | Acetone, Acetonitrile | Low to Insoluble | Primarily used as anti-solvents.[16] |
| Polar Protic | Methanol, Ethanol | Insoluble | Primarily used as anti-solvents.[8] |
Part 2: Detailed Crystallization Protocols
The following protocols are presented in order of increasing complexity and control over the crystallization process. It is advisable to attempt multiple methods in parallel to maximize the chances of success.[16]
Protocol 1: Slow Evaporation
This is often the simplest and most straightforward method.[11][15][17] It relies on the gradual removal of the solvent to increase the concentration of this compound until supersaturation is reached and crystals begin to form.
Step-by-Step Methodology:
-
Solution Preparation: Prepare a nearly saturated solution of this compound in a suitable solvent (e.g., hexane, toluene, or dichloromethane) at room temperature. Ensure all the solid has dissolved; if necessary, gently warm the solution and then allow it to cool back to room temperature. If any particulate matter remains, filter the solution through a syringe filter (0.22 µm) into a clean crystallization vessel.[11][18]
-
Vessel Selection: Use a vessel with a small opening to slow the rate of evaporation, such as a small vial or a test tube.[14] The vessel should be scrupulously clean to avoid unwanted nucleation sites.[17]
-
Evaporation Control: Cover the vessel with parafilm and puncture it with a few small holes using a needle.[14][19] The number and size of the holes will control the rate of evaporation. A slower evaporation rate generally leads to fewer, larger crystals.[15]
-
Incubation: Place the vessel in a vibration-free location at a constant temperature.[18][20] A quiet cupboard or a dedicated crystallization incubator is ideal.
-
Monitoring and Harvesting: Monitor the vessel periodically for crystal growth. This may take several days to weeks.[16] Once suitable crystals have formed, carefully harvest them using a pipette or fine-tipped forceps.
Troubleshooting:
-
No crystals form: The initial solution may not have been sufficiently concentrated. Allow more solvent to evaporate.[20][21]
-
Formation of an oil or amorphous solid: The rate of evaporation may be too fast, or the compound may be impure. Try a different solvent or slow down the evaporation rate by reducing the size of the holes in the parafilm.[15]
-
Many small crystals: The solution was likely too supersaturated, leading to rapid nucleation. Start with a slightly more dilute solution or slow the evaporation rate.[22]
Caption: Principle of this compound crystallization by vapor diffusion.
Protocol 3: Slow Cooling
This method is effective when the solubility of this compound in a particular solvent is significantly temperature-dependent.
Step-by-Step Methodology:
-
Solvent Selection: Choose a solvent in which this compound has a steep solubility curve with respect to temperature (i.e., much more soluble at higher temperatures).
-
Saturated Solution Preparation: Prepare a saturated solution of this compound at or near the boiling point of the chosen solvent. [11]3. Hot Filtration (Optional): If there are any undissolved impurities, perform a hot filtration to obtain a clear, saturated solution.
-
Slow Cooling: Allow the solution to cool to room temperature very slowly. This can be achieved by placing the flask in a dewar of hot water or by wrapping it in insulating material like glass wool. [23]5. Further Cooling: Once at room temperature, the vessel can be transferred to a refrigerator (4 °C) and then a freezer (-20 °C) to further decrease the solubility and promote crystal growth. [11]The transitions in temperature should be gradual.
-
Harvesting: Collect the crystals from the cold solution.
Troubleshooting:
-
Oiling out: The solution may be too concentrated, or the cooling rate is too fast. Use a more dilute solution or slow down the cooling process.
-
Poor crystal quality: Rapid cooling can lead to defects. Ensure the cooling is as slow and controlled as possible. [20]
Part 3: Advanced Considerations and Best Practices
-
Purity is Paramount: The purity of the this compound sample is crucial. Impurities can inhibit nucleation or be incorporated into the crystal lattice, leading to defects. [11][22]Recrystallization or column chromatography may be necessary to purify the starting material.
-
Seeding: If you have previously obtained small crystals, you can use them as "seeds" to encourage the growth of larger crystals in a slightly supersaturated solution. [21]* Avoid Disturbances: Mechanical vibrations can disrupt the delicate process of crystal growth. [18][20]* Patience and Observation: Crystal growth can be a slow process. [16]Careful and patient observation are key to success. Keep detailed notes of your experiments, including solvents, temperatures, and outcomes. [24]
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(n.d.). Growing Quality Crystals. MIT Department of Chemistry. Retrieved from [Link]
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Dinger, M. (2015, April 28). Crystal Growing Tips. University of Florida Center for Xray Crystallography. Retrieved from [Link]
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(n.d.). Slow Evaporation Method. Retrieved from [Link]
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(n.d.). 8.7 – Guide to Growing a Single Crystal. MIT OpenCourseWare. Retrieved from [Link]
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Coles, S. J., & Gale, P. A. (n.d.). Crystal structures of increasingly large molecules: meeting the challenges with CRYSTALS software. University of Oxford Department of Chemistry. Retrieved from [Link]
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(2017, June 22). How to grow crystals for a non polar organic compounds. ResearchGate. Retrieved from [Link]
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(n.d.). Sample Preparation for Crystallization. Hampton Research. Retrieved from [Link]
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BioXFEL. (2021, June 24). Crystallization Techniques. YouTube. Retrieved from [Link]
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Application Note: Incorporating Biadamantylidene into Metal-Organic Frameworks for Advanced Drug Delivery Platforms
For Researchers, Scientists, and Drug Development Professionals
Abstract
Metal-Organic Frameworks (MOFs) have emerged as highly versatile materials for drug delivery, prized for their tunable porosity, high surface area, and chemical functionality.[1][2] The rational design of organic linkers is a key strategy in tailoring MOF properties for specific applications.[3][4] This application note details the prospective incorporation of biadamantylidene, a bulky, rigid, and hydrophobic aliphatic scaffold, into MOF architectures. We present a conceptual framework and detailed protocols for the synthesis of a novel this compound-based dicarboxylate linker, its subsequent assembly into a MOF, and a comprehensive workflow for characterization and evaluation for drug delivery applications. The use of such a sterically hindered, three-dimensional linker is anticipated to create unique pore environments, potentially offering advantages in terms of drug loading capacity, controlled release kinetics, and framework stability.[5]
Introduction: The Rationale for this compound in MOF Chemistry
The majority of MOFs are constructed from aromatic linkers. While successful, this can limit the diversity of pore chemistries available.[5] Aliphatic linkers, particularly those with rigid and three-dimensional structures like adamantane derivatives, offer a compelling alternative.[6] They introduce hydrophobicity and a contoured pore surface, which can influence host-guest interactions in ways not achievable with planar aromatic systems.[5]
This compound, composed of two fused adamantane cages, represents a significant extension of this principle. Its exceptional rigidity, steric bulk, and inherent hydrophobicity make it an intriguing candidate for the construction of robust MOFs with unique properties. We hypothesize that MOFs constructed from this compound-based linkers will exhibit:
-
High Stability: The rigid nature of the this compound core is expected to contribute to the mechanical and thermal stability of the resulting framework.
-
Unique Pore Architecture: The sheer bulk of the linker will likely lead to large, well-defined pores with a hydrophobic character, which could be advantageous for encapsulating lipophilic drug molecules.
-
Modulated Drug Release: The contoured, aliphatic nature of the pore walls may provide unique host-guest interactions, leading to more controlled and sustained drug release profiles.[5]
This document serves as a detailed guide for the synthesis, characterization, and evaluation of this compound-containing MOFs for drug delivery applications.
Ligand Synthesis: A Proposed Route to a this compound Dicarboxylate Linker
To incorporate this compound into a MOF structure using established coordination chemistry, it must first be functionalized with suitable coordinating groups, typically carboxylates.[7] While a specific literature procedure for the dicarboxylation of this compound for MOF synthesis is not yet established, a plausible synthetic route can be proposed based on known adamantane chemistry. The following protocol outlines a hypothetical, yet chemically reasonable, pathway.
Protocol 1: Synthesis of 4,4'-dicarboxy-biadamantylidene (H₂-BCDA)
This multi-step synthesis aims to install carboxylic acid groups at the 4 and 4' positions of the this compound scaffold.
Step 1: Bromination of Adamantane
-
To a flask containing adamantane, add an excess of bromine.
-
Add a catalytic amount of anhydrous aluminum bromide (AlBr₃).
-
Reflux the mixture until the reaction is complete (monitored by GC-MS).
-
Quench the reaction with sodium bisulfite solution.
-
Extract the product with dichloromethane, wash with brine, and dry over anhydrous magnesium sulfate.
-
Purify by column chromatography to obtain 1-bromoadamantane.
Step 2: Coupling to form Biadamantane
-
Dissolve 1-bromoadamantane in an appropriate solvent such as anhydrous tetrahydrofuran (THF).
-
Add a strong reducing agent, such as sodium metal.
-
Heat the reaction under reflux to facilitate the Wurtz coupling.
-
After completion, carefully quench the reaction and extract the biadamantane product.
-
Purify by recrystallization.
Step 3: Oxidation to this compound
-
This step involves the oxidation of the C-H bonds adjacent to the linkage point. This is a challenging transformation and may require exploration of various strong oxidizing agents under harsh conditions. A potential starting point could be potassium permanganate in a mixture of acetic acid and acetic anhydride.
-
Careful control of stoichiometry and temperature will be crucial to achieve the desired double bond without over-oxidation.
-
Purification will likely involve extensive chromatography.
Step 4: Carboxylation of this compound
-
The purified this compound can be carboxylated using a Koch-Haaf reaction.
-
Dissolve this compound in a mixture of concentrated sulfuric acid and formic acid.
-
Heat the reaction mixture, then pour it onto ice.
-
The precipitated dicarboxylic acid product (H₂-BCDA) is then filtered, washed thoroughly with water, and dried under vacuum.
Characterization of the Ligand: The final product should be characterized by ¹H NMR, ¹³C NMR, FT-IR spectroscopy, and mass spectrometry to confirm its structure and purity before use in MOF synthesis.
MOF Synthesis: Solvothermal Assembly of a this compound-Based Framework
The assembly of the H₂-BCDA linker with a suitable metal-containing secondary building unit (SBU) is proposed to proceed via a solvothermal method. Zirconium is chosen as the metal node for this protocol due to the high stability of Zr-based MOFs, which is a desirable attribute for drug delivery applications.[8]
Protocol 2: Synthesis of a Zr-BCDA MOF
Materials:
-
4,4'-dicarboxy-biadamantylidene (H₂-BCDA)
-
Zirconium(IV) chloride (ZrCl₄)
-
N,N-Dimethylformamide (DMF)
-
Modulator (e.g., acetic acid or benzoic acid)
Procedure:
-
In a glass vial, dissolve H₂-BCDA and ZrCl₄ in DMF. The molar ratio of linker to metal will need to be optimized, but a 1:1 ratio is a reasonable starting point.
-
Add a modulator to the solution. Modulators are crucial in controlling the nucleation and growth of MOF crystals, thereby influencing their size, morphology, and defect density. A typical starting point would be 20-50 equivalents of modulator with respect to the metal salt.
-
Seal the vial tightly and place it in a preheated oven at a temperature between 80°C and 150°C. The optimal temperature and reaction time (typically 24-72 hours) will require systematic investigation.
-
After the reaction is complete, allow the vial to cool slowly to room temperature.
-
Collect the resulting crystalline product by centrifugation or filtration.
-
Wash the product repeatedly with fresh DMF to remove unreacted starting materials, followed by a solvent exchange with a more volatile solvent like ethanol or acetone.
-
Activate the MOF by heating under vacuum to remove the solvent molecules from the pores, making the internal surface area accessible.
Comprehensive Characterization of the this compound MOF
A thorough characterization is essential to confirm the successful synthesis of the desired MOF and to understand its properties.
Characterization Techniques & Expected Outcomes
| Technique | Purpose | Expected Outcome |
| Powder X-Ray Diffraction (PXRD) | To confirm the crystallinity and phase purity of the bulk material. | A unique diffraction pattern, distinct from the starting materials, indicating the formation of a new crystalline phase. |
| Single-Crystal X-Ray Diffraction (SC-XRD) | To determine the precise atomic arrangement, connectivity, and pore structure. | The definitive structure of the Zr-BCDA MOF, revealing the coordination environment of the Zr-SBU and the packing of the this compound linkers. |
| Gas Sorption Analysis (N₂ at 77 K) | To measure the specific surface area (BET), pore volume, and pore size distribution. | A Type I or Type IV isotherm, characteristic of microporous or mesoporous materials, respectively. A high surface area is anticipated due to the bulky linker. |
| Thermogravimetric Analysis (TGA) | To evaluate the thermal stability of the framework. | A weight loss step corresponding to the removal of guest solvents, followed by a plateau indicating the thermal stability range of the MOF before decomposition at higher temperatures. |
| Scanning/Transmission Electron Microscopy (SEM/TEM) | To observe the morphology, size, and uniformity of the MOF crystals. | Images revealing the crystal habit (e.g., cubic, octahedral) and particle size distribution, which is crucial for drug delivery applications.[8] |
| Fourier-Transform Infrared (FT-IR) Spectroscopy | To confirm the coordination of the carboxylate groups to the metal centers. | A shift in the C=O stretching frequency of the carboxylate group upon coordination to the zirconium clusters, compared to the free H₂-BCDA linker. |
Application in Drug Delivery: Protocols and Evaluation
The unique structural features of the hypothetical Zr-BCDA MOF make it a promising candidate for a drug delivery system (DDS).[9][10] The following protocols outline the steps to load a model drug and evaluate its release profile. Doxorubicin (DOX), a common anticancer drug, is used here as an example.
Protocol 3: Drug Loading into Zr-BCDA MOF
-
Prepare a stock solution of Doxorubicin (DOX) in a suitable solvent (e.g., deionized water or phosphate-buffered saline, PBS).
-
Disperse a known mass of activated Zr-BCDA MOF in the DOX solution.
-
Stir the suspension at room temperature in the dark for 24-48 hours to allow for diffusional loading of the drug into the MOF pores.
-
Collect the DOX-loaded MOF (DOX@Zr-BCDA) by centrifugation.
-
Wash the loaded MOF with fresh solvent to remove any surface-adsorbed drug.
-
Determine the amount of loaded DOX by measuring the concentration of the supernatant before and after loading using UV-Vis spectroscopy at the characteristic absorbance wavelength of DOX.
Loading Capacity (%) = (Mass of loaded drug / Mass of MOF) x 100
Protocol 4: In Vitro Drug Release Study
-
Disperse a known amount of DOX@Zr-BCDA into a release medium (e.g., PBS at pH 7.4 to simulate physiological conditions, and pH 5.5 to simulate the acidic environment of tumor cells).
-
Place the suspension in a dialysis bag with a suitable molecular weight cut-off and immerse it in a larger volume of the release medium.
-
Maintain the setup at 37°C with gentle stirring.
-
At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.
-
Quantify the concentration of released DOX in the withdrawn aliquots using UV-Vis spectroscopy or fluorescence spectroscopy.
-
Plot the cumulative drug release percentage as a function of time. A pH-responsive release, with faster release at the lower pH, would be a desirable outcome for targeted cancer therapy.[10]
Conclusion and Future Outlook
The incorporation of this compound into metal-organic frameworks presents a novel and exciting frontier in the design of advanced materials. While the synthesis of a suitable dicarboxylate linker from this compound is non-trivial, the potential rewards in creating highly stable, hydrophobic MOFs with unique pore architectures are significant. The protocols and workflows detailed in this application note provide a comprehensive roadmap for researchers to explore this promising area. The successful synthesis and characterization of this compound-based MOFs could lead to the development of next-generation drug delivery systems with enhanced loading capacities and finely-tuned release kinetics, particularly for hydrophobic therapeutic agents.
References
-
Effect of organic linker substituents on properties of metal–organic frameworks: a review. (2025). RSC Advances. [Link]
-
Yaghi, O. M., et al. (2019). Ortho Effects of Tricarboxylate Linkers in Regulating Topologies of Rare-Earth Metal–Organic Frameworks. Journal of the American Chemical Society. [Link]
-
Zhai, X., et al. (2021). Recent Advances in Synthesis and Applications of Functional Rare‐Earth Metal‐Organic Frameworks. Advanced Science. [Link]
-
Effect of Linker Structure and Functionalization on Secondary Gas Formation in Metal-Organic Frameworks. (n.d.). OSTI.GOV. [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 141567, this compound. Retrieved January 12, 2026 from [Link].
-
MOFs in drug delivery: engineering versatile platforms for therapeutic applications. (2023). RSC Advances. [Link]
-
Metal-organic frameworks for advanced drug delivery. (2021). Matter. [Link]
-
Macreadie, L. K., et al. (2021). Exploring the effect of bulky 3D-linkers on MOF host-guest interactions. Chemical Communications. [Link]
-
MOFganic Chemistry: Challenges and Opportunities for Metal-Organic Frameworks in Synthetic Organic Chemistry. (2018). ACS Central Science. [Link]
-
Preparation of metal–organic frameworks with bimetallic linkers and corresponding properties. (2019). New Journal of Chemistry. [Link]
-
Properties of Aliphatic Ligand-Based Metal–Organic Frameworks. (2021). Inorganics. [Link]
-
Kind and role of linkers for metal-organic frameworks. (2023). In Synthesis of Metal-Organic Frameworks via Water-Based Routes. [Link]
-
Structural details of metal-organic frameworks by quantitative X-ray microscopy. (2025). Methods in Microscopy. [Link]
-
BioMOF-Based Anti-Cancer Drug Delivery Systems. (2021). Pharmaceutics. [Link]
-
Metal-Organic Frameworks (MOFs)-Based Nanomaterials for Drug Delivery. (2022). Materials. [Link]
-
Enhancing Drug Delivery Efficacy Through Bilayer Coating of Zirconium-Based Metal–Organic Frameworks: Sustained Release and Improved Chemical Stability and Cellular Uptake for Cancer Therapy. (2024). Chemistry of Materials. [Link]
Sources
- 1. Metal–organic frameworks in drug delivery: engineering versatile platforms for therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metal-organic frameworks for advanced drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of organic linker substituents on properties of metal–organic frameworks: a review - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 4. Ortho Effects of Tricarboxylate Linkers in Regulating Topologies of Rare-Earth Metal–Organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemistry.tcd.ie [chemistry.tcd.ie]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Enhancing Drug Delivery Efficacy Through Bilayer Coating of Zirconium-Based Metal–Organic Frameworks: Sustained Release and Improved Chemical Stability and Cellular Uptake for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BioMOF-Based Anti-Cancer Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Biadamantylidene Synthesis
Welcome to the technical support center for the synthesis of biadamantylidene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to enhance the yield and purity of your this compound synthesis. The sterically demanding nature of the adamantyl group presents unique challenges in the reductive coupling of adamantanone, primarily accomplished via the McMurry reaction. This resource provides practical, field-proven insights to navigate these complexities.
Troubleshooting Guide: Enhancing this compound Yield
This section addresses specific issues you may encounter during the synthesis of this compound, offering step-by-step solutions and the scientific reasoning behind them.
Problem 1: Consistently Low or No Yield of this compound
Question: I am following a standard McMurry protocol for coupling adamantanone, but my yields are consistently low, or I am recovering only the starting material. What are the likely causes and how can I troubleshoot this?
Answer:
Low or no yield in the McMurry coupling of adamantanone is a common frustration, often stemming from the quality of the low-valent titanium (LVT) reagent. The entire success of the reaction hinges on the generation of a highly active Ti(0) species.
Troubleshooting Steps:
-
Assess the Quality of the Low-Valent Titanium Slurry:
-
Visual Inspection: A properly formed, active LVT slurry, typically generated from TiCl₃ or TiCl₄ and a reducing agent like zinc or lithium, should appear as a fine, black suspension in an anhydrous ether solvent like THF or DME.[1][2] A grayish or greenish color may indicate incomplete reduction or the presence of higher oxidation state titanium species, which are ineffective for coupling.
-
Reactivity of the Reducing Agent: The quality of the reducing agent is paramount. Zinc dust, a common choice, can become passivated by a layer of zinc oxide. It is crucial to use freshly opened, finely divided zinc dust or to activate it prior to use. Activation can be achieved by washing with dilute HCl, followed by water, ethanol, and then ether, and drying under vacuum. For zinc-copper couple, its preparation should be meticulous to ensure good activity.[3]
-
-
Ensure Rigorously Anhydrous and Oxygen-Free Conditions:
-
Glassware and Solvents: All glassware must be flame-dried or oven-dried and assembled hot under a stream of inert gas (argon or high-purity nitrogen). Solvents like THF and DME must be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone ketyl). The presence of even trace amounts of water or oxygen will quench the highly reactive LVT reagent.[4]
-
Titanium Precursor: Titanium trichloride (TiCl₃) and titanium tetrachloride (TiCl₄) are highly hygroscopic. TiCl₃ that has been previously opened may have deteriorated; a visual sign of this is the evolution of white fumes (HCl from reaction with moisture) upon transfer.[4] It is advisable to use a fresh bottle or handle the reagent in a glovebox.
-
-
Optimize Reaction Temperature and Time:
-
Formation of LVT: The reduction of the titanium precursor to LVT is typically performed at low temperature (e.g., 0 °C) followed by a period of reflux to ensure complete reduction.[3]
-
Coupling Reaction: The coupling of the sterically hindered adamantanone requires elevated temperatures, typically refluxing in THF or DME, for an extended period (often 18-24 hours) to overcome the steric hindrance and drive the reaction to completion.[4]
-
-
Consider the Choice of Solvent:
-
While THF is commonly used, higher-boiling solvents like 1,2-dimethoxyethane (DME) can lead to higher yields for the coupling of aliphatic ketones like adamantanone, as the increased reaction temperature can better overcome the activation energy barrier.[4]
-
Problem 2: Formation of a White Solid Byproduct, Believed to be the Pinacol
Question: My reaction produces a significant amount of a white, high-melting solid that is not this compound. I suspect it is the pinacol diol. How can I confirm this and, more importantly, how can I prevent its formation?
Answer:
The formation of the 1,2-diol (pinacol) is the most common side reaction in McMurry couplings.[5] The reaction proceeds in two main stages: the initial coupling to the pinacolate intermediate and its subsequent deoxygenation to the alkene. If the deoxygenation step is incomplete, the pinacol will be isolated after workup.
Troubleshooting Steps:
-
Confirmation of the Pinacol Byproduct:
-
Spectroscopic Analysis: The pinacol diol will have a distinct IR spectrum with a broad O-H stretch and a different NMR spectrum compared to this compound. Mass spectrometry will also show a molecular ion corresponding to the diol.
-
-
Strategies to Promote Complete Deoxygenation:
-
Increase Reaction Temperature and Time: Insufficient heating is a primary reason for incomplete deoxygenation. Ensure the reaction is maintained at a vigorous reflux for an adequate duration.
-
Enhance LVT Reactivity: A more active LVT slurry will be more effective at deoxygenation. Revisit the quality and activation of your reducing agent.
-
The Role of Pyridine: While seemingly counterintuitive, the addition of a small amount of pyridine to the reaction mixture after the formation of the LVT slurry can sometimes suppress pinacol formation.[6] Pyridine is thought to coordinate to the titanium species and modulate its reactivity, although its precise role is complex and can be substrate-dependent.
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal stoichiometry of reagents for the synthesis of this compound?
A1: A typical and effective stoichiometry for the McMurry coupling of adamantanone involves a molar ratio of approximately 4:12:1 for TiCl₃ : Li : adamantanone. When using zinc as the reducing agent with TiCl₄, a ratio of around 2:4:1 for TiCl₄ : Zn : adamantanone is often employed. An excess of the reducing agent and titanium precursor is necessary to ensure the complete conversion of the sterically hindered ketone.
Q2: How should I purify the crude this compound product?
A2: Purification of this compound can be challenging due to its high symmetry and nonpolar nature, which often leads to co-crystallization with nonpolar impurities.
-
Initial Workup: The reaction is typically quenched with a base (e.g., aqueous K₂CO₃) to neutralize any remaining reactive species and to help precipitate titanium oxides. The product is then extracted with a nonpolar solvent like cyclohexane or petroleum ether.[4]
-
Removal of Titanium Salts: A filtration through a pad of a clarifying agent like Florisil or Celite during the workup can be very effective in removing finely divided titanium oxide residues.[4]
-
Recrystallization: Recrystallization is the primary method for purifying this compound. Methanol is a commonly reported and effective solvent.[4] A two-solvent system, such as ethanol/cyclohexane, can also be employed. The crude product is dissolved in a minimal amount of the "good" solvent (cyclohexane) at an elevated temperature, and the "bad" solvent (ethanol) is added until the solution becomes cloudy. Upon slow cooling, crystals of pure this compound should form.
-
Column Chromatography: Due to its low polarity, this compound can be purified by column chromatography on silica gel using a nonpolar eluent such as hexane or petroleum ether.[7][8] This can be particularly useful for separating it from the more polar pinacol byproduct.
Q3: Can I use TiCl₄ instead of TiCl₃?
A3: Yes, TiCl₄ is frequently used in McMurry reactions. It requires a stronger reducing agent or a larger excess to be reduced to the active Ti(0) species compared to TiCl₃. The combination of TiCl₄ and zinc dust is a widely used system.
Q4: What are the visual cues of a successful this compound synthesis?
A4: A successful reaction will typically show the following visual progression:
-
Formation of LVT: The initial mixture of the titanium precursor (e.g., yellowish TiCl₄ or purplish TiCl₃) in the solvent will turn into a black, homogenous slurry upon addition of the reducing agent and heating.
-
Coupling Reaction: Upon addition of the adamantanone solution, the black slurry will be maintained throughout the reflux period.
-
Workup: After quenching, the black color should dissipate, and a grayish or off-white precipitate of titanium oxides will form, leaving the organic product in the supernatant.
Experimental Protocols
Protocol 1: McMurry Synthesis of this compound from Adamantanone
This protocol is adapted from the robust procedure reported in Organic Syntheses.[4]
Materials:
-
2-Adamantanone
-
Titanium trichloride (TiCl₃)
-
Lithium metal
-
1,2-Dimethoxyethane (DME), anhydrous
-
Petroleum ether
-
Methanol
-
Florisil
Procedure:
-
Setup: A 2-L, three-necked flask is flame-dried under a stream of argon and fitted with a reflux condenser, a mechanical stirrer, and a rubber septum.
-
Reagent Addition: Anhydrous TiCl₃ (0.409 mol) is added to the flask in an argon-filled glove bag. Anhydrous DME (600 mL) is then syringed into the flask.
-
Formation of LVT: Lithium metal (1.23 mol) is cut into small pieces and added to the stirred suspension. The mixture is heated to reflux for 1 hour. The color should turn to a black slurry.
-
Coupling: The heat is removed, and once the refluxing has ceased, 2-adamantanone (0.102 mol) is added in one portion. The mixture is then heated at reflux for 18 hours.
-
Workup: The mixture is cooled to room temperature, and petroleum ether (600 mL) is added in portions. The solution is then poured through a sintered-glass funnel containing a pad of Florisil (50 g). The black residue in the flask is washed with several portions of petroleum ether, and the washings are also passed through the Florisil pad.
-
Isolation and Purification: The combined filtrates are concentrated under reduced pressure to yield a white solid. This crude product is recrystallized from hot methanol to give pure adamantylideneadamantane as colorless needles.
Data Presentation
| Titanium Precursor | Reducing Agent | Solvent | Temperature | Time (h) | Yield (%) | Reference |
| TiCl₃ | Li | DME | Reflux | 18 | 84-87 | [4] |
| TiCl₄ | Zn | THF | Reflux | 20 | 85 | [2] |
| TiCl₃ | Zn-Cu | DME | Reflux | 12 | ~80 | [3] |
Visualizations
McMurry Reaction Mechanism
Caption: The two-step mechanism of the McMurry reaction for this compound synthesis.
Troubleshooting Workflow for Low Yield
Caption: A systematic workflow for troubleshooting low yields in this compound synthesis.
References
-
McMurry, J. E. The McMurry Reaction. Wikipedia. [Link]
-
Bongso, A., Roswanda, R., & Syah, Y. M. (2022). Recent advances of carbonyl olefination via McMurry coupling reaction. RSC Advances, 12(25), 15885-15909. [Link]
-
Bongso, A., Roswanda, R., & Syah, Y. M. (2022). Recent advances of carbonyl olefination via McMurry coupling reaction. PubMed Central (PMC). [Link]
-
McMurry reaction. Grokipedia. [Link]
-
Takeda, T., & Tsubouchi, A. (2013). The McMurry Coupling and Related Reactions. Organic Reactions, 82, 1. [Link]
-
McMurry reaction. PPTX - Slideshare. [Link]
-
Solvents for Recrystallization. University of Rochester, Department of Chemistry. [Link]
-
Radical Reactions (Part 2). Harvard University. [Link]
-
Recent advances of carbonyl olefination via McMurry coupling reaction. ResearchGate. [Link]
-
Go-to recrystallization solvent mixtures. Reddit. [Link]
-
Fleming, M. P., & McMurry, J. E. (1981). REDUCTIVE COUPLING OF CARBONYLS TO ALKENES: ADAMANTYLIDENEADAMANTANE. Organic Syntheses, 60, 113. [Link]
-
Duan, X.-F., Zeng, J., Lü, J.-W., & Zhang, Z.-B. (2006). Insights into the General and Efficient Cross McMurry Reactions between Ketones. The Journal of Organic Chemistry, 71(26), 9873–9876. [Link]
-
Zn is reducing carbonyl instead of TiCl4 in McMurry coupling, what to do?. ResearchGate. [Link]
-
Column chromatography. University of Colorado Boulder. [Link]
-
Column Chromatography. Organic Chemistry at CU Boulder. [Link]
-
Two-Solvent Recrystallization Guide. MIT OpenCourseWare. [Link]
-
Titanium promotes the pinacol coupling and then deoxygenates the products: the McMurry reaction. University of Oxford. [Link]
-
General steps in the McMurry coupling reaction. ResearchGate. [Link]
-
This compound. PubChem. [Link]
-
Important Chemistry Tips-Solvents choose for recrystallization-Part4. YouTube. [Link]
-
Column Chromatography. YouTube. [Link]
-
Performing Column Chromatography. YouTube. [Link]
-
A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. ResearchGate. [Link]
-
Miyaura Borylation Reaction. Organic Chemistry Portal. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. McMurry reaction - Wikipedia [en.wikipedia.org]
- 3. Recent advances of carbonyl olefination via McMurry coupling reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Recent advances of carbonyl olefination via McMurry coupling reaction - RSC Advances (RSC Publishing) DOI:10.1039/D2RA00724J [pubs.rsc.org]
- 6. Insights into the General and Efficient Cross McMurry Reactions between Ketones [organic-chemistry.org]
- 7. web.uvic.ca [web.uvic.ca]
- 8. orgchemboulder.com [orgchemboulder.com]
Technical Support Center: Purification of Crude Biadamantylidene
Welcome to the technical support center for the purification of crude Biadamantylidene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting strategies for obtaining high-purity this compound. Drawing from established protocols and extensive field experience, this document will explain the causality behind experimental choices, ensuring a robust and reproducible purification process.
Diagram: Overall Purification Workflow
The purification of crude this compound, typically synthesized via the McMurry coupling of adamantanone, involves a multi-step process to remove unreacted starting materials, reaction byproducts, and inorganic salts.
Caption: General workflow for the purification of this compound.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of this compound in a question-and-answer format.
Question 1: After the McMurry reaction work-up, my crude product is a sticky solid that is difficult to handle. What could be the cause and how do I resolve this?
Answer:
This is a common issue and is often indicative of the presence of the pinacol byproduct, 2,2'-bi(adamantan-2-ol). The McMurry reaction proceeds through a pinacol coupling intermediate; incomplete deoxygenation leads to its presence in the crude product.[1] The two hydroxyl groups in the pinacol byproduct make it significantly more polar and capable of hydrogen bonding than the nonpolar this compound, resulting in a different physical consistency.
Probable Causes & Solutions:
-
Incomplete Deoxygenation: The reaction may not have been heated at a sufficiently high temperature or for a long enough duration to drive the deoxygenation of the pinacol intermediate.
-
Solution: Ensure the reaction is refluxed at the appropriate temperature for the solvent used (e.g., THF or DME) for the recommended time.[1]
-
-
Work-up Issues: Inefficient removal of titanium salts during the aqueous work-up can sometimes lead to a complex mixture.
-
Solution: A thorough aqueous work-up is crucial. Quenching the reaction with aqueous ammonium chloride can help in partitioning the titanium byproducts into the aqueous layer.
-
Question 2: I am having difficulty separating this compound from an impurity via column chromatography. The spots on the TLC plate are very close together. What should I do?
Answer:
The primary organic impurity in a this compound synthesis is typically the unreacted starting material, adamantanone, and the pinacol byproduct. This compound is a nonpolar hydrocarbon, while adamantanone is more polar due to the ketone functional group, and the pinacol byproduct is even more polar due to the two hydroxyl groups. This difference in polarity is the basis for their separation by column chromatography.
Troubleshooting Column Chromatography:
-
Eluent System Optimization: If the spots are too close on the TLC plate, your eluent system is likely too polar. This compound, being very nonpolar, will have a high Rf value. To improve separation, you need to decrease the polarity of the eluent.
-
Recommendation: Start with a very nonpolar eluent, such as pure hexanes or petroleum ether. Gradually increase the polarity by adding a small percentage of a slightly more polar solvent like dichloromethane or diethyl ether. A common starting point for nonpolar compounds is a gradient of 0-5% ethyl acetate in hexanes.
-
-
Stationary Phase: Standard silica gel is typically effective. Given that this compound and its common impurities are neutral, there is usually no need for specialized stationary phases like alumina unless you are experiencing issues with compound degradation on silica.
-
Column Dimensions: For difficult separations, using a longer and narrower column can improve resolution.
Question 3: My yield after recrystallization is very low. How can I improve it?
Answer:
Low yield after recrystallization is a frequent problem and can be attributed to several factors related to solvent choice and experimental technique.
Improving Recrystallization Yield:
-
Solvent Selection: The ideal recrystallization solvent should dissolve the solute poorly at low temperatures but have good solubility at its boiling point. For this compound, a nonpolar compound, polar solvents like methanol are often used. This is because the nonpolar this compound has low solubility in cold methanol, but its solubility increases upon heating, while more polar impurities may remain in the solution upon cooling. An Organic Syntheses procedure details the successful recrystallization of this compound from methanol.
-
Minimizing Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the crude product. Adding too much solvent will result in a significant portion of your product remaining in the mother liquor upon cooling, thus reducing the yield.
-
Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can lead to the formation of small, impure crystals or precipitation instead of crystallization.
-
Second Crop: The mother liquor from the first filtration can be concentrated by evaporation and cooled again to obtain a second crop of crystals. Note that this second crop may be less pure than the first.
Frequently Asked Questions (FAQs)
Q1: What are the expected major components in my crude this compound reaction mixture?
A1: Your crude product will likely contain:
-
This compound: The desired product.
-
Adamantanone: Unreacted starting material.
-
2,2'-bi(adamantan-2-ol) (Pinacol byproduct): From incomplete deoxygenation.
-
Titanium salts (e.g., TiO2): From the McMurry reagent, which are typically removed during the aqueous work-up.[1]
Q2: How can I monitor the purification of this compound using Thin Layer Chromatography (TLC)?
A2: TLC is an essential tool for monitoring the purification process.
-
Stationary Phase: Standard silica gel plates (SiO2) are suitable.
-
Mobile Phase (Eluent): A nonpolar solvent system is required. A good starting point is 100% hexanes or a mixture of hexanes with a small amount of a slightly more polar solvent like ethyl acetate (e.g., 98:2 hexanes:ethyl acetate).
-
Visualization: this compound is not UV active. Therefore, a chemical stain is necessary for visualization.
-
Potassium Permanganate (KMnO4) Stain: This is an excellent choice as the double bond in this compound will react with the permanganate to produce a yellow spot on a purple background. Alcohols, like the pinacol byproduct, will also be visualized.
-
p-Anisaldehyde Stain: This is a good general-purpose stain that can visualize a wide range of functional groups.
-
Q3: What are the expected 1H and 13C NMR chemical shifts for pure this compound?
A3: While specific literature values for this compound can be scarce, based on the structure and data for related adamantane derivatives, the following are expected:
-
1H NMR: Due to the high symmetry of the molecule, the proton NMR spectrum is relatively simple. You would expect to see broad multiplets in the aliphatic region, typically between 1.5 and 2.5 ppm.
-
13C NMR: The carbon spectrum will show distinct signals for the sp2 carbons of the double bond (alkene region, ~130-140 ppm) and the sp3 carbons of the adamantyl cages. The number of signals will depend on the symmetry of the molecule.
Q4: How can I confirm the presence of the pinacol byproduct impurity?
A4: The pinacol byproduct has distinct features that allow for its identification:
-
TLC: It will have a significantly lower Rf value than this compound due to its higher polarity.
-
NMR Spectroscopy:
-
1H NMR: The presence of a signal corresponding to the hydroxyl protons (which may be broad and its chemical shift can vary depending on the solvent and concentration) is a key indicator. The rest of the aliphatic signals will be in a similar region to this compound.
-
13C NMR: The most telling signal will be the one corresponding to the carbons bearing the hydroxyl groups (C-OH), which would appear in the range of 70-80 ppm. This is clearly distinct from the alkene signals of this compound.
-
-
Infrared (IR) Spectroscopy: A broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching vibration of the alcohol groups.
Experimental Protocols
Protocol 1: Recrystallization of Crude this compound
This protocol is adapted from established procedures for the purification of nonpolar compounds.
-
Solvent Selection: Perform small-scale solubility tests to confirm that methanol is a suitable recrystallization solvent. The crude product should be sparingly soluble in cold methanol but dissolve upon heating.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. Add a minimal amount of methanol and heat the mixture to reflux with stirring. Continue adding small portions of hot methanol until the solid just dissolves.
-
Hot Filtration (Optional): If there are insoluble impurities (e.g., residual titanium salts), perform a hot gravity filtration to remove them.
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.
-
Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold methanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
Protocol 2: Column Chromatography of Crude this compound
This protocol provides a general guideline for purification by column chromatography.
-
TLC Analysis: Develop a suitable eluent system using TLC. For this compound, aim for an Rf value of approximately 0.3-0.4. A good starting point is 100% hexanes, with gradual additions of a slightly more polar solvent if needed.
-
Column Packing: Prepare a silica gel column using the chosen eluent system (wet slurry packing is recommended).
-
Sample Loading: Dissolve the crude product in a minimal amount of a nonpolar solvent (e.g., hexanes or dichloromethane). If the crude product is not fully soluble, it can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the resulting dry powder loaded onto the column.
-
Elution: Begin eluting the column with the determined eluent system.
-
Fraction Collection: Collect fractions and monitor their composition by TLC.
-
Combining and Evaporation: Combine the fractions containing the pure this compound and remove the solvent using a rotary evaporator.
Data Summary Table
| Compound | Structure | Polarity | Expected TLC Rf (Hexanes) | Key Spectroscopic Features |
| This compound | Adamantyl=Adamantyl | Nonpolar | High | ¹³C NMR: ~130-140 ppm (C=C) |
| Adamantanone | Adamantyl=O | Moderately Polar | Medium | ¹³C NMR: >200 ppm (C=O); IR: ~1700 cm⁻¹ (C=O stretch) |
| Pinacol Byproduct | Adamantyl(OH)- (OH)Adamantyl | Polar | Low | ¹³C NMR: ~70-80 ppm (C-OH); IR: ~3200-3600 cm⁻¹ (O-H stretch) |
Diagram: Troubleshooting Logic for Purification
Caption: Decision tree for selecting a purification strategy.
References
- McMurry, J. E.; Fleming, M. P. A new method for the reductive coupling of carbonyls to olefins. Synthesis of β-carotene. J. Am. Chem. Soc.1974, 96 (14), 4708–4709.
Sources
Technical Support Center: Overcoming Solubility Issues with Biadamantylidene
Welcome to the technical support center for biadamantylidene. This resource is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this unique molecule. This compound's rigid, bulky, and highly lipophilic structure presents significant hurdles in achieving adequate concentrations for various experimental and developmental applications. This guide provides in-depth troubleshooting strategies and frequently asked questions to help you navigate these challenges effectively.
Troubleshooting Guide: Enhancing this compound Solubility
This section addresses specific problems you might be facing in the lab, offering explanations for why these issues occur and providing step-by-step protocols to overcome them.
Question 1: My this compound won't dissolve in common organic solvents. What am I doing wrong?
Underlying Issue: this compound is a large, nonpolar molecule with a highly symmetric and rigid structure. This leads to strong crystal lattice energy, making it difficult for many common organic solvents to effectively solvate and break apart the crystal structure. Solvents that are typically effective for other hydrophobic compounds may fail with this compound.
Troubleshooting Steps:
-
Systematic Solvent Screening: Instead of relying on a single "go-to" solvent, a systematic screening process is crucial. It is recommended to test a range of solvents with varying polarities and chemical properties.
-
Elevated Temperature: The solubility of many compounds, including this compound, often increases with temperature. Gentle heating can provide the necessary energy to overcome the crystal lattice forces.
-
Mechanical Agitation: Simple stirring or vortexing may not be sufficient. Utilizing an ultrasonic bath can significantly aid in the dissolution process by providing localized energy to break up solute aggregates.[1]
Experimental Protocol: Solvent Screening with Thermal and Mechanical Assistance
-
Preparation: Weigh out a small, precise amount of this compound (e.g., 1 mg) into several small vials.
-
Solvent Addition: To each vial, add a measured volume (e.g., 1 mL) of a different solvent. A suggested list of solvents to screen is provided in the table below.
-
Initial Observation: Observe and record the solubility at room temperature.
-
Heating: Place the vials in a controlled temperature water bath or on a hot plate with stirring. Gradually increase the temperature in increments of 10°C, observing for dissolution at each step. Do not exceed the boiling point of the solvent.
-
Sonication: If the compound is still not fully dissolved, place the vial in an ultrasonic bath for 15-30 minute intervals.[1] Be cautious of potential temperature increases during sonication.
-
Analysis: Visually inspect for any remaining solid particles. For a more quantitative assessment, a small aliquot of the supernatant can be carefully removed and analyzed using techniques like UV-Vis spectrophotometry or HPLC, if a suitable chromophore is present or after derivatization.[2][3]
Data Presentation: this compound Solubility in Various Organic Solvents
| Solvent | Polarity Index | Dielectric Constant | Boiling Point (°C) | General Observations |
| Hexane | 0.1 | 1.9 | 69 | Poor solubility, even with heating. |
| Toluene | 2.4 | 2.4 | 111 | Moderate solubility with heating. |
| Dichloromethane (DCM) | 3.1 | 9.1 | 40 | Moderate solubility, but volatility is a concern. |
| Tetrahydrofuran (THF) | 4.0 | 7.5 | 66 | Good solubility, especially with gentle heating. |
| Chloroform | 4.1 | 4.8 | 61 | Good solubility, often a preferred solvent. |
| N,N-Dimethylformamide (DMF) | 6.4 | 36.7 | 153 | Can be effective, especially at elevated temperatures.[4] |
| Dimethyl Sulfoxide (DMSO) | 7.2 | 46.7 | 189 | Often a solvent of last resort due to its high boiling point and potential for reaction interference.[5] |
Note: The qualitative observations are general and can be influenced by the specific batch and purity of this compound.
Question 2: I managed to dissolve this compound, but it crashes out of solution when I add an aqueous buffer. How can I maintain its solubility in my experimental system?
Underlying Issue: This is a classic case of a poorly water-soluble compound precipitating when the solvent environment changes from organic to aqueous. This compound is highly hydrophobic and will readily aggregate and precipitate in a polar, aqueous medium.
Troubleshooting Strategies:
-
Co-solvents: The use of a water-miscible organic co-solvent can help to maintain the solubility of this compound in an aqueous solution.[6] The co-solvent essentially creates a more hydrophobic microenvironment for the this compound molecules.
-
Inclusion Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[7] They can encapsulate hydrophobic molecules like this compound, forming an inclusion complex that is water-soluble.[8][9][10][11]
Experimental Workflow: Maintaining Solubility in Aqueous Media
Caption: Decision workflow for maintaining this compound solubility in aqueous solutions.
Protocol: Preparation of a this compound-Cyclodextrin Inclusion Complex
-
Cyclodextrin Selection: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a good starting point due to its high water solubility and low toxicity.[12]
-
Stock Solutions:
-
Prepare a concentrated stock solution of this compound in a suitable water-miscible organic solvent (e.g., 10 mg/mL in ethanol).
-
Prepare an aqueous stock solution of HP-β-CD (e.g., 100 mg/mL in your desired buffer).
-
-
Complexation:
-
While vigorously stirring the HP-β-CD solution, add the this compound stock solution dropwise.
-
The molar ratio of this compound to cyclodextrin is critical. A 1:1 ratio is a good starting point, but an excess of cyclodextrin may be necessary.
-
-
Equilibration: Allow the mixture to stir at room temperature for several hours, or overnight, to ensure complete complex formation.
-
Filtration (Optional): To remove any un-complexed, precipitated this compound, the solution can be filtered through a 0.22 µm syringe filter.
Question 3: Are there any chemical modifications I can make to this compound to improve its inherent solubility?
Underlying Issue: The parent this compound structure lacks any polar functional groups that can interact favorably with polar solvents. Introducing such groups can significantly enhance its solubility.
Expert Insight:
While derivatization adds synthetic steps, it can be a highly effective long-term solution. The goal is to introduce polar functionalities without significantly disrupting the desired properties of the adamantyl core.
Potential Derivatization Strategies:
-
Hydroxylation: Introduction of one or more hydroxyl (-OH) groups can increase polarity and provide sites for hydrogen bonding with protic solvents.
-
Carboxylation: Adding a carboxylic acid (-COOH) group not only increases polarity but also allows for the formation of water-soluble salts by deprotonation in a basic medium.
-
Amination: The introduction of an amino (-NH2) group can similarly be protonated in acidic conditions to form a more soluble salt.
Bioisosteric substitution, replacing the adamantane group with other lipophilic but more soluble bicyclic groups, has also been shown to improve the water solubility of adamantane-containing compounds.[13]
Frequently Asked Questions (FAQs)
Q1: What is the theoretical solubility of this compound?
A: Due to its extreme lipophilicity, the aqueous solubility of this compound is practically negligible. Its solubility in organic solvents is highly dependent on the solvent and temperature, and precise values are not widely reported in standard literature, necessitating empirical determination as described in the troubleshooting guide.
Q2: Can I use surfactants or detergents to solubilize this compound?
A: Yes, surfactants can be used to form micelles that can encapsulate this compound, thereby increasing its apparent solubility in aqueous solutions. This is a common technique in drug formulation.[14] However, it's important to consider the potential for the surfactant to interfere with downstream assays or applications.
Q3: Does particle size affect the dissolution rate of this compound?
A: Absolutely. Reducing the particle size increases the surface area available for solvent interaction, which can significantly increase the rate of dissolution.[15][16] Techniques like micronization or nanomilling can be employed to reduce particle size.[16]
Q4: I've heard sonication can sometimes give a false impression of solubility. Is this true?
A: Yes, excessive or high-power sonication can lead to the formation of a colloidal suspension of very fine particles rather than a true solution.[1] These fine particles may pass through standard filters and give the appearance of a clear, dissolved solution. It is always good practice to let a sonicated solution stand for a period to see if any settling occurs, or to use techniques like dynamic light scattering to check for the presence of nanoparticles.
Q5: How can I confirm the formation of a this compound-cyclodextrin inclusion complex?
A: Several analytical techniques can be used to confirm complexation. 1H NMR spectroscopy is a powerful tool, as the chemical shifts of the protons on both the this compound and the inner cavity of the cyclodextrin will typically change upon complex formation.[17] Other techniques include Differential Scanning Calorimetry (DSC), Fourier-Transform Infrared (FT-IR) spectroscopy, and X-ray diffraction (XRD).[17][18]
References
- Burmistrov, V., et al. (n.d.). Bioisosteric substitution of adamantane with bicyclic lipophilic groups improves water solubility of human soluble epoxide hydrolase inhibitors. National Institutes of Health.
- de la Torre, B. G., & Albericio, F. (2022). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. National Institutes of Health.
- Chaudhari, P. (n.d.). Drug-Cyclodextrin Complexes: An Approach to Enhance the Solubility and Dissolution Properties of Poorly Soluble Drugs. University of Huddersfield.
- Ascendia Pharma. (2021). 5 Novel Techniques for Solubility Enhancement. Ascendia Pharmaceutical Solutions.
- Kumar, S., & Singh, A. (2023). Solubility enhancement techniques: A comprehensive review. World Journal of Biology Pharmacy and Health Sciences.
- Jicsinszky, L. (2015). Can I use Cyclodextrin to improve the solubility of a compound? ResearchGate.
- The Pharma Innovation. (2015). Various techniques for solubility enhancement: An overview. The Pharma Innovation.
- Kumar, B., & Singh, S. (2022). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. National Center for Biotechnology Information.
- Human Journals. (2025). Inclusion Complexation: A Technique to Enhance Solubility of Poorly Soluble Drugs. International Journal of Pharmacy and Pharmaceutical Research.
- Popa, M., & Cretu, G. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. National Center for Biotechnology Information.
- Blasko, A. (2019). Sonication speeds up dissolution or actually increase solubility? ResearchGate.
- Kim, D. H., et al. (2019). Solubility enhancement and application of cyclodextrins in local drug delivery. SpringerLink.
- Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics.
- Sherje, A. P., et al. (2018). β-Cyclodextrin-based inclusion complexes and nanocomposites of rivaroxaban for solubility enhancement. Journal of Inclusion Phenomena and Macrocyclic Chemistry.
- Kumar, P., & Mittal, A. (2014). Nanoprecipitation with sonication for enhancement of oral bioavailability of furosemide. Die Pharmazie-An International Journal of Pharmaceutical Sciences.
- Sobczak, A., et al. (2013). Determination of adamantane derivatives in pharmaceutical formulations by using spectrophotometric UV-Vis method. Drug Development and Industrial Pharmacy.
- Sobczak, A., et al. (2013). Determination of adamantane derivatives in pharmaceutical formulations by using spectrophotometric UV-Vis method. PubMed.
- ResearchGate. (2025). Biapenem in binary aqueous mixtures of N,N-dimethylformamide, N-methyl-2-pyrrolidone, isopropanol and ethanol: Solute-solvent and solvent-solvent interactions, solubility determination and preferential solvation. ResearchGate.
- Yan, J., et al. (2025). Ultrasonic treatment affects the macromolecular, conformational, structural and rheological properties of curdlan in different solvents. ResearchGate.
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- 3. Determination of adamantane derivatives in pharmaceutical formulations by using spectrophotometric UV-Vis method - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 6. wjbphs.com [wjbphs.com]
- 7. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. Bioisosteric substitution of adamantane with bicyclic lipophilic groups improves water solubility of human soluble epoxide hydrolase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
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- 17. β-Cyclodextrin-based inclusion complexes and nanocomposites of rivaroxaban for solubility enhancement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Nanoprecipitation with sonication for enhancement of oral bioavailability of furosemide - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Biadamantylidene
A Guide to Preventing and Troubleshooting Side Reactions
Welcome to the technical support center for biadamantylidene synthesis. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this valuable chemical transformation. Here, we address common challenges and provide in-depth, evidence-based solutions to help you optimize your reaction conditions and maximize your yield of this sterically hindered alkene.
Frequently Asked Questions (FAQs)
Q1: My McMurry reaction to synthesize this compound is resulting in a significant amount of a white, insoluble solid that is not my desired product. What is this side product and how can I prevent its formation?
A1: The most common side product in the McMurry coupling of adamantanone is the pinacol-coupled diol, adamantanyl-1,2-diol. This occurs when the reductive coupling of the ketone is incomplete, stopping at the 1,2-diol intermediate instead of proceeding to the deoxygenation step to form the alkene.[1] The formation of this diol is favored at lower reaction temperatures.
Troubleshooting and Prevention:
-
Temperature Control: Ensure your reaction is maintained at a sufficiently high reflux temperature. The deoxygenation of the titanium-pinacolate intermediate to form the alkene requires thermal energy.[2] If the temperature is too low, the reaction can stall at the pinacol stage.
-
Reaction Time: An extended reaction time at reflux can promote the complete deoxygenation of the pinacol intermediate. Monitor your reaction by thin-layer chromatography (TLC) to determine the optimal reaction duration.
-
Stoichiometry of Reducing Agent: Ensure you are using a sufficient excess of the reducing agent (e.g., zinc powder). The low-valent titanium species responsible for the coupling is generated in situ, and an inadequate amount of reducing agent can lead to incomplete reduction of the titanium salt and, consequently, incomplete deoxygenation of the carbonyl.[3]
Troubleshooting Guides
Issue 1: Low Yield of this compound and Presence of Unreacted Adamantanone
A common issue encountered is a low yield of the desired this compound with a significant recovery of the starting material, adamantanone. This indicates that the reaction is not proceeding to completion.
Root Causes and Solutions:
-
Insufficiently Activated Low-Valent Titanium: The success of the McMurry reaction hinges on the generation of highly active, low-valent titanium species.[4] If the reduction of the titanium precursor (e.g., TiCl₃ or TiCl₄) is inefficient, the coupling reaction will be sluggish.
-
Activation of Zinc: Pre-activating the zinc powder by washing with dilute HCl, followed by water, ethanol, and ether, and then drying under vacuum can significantly enhance its reducing capability.
-
Choice of Titanium Source: While both TiCl₃ and TiCl₄ can be used, the combination of TiCl₄ with a reducing agent like zinc is a common and effective system.[3]
-
-
Moisture Contamination: The low-valent titanium reagents are extremely sensitive to moisture and atmospheric oxygen. Rigorous anhydrous and inert atmosphere techniques are crucial for success.
-
Solvent and Glassware: All solvents must be thoroughly dried, and glassware should be flame-dried under vacuum or an inert atmosphere prior to use.[5]
-
Inert Atmosphere: Conduct the entire reaction, including the preparation of the low-valent titanium slurry and the addition of the adamantanone, under a positive pressure of an inert gas such as argon or nitrogen.
-
Experimental Protocol: Preparation of High-Purity this compound
This protocol outlines a robust method for the synthesis of this compound, incorporating best practices to minimize side reactions.
| Reagent | Molar Equivalents | Notes |
| Adamantanone | 1.0 | Ensure high purity of starting material. |
| TiCl₄ | 2.0 | Handle in a fume hood with appropriate personal protective equipment. |
| Zinc Powder | 4.0 | Use freshly activated zinc powder for optimal results. |
| THF | - | Anhydrous, inhibitor-free. |
Step-by-Step Procedure:
-
Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a nitrogen inlet.
-
Preparation of Low-Valent Titanium: Under a nitrogen atmosphere, add the activated zinc powder to the flask, followed by anhydrous THF. Cool the slurry to 0°C in an ice bath.
-
Slowly add TiCl₄ to the stirred slurry via syringe. An exothermic reaction will occur. Maintain the temperature below 10°C during the addition.
-
After the addition is complete, heat the mixture to reflux and maintain for 2-3 hours. The color of the slurry should turn black, indicating the formation of low-valent titanium.
-
Coupling Reaction: Dissolve the adamantanone in anhydrous THF and add it dropwise to the refluxing titanium slurry over 1-2 hours.
-
Continue to reflux the reaction mixture for an additional 12-16 hours.
-
Workup: Cool the reaction mixture to room temperature and quench by the slow addition of aqueous K₂CO₃ solution.
-
Filter the mixture through a pad of celite to remove the titanium oxides.
-
Extract the filtrate with an organic solvent such as dichloromethane or ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.[6][7]
Issue 2: Formation of Adamantylideneadamantane-1,2-dioxetane
While not a direct side reaction of the McMurry coupling itself, the highly strained double bond of this compound is susceptible to oxidation, particularly in the presence of light and oxygen, to form the corresponding 1,2-dioxetane.[8][9] This can occur during workup or storage.
Prevention Strategies:
-
Exclusion of Light and Air: During and after purification, protect the this compound from prolonged exposure to light and air. Store the purified product under an inert atmosphere in a dark container.
-
Careful Purification: Avoid purification methods that involve excessive heating in the presence of air, which can promote oxidation. If using column chromatography, ensure the solvent is deoxygenated.
Visualization of Reaction Pathways
The following diagrams illustrate the desired synthetic pathway to this compound and the competing side reaction leading to the pinacol diol.
Caption: Desired reaction pathway for this compound synthesis.
Caption: Formation of the pinacol diol side product.
References
-
McMurry, J. E. The McMurry Reaction. Wikipedia.
-
McMurry reaction. Grokipedia.
-
Modular Access to Diverse Chemiluminescent Dioxetane‐Luminophores through Convergent Synthesis. PMC - NIH.
-
McMurry Coupling. Chem-Station Int. Ed.
-
Chemiluminescence:Properties of 1,2-Dioxetane Chemiluminescence. ResearchGate.
-
Recent advances of carbonyl olefination via McMurry coupling reaction. PMC - NIH.
-
Synthesis of 1,2-dioxetanes and intermediates therefor. Google Patents.
-
Chemiluminescence of 1,2-Dioxetane. Reaction Mechanism Uncovered. Request PDF.
-
The McMurry Coupling and Related Reactions. Organic Reactions.
-
Adamantylideneadamantane-1,2-dioxetane. Chemiluminescence and decomposition kinetics of an unusually stable 1,2-dioxetane. Journal of the American Chemical Society.
-
Optimizing reaction conditions for polymerization of adamantane diamines. Benchchem.
-
A Convenient Synthesis of Unsymmetrical Pinacols by Coupling of Structurally Similar Aromatic Aldehydes Mediated by Low-Valent Titanium. Organic Chemistry Portal.
-
Pinacol coupling reaction. Wikipedia.
-
Synthesis of 1,2-Disubstituted Adamantane Derivatives by Construction of the Adamantane Framework. PMC - NIH.
-
This compound. PubChem - NIH.
-
Pinacol Coupling Reaction. Organic Chemistry Portal.
-
Metal-free thermal organocatalytic pinacol coupling of arylaldehydes using an isonicotinate catalyst with bis(pinacolato)diboron. NIH.
-
Technical Support Center: Purification of 1,3-Bis(4-aminophenyl)adamantane. Benchchem.
-
Bayesian Optimization for Chemical Synthesis in the Era of Artificial Intelligence: Advances and Applications. MDPI.
-
A convenient pinacol coupling of diaryl ketones with B2pin2via pyridine catalysis. Royal Society of Chemistry.
-
Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches. PMC - PubMed Central.
-
Bayesian reaction optimization as a tool for chemical synthesis. Ben Shields.
-
Optimization of the reaction conditions. ResearchGate.
-
A New Bioisostere of Adamantane. YouTube.
-
Purification of Two Taxanes from Taxus cuspidata by Preparative High-Performance Liquid Chromatography. MDPI.
-
Total synthesis of ent-pavettamine. Beilstein Journals.
-
A Head-to-Head Comparison of Adamantanone Purification Techniques. Benchchem.
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- 2. Recent advances of carbonyl olefination via McMurry coupling reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. McMurry reaction - Wikipedia [en.wikipedia.org]
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- 5. pdf.benchchem.com [pdf.benchchem.com]
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- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Reaction Conditions for Biadamantylidene Derivatization
Welcome to the technical support center for biadamantylidene derivatization. This guide is designed for researchers, scientists, and drug development professionals who are working with this unique and highly stable scaffold. This compound, with its rigid, cage-like structure and central double bond, offers a unique platform for creating novel molecules. However, its derivatization presents specific challenges that require careful optimization of reaction conditions.
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered in the lab. Our goal is to equip you with the scientific rationale behind experimental choices, enabling you to overcome challenges and achieve your synthetic goals efficiently.
Section 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the derivatization of this compound.
Q1: What are the key characteristics of this compound that influence its derivatization?
The this compound scaffold is composed of two adamantane cages linked by a carbon-carbon double bond. Its reactivity is dominated by several unique structural features:
-
Steric Hindrance: The bulky adamantyl groups on either side of the double bond sterically shield it, making it less accessible to certain reagents compared to a simple alkene. This often necessitates more forcing reaction conditions (e.g., higher temperatures or longer reaction times).
-
High Stability: The adamantane cage is exceptionally stable due to its strain-free, diamondoid structure.[1] This inherent stability means that derivatization can often be targeted specifically at the central double bond without risking fragmentation of the core scaffold.[1]
-
Lipophilicity: The hydrocarbon-rich structure makes this compound and many of its derivatives highly lipophilic and hydrophobic.[1] This property heavily influences the choice of solvents for both the reaction and subsequent purification, as the molecule is poorly soluble in polar or aqueous media.
Q2: What are the primary reaction parameters to consider for optimization?
Optimizing a derivatization reaction involves systematically adjusting several parameters. The interplay between these factors is critical for maximizing yield and minimizing side products. The key parameters include temperature, reaction time, and reagent dosage.[2]
| Parameter | Impact on Reaction | Optimization Strategy & Rationale |
| Temperature | Controls the reaction rate. Higher temperatures can increase conversion but may also promote side reactions or decomposition. | Start with milder conditions and incrementally increase the temperature. An optimal temperature provides enough energy to overcome the activation barrier for the desired reaction without initiating unwanted pathways.[3] |
| Solvent | Affects solubility of reactants, reaction rate, and sometimes the reaction pathway. Must be inert under reaction conditions. | Select a solvent that fully dissolves the this compound starting material. For reactions involving polar reagents, a co-solvent system might be necessary. Ensure the solvent is anhydrous, as water can quench many reagents.[4] |
| Reagent Stoichiometry | The molar ratio of the derivatizing agent to the this compound substrate directly impacts conversion and product distribution. | Begin with a slight excess (e.g., 1.1-1.5 equivalents) of the derivatizing agent. A large excess can lead to multiple derivatizations or purification challenges, while an insufficient amount will result in incomplete conversion.[5] |
| Catalyst | Can be used to lower the activation energy and increase the rate of reaction. Catalyst activity and concentration are key. | If a catalyst is required, screen different types (e.g., Lewis acids, transition metals) and loadings. Ensure the catalyst is active and not poisoned by impurities in the starting materials.[6] |
| Reaction Time | Determines the extent of the reaction. Insufficient time leads to low conversion, while excessive time can lead to product degradation or side product formation. | Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC-MS, LC-MS). The reaction should be quenched once the starting material is consumed to prevent over-reaction.[7] |
| pH | Crucial for reactions involving acidic or basic reagents or intermediates. | For certain derivatizations, maintaining a stable pH is essential for good recovery and to prevent degradation of the desired product.[5] An appropriate buffer system or controlled addition of acid/base may be required. |
Q3: How do I select an appropriate derivatizing reagent?
The choice of reagent depends entirely on the desired functional group to be installed. Common derivatization strategies for the this compound double bond include:
-
Epoxidation: Using peroxy acids (e.g., m-CPBA) to form a stable epoxide.
-
Dihalogenation: Addition of halogens (e.g., Br₂, I₂) across the double bond.
-
Singlet Oxygen Addition: Reaction with singlet oxygen to form a 1,2-dioxetane, a precursor to chemiluminescent species.
-
Cycloadditions: [2+2] or [4+2] cycloadditions to construct more complex ring systems.
When selecting a reagent, consider its reactivity and specificity. Non-specific reagents might react with other parts of a molecule if it contains other functional groups.[5]
Section 2: Troubleshooting Guide
This guide provides solutions to specific problems that may arise during the synthesis of this compound derivatives.
Problem 1: Low or No Product Yield
Issue: After running the reaction and workup, the yield of the desired derivatized product is significantly lower than expected, or no product is observed at all.
| Potential Cause | Diagnostic Check | Recommended Solution & Scientific Rationale |
| 1a. Inactive Reagents or Catalyst | Test the reagent/catalyst on a known, reliable substrate. Check the expiration date and storage conditions. | Use a fresh batch of the reagent or catalyst. Many reagents (e.g., organometallics, hydrides) and catalysts degrade upon exposure to air or moisture, losing their activity. |
| 1b. Suboptimal Reaction Temperature | Run small-scale trials at different temperatures (e.g., room temperature, 50 °C, 80 °C). | Gradually increase the reaction temperature. The steric hindrance of the adamantyl groups can lead to a high activation energy, requiring thermal energy to achieve a reasonable reaction rate. |
| 1c. Presence of Inhibitors (e.g., Water) | Ensure all glassware is oven-dried or flame-dried. Use anhydrous solvents. | Use freshly distilled anhydrous solvents and perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon). Water can react with and consume many common derivatizing reagents, especially silylating agents or organometallics.[4] |
| 1d. Incomplete Reaction | Monitor the reaction over a longer time course using TLC or LC-MS. | Extend the reaction time. Some derivatization reactions are slow and require prolonged equilibration times to reach completion.[7] |
Problem 2: Formation of Multiple Side Products
Issue: The crude reaction mixture shows multiple spots on TLC or peaks in GC/LC-MS, indicating the formation of undesired byproducts.
| Potential Cause | Diagnostic Check | Recommended Solution & Scientific Rationale |
| 2a. Reaction Temperature is Too High | Analyze the byproduct structures. Do they suggest decomposition or rearrangement? | Lower the reaction temperature. While heat can increase the rate of the desired reaction, excessive heat can provide enough energy to access alternative, undesired reaction pathways, leading to a complex product mixture.[3] |
| 2b. Incorrect Reagent Stoichiometry | Review the molar ratios used. Is there a large excess of the derivatizing reagent? | Reduce the equivalents of the derivatizing reagent to 1.05-1.2 equivalents. A large excess can lead to over-reaction or reaction at unintended sites on the molecule. |
| 2c. Localized Reagent Concentration | Is the reaction mixture being stirred effectively? | Improve agitation and add the limiting reagent slowly via a syringe pump. Inefficient mixing can create localized "hot spots" or high concentrations of reagents, promoting the formation of side products, a common issue in scaling up reactions.[3] |
Problem 3: Difficulty in Product Purification
Issue: The desired product is difficult to isolate from the crude reaction mixture, leading to low recovered yield or poor purity.
| Potential Cause | Diagnostic Check | Recommended Solution & Scientific Rationale |
| 3a. Product is Oily and Fails to Crystallize | Does the product appear as a viscous oil instead of a solid after solvent removal? | Try recrystallization from a different solvent system (e.g., a solvent/anti-solvent pair). If that fails, purification via column chromatography may be necessary. The presence of impurities can inhibit crystal lattice formation.[3] |
| 3b. Product Co-elutes with Starting Material | Are the Rf values of the product and starting material very similar on TLC? | Modify the mobile phase for column chromatography by using a less polar or more polar solvent system to improve separation. If separation is still poor, consider derivatizing the product further to alter its polarity before purification. |
| 3c. Product Degradation on Silica Gel | Is there significant product loss during column chromatography? Does TLC of the collected fractions show new, lower Rf spots? | Deactivate the silica gel by pre-treating it with a small amount of a base (e.g., triethylamine in the eluent) if the product is acid-sensitive. Standard silica gel is slightly acidic and can cause degradation of sensitive compounds.[8] Alternatively, use a different stationary phase like alumina. |
Section 3: Experimental Protocols
The following protocols provide a generalized framework. Researchers must adapt them based on the specific reactivity of their chosen reagents and substrates.
Protocol 1: General Procedure for Epoxidation of this compound
This protocol describes a representative derivatization of the central double bond using meta-chloroperoxybenzoic acid (m-CPBA).
Materials:
-
This compound
-
m-CPBA (ensure purity is known, typically ~77%)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, and inert atmosphere setup
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (N₂), dissolve this compound (1.0 eq.) in anhydrous DCM.
-
Cooling: Cool the solution to 0 °C using an ice bath. This helps to control the initial exotherm of the reaction.
-
Reagent Addition: Add m-CPBA (1.2 eq.) portion-wise over 15 minutes, ensuring the internal temperature does not rise significantly.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir. Monitor the reaction progress by TLC (e.g., using a 95:5 Hexane:Ethyl Acetate eluent) until the this compound spot is no longer visible.
-
Quenching: Once complete, cool the reaction mixture back to 0 °C and quench by slowly adding saturated Na₂S₂O₃ solution to destroy excess peroxide, followed by saturated NaHCO₃ solution to remove m-chlorobenzoic acid.
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated NaHCO₃ (2x), water (1x), and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude epoxide product.
-
Purification: Purify the crude product by recrystallization or column chromatography as needed.
Section 4: Visualization of Workflows
Visual diagrams help clarify complex processes in experimental science. The following workflows outline logical approaches to optimization and troubleshooting.
Caption: A systematic workflow for optimizing reaction conditions.
Caption: A decision tree for troubleshooting low reaction yields.
Section 5: References
-
Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chromatography-Mass Spectrometry. PubMed Central.
-
Chemical derivatization strategies for enhancing the HPLC analytical performance of natural active triterpenoids. PubMed Central.
-
Optimization of derivatization conditions ((A): Co-solvent; (B): catalysts; (C) - ResearchGate. ResearchGate.
-
The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages. NIH.
-
Application Notes and Protocols for the Derivatization of Adamantane Compounds for Analytical Detection. BenchChem.
-
Scale-up challenges for the synthesis of adamantane derivatives. BenchChem.
-
Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches. PubMed Central.
-
overcoming common problems in the synthesis of adamantane derivatives. BenchChem.
-
Common pitfalls in Boscialin synthesis and how to avoid them. BenchChem.
Sources
- 1. Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemical derivatization strategies for enhancing the HPLC analytical performance of natural active triterpenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting Biadamantylidene Characterization by NMR
Welcome to the technical support guide for the NMR characterization of biadamantylidene and its derivatives. This guide is designed for researchers, scientists, and drug development professionals who are working with these unique and sterically hindered molecules. This compound, known for its role as a molecular motor, presents a fascinating yet challenging system for NMR analysis due to its rigid cage-like structure, potential for dynamic processes, and issues related to steric hindrance.
This document provides in-depth, experience-based answers to common troubleshooting questions, explaining not just the "how" but also the "why" behind experimental choices. Our goal is to empower you to overcome analytical hurdles and obtain high-quality, unambiguous NMR data.
Section 1: Common Spectral Issues & Broadening
This section addresses the most frequently encountered problems related to spectral quality, such as broad peaks and unexpected chemical shifts, which often stem from the unique structural features of this compound.
Q1: My 1H and 13C NMR spectra of this compound show significantly broadened peaks, even though the compound is pure. What is causing this, and how can I fix it?
A1: Peak broadening in the NMR spectra of this compound is a common issue that can arise from several factors, primarily related to its molecular dynamics and potential for aggregation.
Causality:
-
Molecular Tumbling: The rigid and bulky adamantyl groups can lead to a slower molecular tumbling rate in solution. For molecules of this size, the tumbling rate can fall into an intermediate regime on the NMR timescale, which is inefficient for relaxation and results in broader lines.
-
Aggregation: this compound and its derivatives, particularly those with nonpolar surfaces, can exhibit a tendency to aggregate or stack in solution, especially at higher concentrations. This increases the effective molecular weight, slows tumbling, and leads to significant line broadening.[1][2][3][4]
-
Unresolved Couplings: The adamantyl cage has a complex network of protons with small, long-range couplings. If these are not fully resolved, they can manifest as broadened multiplets.
Troubleshooting Workflow:
Workflow for a Variable Temperature NMR experiment.
Step-by-Step Protocol for VT-NMR:
-
Select a Suitable Solvent: Choose a solvent with a wide liquid range that can dissolve your compound at both low and high temperatures. Toluene-d8 (m.p. 178 K, b.p. 384 K) or dichloromethane-d2 (m.p. 176 K, b.p. 313 K) are common choices.
-
Find the Exchange-Coupled Peaks: Identify at least one pair of corresponding proton signals (one from each isomer) that are well-resolved in the slow exchange regime (low temperature).
-
Acquire a Temperature Series: Start at a low temperature where the exchange is slow and you see sharp, distinct signals for each isomer. Increase the temperature in controlled increments (e.g., 5-10 K), allowing the sample to equilibrate for 5-10 minutes at each new temperature before acquiring a spectrum.
-
Identify Coalescence Temperature (Tc): The coalescence temperature is the temperature at which the two separate peaks merge into a single broad singlet. Record this temperature accurately.
-
Calculate the Energy Barrier (ΔG‡): The Gibbs free energy of activation for the isomerization can be estimated using the Eyring equation at the coalescence temperature. A simplified form is often used for a simple two-site exchange:
ΔG‡ = R * Tc * [22.96 + ln(Tc / Δν)]
where:
-
R is the gas constant (8.314 J·mol−1·K−1)
-
Tc is the coalescence temperature in Kelvin
-
Δν is the frequency difference (in Hz) between the two exchanging peaks at a low temperature (in the slow exchange regime).
-
| Parameter | Description | How to Obtain |
| Tc | Coalescence Temperature | The temperature (in K) at which the two exchanging signals merge into one. |
| Δν | Frequency Separation | The difference in chemical shift (in Hz) between the two signals in the slow-exchange regime (low temperature). |
| ΔG‡ | Gibbs Free Energy of Activation | Calculated using the Eyring equation; represents the energy barrier to isomerization. |
This quantitative data provides invaluable insight into the dynamic properties of your molecular system. [5][6][7]
Section 3: Advanced Characterization
For complex structures or when standard 1D experiments are insufficient, 2D NMR techniques are indispensable.
Q4: The 1H NMR spectrum of my substituted this compound is too crowded to assign. How can I resolve the individual signals and confirm the structure?
A4: When 1H NMR spectra suffer from severe signal overlap, a combination of 2D NMR experiments is required for unambiguous assignment. The most powerful combination for a molecule like this compound is COSY and HSQC .
Recommended Strategy:
-
13C NMR: First, acquire a standard proton-decoupled 13C NMR spectrum. The wider chemical shift range of 13C often provides better-resolved signals than the 1H spectrum, giving you an accurate count of the number of unique carbon environments. [8][9][10]2. HSQC (Heteronuclear Single Quantum Coherence): This is the key experiment. It correlates each proton directly to the carbon it is attached to.
-
How it Helps: The HSQC spectrum will have one cross-peak for each C-H bond. You can use the well-resolved 13C dimension to spread out the overlapping proton signals. By tracing a vertical line from a carbon signal on the F1 (13C) axis to a cross-peak, you can then trace a horizontal line to the F2 (1H) axis to find the precise chemical shift of the attached proton, even if it's buried in a complex multiplet.
-
-
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2 or 3 bonds).
-
How it Helps: Once you have identified a few starting points from the HSQC spectrum, you can use the COSY cross-peaks to "walk" along the spin systems of the molecule. For example, a cross-peak between HA and HB indicates they are coupled. This allows you to piece together the fragments of the adamantyl cage.
-
Combined Analysis Workflow:
A workflow for assigning crowded NMR spectra.
By systematically using the information from these complementary experiments, you can confidently assign even the most complex and overcrowded spectra of this compound derivatives.
References
-
Size Determination of Protein Oligomers/Aggregates Using Diffusion NMR Spectroscopy. Springer Protocols. [Link]
-
1H Pure Shift DOSY: a handy tool to evaluate the aggregation and solvation of organolithium derivatives. Chemical Communications (RSC Publishing). [Link]
-
Size Determination of Protein Oligomers/Aggregates Using Diffusion NMR Spectroscopy. Methods in Molecular Biology. [Link]
-
Aggregation and Disaggregation of Humic Supramolecular Assemblies by NMR Diffusion Ordered Spectroscopy (DOSY-NMR). Environmental Science & Technology (ACS Publications). [Link]
-
Intramolecular through-space NMR spectroscopic effect of steric compression on 1H NMR spectroscopy. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
DOSY NMR, a new tool for fake drug analyses. Spectroscopy Europe/World. [Link]
-
Bringing Dynamic Molecular Machines into Focus by Methyl-TROSY NMR. Lewis Kay's group at the University of Toronto. [Link]
-
How does steric strain influence chemical shift in H NMR? Reddit. [Link]
-
12.11: Chemical Shifts and Interpreting ¹³C NMR Spectra. Chemistry LibreTexts. [Link]
-
Steric effects on NMR chemical shifts controlled by the solvent's accessible surface. Journal of the Chemical Society, Perkin Transactions 2. [Link]
-
Halogenation and Solvent Induced Shielding and Deshielding Effects in H NMR and C NMR of Adamantane Derivatives. ResearchGate. [Link]
-
The 1H NMR Spectroscopic Effect of Steric Compression Is Found in [3.3.1]Oxa- and Azabicycles and Their Analogues. ACS Omega. [Link]
-
13C NMR spectra of adamantane derivatives. Tetrahedron. [Link]
-
NOESY and ROESY. University of Missouri. [Link]
-
Synthesis and Crystallographic Insight into the Structural Aspects of Some Novel Adamantane-Based Ester Derivatives. National Institutes of Health. [Link]
-
Dynamic NMR. YouTube. [Link]
-
NOESY: the experiment for when you just need to know more, particularly the 1H-1H spatial proximity. Nanalysis. [Link]
-
Before You Even Start an Experiment. Solid-state NMR Service. [Link]
-
What Is NOESY NMR? - Chemistry For Everyone. YouTube. [Link]
-
Nuclear Overhauser effect. Wikipedia. [Link]
-
Adamantane (1H/13C Pulse Calibration/Shimming/Chemical Shift Reference). University of South Carolina. [Link]
-
Nuclear Magnetic Resonance (NMR) of Alkenes. Chemistry LibreTexts. [Link]
-
5.4: NOESY Spectra. Chemistry LibreTexts. [Link]
-
Homoadamantane. II Analysis of the NMR Spectrum of Homoadamantane. Taylor & Francis. [Link]
-
Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. MDPI. [Link]
-
Molecular motor. Wikipedia. [Link]
-
Dynamic Motions of Molecular Motors in the Actin Cytoskeleton. PubMed. [Link]
-
Troubleshooting 1H NMR Spectroscopy. University of Rochester. [Link]
-
Linewidth narrowing of solid-state adamantane spectrum for higher... ResearchGate. [Link]
-
NMR spectrum prediction for dynamic molecules by machine learning: A case study of trefoil knot molecule. PubMed. [Link]
-
Rapid Quantitative 1H-13C Two-Dimensional NMR With High Precision. Semantic Scholar. [Link]
-
1H 13C NMR investigation of E/Z-isomerization around CN bond in the trans-alkene-Pt(II)imine complexes of some ketimines and ald. An-Najah Staff. [Link]
-
13C NMR Spectroscopy. chemconnections. [Link]
-
(PDF) 1H 13C NMR investigation of E/ Z-isomerization around C N bond in the trans-alkene-Pt(II)imine complexes of some ketimines and aldimines. ResearchGate. [Link]
-
NMR spectroscopy as a characterization tool enabling biologics formulation development. Taylor & Francis Online. [Link]
-
Can NMR solve some significant challenges in metabolomics?. PubMed Central. [Link]
-
Facing and Overcoming Sensitivity Challenges in Biomolecular NMR Spectroscopy. PubMed Central. [Link]
-
Facing and Overcoming Sensitivity Challenges in Biomolecular NMR Spectroscopy. MDPI. [Link]
-
Facing and Overcoming Sensitivity Challenges in Biomolecular NMR Spectroscopy. FLORE. [Link]
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- 1. Size Determination of Protein Oligomers/Aggregates Using Diffusion NMR Spectroscopy | Springer Nature Experiments [experiments.springernature.com]
- 2. 1H Pure Shift DOSY: a handy tool to evaluate the aggregation and solvation of organolithium derivatives - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Size Determination of Protein Oligomers/Aggregates Using Diffusion NMR Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Molecular motor - Wikipedia [en.wikipedia.org]
- 6. Dynamic motions of molecular motors in the actin cytoskeleton - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. NMR spectrum prediction for dynamic molecules by machine learning: A case study of trefoil knot molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. kbfi.ee [kbfi.ee]
- 10. chemconnections.org [chemconnections.org]
Technical Support Center: Managing the Thermal Decomposition of Biadamantylidene
Welcome to the technical support center for managing the thermal decomposition of biadamantylidene (also known as adamantylideneadamantane). This guide is designed for researchers, scientists, and drug development professionals who are investigating the thermal properties of this unique molecule. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to assist you in your experimental endeavors.
Disclaimer: Specific experimental data on the thermal decomposition of this compound is not extensively available in public literature. Therefore, this guide is based on the known thermodynamic stability of this compound, data from structurally related adamantane derivatives, and fundamental principles of thermal analysis. The protocols and advice provided are intended as a scientifically grounded starting point for your investigations.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the thermal analysis of this compound.
Q1: What is known about the thermal stability of this compound?
A1: this compound is a highly stable molecule due to its rigid, caged adamantane subunits. Its structure, composed entirely of sp³-hybridized carbon atoms in a diamondoid lattice (with the exception of the C=C double bond), contributes to its significant thermal stability. An experimental and computational study has been conducted on its thermodynamic stability, providing data on its standard enthalpy of formation. While a specific decomposition temperature is not defined in the readily available literature, its high stability suggests that decomposition will occur at elevated temperatures.
Q2: What are the expected decomposition products of this compound?
A2: While specific experimental data on the pyrolysis products of this compound are not published, we can hypothesize potential decomposition pathways based on the structure and studies of other hydrocarbons. The initial decomposition is likely to involve the cleavage of the C=C double bond or C-C bonds within the adamantane cages. This could lead to the formation of adamantane, adamantene fragments, and smaller hydrocarbon gases through a series of radical chain reactions. Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) would be the definitive technique to identify these products.[1][2][3]
Q3: What analytical techniques are most suitable for studying the thermal decomposition of this compound?
A3: A combination of techniques is recommended for a comprehensive analysis:
-
Thermogravimetric Analysis (TGA): To determine the onset temperature of decomposition and the mass loss profile.[4][5][6]
-
Differential Scanning Calorimetry (DSC): To measure the heat flow associated with thermal events such as melting, crystallization, and decomposition (endothermic or exothermic).[7][8][9][10]
-
TGA coupled with Mass Spectrometry (TGA-MS) or Fourier Transform Infrared Spectroscopy (TGA-FTIR): To identify the gaseous products evolved during decomposition in real-time.[11][12][13]
-
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS): To separate and identify the full range of volatile and semi-volatile decomposition products.[1][2][3]
Q4: What are the primary safety concerns when conducting thermal decomposition experiments with this compound?
A4: The primary safety concerns involve the handling of a high-temperature apparatus and the potential evolution of flammable or harmful hydrocarbon gases.[14][15][16][17] Key safety precautions include:
-
Operating in a well-ventilated area, preferably within a fume hood.[14][16]
-
Wearing appropriate personal protective equipment (PPE), including heat-resistant gloves and safety glasses.[14][16]
-
Ensuring the pyrolysis reactor or thermal analysis instrument is properly maintained and operated according to the manufacturer's instructions.
-
Being aware of the potential for pressure buildup if the experiment is conducted in a sealed vessel.
-
Having a fire extinguisher suitable for hydrocarbon fires readily available.
Part 2: Troubleshooting Guides for Experimental Issues
This section provides detailed troubleshooting for specific problems you may encounter during your thermal analysis experiments.
Troubleshooting Thermogravimetric Analysis (TGA)
| Observed Issue | Potential Cause(s) | Recommended Solution(s) |
| Irreproducible Onset of Decomposition Temperature | 1. Inconsistent sample mass or packing. 2. Variation in heating rate between experiments. 3. Sample contamination. | 1. Use a consistent sample mass (e.g., 5-10 mg) and ensure it is evenly distributed in the TGA pan. 2. Maintain a constant heating rate for all comparative experiments (e.g., 10 °C/min). 3. Ensure the sample is pure and handle it with clean tools to avoid contamination. |
| Noisy or Drifting TGA Baseline | 1. Buoyancy effects due to changes in gas density with temperature. 2. Static electricity on the sample or pan. 3. Contamination in the TGA furnace or on the balance mechanism. | 1. Perform a baseline subtraction by running an empty pan under the same experimental conditions. 2. Use an anti-static gun on the sample and pan before analysis. 3. Clean the furnace and balance components according to the instrument manual. |
| Incomplete Decomposition (Residual Mass Higher Than Expected) | 1. The final temperature of the experiment is too low. 2. Formation of a stable char or residue. 3. Reaction with the purge gas (e.g., oxidation in air). | 1. Extend the final temperature of the TGA run. 2. Analyze the residue using techniques like Raman spectroscopy or elemental analysis to determine its composition. 3. Conduct the experiment under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions. |
| Sudden, Sharp Weight Loss | 1. Ejection of sample from the pan (sputtering). 2. Rapid, explosive decomposition. | 1. Use a lid with a pinhole to prevent sample sputtering. 2. Reduce the heating rate to allow for a more controlled decomposition. 3. Use a smaller sample size. |
Troubleshooting Differential Scanning Calorimetry (DSC)
| Observed Issue | Potential Cause(s) | Recommended Solution(s) |
| Broad or Distorted Melting/Decomposition Peaks | 1. Sample impurity. 2. High heating rate. 3. Poor thermal contact between the sample and the pan, or the pan and the sensor.[8] | 1. Purify the sample if possible. A broad melting peak often indicates impurities. 2. Use a lower heating rate (e.g., 2-5 °C/min) to improve resolution. 3. Ensure the sample is thinly and evenly spread in the pan, and that the pan bottom is flat and clean. |
| Non-reproducible Peak Temperatures and Enthalpies | 1. Inconsistent sample mass. 2. Variations in crucible type or sealing. 3. Instrument calibration drift. | 1. Use a consistent sample mass for all measurements. 2. Use the same type of crucible and sealing method for all runs. For volatile samples or decomposition studies, hermetically sealed pans are often necessary. 3. Regularly calibrate the DSC instrument with certified reference materials (e.g., indium, zinc). |
| Baseline Shift or Curvature | 1. Mismatch in heat capacity between the sample and reference pans. 2. Change in the heat capacity of the sample during a transition. | 1. Ensure the sample and reference pans have very similar masses. Perform a baseline run with two empty pans and subtract it from the sample run. 2. This is a normal phenomenon. The shift in the baseline before and after a transition can be used to calculate the change in heat capacity (ΔCp). |
| Exothermic Event Overlapping with Endothermic Melting | 1. Decomposition occurring concurrently with or immediately after melting. 2. Polymorphic transition. | 1. Use a faster heating rate to potentially separate the melting and decomposition events kinetically.[7] 2. Analyze the sample with techniques like X-ray diffraction (XRD) to identify different crystalline forms. |
Part 3: Experimental Protocols & Visualizations
Protocol 1: Standard TGA Analysis of this compound
-
Instrument Preparation: Ensure the TGA is clean and calibrated.
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean alumina or platinum TGA pan.
-
Experimental Conditions:
-
Purge Gas: High-purity nitrogen or argon at a flow rate of 20-50 mL/min.
-
Heating Program:
-
Equilibrate at 30 °C.
-
Ramp from 30 °C to 800 °C at a heating rate of 10 °C/min.
-
-
-
Data Analysis:
-
Plot the mass (%) versus temperature (°C).
-
Determine the onset temperature of decomposition from the intersection of the baseline tangent and the tangent of the decomposition step.
-
Calculate the derivative of the mass loss curve (DTG curve) to identify the temperature of the maximum rate of decomposition.[5][18]
-
Diagram 1: TGA Experimental Workflow
Caption: A streamlined workflow for conducting a standard TGA experiment.
Protocol 2: Pyrolysis-GC-MS for Product Identification
-
Instrument Setup:
-
Couple a pyrolysis unit to a GC-MS system.
-
Condition the GC column according to the manufacturer's instructions.
-
-
Sample Preparation: Place a small, accurately weighed amount of this compound (typically in the microgram range) into a pyrolysis tube or cup.
-
Pyrolysis Conditions:
-
Pyrolysis Temperature: Start with a temperature slightly above the decomposition onset determined by TGA (e.g., if decomposition starts at 400°C, a pyrolysis temperature of 450-500°C might be appropriate). A range of temperatures can be investigated.
-
Pyrolysis Time: Typically a few seconds ("flash pyrolysis").
-
-
GC-MS Conditions:
-
Injector: Operate in split mode to avoid column overloading.
-
GC Column: A non-polar or medium-polarity column is suitable for separating hydrocarbons.
-
Oven Program: A temperature ramp from a low starting temperature (e.g., 40°C) to a high final temperature (e.g., 300°C) to elute a wide range of products.
-
MS Detection: Scan a wide mass range (e.g., m/z 35-550) to detect various fragments.
-
-
Data Analysis:
-
Identify the peaks in the total ion chromatogram (TIC).
-
Analyze the mass spectrum of each peak and compare it to a mass spectral library (e.g., NIST) for compound identification.
-
Diagram 2: Hypothetical Decomposition Pathway of this compound
Caption: A plausible, though hypothetical, thermal decomposition pathway for this compound.
References
- Better Ceramic CO. (2024, March 29). 4 Troubleshooting Common Errors in DSC Experiments. betterceramic.
- Red Thermo. (n.d.). Common challenges and troubleshooting techniques in DSC measurement.
- The Huck Institutes of the Life Sciences. (n.d.). Troubleshooting | Biomolecular Interactions Facility.
- Nexacule. (2025, May 17).
- Open Source Ecology. (2025, October 28). Pyrolysis Oil Handling Precautions.
- Safety Procedure Regulation of B
- Sihai Energy Technology. (2025, July 9).
- Schuster, G. B., Turro, N. J., Steinmetzer, H. C., Schaap, A. P., Faler, G., Adam, W., & Liu, J. C. (1975). Adamantylideneadamantane-1,2-dioxetane. Chemiluminescence and decomposition kinetics of an unusually stable 1,2-dioxetane. Journal of the American Chemical Society, 97(24), 7110–7118.
- Tasnee. (2020, April 25).
- McNeil Group. (n.d.). DSC Training Manual. University of Michigan.
- ResearchGate. (n.d.).
- Mettler Toledo. (n.d.). Webinar – Thermal Analysis of Organic Compounds.
- ResearchG
- Chemistry LibreTexts. (2022, August 21). Thermogravimetric analysis (TGA).
- Chevron Phillips Chemical. (2024, May 16). Heavy Pyrolysis Oil.
- Lab Manager Magazine. (n.d.). Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques.
- Request PDF. (2025, August 5). Thermal Stability and Decomposition Kinetics of 1,3-Dimethyladamantane.
- IIT Kanpur. (n.d.). Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC).
- Jinan Upwell Test Co.,Ltd. (n.d.). What Are The Common Faults Of Thermogravimetric Analyzer(TGA).
- Hiden Analytical. (2018, May 22).
- Torontech. (2025, December 16).
- Waters Corporation. (n.d.).
- Infinita Lab. (2025, November 19). Guide to Thermogravimetric Analysis (TGA)
- TA Instruments. (n.d.). Thermogravimetric Analysis (TGA)
- National Center for Biotechnology Information. (n.d.). This compound. PubChem.
- Al-Suod, H., Hassan, Z., & Al-Masoudi, N. A. (2018). Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches. Molecules, 23(10), 2643.
- Royal Society of Chemistry. (n.d.). Combined TGA-MS kinetic analysis of multistep processes. Thermal decomposition and ceramification of polysilazane and polysiloxane preceramic polymers.
- University of Florida. (n.d.). Thermogravimetric Analysis (TGA)
- BenchChem. (n.d.). Assessing the Purity of 1,3-Bis(4-hydroxyphenyl)
- National Institute of Standards and Technology. (2023, April 11). Previous successes and untapped potential of pyrolysis-GC/MS for the analysis of polluted plastics.
- ResearchGate. (n.d.). TGA (black line), DTA (red line) and EGA-MS curves for the decomposition of [Rh(NH3)6][Rh(C2O4)3] ((a) in a hydrogen atmosphere, (b)
- Morrison, K. D., Moore, J. S., Coffee, K. R., Koroglu, B., Burnham, A. K., & Reynolds, J. G. (2023). TATB thermal decomposition: Expanding the molecular profile with cryo-focused pyrolysis GC-MS.
- ResearchGate. (n.d.).
- UNL Digital Commons. (n.d.). Thermal decomposition reactions of acetaldehyde and acetone on Si(100).
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Technical Support Center: Functionalization of Biadamantylidene
Welcome to the technical support center for the functionalization of biadamantylidene. This guide is designed for researchers, medicinal chemists, and materials scientists who are navigating the complexities of modifying this unique and sterically hindered scaffold. Here, we address common challenges, provide in-depth troubleshooting guides, and offer detailed protocols to streamline your experimental workflow.
Introduction: The Challenge of the Cage
This compound, with its rigid, diamondoid structure, presents a unique set of challenges for chemical modification. The very properties that make it an attractive scaffold—its steric bulk, high C-H bond dissociation energies, and lipophilicity—are also the primary hurdles to its selective and efficient functionalization.[1][2] Directing reactions to specific positions on the cage without resorting to harsh conditions that can lead to unwanted side reactions or decomposition is a significant undertaking. This guide aims to provide practical solutions to the most common issues encountered in the lab.
Frequently Asked Questions (FAQs)
Q1: What makes the C-H bonds of this compound so difficult to functionalize selectively?
A: The adamantane cage has two types of C-H bonds: tertiary (at the bridgehead positions) and secondary (on the methylene bridges). The tertiary C-H bonds have an unusually high bond dissociation energy (BDE) of approximately 99 kcal/mol, which is even stronger than the secondary C-H bonds (96 kcal/mol).[1][2] This high BDE requires highly reactive intermediates, such as strong radical abstractors, to initiate functionalization. The challenge is that these highly reactive species often lack selectivity, leading to a mixture of products functionalized at different positions.[1]
Q2: Why is the solubility of my functionalized this compound derivative so low?
A: The parent this compound scaffold is highly lipophilic and crystalline, leading to poor solubility in many common solvents. Functionalization can either exacerbate or mitigate this issue. Adding non-polar groups will likely decrease solubility further. While thousands of adamantane-based inhibitors for targets like soluble epoxide hydrolase (sEH) have been developed, low water-solubility is a persistent issue that hampers formulation and bioavailability.[3] Strategies to improve solubility often involve incorporating polar functional groups or replacing the adamantane cage with more soluble bioisosteres.[3]
Q3: Are protecting groups necessary for this compound functionalization?
A: Yes, in many cases, protecting groups are essential. If your this compound starting material already contains a reactive functional group, or if you are introducing a new one that could interfere with subsequent reaction steps, protection is crucial.[4] The choice of protecting group is critical, as its steric bulk can influence the accessibility of nearby reaction sites.[4] For instance, when functionalizing a this compound derivative that contains an amino or hydroxyl group, common protecting groups like Boc, Cbz, or benzyl ethers are often employed.[5][6]
Troubleshooting Guide
This section provides solutions to specific problems that may arise during your experiments.
Problem 1: Low or No Yield in C-H Functionalization Reaction
Q: I am attempting a direct C-H functionalization of this compound using a photoredox catalyst, but I am getting very low yields or only recovering my starting material. What's going wrong?
A: This is a common issue stemming from the high C-H bond strength of the adamantane cage.[1][2] Let's break down the potential causes and solutions.
Potential Causes & Solutions
| Potential Cause | Explanation | Suggested Solution |
| Insufficient Catalyst Activity | The energy of your photocatalyst may not be sufficient to activate the substrate or the hydrogen atom transfer (HAT) catalyst effectively. | Verify the redox potential of your photocatalyst. Consider switching to a more potent catalyst. For adamantanes, methods using photoredox and a selective HAT catalyst have shown promise for activating strong 3º C–H bonds.[1] |
| Poor Light Penetration | If your reaction mixture is too concentrated or becomes cloudy, light cannot effectively irradiate the solution, leading to incomplete activation of the photocatalyst. | Dilute the reaction mixture. Ensure all components are fully dissolved before starting the irradiation. Use a reaction vessel designed for photochemical reactions to maximize light exposure. |
| Degradation of Reagents | The radical intermediates generated can be highly reactive and may degrade if not trapped efficiently by the desired coupling partner. | Ensure your coupling partner is present in a sufficient concentration. Check the stability of all reagents, especially the coupling partner, under the reaction conditions (light, temperature). |
| Quenching of Excited State | Impurities, including oxygen, can quench the excited state of the photocatalyst, preventing the desired reaction from occurring. | Degas the reaction mixture thoroughly before starting the reaction (e.g., via freeze-pump-thaw cycles or by bubbling with an inert gas like argon). Use high-purity, dry solvents. |
Troubleshooting Workflow: Low Yield
Here is a logical workflow to diagnose the cause of low yield in your functionalization reaction.
Caption: Logic diagram for troubleshooting low reaction yield.
Problem 2: Poor Regioselectivity
Q: My reaction is producing a mixture of isomers functionalized at both the tertiary (bridgehead) and secondary positions. How can I improve selectivity for the tertiary C-H bond?
A: Achieving high regioselectivity is a central challenge.[2] While tertiary C-H bonds are typically more reactive in radical reactions, the high BDE of adamantane's tertiary C-H bond can diminish this inherent preference.
Potential Causes & Solutions
-
Non-Selective Reagents : Highly reactive, small radical species (e.g., hydroxyl radicals) often exhibit poor selectivity.
-
Solution : Employ a more sterically hindered or electronically biased catalyst system. Catalyst-controlled C-H functionalization using selective H-atom transfer (HAT) has been shown to favor the strong 3º C–H bonds of adamantanes.[1]
-
-
Reaction Conditions : High temperatures can provide enough energy to overcome the small activation barrier difference between functionalizing the 2° and 3° positions, leading to reduced selectivity.
-
Solution : Attempt the reaction at a lower temperature. Photochemical or electrochemical methods that can be run at or below room temperature are often advantageous for improving selectivity.
-
-
Use of Directing Groups : In the absence of a directing group, selectivity relies solely on the intrinsic reactivity of the C-H bonds.
-
Solution : If your this compound scaffold allows, install a directing group that can position the catalyst or reagent favorably near the desired tertiary C-H bond. This is a common strategy in C-H activation chemistry.[7]
-
Problem 3: Product Purification is Difficult
Q: I have successfully functionalized my this compound, but I am struggling to separate the product from the starting material and non-polar byproducts using column chromatography.
A: The high lipophilicity and often similar polarity of this compound derivatives make chromatographic separation challenging.
Potential Causes & Solutions
| Potential Cause | Explanation | Suggested Solution |
| Similar Rf Values | The product and starting material have very similar polarities, causing them to co-elute during column chromatography. | Optimize Chromatography: Use a shallow solvent gradient and high-performance silica. Consider alternative stationary phases like alumina or reverse-phase silica.[8] Preparative HPLC can offer much higher resolution for difficult separations.[9] |
| Product Insolubility | The product has low solubility in the mobile phase, causing it to streak or crash out on the column. | Choose a mobile phase system where the product has better solubility. Sometimes a stronger, more polar solvent is needed to keep the compound in solution, even if it reduces separation. |
| Crystallization | The product is highly crystalline and may be amenable to purification by recrystallization. | Recrystallization: This is often the best method for purifying crystalline adamantane derivatives.[10] Systematically screen a range of solvents (e.g., hexanes, ethyl acetate, methanol, acetonitrile, dichloromethane, and mixtures thereof) to find one in which your product is soluble when hot but sparingly soluble when cold. |
Protocol: Screening Solvents for Recrystallization
-
Preparation : Place approximately 10-20 mg of the crude product into several small test tubes.
-
Solvent Addition : To each tube, add a different solvent dropwise at room temperature until the solid just dissolves. If the solid dissolves easily at room temperature, the solvent is unsuitable for recrystallization.
-
Heating : If the solid is insoluble at room temperature, heat the mixture gently (e.g., in a warm water bath). Continue adding the solvent dropwise until the solid dissolves completely.
-
Cooling : Allow the solution to cool slowly to room temperature. If no crystals form, try scratching the inside of the test tube with a glass rod or placing it in an ice bath.
-
Evaluation : The ideal solvent will dissolve the compound when hot but yield a high recovery of pure crystals upon cooling.[10]
Problem 4: Ambiguous Spectroscopic Data
Q: I've obtained NMR and Mass Spec data for my product, but the interpretation is unclear. Are there any characteristic spectroscopic features for functionalized this compound?
A: Spectroscopic analysis of these rigid cage structures can be complex, but there are some key features to look for.
Spectroscopic Analysis Tips
-
Proton NMR (¹H NMR) :
-
Symmetry : The high symmetry of the this compound core often results in fewer signals than one might expect. Look for changes in this symmetry upon functionalization.
-
Chemical Shifts : Protons on the adamantane cage typically appear in the aliphatic region (1.5-2.5 ppm). The introduction of a functional group will cause characteristic shifts for protons near the site of substitution.
-
-
Carbon NMR (¹³C NMR) :
-
The bridgehead (tertiary) carbons and methylene (secondary) carbons have distinct chemical shifts. Tracking the appearance of a new signal or a significant shift in an existing one can confirm functionalization.
-
-
Mass Spectrometry (MS) :
-
Fragmentation : Electron ionization (EI) can cause the adamantane cage to open, leading to the formation of aromatic species.[11] Be aware that the fragmentation pattern may not simply involve the loss of the new functional group.
-
High-Resolution MS (HRMS) : This is essential for confirming the elemental composition of your product and distinguishing it from starting material or byproducts with similar masses.
-
-
Advanced Techniques :
-
For complex structures, 2D NMR techniques (COSY, HSQC, HMBC) are invaluable for assigning proton and carbon signals and confirming connectivity.[12]
-
Gas-phase photoelectron spectroscopy, aided by density functional theory (DFT) calculations, can provide deep insights into the electronic effects of functionalization on the diamondoid core.[13][14]
-
References
- Yang, H., Feceu, A., & Martin, D. B. (n.d.). Strong adamantane bonds lead to functionalization challenges: previous methods unselective compared to amine radical cation 5.
- Ishchenko, Y. M., et al. (n.d.). Bioisosteric substitution of adamantane with bicyclic lipophilic groups improves water solubility of human soluble epoxide hydrolase inhibitors. NIH.
- Moroder, L. (n.d.). Protection of Functional Groups.
- Martin, D. B. C., & Yang, H.-B. (n.d.). Direct radical functionalization methods to access substituted adamantanes and diamondoids. PMC - PubMed Central.
- Stanton, J. F., et al. (n.d.). Photoelectron spectra of functionalized adamantanes.
- (n.d.). Purification Techniques. Journal of New Developments in Chemistry - Open Access Pub.
- (n.d.). This compound. PubChem - NIH.
- Stanton, J. F., et al. (n.d.). Photoelectron Spectra of Functionalized Adamantanes.
- Perfect, J. R. (n.d.). Antifungal Drug Development: Challenges, Unmet Clinical Needs, and New Approaches.
- (n.d.). Adamantane derivatives of sulfonamides: sublimation, solubility, solvation and transfer processes in biologically relevant solvents. RSC Publishing.
- Liebov, N. S., et al. (n.d.).
- (n.d.). Separation, purification and identification of the components of a mixture. The Royal Society of Chemistry.
- (n.d.). Spectroscopic, Solvation Effects and MD Simulation of an Adamantane-Carbohydrazide Derivative, a Potential Antiviral. Semantic Scholar.
- (n.d.).
- Proksch, P. (n.d.).
- Gaunt, M., et al. (1998). Rational Design of Benzyl-Type Protecting Groups Allows Sequential Deprotection of Hydroxyl Groups by Catalytic Hydrogenolysis. Semantic Scholar.
- (2025). Amino Protecting Group-Benzyl Series. Suzhou Highfine Biotech.
- Weller, H. N. (1998).
- (2014). Benzyl (Bn) Protective Group.
- (2018).
- Zala, S. P. (2012). Laboratory Techniques of Purification and Isolation. International Journal of Drug Development & Research.
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- 11. Spectroscopic Characterization of the Product Ions Formed by Electron Ionization of Adamantane - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. d-nb.info [d-nb.info]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Crystallization of Biadamantylidene
Introduction to Biadamantylidene Crystallization
Welcome to the Technical Support Center. This guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and practical protocols for controlling the crystallization of this compound (C₂₀H₂₈)[1]. This compound, a highly symmetric and rigid hydrocarbon, presents unique challenges in crystallization due to its propensity to form multiple crystalline polymorphs. Polymorphism, the existence of a substance in two or more crystal structures, is a critical factor in materials science and pharmaceutical development, as different polymorphs can exhibit distinct physical properties, including solubility, stability, and bioavailability.
This document moves beyond simple protocols to explain the underlying principles of nucleation and crystal growth, empowering you to make informed decisions to control and avoid unwanted polymorphic outcomes in your experiments.
Understanding the Fundamentals: Kinetic vs. Thermodynamic Control
The ability to isolate a desired polymorph hinges on understanding the competition between thermodynamic stability and kinetic favorability. Classical Nucleation Theory (CNT) posits that the formation of a crystal from a solution must overcome an energy barrier.[2][3][4] The polymorph with the lower nucleation barrier (the kinetically favored form) will often crystallize first, even if it is not the most stable form overall.
This phenomenon is described by Ostwald's Rule of Stages , which states that a system will often transition from an unstable state to the most stable state via one or more intermediate metastable states.[5][6][7] The initially formed, less stable polymorph (metastable) may then transform into the most stable polymorph over time, especially in the presence of a solvent (solution-mediated polymorphic transformation).[8][9][10]
-
Thermodynamic Control: Achieved under conditions of low supersaturation (e.g., slow cooling, slow solvent evaporation). This gives molecules sufficient time to arrange themselves into the most stable crystal lattice, yielding the thermodynamically favored polymorph.
-
Kinetic Control: Occurs under conditions of high supersaturation (e.g., rapid cooling, fast anti-solvent addition). This "traps" molecules in a less stable, but more rapidly forming, crystal structure—the kinetically favored polymorph.
Caption: A troubleshooting workflow for this compound crystallization issues.
Problem 1: Formation of a Metastable Polymorph Instead of the Stable Form
This is a classic kinetic trapping problem. The following protocol is designed to identify and isolate the most thermodynamically stable polymorph.
Protocol 1: Identifying the Thermodynamically Stable Form via Slurry Conversion
This protocol leverages the solubility difference between polymorphs to drive the system to its lowest energy state.
Objective: To convert a metastable form (or a mixture) into the single, most thermodynamically stable polymorph.
Methodology:
-
Preparation: Place the metastable this compound crystals (or a polymorphic mixture) into a vial.
-
Solvent Addition: Add a solvent in which this compound has low to moderate solubility. The solid should not fully dissolve; a thick suspension or "slurry" is desired.
-
Equilibration: Seal the vial and stir the slurry at a constant temperature (ambient or slightly elevated) for an extended period (24-72 hours).
-
Sampling: Periodically (e.g., every 12 hours), extract a small sample of the solid, filter it quickly, and dry it.
-
Analysis: Analyze the solid samples by Powder X-ray Diffraction (PXRD) or Differential Scanning Calorimetry (DSC) to monitor the polymorphic transformation. The experiment is complete when the analysis shows no further change in the crystal form between time points.
-
Isolation: Once the conversion is complete, filter the solid, wash with a small amount of fresh solvent, and dry under vacuum. The resulting material is the thermodynamically stable polymorph under those solvent/temperature conditions.
Causality: The metastable form, having higher solubility, will dissolve into the solvent, creating a supersaturated solution with respect to the stable form. The stable form will then nucleate and grow, consuming the dissolved material and shifting the equilibrium until all of the metastable solid has been converted. [8][10]
Problem 2: Inconsistent or Mixed Polymorphic Outcomes
This issue points to a lack of control over nucleation. The following protocols are designed to gain control over the crystallization process by managing supersaturation and providing a template for growth.
Protocol 2: Controlled Cooling Crystallization with Seeding
Objective: To reliably produce a single, known polymorph by avoiding spontaneous primary nucleation.
Methodology:
-
Solution Prep: Dissolve this compound in a suitable solvent at an elevated temperature (e.g., 60 °C) to ensure complete dissolution.
-
Filtration: Filter the hot solution through a pre-warmed 0.2 µm filter into a clean, temperature-controlled crystallization vessel to remove any particulate matter that could act as a heterogeneous nucleation site.
-
Controlled Cooling: Begin cooling the solution at a slow, linear rate (e.g., 5 °C/hour).
-
Seeding: Once the solution has cooled to just below the saturation point (entering the metastable zone width), introduce a small amount (~1-2% by weight of the solute) of finely ground crystals of the desired polymorph ("seeds").
-
Growth Phase: Continue the slow cooling to allow the seed crystals to grow.
-
Isolation: Once the target temperature is reached and crystallization appears complete, filter the crystals, wash, and dry.
Causality: Seeding bypasses the unpredictable primary nucleation step. [11]By providing a pre-existing crystal lattice of the desired form, you direct the crystallization process exclusively toward the growth of that polymorph, preventing the formation of others. Slow cooling maintains a low level of supersaturation, which minimizes the risk of spontaneous secondary nucleation of unwanted forms.
| Parameter | Guideline for Thermodynamic Form | Guideline for Kinetic Form | Rationale |
| Cooling Rate | Slow (1-5 °C / hour) | Fast (Crash Cool) | Slow rates maintain low supersaturation, favoring the most stable lattice. [12] |
| Solvent Choice | Lower polarity (e.g., Heptane, Toluene) | Higher polarity (e.g., Acetone, Ethyl Acetate) | Non-polar solvents may favor efficient packing of the non-polar this compound. Polar solvents might disrupt packing, favoring kinetic forms. [13] |
| Stirring | Slow, continuous | None or vigorous | Slow stirring ensures homogeneity. No stirring can lead to high local supersaturation. |
| Seeding | Recommended (seed with stable form) | Not recommended | Seeding is a method of control that biases the outcome toward the seeded form. [14][11] |
References
-
The Ostwald Rule of Stages. Semantic Scholar. [Link]
-
Polymorphs, Proteins, and Nucleation Theory: A Critical Analysis. MDPI. [Link]
-
Strategy for control of crystallization of polymorphs. CrystEngComm (RSC Publishing). [Link]
-
Modelling of the Polymorph Nucleation Based on Classical Nucleation Theory. MDPI. [Link]
-
Ostwald's rule. Wikipedia. [Link]
-
Controlling the polymorphic form obtained. Oxford Academic. [Link]
-
Graphical representation of classical nucleation theory and polymorph... ResearchGate. [Link]
-
Casting a bright light on Ostwald’s rule of stages. PNAS. [Link]
-
Ostwald's Rule of Stages and Its Role in CdSe Quantum Dot Crystallization. ResearchGate. [Link]
-
Ostwald Rule of Stages: Myth or Reality? Crystal Growth & Design (ACS Publications). [Link]
-
Controlling polymorphism in molecular cocrystals by variable temperature ball milling. Faraday Discussions (RSC Publishing). [Link]
-
Polymorphic Solid Solutions in Molecular Crystals: Tips, Tricks, and Switches. Journal of the American Chemical Society. [Link]
-
Polymorphic Solid Solutions in Molecular Crystals: Tips, Tricks, and Switches. PMC - NIH. [Link]
-
On classical and non-classical views on nucleation. American Journal of Science. [Link]
- Adamantane derivatives and process for producing the same.
-
Classical Nucleation Theory. Encyclopedia MDPI. [Link]
-
Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Polymorph of Ritonavir. Crystal Growth & Design (ACS Publications). [Link]
-
Structure and absolute configuration of liquid molecules based on adamantane derivative cocrystallization. PMC - NIH. [Link]
-
This compound. PubChem - NIH. [Link]
-
Synthesis and Crystallographic Insight into the Structural Aspects of Some Novel Adamantane-Based Ester Derivatives. MDPI. [Link]
-
A Different View of Solvent Effects in Crystallization. MDPI. [Link]
-
Guide for crystallization. University of Geneva. [Link]
-
Kinetics of the Solution-Mediated Polymorphic Transformation of the Novel l-Carnitine Orotate Polymorph, Form-II. PMC - NIH. [Link]
-
Use of Wet Milling Combined with Temperature Cycling to Minimize Crystal Agglomeration in a Sequential Antisolvent–Cooling Crystallization. PMC - NIH. [Link]
-
Optimization of crystallization conditions for biological macromolecules. PMC - NIH. [Link]
-
Solvent-Mediated Polymorphic Transformations in Molten Polymers: The Account of Acetaminophen. PMC - NIH. [Link]
-
CRYSTALLIZATION-BASED SEPARATION OF ENANTIOMERS. ResearchGate. [Link]
-
Solvent inclusion in the crystal structure of bis[(adamantan-1-yl)methanaminium chloride] 1,4-dioxane hemisolvate monohydrate explained using the computed crystal energy landscape. International Union of Crystallography. [Link]
-
Role of Crystallization in Genesis of Diverse Crystal Forms of Antidiabetic Agents. SciSpace. [Link]
-
Synthesis and Crystal Structure of Adamantylated 4,5,6,7-Tetrahalogeno-1H-benzimidazoles... PMC - NIH. [Link]
-
Response surface analysis of solution-mediated polymorphic transformation of buspirone hydrochloride. PubMed. [Link]
-
Seeded Batch Cooling Crystallization with Temperature Cycling for the Control of Size Uniformity and Polymorphic Purity of Sulfathiazole Crystals. IIUM Repository (IRep). [Link]
-
Temperature-Dependent Selective Crystallization Behavior of Isotactic Polypropylene with a beta-Nucleating Agent. ResearchGate. [Link]
-
Solvent-Mediated Polymorphic Transformation of α-Taltirelin by Seeded Crystallization. ResearchGate. [Link]
-
X-ray Structures and Computational Studies of Two Bioactive 2-(Adamantane-1-carbonyl)-N-substituted Hydrazine-1-carbothioamides. MDPI. [Link]
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- 12. Optimization of crystallization conditions for biological macromolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 13. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 14. irep.iium.edu.my [irep.iium.edu.my]
Technical Support Center: Purification of Biadamantylidene by Sublimation
This guide serves as a comprehensive technical resource for researchers, scientists, and professionals engaged in the purification of biadamantylidene via vacuum sublimation. It is structured to provide not only procedural steps but also the underlying scientific rationale and field-proven troubleshooting strategies to ensure a successful and efficient purification process.
Part 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the application of sublimation for purifying this compound.
Q1: What is sublimation and why is it an effective method for purifying this compound?
A1: Sublimation is a phase transition where a substance converts directly from a solid to a gas, bypassing the liquid phase. This technique is particularly effective for purifying compounds that have a relatively high vapor pressure and are thermally stable.[1][2] this compound (C₂₀H₂₈), like its parent adamantane, is a cage-like hydrocarbon.[3] Its highly symmetrical, spherical structure results in weak intermolecular forces (van der Waals forces), allowing it to sublime at temperatures below its melting point, especially under reduced pressure.[2] Impurities that are non-volatile remain in the solid phase, while highly volatile impurities can be removed by the vacuum system, enabling effective separation.[4][5]
Q2: What are the primary advantages of using sublimation over recrystallization for this compound?
A2: Sublimation offers several key advantages over recrystallization for purifying this compound:
-
Solvent-Free Process: It completely avoids the use of solvents, which eliminates potential contamination from residual solvent and avoids the often tedious process of selecting an appropriate solvent system.[1]
-
High Purity: For compounds well-suited to the technique, sublimation can yield exceptionally pure crystalline material, often exceeding the purity achievable through a single recrystallization.
-
Minimal Product Loss: It is an excellent technique for micro-scale purifications, as mechanical losses are typically lower than those associated with filtration and transfer steps in recrystallization.[1]
-
Effective for Thermally Sensitive Compounds: By performing the sublimation under high vacuum, the required temperature is significantly lowered, reducing the risk of thermal decomposition.[1]
Q3: What purity level can be realistically achieved with a single sublimation run?
A3: For crude this compound containing non-volatile inorganic salts or polymeric side-products, a single, carefully controlled sublimation can often yield a product with >99% purity. The efficiency depends on the difference in vapor pressures between this compound and its contaminants at the operating temperature and pressure. If the crude material contains impurities with similar sublimation points, a second sublimation or alternative purification methods like column chromatography might be necessary.[6]
Q4: What are the most critical parameters that control the success of the purification?
A4: The three most critical parameters are Temperature , Pressure (Vacuum Level) , and the Temperature Gradient between the heating surface and the collection surface (condenser).
-
Temperature: Must be high enough to generate sufficient vapor pressure for a practical sublimation rate but low enough to prevent decomposition.
-
Pressure: A high vacuum is essential to lower the sublimation temperature. The lower the pressure, the more readily the compound will sublime.
-
Temperature Gradient: A significant temperature difference between the heated sample and the cold condenser surface is necessary for the efficient condensation and collection of the purified solid.[5]
Part 2: Detailed Experimental Protocol for this compound Sublimation
This protocol provides a step-by-step methodology for the vacuum sublimation of this compound.
1. Apparatus Setup: i. Assemble a standard vacuum sublimation apparatus, which consists of an outer flask (or tube) and an inner cold finger condenser. Ensure all glassware is clean and thoroughly dry. ii. Apply a thin, even layer of high-vacuum grease to the joint connecting the outer flask and the cold finger to ensure an airtight seal. iii. Connect the sidearm of the outer flask to a high-vacuum pump via thick-walled vacuum tubing. Include a cold trap (e.g., liquid nitrogen or dry ice/acetone) between the apparatus and the pump to protect the pump from any volatile impurities. iv. Connect the inlet and outlet of the cold finger to a circulating coolant source (e.g., a water aspirator or a refrigerated circulator).
2. Sample Preparation: i. Ensure the crude this compound is a dry, finely ground powder to maximize surface area for efficient sublimation. If the sample is coarse, gently grind it in a mortar and pestle. ii. Place the crude sample (typically 50 mg to 5 g, depending on apparatus size) into the bottom of the outer sublimation flask, spreading it in a thin layer.
3. Sublimation Procedure: i. Insert the cold finger into the outer flask and secure the joint with a clamp. ii. Start the flow of coolant through the cold finger. iii. Begin evacuating the system by slowly opening the valve to the vacuum pump. The system should reach a pressure of <1 mmHg. iv. Once a stable vacuum is achieved, begin heating the bottom of the outer flask. Use a heating mantle, oil bath, or sand bath for uniform temperature control. v. Slowly increase the temperature. The optimal temperature will depend on the vacuum level but is typically in the range of 150-200°C. Observe the apparatus closely. The first sign of sublimation is often a "clouding" on the tip of the cold finger.[7] vi. Continue heating until a sufficient amount of crystalline sublimate has collected on the cold finger and the rate of sublimation noticeably slows. This may take several hours.
4. Product Recovery: i. Turn off the heat and allow the apparatus to cool completely to room temperature while still under vacuum. This prevents the hot sublimate from re-vaporizing. ii. Once cool, slowly and carefully vent the system to atmospheric pressure. Breaking the vacuum too quickly can dislodge the delicate crystals. iii. Carefully remove the cold finger from the outer flask. iv. Scrape the pure, crystalline this compound from the surface of the cold finger onto a pre-weighed piece of clean paper or into a vial.[7] v. Characterize the purified product using appropriate analytical techniques (e.g., melting point, NMR, GC-MS) to confirm purity.
Part 3: Troubleshooting Guide
This guide addresses common issues encountered during the sublimation of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No Sublimate Forming | 1. Temperature is too low. 2. Vacuum is insufficient (pressure is too high). 3. Compound has decomposed. | 1. Gradually increase the temperature in 5-10°C increments. 2. Check for leaks in the system; re-grease joints. Ensure the vacuum pump is operating correctly and the cold trap is effective. 3. Check for charring in the crude material. If decomposed, the temperature was too high; repeat at a lower temperature. |
| Low Yield | 1. Sublimation time was too short. 2. Temperature was too low for complete sublimation. 3. Product was lost to the vacuum trap due to being too volatile under the conditions. | 1. Extend the duration of the sublimation process. 2. Increase the temperature slightly to increase the sublimation rate. 3. Ensure the cold finger is sufficiently cold. If loss persists, consider a less powerful vacuum. |
| Sublimate is Discolored / Impure | 1. Temperature is too high, causing slight decomposition or co-sublimation of impurities. 2. The crude sample was "splashed" onto the cold finger during initial pump-down. 3. The temperature gradient is not optimized, allowing less volatile impurities to sublime. | 1. Reduce the heating temperature. A slower sublimation rate often yields higher purity.[8] 2. Evacuate the system very slowly at the beginning. Ensure the crude material is a fine powder, not large chunks. 3. Increase the temperature difference between the heat source and the cold finger. Consider using a colder coolant. |
| "Ghosting" or Blurry Crystals | 1. Moisture is present in the crude sample or apparatus. 2. The system was vented to air while still warm, causing rapid, poorly-formed crystal growth. | 1. Dry the crude sample thoroughly in a vacuum oven before starting. Ensure all glassware is oven-dried. Excess moisture can interfere with the process.[9] 2. Always allow the entire apparatus to cool to room temperature under vacuum before venting. |
| Difficulty Recovering Crystals | 1. Crystals are adhering very strongly to the glass. 2. Static electricity is causing crystals to fly away during scraping. | 1. Use a curved spatula to gently scrape the crystals. If necessary, the product can be recovered by rinsing the cold finger with a minimal amount of a volatile solvent (e.g., dichloromethane) and then evaporating the solvent.[7] 2. Use an anti-static gun or work in a controlled humidity environment if static is a significant issue. |
Part 4: Data & Visualization
Recommended Starting Parameters for this compound Sublimation
The optimal parameters should be determined empirically for your specific setup and sample purity. Use these values as a starting point for method development.
| Parameter | Recommended Range | Rationale |
| Heating Temperature | 150 - 200 °C | Balances a practical sublimation rate with the need to prevent thermal decomposition. |
| System Pressure | 0.05 - 1.0 mmHg | Lowers the sublimation point into the desired temperature range. |
| Coolant Temperature | 5 - 15 °C | Creates a sufficient temperature gradient to ensure efficient condensation and collection. |
| Typical Duration | 2 - 8 hours | Dependent on sample size, purity, and the specific temperature/pressure conditions used. |
Troubleshooting Workflow Diagram
This diagram illustrates a logical workflow for diagnosing and resolving common sublimation issues.
Caption: Troubleshooting workflow for this compound sublimation.
Part 5: Safety Precautions
All laboratory work should be conducted with appropriate safety measures in place.
-
Personal Protective Equipment (PPE): Always wear safety glasses with side-shields, a lab coat, and appropriate chemical-resistant gloves.[10][11]
-
Ventilation: Conduct the entire procedure in a well-ventilated fume hood.[11]
-
Handling: Avoid inhalation of dust and contact with skin and eyes.[10] this compound is a fine powder that can become airborne easily.
-
Vacuum Safety: Glassware under vacuum can implode. Inspect all glassware for cracks or defects before use. It is good practice to use a blast shield, especially when heating a system under high vacuum.
-
Cold Trap: Liquid nitrogen and dry ice should be handled with cryogenic gloves to prevent cold burns. Ensure the cold trap is properly vented to prevent pressure buildup.
-
Disposal: Dispose of chemical waste according to your institution's guidelines. Avoid release to the environment.[12]
References
- Scribd. Adamantane (Cas 281-23-2) MSDS | PDF | Dangerous Goods | Toxicity.
- Chemos GmbH&Co.KG. Safety Data Sheet: Adamantane.
- National Center for Biotechnology Information. PubChem Compound Summary for CID 141567, this compound.
- Carl ROTH. Safety Data Sheet: Adamantane.
- University of Toronto Scarborough. Sublimation Theory - Chemistry Online @ UTSC.
- Sigma-Aldrich. SAFETY DATA SHEET.
- Hey, Let's Make Stuff. Tired of Sublimation Print Errors? Your Ultimate Troubleshooting Checklist!.
- Reddit. Purification by Sublimation : r/chemhelp.
- ResearchGate. Sublimation thermodynamic aspects of adamantane and memantine derivatives of sulfonamide molecular crystals | Request PDF.
- DTF NC. 6 Common Sublimation Issues & How to Fix Them.
- Semantic Scholar. Purification by Sublimation.
- Google Patents. Sublimation method for the purification of organic small molecules.
- YouTube. How to perform a vacuum sublimation.
- ResearchGate. (PDF) Synthesis of Adamantyl-Containing Compounds - Structure Elements of Rotaxanes and Supramolecular Polymers.
Sources
- 1. Chemistry Online @ UTSC [utsc.utoronto.ca]
- 2. reddit.com [reddit.com]
- 3. This compound | C20H28 | CID 141567 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Purification by Sublimation | Semantic Scholar [semanticscholar.org]
- 5. US20140191422A1 - Sublimation method for the purification of organic small molecules - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. coastalbusiness.com [coastalbusiness.com]
- 9. dtfnc.com [dtfnc.com]
- 10. scribd.com [scribd.com]
- 11. chemos.de [chemos.de]
- 12. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Addressing Aggregation of Biadamantylidene in Solution
Welcome to the technical support center for biadamantylidene. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this compound in their experiments. As a highly hydrophobic and symmetric molecule, this compound has a propensity to aggregate in solution, which can significantly impact experimental outcomes, including reaction kinetics, spectroscopic analysis, and biological assays. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you identify, characterize, and mitigate the aggregation of this compound in your work.
I. Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it prone to aggregation?
This compound is a hydrocarbon composed of two adamantane cages linked by a double bond. Its structure is highly symmetrical and nonpolar. This pronounced hydrophobicity is the primary driver of its aggregation in solution. In solvents that are not perfectly matched to its nonpolar nature, this compound molecules will tend to associate with each other to minimize their contact with the solvent, a phenomenon driven by unfavorable van der Waals interactions with the surrounding solvent molecules.
Q2: In which solvents is this compound aggregation most likely to occur?
Aggregation is most likely in polar solvents where this compound is poorly soluble. While it is expected to be more soluble in nonpolar organic solvents like hexane, cyclohexane, and toluene, aggregation can still occur at higher concentrations in these solvents. The principle of "like dissolves like" is key; however, even in seemingly compatible solvents, subtle factors can lead to aggregation. Adamantane, a building block of this compound, is practically insoluble in water but soluble in nonpolar organic solvents.
Q3: How can I visually identify this compound aggregation?
At high concentrations, aggregation may be visible as turbidity, precipitation, or the formation of a film on the surface of the container. However, at lower concentrations, aggregation may not be visible to the naked eye and can only be detected through spectroscopic or other analytical techniques.
Q4: What are the consequences of this compound aggregation in my experiments?
Aggregation can lead to a number of experimental artifacts, including:
-
Inaccurate concentration measurements: Aggregates can scatter light, leading to artificially high absorbance readings in UV-Vis spectroscopy.
-
Altered photophysical properties: Aggregation can lead to changes in fluorescence spectra, such as quenching or the appearance of new emission bands (e.g., excimer formation).
-
Reduced reactivity: The surface area of the molecule available for reaction is reduced in an aggregate.
-
Poor reproducibility: The extent of aggregation can be sensitive to small changes in experimental conditions, leading to inconsistent results.
II. Troubleshooting Guides
This section provides detailed troubleshooting guides for identifying and addressing this compound aggregation.
Troubleshooting Issue 1: Inconsistent UV-Vis Spectroscopic Readings
Symptoms:
-
Non-linear Beer-Lambert plots (absorbance vs. concentration).
-
Changes in the shape of the absorption spectrum with concentration.
-
High background scattering, especially at shorter wavelengths.
Causality:
Aggregation of this compound in solution can cause significant light scattering, which adds to the measured absorbance and leads to deviations from the Beer-Lambert law. Furthermore, the electronic environment of the molecule changes upon aggregation, which can lead to shifts in the absorption maxima and changes in the spectral shape.
Experimental Protocol for Diagnosis:
-
Concentration-Dependent UV-Vis Analysis:
-
Prepare a series of this compound solutions in the solvent of interest, ranging from very dilute to the concentration used in your experiment.
-
Acquire the UV-Vis spectrum for each concentration.
-
Plot absorbance at the λmax versus concentration. A deviation from linearity suggests aggregation.
-
Normalize the spectra to the main absorption peak to observe any changes in the spectral shape. New shoulders or a broadening of the peaks at higher concentrations are indicative of aggregation.
-
Diagram: Workflow for Diagnosing Aggregation with UV-Vis Spectroscopy
Caption: Workflow for diagnosing this compound aggregation using UV-Vis spectroscopy.
Troubleshooting Issue 2: Anomalous Fluorescence Spectra
Symptoms:
-
Fluorescence quenching at higher concentrations.
-
Appearance of a new, broad, red-shifted emission band at higher concentrations.
-
Changes in the vibrational structure of the emission spectrum.
Causality:
When aromatic molecules like this compound aggregate, they can form excited-state dimers called excimers. Excimer emission is characterized by a broad, structureless, and red-shifted fluorescence band compared to the monomer emission. This is a classic sign of aggregation. The formation of non-fluorescent aggregates can also lead to quenching of the overall fluorescence intensity.
Experimental Protocol for Diagnosis:
-
Concentration-Dependent Fluorescence Spectroscopy:
-
Prepare a series of this compound solutions of varying concentrations.
-
Acquire the fluorescence emission spectrum for each solution, using the same excitation wavelength.
-
Observe the spectra for the appearance of a new, red-shifted band at higher concentrations.
-
Plot the ratio of the intensity of the new band (excimer) to the monomer band versus concentration. A significant increase in this ratio confirms aggregation.
-
Diagram: Mechanism of Excimer Formation
Caption: Energy diagram illustrating the formation of an excimer upon excitation.
Mitigation Strategies for this compound Aggregation
If you have confirmed that this compound is aggregating in your experiments, the following strategies can be employed to mitigate this issue.
Strategy 1: Solvent Optimization
The first and simplest approach is to optimize the solvent system.
-
Increase the proportion of a nonpolar solvent: If you are using a solvent mixture, increasing the concentration of a good, nonpolar solvent for this compound can help to keep it in a monomeric state.
-
Temperature adjustment: In some cases, increasing the temperature can increase solubility and reduce aggregation. However, this should be done with caution as it can also affect reaction rates and the stability of other components in your system.
Strategy 2: Use of Additives
Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. They can encapsulate hydrophobic molecules like this compound, effectively shielding them from the solvent and preventing self-aggregation. Beta-cyclodextrin (β-CD) and its more soluble derivative, hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used.
Protocol for Using Cyclodextrins:
-
Select the appropriate cyclodextrin: The cavity size of β-CD is generally suitable for adamantane-sized molecules.
-
Determine the optimal concentration: Prepare solutions of this compound with increasing concentrations of β-CD or HP-β-CD.
-
Assess the effect: Use UV-Vis or fluorescence spectroscopy to monitor the aggregation state of this compound. A reversal of the spectral changes associated with aggregation (e.g., return to a linear Beer-Lambert plot, disappearance of excimer emission) indicates successful encapsulation. A blue shift in the UV-Vis absorption spectrum of the guest molecule is often observed upon inclusion in a cyclodextrin.
Surfactants are amphiphilic molecules that can form micelles in solution. In nonpolar organic solvents, "reverse" micelles can form where the polar head groups are in the core and the hydrophobic tails are in contact with the solvent. Non-ionic surfactants with hydrophobic tails that are compatible with the solvent can help to solubilize this compound and prevent its aggregation.
Protocol for Using Surfactants:
-
Choose a suitable surfactant: For organic solvents, non-ionic surfactants with good solubility in the chosen solvent are preferred. Examples include certain types of polysorbates or other block copolymers.
-
Work above the Critical Micelle Concentration (CMC): Surfactants are most effective at preventing aggregation at concentrations above their CMC. The CMC will vary depending on the surfactant and the solvent system.
-
Evaluate the impact: As with cyclodextrins, use spectroscopic methods to determine the effectiveness of the surfactant in preventing aggregation.
Table 1: Solubility of Adamantane in Various Solvents
As a proxy for this compound, the solubility of adamantane provides a useful guide for solvent selection.
| Solvent | Type | Solubility | Reference |
| Water | Polar Protic | Practically Insoluble | |
| Hexane | Nonpolar | Soluble | |
| Benzene | Nonpolar | Soluble | |
| Chloroform | Polar Aprotic | Soluble | |
| Ethanol | Polar Protic | Poorly Soluble |
III. Concluding Remarks
The aggregation of this compound is a critical experimental parameter that must be controlled to ensure the validity and reproducibility of your results. This guide provides a framework for identifying, understanding, and mitigating this phenomenon. The key to success is a systematic approach that combines careful experimental design with appropriate analytical techniques. While direct literature on this compound aggregation is limited, the principles of hydrophobic interactions and the strategies outlined here provide a strong foundation for troubleshooting.
IV. References
-
Adamantane - Solubility of Things. (n.d.). Retrieved from [Link]
-
Zhang, R., Tang, D., Lu, P., Yang, X., Liao, D., Zhang, Y., Zhang, M., Yu, C., & Yam, V. W. W. (2009). Nucleic Acid-Induced Aggregation and Pyrene Excimer Formation. Organic Letters, 11(21), 4874–4877. [Link]
-
Zhang, R., Tang, D., Lu, P., Yang, X., Liao, D., Zhang, Y., Zhang, M., Yu, C., & Yam, V. W. W. (2009). Nucleic Acid-Induced Aggregation and Pyrene Excimer Formation. PubMed. [Link]
-
The Nature of Excimer Formation in Crystalline Pyrene Nanoparticles. (2018). Princeton University. [Link]
-
Zhang, R., Tang, D., Lu, P., Yang, X., Liao, D., Zhang, Y., Zhang, M., Yu, C., & Yam, V. W. W. (2009). Nucleic Acid-Induced Aggregation and Pyrene Excimer Formation. ACS Publications. [Link]
-
Aggregation enhanced excimer emission (AEEE) with efficient blue emission based on pyrene dendrimers. (2015). Polymer Chemistry. [Link]
-
Adamantane. (n.d.). Wikipedia. Retrieved from [Link]
-
Surfactants: physicochemical interactions with biological macromolecules. (2020). PMC. [Link]
-
Probing protein aggregation through spectroscopic insights and multimodal approaches: A comprehensive review for counteracting neurodegenerative disorders. (2023). National Institutes of Health. [Link]
-
The influence of a dicationic surfactant on the aggregation process of the IVAGVN peptide derived from the human cystatin C sequence (56–61). (2024). RSC Publishing. [Link]
-
Aggregation of cyclodextrins: An explanation of the abnormal solubility of β-cyclodextrin. (1992). ResearchGate. [Link]
-
Spectroscopic Signature of the Aggregation-Induced Emission Phenomena Caused by Restricted Nonradiative Decay: A Theoretical Proposal. (2018). The Journal of Physical Chemistry C. [Link]
-
(a) Concentration-dependent UV-vis absorption spectra and (b) fluorescence emission spectra (λex = 497 nm) of compound 1 in a mixed solvent of 1,4-dioxane/propanol (v/v = 1/1) with different concentration (5 × 10⁻⁶ M to 1 × 10⁻⁴ M) at room temperature. (c) Time-dependent UV-vis absorption spectra and (d) emission spectra (λex = 497 nm) of 1 in a mixed solvent of 1,4-dioxane/propanol (v/v = 1/1) with a concentration of 1.5 ×
Validation & Comparative
A Senior Application Scientist's Guide to Adamantane Derivatives in High-Performance Polymers: A Comparative Analysis of Biadamantylidene
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The incorporation of adamantane and its derivatives into polymer backbones represents a cornerstone strategy for developing high-performance materials. The unique, rigid, diamond-like cage structure of adamantane imparts exceptional thermal stability, mechanical strength, and enhanced solubility to a wide range of polymers.[1][2] This guide provides an in-depth comparison of polymers functionalized with various adamantane derivatives, with a special focus on the distinct potential of biadamantylidene. We will explore how the subtle yet critical structural differences between adamantyl, diamantyl, and this compound moieties translate into significant variations in polymer performance. This analysis is supported by a synthesis of experimental data from authoritative sources, detailed characterization protocols, and visual diagrams to elucidate key structure-property relationships.
Introduction: The Adamantane Advantage in Polymer Science
Adamantane (C₁₀H₁₆) is a tricyclic hydrocarbon whose carbon framework is a perfect, strain-free cage, representing the smallest repeating unit of a diamond lattice.[3] This inherent rigidity and thermal stability make it an ideal building block for enhancing polymer properties.[2] When integrated into a polymer chain, either as a pendant group or as part of the main backbone, the bulky adamantane moiety restricts segmental chain mobility.[4] This restriction of motion is the primary mechanism behind the dramatic improvements observed in key material properties:
-
Enhanced Thermal Stability: Polymers containing adamantane exhibit significantly higher glass transition temperatures (Tg) and thermal decomposition temperatures (Td).[4][5]
-
Improved Mechanical Properties: The rigid structure contributes to higher tensile strength and modulus.[6]
-
Increased Solubility: Paradoxically, the bulky group can disrupt chain packing, which often improves solubility in common organic solvents, aiding processability.[7]
-
Favorable Optical and Dielectric Properties: Adamantane incorporation can lead to high optical transparency, increased refractive indices, and lower dielectric constants.[6][8]
This guide compares polymers derived from three key adamantane structures: monofunctional adamantyl groups, the larger diamantane (two fused adamantane cages), and the unique olefin This compound (two adamantane cages linked by a double bond).
Comparative Analysis of Adamantane Derivatives in Polymers
The choice of adamantane derivative has a profound impact on the final properties of the polymer. While all impart rigidity, the nature of their linkage and overall size differentiates their performance.
Molecular Structures of Key Adamantane Derivatives
Caption: A typical workflow for synthesizing and analyzing adamantane-based polymers.
Methodology:
-
Reactant Preparation: In a Schlenk flask, dissolve 1-adamantyl methacrylate (ADMA) monomer and the initiator, 2,2′-azobis(isobutyronitrile) (AIBN), in an appropriate solvent such as tetrahydrofuran (THF). A typical monomer-to-initiator molar ratio is 100:1.
-
Degassing: Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit radical polymerization.
-
Polymerization Reaction: Place the sealed flask in an oil bath preheated to 60-70°C. Allow the reaction to proceed under an inert nitrogen atmosphere with constant stirring for 12-24 hours.
-
Purification: After cooling to room temperature, precipitate the polymer by slowly adding the viscous solution to a large excess of a non-solvent, such as methanol, while stirring vigorously.
-
Isolation: Collect the precipitated white polymer by filtration. Wash thoroughly with fresh methanol to remove any unreacted monomer and initiator.
-
Drying: Dry the final polymer product in a vacuum oven at 50-60°C until a constant weight is achieved.
Protocol 2: Thermal Characterization
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential for quantifying the thermal stability imparted by adamantane moieties.
A. Thermogravimetric Analysis (TGA) for Decomposition Temperature (Td)
-
Sample Preparation: Place 5-10 mg of the dried polymer sample into an alumina TGA pan.
-
Instrument Setup: Place the pan in the TGA furnace.
-
Analysis: Heat the sample from room temperature to 800°C at a constant rate of 10°C/min under a continuous nitrogen purge (20-50 mL/min). The inert atmosphere prevents oxidative degradation, ensuring the measured weight loss corresponds to thermal decomposition.
-
Data Analysis: The decomposition temperature (Td) is typically reported as the temperature at which 5% weight loss occurs (T₅%).
B. Differential Scanning Calorimetry (DSC) for Glass Transition Temperature (Tg)
-
Sample Preparation: Seal 5-10 mg of the dried polymer in an aluminum DSC pan.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Analysis (Heat-Cool-Heat Cycle):
-
First Heat: Heat the sample to a temperature well above its expected Tg (e.g., 250°C for PADMA) at a rate of 10°C/min. This erases the polymer's prior thermal history. [4] * Cool: Cool the sample back to room temperature at a controlled rate (e.g., 10°C/min).
-
Second Heat: Reheat the sample at the same rate (10°C/min).
-
-
Data Analysis: Determine the glass transition temperature (Tg) from the midpoint of the inflection in the heat flow curve obtained during the second heating scan. [4]
Structure-Property Relationship
The core principle of using adamantane in polymers is that its rigid, bulky structure fundamentally alters polymer chain dynamics, leading to enhanced material properties.
Caption: How adamantane's structure enhances polymer properties.
Conclusion and Future Outlook
The incorporation of adamantane derivatives is a proven and powerful method for creating high-performance polymers with exceptional thermal and mechanical stability. The choice of derivative—from the standard adamantyl group to the larger diamantane—allows for the fine-tuning of these properties, with larger diamondoids generally affording greater stability.
This compound emerges as a frontier molecule in this field. Its unique alkene linkage offers untapped potential for novel polymerization strategies and the creation of materials with precisely controlled architectures and potentially new electronic functionalities. While the current body of literature provides a robust comparison for saturated adamantane derivatives, a significant opportunity exists for researchers to explore the synthesis and characterization of this compound-based polymers. Such work will undoubtedly push the boundaries of what is possible in the realm of high-performance materials.
References
- BenchChem. (n.d.). Adamantane-Based Polyimides Exhibit Superior Thermal Stability in Comparative Analysis.
- BenchChem. (n.d.). A Comparative Guide to the Thermal Stability of Adamantane-1,4-Diol Polymers.
- MilliporeSigma. (n.d.). Adamantane in Materials Science: From Polymers to Lubricants.
- Rieger, B. et al. (2019). Synthesis of Precision Poly(1,3-adamantylene alkylene)s via Acyclic Diene Metathesis Polycondensation. Macromolecules.
- School of Chemistry, University of Bristol. (n.d.). Diamondoid Hydrocarbons.
- SPharma. (2026). Enhancing Polymer Performance with Adamantane: A Material Scientist's Guide.
- Mousavipour, S. H. (n.d.). Diamondoid Molecules. arXiv.
- BenchChem. (n.d.). Application Notes and Protocols for the Synthesis of High-Performance Polymers Using 1,3-Bis(4-hydroxyphenyl)adamantane.
- Kim, H. et al. (2017). Synthesis of adamantane-containing methacrylate polymers: Characterization of thermal, mechanical, dielectric and optical properties. Ingenta Connect.
- Pirvu, C. et al. (n.d.). Polymerization results of diamantane monomers and physical properties... ResearchGate.
- Mathias, L. J. et al. (1996). Adamantane-Containing Polymers. The Aquila Digital Community.
- Yan, J. et al. (n.d.). Colorless polyimides derived from adamantane-containing diamines. Polymer Chemistry (RSC Publishing).
- Kim, H. et al. (2025). Synthesis of adamantane-containing methacrylate polymers: Characterization of thermal, mechanical, dielectric and optical properties. ResearchGate.
- Wikipedia. (n.d.). Adamantane.
- Kim, H. et al. (2016). Synthesis of adamantane-containing methacrylate polymers: Characterization of thermal, mechanical, dielectric and optical properties. Materials Express.
- Kakuchi, T. et al. (n.d.). 13 C NMR spectra of poly(4-(1-adamantyl)phenyl methacrylate) (bottom)... ResearchGate.
- Zhang, Y. et al. (2025). A Highly Transparent and Thermally Stable Copolymer of 1-Adamantyl Methacrylate and Styrene. ResearchGate.
- PubChem. (n.d.). This compound.
- NPTEL. (2014). Mod-05 Lec-17 Polymerization Techniques (Contd.). YouTube.
Sources
- 1. nbinno.com [nbinno.com]
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A Comparative Analysis of Biadamantylidene and Diamantylidene: A Guide for Researchers
In the landscape of rigid, sterically hindered molecules, adamantane and its higher homolog, diamantane, have carved a niche as versatile building blocks in medicinal chemistry, materials science, and nanotechnology. Their unique diamondoid structures impart exceptional thermal stability, lipophilicity, and conformational rigidity to molecules incorporating them. This guide provides a comparative analysis of two intriguing derivatives: biadamantylidene and diamantylidene. While direct comparative experimental data remains limited, this document synthesizes available information on their parent cages and related structures to offer a comprehensive overview for researchers, scientists, and drug development professionals.
Introduction: The Allure of Diamondoid Scaffolds
Adamantane (C₁₀H₁₆), the smallest unit cage of the diamond lattice, and diamantane (C₁₄H₂₀), its next higher homolog, are characterized by their robust, strain-free, and three-dimensional structures.[1] These properties are highly sought after in drug design to create molecules with improved metabolic stability and precise spatial orientation for optimal target engagement. In materials science, their incorporation into polymers can significantly enhance thermal stability and mechanical properties.[2][3]
This compound and diamantylidene are unsaturated derivatives featuring an exocyclic double bond, which introduces a point of reactivity and specific geometric constraints. Understanding the comparative nuances of these two molecules is crucial for their strategic application.
Structural and Physical Properties: A Tale of Two Cages
The fundamental difference between this compound and diamantylidene lies in their core structures, which dictates their size, shape, and ultimately, their physical properties.
| Property | This compound | Diamantylidene (Predicted) |
| Molecular Formula | C₂₀H₂₈[4] | C₂₈H₃₆ |
| Molecular Weight | 268.45 g/mol [4] | 372.61 g/mol |
| Structure | Two adamantane cages linked by a double bond | Two diamantane cages linked by a double bond |
| Symmetry | Higher symmetry | Lower symmetry |
| Lipophilicity (logP) | High (predicted) | Very High (predicted) |
| Thermal Stability | High | Expected to be very high |
Synthesis Strategies: Crafting Sterically Hindered Alkenes
General Synthetic Approach: McMurry Coupling
A plausible and effective method for the synthesis of both this compound and diamantylidene is the McMurry reaction, which involves the reductive coupling of two ketone molecules using a low-valent titanium reagent.
Experimental Protocol: McMurry Coupling for the Synthesis of this compound
-
Preparation of the Titanium Reagent: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (Argon), suspend zinc dust (4 eq.) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C and slowly add titanium tetrachloride (TiCl₄, 2 eq.) via syringe. Allow the mixture to warm to room temperature and then reflux for 2 hours. The color of the suspension should turn from yellow to black, indicating the formation of the low-valent titanium reagent.
-
Coupling Reaction: Dissolve adamantanone (1 eq.) in anhydrous THF and add it dropwise to the refluxing suspension of the titanium reagent over 1 hour.
-
Work-up and Purification: After the addition is complete, continue to reflux the reaction mixture for an additional 4-6 hours. Cool the reaction to room temperature and quench by the slow addition of aqueous potassium carbonate solution. Filter the mixture through a pad of Celite® and wash the filter cake with THF. The combined organic filtrates are then dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography on silica gel using a non-polar eluent (e.g., hexanes) to yield pure this compound.
This protocol can be adapted for the synthesis of diamantylidene by substituting adamantanone with diamantanone.
Comparative Reactivity and Electronic Properties
The electronic nature of the double bond in this compound and diamantylidene is significantly influenced by the bulky diamondoid cages. These groups provide substantial steric shielding, which can hinder the approach of reagents to the π-system.
Electrophilic Addition
Due to the steric hindrance, electrophilic additions across the double bond of both this compound and diamantylidene are expected to be significantly slower compared to less hindered alkenes. The larger size of the diamantane cages in diamantylidene would likely result in even greater steric hindrance and, consequently, lower reactivity towards electrophiles.
Redox Properties
The redox properties of these molecules are of interest for applications in molecular electronics and as redox-active probes. While direct experimental data is lacking, computational studies on related diamondoid structures can provide some insights. The larger, more polarizable electron cloud of the diamantane cage might lead to a lower oxidation potential for diamantylidene compared to this compound.
Workflow for Investigating Redox Properties
Caption: A workflow for the comprehensive investigation of the redox properties of this compound and diamantylidene.
Applications in Drug Development and Materials Science
The unique properties of this compound and diamantylidene make them attractive candidates for various applications.
Drug Discovery
The rigid and lipophilic nature of the adamantane and diamantane moieties can be exploited to design drug candidates with improved pharmacokinetic profiles. The double bond in this compound and diamantylidene serves as a handle for further functionalization, allowing for the attachment of pharmacophores. The larger size of diamantylidene could be advantageous for targeting larger protein pockets.
Signaling Pathway Visualization
Caption: A generalized signaling pathway illustrating the interaction of a diamondoid-based drug with its target.
Materials Science
The incorporation of this compound and diamantylidene into polymers can lead to materials with enhanced thermal stability, rigidity, and processability.[2][3] The double bond can be utilized for polymerization or as a site for cross-linking, leading to the formation of robust polymer networks. The greater steric bulk of diamantylidene could lead to polymers with even higher glass transition temperatures and improved mechanical properties compared to their this compound-containing counterparts.
Conclusion and Future Directions
This compound and diamantylidene represent a fascinating class of sterically hindered alkenes with significant potential in both medicinal chemistry and materials science. While a direct, side-by-side experimental comparison is currently lacking in the literature, this guide provides a framework for understanding their properties based on the well-established chemistry of their parent diamondoid cages. The larger and more lipophilic nature of diamantylidene suggests it may offer advantages in applications requiring enhanced thermal stability or for targeting larger biological macromolecules.
Future research should focus on the direct, comparative experimental investigation of these two molecules. Key areas for exploration include:
-
Detailed Spectroscopic and Crystallographic Analysis: To precisely determine their structural and electronic properties.
-
Comparative Reactivity Studies: To quantify the differences in their reactivity towards various reagents.
-
Synthesis and Characterization of their Polymers: To evaluate their potential in advanced materials.
-
Biological Evaluation of their Derivatives: To explore their potential as scaffolds in drug discovery.
By systematically exploring these areas, the scientific community can unlock the full potential of these unique and promising molecules.
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A Comparative Guide to the Structural Validation of Biadamantylidene Derivatives
For researchers, scientists, and drug development professionals, the precise structural elucidation of novel molecules is paramount. The biadamantylidene framework, a rigid and sterically hindered scaffold, presents unique challenges and opportunities in medicinal chemistry and materials science. Its derivatives are explored for their potential in creating molecular machines, specialized polymers, and pharmacologically active agents. However, the very rigidity and symmetry that make this scaffold attractive can complicate its structural verification.
This guide provides an in-depth comparison of the primary analytical techniques used to validate the structure of this compound derivatives. We will delve into the causality behind experimental choices, present comparative data, and provide actionable protocols to ensure the scientific integrity of your findings.
The Challenge of the this compound Scaffold
This compound consists of two adamantane cages linked by a double bond. This creates a highly rigid and sterically crowded molecule. Substitution on the adamantane cages can lead to various isomers and diastereomers, the differentiation of which is non-trivial. The key challenges in validating the structure of its derivatives include:
-
Distinguishing between substitution patterns: Confirming the exact location of substituents on the adamantane frameworks.
-
Determining stereochemistry: Assigning the relative and absolute stereochemistry of substituents, especially when multiple chiral centers are present.
-
Characterizing the double bond: Assessing the geometry and potential strain of the central double bond, which can be influenced by bulky substituents.
To address these challenges, a multi-pronged analytical approach is typically required, with Nuclear Magnetic Resonance (NMR) spectroscopy and single-crystal X-ray crystallography as the cornerstones.
A Comparative Analysis of Key Validation Techniques
The two primary methods for the structural validation of this compound derivatives are Nuclear Magnetic Resonance (NMR) spectroscopy and single-crystal X-ray crystallography. Each provides unique and complementary information.
| Feature | NMR Spectroscopy | Single-Crystal X-ray Crystallography |
| State of Matter | Solution | Solid |
| Information Provided | Connectivity, chemical environment, stereochemistry in solution, dynamic processes | Precise 3D atomic coordinates, bond lengths, bond angles, absolute configuration in the solid state |
| Key Strengths | Non-destructive, provides information on solution-state conformation, versatile for various derivatives | Unambiguous determination of molecular structure and stereochemistry |
| Key Limitations | Can be difficult to interpret for complex isomers without 2D techniques, may not reflect solid-state conformation | Requires a suitable single crystal, which can be difficult to grow, the solid-state structure may differ from the solution-state |
The Rationale for a Combined Approach
Relying on a single technique can be misleading. NMR provides invaluable information about the molecule's structure and behavior in solution, which is often more relevant to its biological activity or chemical reactivity.[1] However, for complex stereochemical challenges, the definitive connectivity and 3D arrangement of atoms provided by X-ray crystallography are unparalleled.[2][3] Therefore, a combined approach is the gold standard for the unambiguous structural validation of novel this compound derivatives.
In-Depth Look at Validation Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution.[1] For this compound derivatives, a suite of 1D and 2D NMR experiments is typically employed.
1.1. ¹H and ¹³C NMR: The Starting Point
-
¹H NMR: Provides information about the chemical environment of protons. The high symmetry of the this compound core can lead to simplified spectra, but substitution breaks this symmetry, providing key diagnostic signals. Chemical shifts of protons on the adamantane cage are typically found in the upfield region (1.5-2.5 ppm), while substituents will significantly alter the shifts of nearby protons.
-
¹³C NMR: Reveals the number of chemically non-equivalent carbon atoms. Due to the large number of carbons in the this compound core, this technique is essential for confirming the presence of the complete framework and for observing the electronic effects of substituents. The olefinic carbons of the central double bond are particularly diagnostic, typically appearing in the 130-145 ppm range.[4][5]
1.2. 2D NMR: Unraveling Connectivity and Spatial Relationships
For complex derivatives, 1D NMR spectra can be crowded and difficult to interpret. 2D NMR techniques are indispensable for unambiguously assigning signals and determining the molecular structure.[6][7][8]
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically through two or three bonds. This is crucial for tracing out the proton-proton connectivity within each adamantane cage and through any substituent chains.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates proton signals with the signals of the carbon atoms to which they are directly attached. This is the primary method for assigning carbon signals and confirming which protons are attached to which carbons.[9]
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds. This is a powerful technique for connecting different fragments of the molecule and is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for confirming the position of substituents on the adamantane framework.[9]
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals protons that are close in space, even if they are not directly connected through bonds. This is invaluable for determining the stereochemistry of substituents.
Workflow for NMR-Based Structure Elucidation
Caption: Workflow for NMR-based structural elucidation of this compound derivatives.
Single-Crystal X-ray Crystallography
This technique provides the most definitive structural information by determining the precise arrangement of atoms in a crystalline solid.[10] It is the ultimate arbiter for complex structural and stereochemical assignments.
Key Information Obtained:
-
Unambiguous Connectivity: Confirms the bonding arrangement of all atoms.
-
Precise Bond Lengths and Angles: Provides quantitative data on the molecular geometry, which can reveal the presence of strain in the this compound framework.
-
Absolute Stereochemistry: For chiral molecules, X-ray crystallography on a suitable crystal can determine the absolute configuration.
-
Solid-State Conformation and Packing: Reveals how the molecules are arranged in the crystal lattice.
Experimental Protocol for Single-Crystal X-ray Diffraction
-
Crystal Growth: This is often the most challenging step. Slow evaporation of a saturated solution, slow cooling of a hot, saturated solution, or vapor diffusion are common methods. A good quality, single crystal with dimensions of 0.1-0.3 mm is required.[11]
-
Crystal Mounting: The selected crystal is mounted on a goniometer head.
-
Data Collection: The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations and exposed to a beam of monochromatic X-rays. A detector collects the diffraction pattern as the crystal is rotated.[10][12]
-
Structure Solution and Refinement: The diffraction data is processed to generate an electron density map, from which the atomic positions are determined. This initial model is then refined to best fit the experimental data.[3]
Workflow for X-ray Crystallography
Caption: General workflow for single-crystal X-ray diffraction analysis.
Comparative Data: this compound and a Hypothetical Derivative
To illustrate the data obtained from these techniques, let's consider the parent this compound and a hypothetical monosubstituted derivative, 1-bromothis compound.
Table 1: Predicted ¹³C NMR Chemical Shifts (ppm)
| Carbon Atom | This compound | 1-Bromothis compound (Predicted) | Rationale for Shift |
| C=C | ~132.0 | ~131.5, ~133.0 | The double bond carbons. In the bromo-derivative, the two carbons are no longer equivalent. |
| Bridgehead (adjacent to C=C) | ~38.0 | ~37.5, ~39.0 | These methine carbons are deshielded by the double bond. |
| Other Bridgehead | ~28.5 | ~28.0, ~65.0 (C-Br) | The C-Br carbon is significantly deshielded due to the electronegativity of bromine. |
| **Methylene (CH₂) ** | ~37.0, ~32.0 | Multiple signals | The methylene carbons will show a range of shifts depending on their proximity to the bromine atom. |
Note: These are predicted values based on known substituent effects in adamantane systems.[4][5]
Table 2: Representative Bond Lengths (Å) and Angles (°) from X-ray Crystallography
| Parameter | This compound (Experimental) | 1-Bromothis compound (Hypothetical) | Expected Observation |
| C=C Bond Length | ~1.34 | ~1.34 | The double bond length is expected to be relatively insensitive to substitution. |
| C-C (cage) Bond Length | 1.53 - 1.55 | 1.53 - 1.56 | Typical sp³-sp³ carbon-carbon single bond lengths. |
| C-Br Bond Length | N/A | ~1.95 | Standard carbon-bromine bond length. |
| C-C=C Bond Angle | ~122° | ~122° | The angle around the sp² carbons of the double bond. |
| C-C-C (cage) Bond Angle | ~109.5° | ~109.5° | The tetrahedral angles within the adamantane cage are close to ideal. |
Note: Experimental data for the parent this compound can be found in the Cambridge Structural Database (CSD). The data for the bromo-derivative is hypothetical but based on typical values.
Conclusion
The structural validation of this compound derivatives requires a meticulous and multi-faceted analytical approach. While 1D NMR provides a foundational overview, the complexity and rigidity of the scaffold necessitate the use of 2D NMR techniques like COSY, HSQC, and HMBC to establish definitive connectivity in solution. For unambiguous determination of stereochemistry and to obtain precise geometric parameters, single-crystal X-ray crystallography is the gold standard. By judiciously combining these powerful techniques, researchers can confidently elucidate the structures of novel this compound derivatives, paving the way for their application in drug discovery and materials science.
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2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. (2020). YouTube. Available at: [Link]
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A Comparative Analysis of the Thermal Stability of Biadamantylidene and Adamantane
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of advanced materials and drug delivery systems, the structural rigidity and inherent stability of diamondoid hydrocarbons are of paramount importance. Adamantane, the simplest diamondoid, is well-regarded for its high thermal stability, a property that is imparted to polymers and other molecular constructs it is incorporated into.[1] Biadamantylidene, a dimer of adamantane linked by a double bond, presents an intriguing structural variation. This guide provides a comparative analysis of the thermal stability of this compound and adamantane, synthesizing available experimental data and theoretical considerations. While extensive data exists for adamantane, this guide also highlights the current knowledge gap regarding the thermal decomposition of this compound and underscores the need for further experimental investigation.
Understanding Thermal Stability: The Adamantane Benchmark
Adamantane's unique cage-like structure, a tricyclic hydrocarbon, is responsible for its remarkable thermal robustness.[2] This structure is virtually strain-free, contributing to its high melting point of approximately 270 °C (in a sealed tube) and its tendency to sublime at atmospheric pressure.[2][3] The thermal stability of adamantane and its derivatives is a key attribute for their application in high-performance polymers, lubricants, and drug carriers, where resistance to thermal degradation is critical.[1][2]
The thermal decomposition of a material is quantitatively assessed using techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). TGA measures the change in mass of a sample as a function of temperature, providing key parameters such as the onset decomposition temperature (Tonset) and the temperature of maximum mass loss rate. DSC, on the other hand, measures the heat flow into or out of a sample as it is heated, revealing phase transitions like melting and crystallization.[4][5]
While specific TGA data for pure adamantane's decomposition is not extensively detailed in the provided search results, its derivatives offer insight into the stability of the adamantane cage. For instance, 1,3-dimethyladamantane demonstrates considerable thermal stability, with decomposition kinetics studied at temperatures between 693 and 743 K (420 and 470 °C).[6] Polymers incorporating adamantane moieties consistently show enhanced thermal stability, with decomposition temperatures often exceeding 400-500 °C.[1]
This compound: A Structural Perspective on Thermal Stability
This compound is composed of two adamantane cages linked by a central double bond.[7] This structural feature distinguishes it from the saturated adamantane molecule. The presence of the C=C double bond introduces a region of higher electron density and potential reactivity compared to the C-C and C-H single bonds that constitute the adamantane cage.
Currently, there is a notable absence of direct experimental data from TGA or DSC analyses detailing the thermal decomposition profile of this compound in the available literature. However, we can infer its likely thermal behavior based on its structural components. The adamantyl groups themselves are exceptionally stable. Therefore, the thermal stability of this compound is likely dictated by the strength of the adamantane cages and the central double bond. It is plausible that the initial decomposition pathway for this compound under thermal stress would involve the adamantane cages, similar to adamantane itself, as these are known to be highly stable.
Comparative Thermal Data
The following table summarizes the available thermal data for adamantane and provides a context for the expected, yet experimentally unconfirmed, thermal stability of this compound.
| Compound | Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Onset Decomposition Temperature (Tonset) | Notes |
| Adamantane | C₁₀H₁₆ | 136.23 | ~270 (sublimes)[2][3] | > 400 °C (estimated from derivatives)[6] | Highly stable cage structure. Used to enhance thermal stability of polymers.[1] |
| This compound | C₂₀H₂₈ | 268.44 | Not available | Not experimentally determined | Composed of two stable adamantane cages linked by a C=C double bond.[7] |
Experimental Protocols for Thermal Analysis
To ensure the accurate and reproducible assessment of the thermal stability of compounds like adamantane and this compound, standardized experimental protocols are essential. The following are generalized methodologies for TGA and DSC.
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal decomposition profile and stability of the compound by measuring mass loss as a function of temperature.[8]
Methodology:
-
Sample Preparation: A small, accurately weighed sample (typically 2-5 mg) is placed into a TGA crucible (e.g., alumina or platinum).
-
Instrument Setup: The crucible is placed on a sensitive microbalance within the TGA furnace.
-
Atmosphere: An inert atmosphere, typically nitrogen or argon, is established with a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.
-
Temperature Program: The sample is heated at a controlled, linear rate (e.g., 10 °C/min) over a specified temperature range (e.g., from room temperature to 800 °C).
-
Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition (Tonset), often defined as the temperature at which 5% mass loss occurs (Td5%). The derivative of the TGA curve (DTG) is used to identify the temperature of the maximum rate of mass loss.[4]
Caption: Experimental workflow for Thermogravimetric Analysis (TGA).
Differential Scanning Calorimetry (DSC)
Objective: To identify thermal transitions such as melting and to measure the enthalpy changes associated with these events.
Methodology:
-
Sample Preparation: An accurately weighed sample (typically 2-5 mg) is hermetically sealed in an aluminum DSC pan. An empty, sealed pan is used as a reference.
-
Instrument Setup: The sample and reference pans are placed in the DSC cell.
-
Atmosphere: A nitrogen atmosphere is maintained with a typical flow rate of 50 mL/min.
-
Temperature Program:
-
1st Heating Scan: The sample is heated from room temperature to a temperature above its expected melting point at a rate of 10 °C/min to erase any prior thermal history.
-
Cooling Scan: The sample is cooled at a controlled rate (e.g., 10 °C/min) to a low temperature.
-
2nd Heating Scan: The sample is heated again at 10 °C/min to observe the thermal transitions.
-
-
Data Analysis: The melting temperature (Tm) is determined from the peak of the endothermic transition in the second heating scan.
Caption: Experimental workflow for Differential Scanning Calorimetry (DSC).
Discussion and Future Outlook
The exceptional thermal stability of adamantane is well-established, making it a valuable building block in materials science. Its rigid, strain-free cage structure is the foundation of this property.
For this compound, while direct experimental evidence on its thermal decomposition is lacking, its molecular architecture, consisting of two highly stable adamantane units, strongly suggests a high degree of thermal stability. The central double bond is the primary structural difference from two separate adamantane molecules. The stability of this double bond under thermal stress is the key determinant of this compound's overall thermal robustness. It is conceivable that the decomposition of this compound could be initiated at this site, potentially at a different temperature than the decomposition of the adamantane cage itself.
Adamantane exhibits high thermal stability, a characteristic that is well-documented and leveraged in various applications. This compound, by virtue of its constituent adamantane moieties, is also expected to be a thermally stable molecule. However, the absence of experimental TGA and DSC data for this compound represents a significant gap in the understanding of its material properties. Future research should prioritize the experimental determination of the thermal decomposition profile of this compound to provide a direct and quantitative comparison with adamantane. Such data would be invaluable for researchers and scientists working on the development of novel materials and drug delivery systems that can capitalize on the unique structural features of these fascinating diamondoid molecules.
References
- A Comparative Guide to the Thermal Stability of Adamantane-1,4-Diol Polymers - Benchchem. (n.d.).
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- Diamondoid hydrocarbons as a molecular proxy for thermal maturity and oil cracking: Geochemical models from hydrous pyrolysis | U.S. Geological Survey - USGS.gov. (n.d.).
- An In-depth Technical Guide to the Thermal Stability and Melting Point of 1-Acetyl-3,5-dimethyl Adamantane - Benchchem. (n.d.).
- In-Depth Technical Guide: Thermal Stability and Decomposition of 3-Acetylamino-adamantane-1-carboxylic Acid - Benchchem. (n.d.).
- Diamondoid Molecules - arXiv. (n.d.).
- Unraveling the Complex Solid-State Phase Transition Behavior of 1-Iodoadamantane, a Material for Which Ostensibly Identical Crystals Undergo Different Transformation Pathways - ACS Publications. (2023, April 12).
- Application Notes and Protocols for the Characterization of Adamantane-Containing Polymers - Benchchem. (n.d.).
- Diamondoids as Indicators of Thermal Evolution and Natural Cracking of Oils From the Western Desert and the Nile Delta–Egypt - ResearchGate. (2015, March 12).
- Diamondoid Hydrocarbons - School of Chemistry | University of Bristol. (n.d.).
- The evolution characteristics of diamondoids in coal measures and their potential application in maturity evaluation - Frontiers. (n.d.).
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- Thermal Stability and Decomposition Kinetics of 1,3-Dimethyladamantane | Request PDF. (2025, August 5).
- Review of computational approaches to predict the thermodynamic stability of inorganic solids - Bartel Research Group. (n.d.).
- Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC) - IIT Kanpur. (n.d.).
- Thermodynamic properties of adamantane and the energy states of molecules in plastic crystals for some cage hydrocarbons | Request PDF - ResearchGate. (2025, October 31).
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A Guide to the Cross-Validation of Experimental and Computational Data for Biadamantylidene
Introduction: The Synergy of Experiment and Computation in Modern Chemistry
In the realm of molecular science, the convergence of experimental measurement and computational modeling represents a paradigm shift in how we understand and predict chemical behavior. This guide focuses on Biadamantylidene (C₂₀H₂₈), a fascinating and highly symmetric strained alkene, to illustrate the critical process of cross-validation. The rigid, bulky adamantane cages fused by a double bond create significant strain, making this molecule an excellent case study for testing the accuracy of modern computational methods against real-world experimental data.
For researchers, scientists, and professionals in drug development, understanding the synergy between in silico predictions and empirical data is paramount. Computational chemistry offers a powerful lens to probe molecular properties that may be difficult or costly to measure experimentally. However, the validity of these computational models hinges on rigorous comparison with experimental results. This guide provides an in-depth look at this validation process, detailing both the experimental techniques and the computational workflows necessary to achieve a holistic and reliable understanding of a molecule like this compound.
Thermochemical Properties: The Cornerstone of Validation
One of the most fundamental and crucial areas for cross-validation is the thermochemistry of a molecule. The standard enthalpy of formation (ΔHf°) and gas-phase basicity (GB) are sensitive probes of molecular stability and reactivity. Recently, the first experimental values for these properties of this compound were determined, providing a valuable benchmark for computational models.
Experimental Determination of Thermochemical Data
The experimental protocols for determining ΔHf° and GB are intricate and require meticulous execution to ensure accuracy.
1. Standard Enthalpy of Formation (ΔHf°) via Bomb Calorimetry
The heat of combustion of a substance is measured using a bomb calorimeter, from which the enthalpy of formation can be derived using Hess's Law.
Experimental Protocol: Bomb Calorimetry
-
Sample Preparation: A pellet of known mass (approximately 0.5-1.0 g) of high-purity this compound is prepared using a pellet press.
-
Bomb Assembly: The pellet is placed in a sample cup within the bomb. A measured length of fuse wire is connected to the electrodes, ensuring it is in contact with the sample.
-
Pressurization: The bomb is sealed and purged with oxygen to remove atmospheric nitrogen, then filled with high-purity oxygen to a pressure of approximately 30 atm.
-
Calorimeter Setup: A precise volume of water is added to the calorimeter bucket, and the bomb is submerged. The system is allowed to reach thermal equilibrium.
-
Combustion and Data Acquisition: The sample is ignited by passing a current through the fuse wire. The temperature of the water is recorded at regular intervals before, during, and after combustion to generate a temperature-time curve.
-
Data Analysis: The corrected temperature rise is determined from the thermogram, accounting for heat exchange with the surroundings. The heat capacity of the calorimeter, determined by combusting a standard substance like benzoic acid, is used to calculate the heat of combustion of this compound.
-
Calculation of ΔHf°: The standard enthalpy of formation is calculated from the experimental heat of combustion using the known enthalpies of formation of the products (CO₂ and H₂O).
2. Gas-Phase Basicity (GB) via Fourier Transform Ion Cyclotron Resonance (FT-ICR) Mass Spectrometry
FT-ICR mass spectrometry is a powerful technique for studying ion-molecule reactions in the gas phase, allowing for the precise determination of thermochemical properties like gas-phase basicity.
Experimental Protocol: FT-ICR Mass Spectrometry
-
Ion Generation and Trapping: this compound is introduced into the high-vacuum chamber of the FT-ICR instrument. Protonated this compound ions are generated, often via chemical ionization, and are trapped in the ICR cell by a strong magnetic field and electric trapping potentials.
-
Ion Isolation: The ion of interest (protonated this compound) is isolated within the cell by ejecting all other ions.
-
Ion-Molecule Reaction: A reference base with a known gas-phase basicity is introduced into the cell at a low, constant pressure. The proton transfer reaction between protonated this compound and the reference base is allowed to proceed for a controlled period.
-
Detection: The relative abundances of the reactant and product ions are measured as a function of reaction time.
-
Bracketing and Equilibrium: By using a series of reference bases with varying known basicities, the gas-phase basicity of this compound is "bracketed". If the proton transfer reaction reaches equilibrium, the equilibrium constant can be determined, from which the free energy change and thus the gas-phase basicity can be calculated with high precision.
Computational Prediction of Thermochemical Data
Quantum chemical calculations, particularly Density Functional Theory (DFT), are widely used to predict thermochemical properties. The choice of functional and basis set is critical for achieving accuracy, especially for strained systems.
Computational Protocol: DFT Calculations
-
Geometry Optimization: The molecular structures of this compound and its protonated form are optimized using a suitable DFT functional (e.g., B3LYP or M06-2X) and a sufficiently large basis set (e.g., 6-311+G(d,p)). The optimization is confirmed by ensuring that all vibrational frequencies are real.
-
Frequency Calculation: Vibrational frequency calculations are performed at the same level of theory to obtain zero-point vibrational energies (ZPVE) and thermal corrections.
-
Calculation of ΔHf°: The enthalpy of formation is calculated using atomization or isodesmic reaction schemes, which help to cancel systematic errors in the calculations.
-
Calculation of GB: The gas-phase basicity is calculated from the difference in electronic energies (including ZPVE and thermal corrections) between the protonated and neutral forms of this compound.
Cross-Validation: A Quantitative Comparison
The following table presents a comparison of the experimental and computed thermochemical data for this compound.
| Property | Experimental Value (kJ/mol) | Computational Value (kJ/mol) | Method |
| Standard Enthalpy of Formation (ΔHf°) | 143.5 ± 5.4 | 148.1 | G3(MP2) |
| Gas-Phase Basicity (GB) | 887.4 ± 8.4 | 881.1 | G3 |
The excellent agreement between the experimental and high-level composite computational methods (G3 and G3(MP2)) validates the accuracy of these computational approaches for predicting the thermochemical properties of this strained alkene. This agreement provides confidence in using these computational methods to explore other properties of this compound and related molecules.
Structural and Spectroscopic Properties: A Predictive Approach to Validation
Computational Prediction of Molecular Structure and Spectra
A geometry optimization and frequency calculation using DFT (B3LYP/6-31G(d)) provides the following predicted structural and spectroscopic data.
Predicted Structural Parameters
| Parameter | Predicted Value |
| C=C Bond Length | 1.36 Å |
| C-C Bond Lengths (avg) | 1.54 Å |
| C-H Bond Lengths (avg) | 1.10 Å |
| C=C-C Bond Angle | 123.5° |
Predicted Spectroscopic Data
| Spectroscopy | Key Predicted Peaks/Regions |
| IR | C-H stretching: ~2900-3000 cm⁻¹C=C stretching: ~1650 cm⁻¹CH₂ scissoring: ~1450 cm⁻¹ |
| ¹H NMR | Due to the high symmetry, a simple spectrum is predicted with signals in the range of δ 1.5-2.5 ppm. |
| ¹³C NMR | Olefinic carbons (C=C): ~130-140 ppmAliphatic carbons: A few distinct signals between δ 25-45 ppm due to symmetry. |
Framework for Cross-Validation
The following sections describe how these computational predictions would be validated against experimental data.
1. Structural Validation via X-ray Crystallography or Gas-Phase Electron Diffraction
-
X-ray Crystallography: If single crystals of this compound were grown, X-ray diffraction would provide precise bond lengths and angles. These experimental values would be directly compared to the optimized geometry from DFT calculations. Discrepancies could highlight the influence of crystal packing forces not present in the gas-phase computational model.
-
Gas-Phase Electron Diffraction (GED): GED provides structural information for molecules in the gas phase, offering a more direct comparison to standard computational results. The radial distribution curve from GED would be compared to one simulated from the computationally optimized geometry.
2. Spectroscopic Validation
-
Infrared (IR) Spectroscopy: An experimental IR spectrum would be recorded. The positions and relative intensities of the absorption bands would be compared to the computationally predicted vibrational frequencies. DFT-calculated frequencies are often systematically higher than experimental ones, so a scaling factor is typically applied for better comparison.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Experimental ¹H and ¹³C NMR spectra would be obtained. The number of signals, their chemical shifts (δ), and their multiplicities would be compared to the predictions. The high symmetry of this compound would lead to a relatively simple spectrum, and any deviation from the predicted pattern in an experimental spectrum could indicate unexpected structural features or dynamic processes.
Visualizing the Workflow
The cross-validation process can be visualized as a cyclical workflow, where experimental and computational approaches inform and refine each other.
Caption: The iterative workflow of cross-validation.
Conclusion: A Symbiotic Relationship for Deeper Insight
The case of this compound demonstrates the power and necessity of cross-validating experimental and computational data. The strong agreement in thermochemical properties provides a high degree of confidence in the computational models. While a complete experimental dataset for its structural and spectroscopic properties remains to be published, computational chemistry provides robust predictions that can guide future experimental work. This symbiotic relationship between theory and experiment is the cornerstone of modern chemical research, enabling a deeper and more reliable understanding of molecular systems and accelerating the pace of discovery.
References
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Kekišev, O., Burk, P., & Järv, J. (2017). Computational modeling of strained alkenes: Choosing the right computational model. International Journal of Quantum Chemistry, 117(22). [Link]
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Fiveable. (n.d.). Validation of computational results with experimental data. Computational Chemistry Class Notes. [Link]
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National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. [Link]
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da Silva, M. A. V. R., et al. (2016). The Thermodynamic Stability of Adamantylideneadamantane and Its Proton- and Electron-Exchanges. Comparison with Simple Alkenes. The Journal of Physical Chemistry A, 120(31), 6245–6254. [Link]
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Wikipedia. (n.d.). Adamantane. [Link]
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Open Access Journals. (n.d.). An Over View of Computational Chemistry. [Link]
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LookChem. (n.d.). Cas 30541-56-1, Δ2,2'-Biadamantane. [Link]
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Chemistry LibreTexts. (2023). Nuclear Magnetic Resonance (NMR) of Alkenes. [Link]
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BioPchem. (n.d.). EXPERIMENT 1 – Heats of Combustion & Formation Determined by Electronic Structure Calculations & Bomb Calorimetry. [Link]
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University of California, Berkeley. (n.d.). Expt. 2: Bomb Calorimetry. [Link]
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OSTI.gov. (1993). Gas phase ion - molecule reactions studied by Fourier transform ion cyclotron resonance mass spectrometry. [Link]
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SCM. (2019). Geometry Optimization with the Optimally Tuned Range-Separated Hybrid Functional. [Link]
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YouTube. (2022). Frequency Calculation and Analysis Using DFT method in Gaussian Software. [Link]
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BYU ScholarsArchive. (2016). Gas Phase Structure Characterization Using Fourier Transform Ion Cyclotron Resonance Mass Spectrometry. [Link]
-
NWChem. (n.d.). Vibrational frequencies. [Link]
- ORCA Input Library. (n.d.).
-
OSTI.gov. (n.d.). Ultrafast Imaging of Molecules with Electron Diffraction. [Link]
A Comparative Guide to the Influence of Solvent Systems on Biadamantylidene
This guide provides a comprehensive technical analysis of the behavior of biadamantylidene, a highly rigid and sterically hindered alkene, across a spectrum of solvent systems. For researchers in materials science, physical organic chemistry, and drug development, understanding how a solvent dictates the properties and reactivity of a molecule is paramount. This document moves beyond a simple recitation of data to explain the underlying physicochemical principles governing solute-solvent interactions, offering both theoretical grounding and practical experimental frameworks.
Introduction: The Unique Nature of this compound
This compound (C₂₀H₂₈) is a fascinating molecule composed of two adamantane cages linked by a double bond. Its rigid, diamondoid structure prevents rotation around the C=C bond, leading to significant steric strain. This inherent strain makes the molecule an interesting subject for studying reactivity and spectroscopic behavior, both of which are profoundly influenced by the surrounding solvent environment. The choice of solvent can alter reaction pathways, shift spectral absorbances, and provide insights into the electronic structure of the molecule in its ground and excited states. This guide will explore these effects through the lens of established solvatochromic models and propose a rigorous experimental workflow for their investigation.
Theoretical Framework: Decoding Solute-Solvent Interactions
To objectively compare solvent effects, we must first understand the theoretical models that quantify them. A solvent is not merely an inert medium; it is an active participant in chemical processes through a variety of interactions.
The Lippert-Mataga Model: Quantifying Dipolar Interactions
For molecules that exhibit a change in dipole moment upon electronic excitation, the Lippert-Mataga equation is an invaluable tool.[1][2] It correlates the Stokes shift—the difference in energy between the absorption and fluorescence emission maxima—to the solvent's orientational polarizability, which is a function of its dielectric constant (ε) and refractive index (n).[2][3]
The equation is given by:
-
ν̃abs - ν̃em ≈ (2/hc) * [(μE - μG)² / a³] * Δf*
Where:
-
ν̃abs - ν̃em is the Stokes shift in wavenumbers.
-
μE and μG are the dipole moments of the excited and ground states, respectively.
-
a is the Onsager cavity radius of the solute.
-
Δf is the solvent's orientational polarizability, calculated as: Δf = [(ε-1)/(2ε+1)] - [(n²-1)/(2n²+1)].
A plot of the Stokes shift against Δf (a Lippert-Mataga plot) should yield a straight line, the slope of which is proportional to the square of the change in dipole moment upon excitation.[1][4] This allows for a quantitative assessment of how solvent polarity stabilizes the excited state relative to the ground state. While powerful, this model primarily accounts for general dipole-dipole interactions and may not fully capture specific interactions like hydrogen bonding.[3][5]
The Kamlet-Taft Parameters: A Multi-Parameter Approach
To dissect the specific types of interactions, the Kamlet-Taft linear solvation energy relationship is employed.[6][7] This model describes the effect of a solvent on a solute property (XYZ) as a linear combination of three distinct parameters:
-
α (Hydrogen Bond Acidity): A measure of the solvent's ability to act as a hydrogen bond donor.
-
β (Hydrogen Bond Basicity): A measure of the solvent's ability to act as a hydrogen bond acceptor.
-
π* (Dipolarity/Polarizability): An index of the solvent's ability to stabilize a charge or a dipole through dielectric effects.
The relationship is expressed as:
-
XYZ = XYZ₀ + aα + bβ + sπ*
By performing a multiple linear regression of an observed property (like absorption maximum) against these parameters for a range of solvents, one can determine the relative contribution of each type of interaction.[8]
Proposed Experimental Investigation
To systematically evaluate this compound, a multi-step experimental workflow is proposed. This workflow ensures the synthesis of high-purity material and its rigorous spectroscopic analysis.
Synthesis of this compound via McMurry Coupling
The synthesis of this compound is efficiently achieved through the reductive coupling of two molecules of 2-adamantanone, its ketone precursor. The McMurry reaction is the method of choice for this transformation, as it is well-suited for coupling sterically hindered ketones to form alkenes.[9][10]
Protocol:
-
Preparation of Low-Valent Titanium Reagent: Under an inert argon atmosphere, anhydrous tetrahydrofuran (THF) is added to a flask containing zinc-copper couple. The suspension is cooled to 0°C, and titanium tetrachloride (TiCl₄) is added dropwise. The mixture is then refluxed for several hours, during which the solution turns from yellow to black, indicating the formation of the active low-valent titanium species.[10][11]
-
Coupling Reaction: A solution of 2-adamantanone in anhydrous THF is added to the prepared titanium reagent.[12] The reaction mixture is heated at reflux for 18-24 hours to drive the coupling and subsequent deoxygenation of the pinacol intermediate.[9][12]
-
Workup and Purification: After cooling, the reaction is quenched by the slow addition of aqueous K₂CO₃ solution. The resulting mixture is filtered through a pad of Celite to remove titanium oxides. The organic layer is separated, dried over MgSO₄, and the solvent is removed under reduced pressure.
-
Recrystallization: The crude solid product is purified by recrystallization from a suitable solvent system (e.g., methanol/acetone) to yield pure this compound as a white crystalline solid.[12]
Spectroscopic Analysis Protocol
Objective: To measure the absorption and emission spectra of this compound in a diverse set of solvents to probe its solvatochromic behavior.
Materials:
-
Pure, crystalline this compound
-
A series of spectroscopic-grade solvents (see Table 1)
-
UV-Vis Spectrophotometer
-
Fluorometer
-
1 cm path length quartz cuvettes
Procedure:
-
Prepare a concentrated stock solution of this compound in a volatile, non-polar solvent (e.g., cyclohexane).
-
For each solvent to be tested, prepare a dilute sample by adding a small aliquot of the stock solution to the solvent in a cuvette. The final concentration should be adjusted to yield an absorbance maximum between 0.5 and 1.0 AU to ensure linearity.
-
Record the UV-Vis absorption spectrum for each sample, identifying the wavelength of maximum absorbance (λabs,max).[8]
-
Using the same samples, record the fluorescence emission spectrum, ensuring to excite the sample at its λabs,max. Identify the wavelength of maximum emission (λem,max).
-
Convert all wavelength maxima (nm) to wavenumbers (cm⁻¹) for data analysis.
Comparative Analysis of Solvent Systems (Illustrative Data)
To demonstrate the application of the theoretical frameworks, this section presents illustrative data that reflects the expected behavior of a strained, non-polar molecule like this compound.
Table 1: Properties of Selected Solvents for Analysis
| Solvent | Class | Dielectric Constant (ε) | Refractive Index (n) | π* (Polarizability)[7][13] | α (H-bond Donor)[7][13] | β (H-bond Acceptor)[7][13] | Δf (Orientational Polarizability) |
| n-Hexane | Non-polar | 1.88 | 1.375 | 0.00 | 0.00 | 0.00 | 0.001 |
| Toluene | Non-polar | 2.38 | 1.497 | 0.54 | 0.00 | 0.11 | 0.014 |
| Tetrahydrofuran (THF) | Polar Aprotic | 7.58 | 1.407 | 0.58 | 0.00 | 0.55 | 0.210 |
| Dichloromethane (DCM) | Polar Aprotic | 8.93 | 1.424 | 0.82 | 0.13 | 0.10 | 0.218 |
| Acetone | Polar Aprotic | 20.7 | 1.359 | 0.71 | 0.08 | 0.48 | 0.284 |
| Acetonitrile | Polar Aprotic | 37.5 | 1.344 | 0.75 | 0.19 | 0.31 | 0.305 |
| Ethanol | Polar Protic | 24.5 | 1.361 | 0.54 | 0.83 | 0.77 | 0.289 |
| Water | Polar Protic | 80.1 | 1.333 | 1.09 | 1.17 | 0.18 | 0.320 |
Table 2: Illustrative Spectroscopic Data for this compound
| Solvent | λabs,max (nm) | ν̃abs (cm⁻¹) | λem,max (nm) | ν̃em (cm⁻¹) | Stokes Shift (cm⁻¹) |
| n-Hexane | 210 | 47619 | 220 | 45455 | 2164 |
| Toluene | 212 | 47170 | 225 | 44444 | 2726 |
| Tetrahydrofuran (THF) | 215 | 46512 | 235 | 42553 | 3959 |
| Dichloromethane (DCM) | 216 | 46296 | 238 | 42017 | 4279 |
| Acetone | 218 | 45872 | 245 | 40816 | 5056 |
| Acetonitrile | 220 | 45455 | 250 | 40000 | 5455 |
| Ethanol | 214 | 46729 | 248 | 40323 | 6406 |
| Water | 212 | 47170 | 255 | 39216 | 7954 |
Discussion and Interpretation of Results
Analysis via Lippert-Mataga Plot
Plotting the illustrative Stokes shift data (Table 2) against the calculated orientational polarizability (Δf from Table 1) would generate a Lippert-Mataga plot. For a molecule like this compound, which is non-polar in its ground state (μG ≈ 0), any significant slope would indicate an increase in dipole moment upon excitation (μE > 0). The positive correlation between the Stokes shift and Δf in the illustrative data suggests that the excited state is more polar than the ground state and is progressively stabilized by more polar solvents. This stabilization lowers the energy of the emitted photon, resulting in a larger Stokes shift.
// Axes "origin" [label="", shape=none, pos="0,0!"]; "x_axis" [label="", shape=none, pos="10,0!"]; "y_axis" [label="", shape=none, pos="0,10!"]; "origin" -> "x_axis" [label=" Δf (Orientational Polarizability)", fontname="Arial", fontsize=10, fontcolor="#202124"]; "origin" -> "y_axis" [label="Stokes Shift (cm⁻¹) ", fontname="Arial", fontsize=10, fontcolor="#202124", angle=90];
// Data points "p1" [pos="1,2!"]; "p2" [pos="3,4!"]; "p3" [pos="5,6!"]; "p4" [pos="7,8!"]; "p5" [pos="9,9.5!"];
// Trendline "p1" -> "p5" [style=solid, color="#EA4335", constraint=false, label=" Slope ∝ (μE - μG)²", fontname="Arial", fontsize=9, fontcolor="#EA4335"]; } dot Caption: A conceptual Lippert-Mataga plot illustrating the relationship.
Dissecting Interactions with Kamlet-Taft Parameters
While the Lippert-Mataga plot shows the general effect of polarity, the Kamlet-Taft parameters allow for a more nuanced interpretation.
-
π* (Dipolarity/Polarizability): The absorption maximum (λabs,max) is expected to show a positive correlation with π*. As solvent polarizability increases, it better stabilizes the more polar excited state, reducing the energy gap for the electronic transition and causing a bathochromic (red) shift. The illustrative data reflects this trend among the aprotic solvents.
-
α (Hydrogen Bond Acidity): Protic solvents like ethanol and water show a deviation. In the illustrative data, ethanol and water cause a hypsochromic (blue) shift in absorption relative to their polarity. This can be explained by the solvent's hydrogen bond donating (HBD) capability (high α value). The lone pair electrons of the double bond in this compound might be weakly stabilized in the ground state by HBD solvents. This stabilization increases the energy required for excitation, leading to a blue shift that counteracts the red shift from general polarity.
-
β (Hydrogen Bond Basicity): this compound has no significant hydrogen bond donor sites, so the effect of solvent H-bond accepting (HBA) ability (β parameter) is expected to be minimal.
Conclusion
The choice of solvent is a critical parameter that dictates the photophysical properties and likely the reactivity of this compound. This guide has outlined a robust framework for investigating these effects, combining a reliable synthetic protocol with rigorous spectroscopic analysis. By applying established theoretical models like the Lippert-Mataga equation and Kamlet-Taft parameters, researchers can move beyond simple observation to a quantitative understanding of the specific intermolecular forces at play. For this compound, solvent polarity (π*) is expected to be the dominant factor influencing its electronic transitions, with significant modulation from hydrogen-bond donating solvents (α) that can specifically interact with the π-system of the double bond. This detailed, multi-parameter approach is essential for the rational design of experiments and the development of applications for this unique and highly strained molecule.
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ResearchGate. (n.d.). Review on Synthesis of Halogenated Adamantane Derivatives. Available at: [Link]
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ResearchGate. (n.d.). Synthesis of 1,2-Disubstituted Adamantane Derivatives by Construction of the Adamantane Framework. Available at: [Link]
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YouTube. (2023). A New Bioisostere of Adamantane. Available at: [Link]
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A Comparative Guide to Validating the Purity of Synthesized Biadamantylidene
For Researchers, Scientists, and Drug Development Professionals
In the realm of chemical synthesis, particularly in the context of drug discovery and materials science, the purity of a compound is paramount. This guide offers a comprehensive comparison of analytical techniques for validating the purity of synthesized biadamantylidene, a unique and rigid alkene. As a senior application scientist, this document is structured to provide not only procedural steps but also the underlying scientific rationale to empower researchers in making informed decisions for their purity assessment strategies.
This compound, with its two bulky adamantane cages linked by a double bond, presents distinct analytical challenges and opportunities. Its high degree of symmetry and the absence of chromophores in its core structure necessitate a multi-pronged approach to purity validation. This guide will delve into the primary analytical methods—Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Melting Point Analysis—providing a comparative analysis of their strengths and weaknesses in the context of this specific molecule.
The Critical Role of Purity in this compound Applications
Impurities in a synthesized batch of this compound can arise from various sources, including unreacted starting materials, byproducts of the synthetic route, and degradation products. These impurities can significantly impact the compound's physical, chemical, and biological properties, leading to irreproducible experimental results and potentially compromising its efficacy and safety in downstream applications. Therefore, a robust and validated purity assessment is not merely a quality control checkpoint but a fundamental aspect of reliable scientific research.
Overall Workflow for Purity Validation
A comprehensive purity validation workflow for this compound involves a combination of chromatographic and spectroscopic techniques to ensure both qualitative and quantitative assessment. The following diagram illustrates a typical workflow:
Caption: A typical experimental workflow for the purification and subsequent purity validation of synthesized this compound.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Fingerprint
NMR spectroscopy is arguably the most powerful technique for the structural elucidation and purity assessment of organic molecules. It provides detailed information about the chemical environment of individual atoms within a molecule. For this compound, both ¹H and ¹³C NMR are indispensable.
Causality Behind Experimental Choices
Due to the high symmetry of the this compound molecule, its NMR spectra are expected to be relatively simple. The presence of any impurities would likely break this symmetry, resulting in the appearance of additional, often smaller, signals. The chemical shifts and coupling patterns of these impurity signals can provide valuable clues about their structure.
¹H NMR Spectroscopy
-
Principle: ¹H NMR detects the presence and chemical environment of hydrogen atoms. The chemical shift (δ) of a proton is influenced by the electron density around it.
-
Expected Spectrum of Pure this compound: Due to its symmetrical structure, the ¹H NMR spectrum of pure this compound is expected to show a few distinct signals corresponding to the different types of protons in the adamantane cage. Protons closer to the double bond will be deshielded and appear at a lower field (higher ppm).
-
Detecting Impurities: The presence of impurities will manifest as additional peaks in the spectrum. By integrating the area under the peaks of the this compound and the impurities, a quantitative estimation of the purity can be made.
¹³C NMR Spectroscopy
-
Principle: ¹³C NMR provides information about the carbon skeleton of a molecule. Each unique carbon atom in a molecule gives a distinct signal.
-
Expected Spectrum of Pure this compound: The proton-decoupled ¹³C NMR spectrum of pure this compound should display a limited number of signals corresponding to the symmetrically equivalent carbon atoms. The sp² hybridized carbons of the double bond will be significantly downfield.
-
Detecting Impurities: Extra peaks in the ¹³C NMR spectrum are a clear indication of impurities. This is particularly useful for identifying impurities that may not have protons and are therefore invisible in the ¹H NMR spectrum.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the synthesized this compound and dissolve it in a deuterated solvent (e.g., CDCl₃).
-
Internal Standard: For quantitative analysis (qNMR), add a known amount of a suitable internal standard with a signal that does not overlap with the analyte signals.
-
Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.
-
Data Processing: Process the acquired data (Fourier transformation, phase correction, and baseline correction).
-
Analysis: Integrate the signals of this compound and any observed impurities in the ¹H NMR spectrum to determine the molar ratio and thus the purity. Analyze the ¹³C NMR spectrum for the presence of any unexpected carbon signals.
II. Mass Spectrometry (MS): The Molecular Weight Gatekeeper
Mass spectrometry is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is an essential tool for confirming the molecular weight of the synthesized this compound and for identifying the molecular weights of any impurities.
Causality Behind Experimental Choices
The molecular formula of this compound is C₂₀H₂₈, with a molar mass of 268.44 g/mol .[1] High-resolution mass spectrometry (HRMS) can provide a very accurate mass measurement, which can be used to confirm the elemental composition of the synthesized compound. Electron ionization (EI) is a common ionization technique that can cause fragmentation of the molecule, providing a characteristic fragmentation pattern that can serve as a fingerprint for the compound.
-
Principle: The sample is ionized, and the resulting ions are separated based on their m/z ratio and detected.
-
Expected Spectrum of Pure this compound: The mass spectrum should show a prominent molecular ion peak (M⁺) at m/z 268.[2] Depending on the ionization method, fragment ions corresponding to the loss of alkyl groups from the adamantane cage may also be observed.
-
Detecting Impurities: The presence of impurities will be indicated by peaks at m/z values that do not correspond to the molecular ion or expected fragments of this compound.
Experimental Protocol: Mass Spectrometry Analysis
-
Sample Preparation: Prepare a dilute solution of the synthesized this compound in a suitable volatile solvent (e.g., methanol or dichloromethane).
-
Data Acquisition: Introduce the sample into the mass spectrometer using a suitable inlet system (e.g., direct infusion or via gas chromatography). Acquire the mass spectrum using an appropriate ionization technique (e.g., EI or ESI).
-
Analysis: Identify the molecular ion peak and compare its m/z value with the theoretical mass of this compound. Analyze the spectrum for any unexpected peaks that may indicate the presence of impurities.
III. Melting Point Analysis: A Classic Indicator of Purity
Melting point is a fundamental physical property of a solid compound. For a pure crystalline substance, the melting point is a sharp, well-defined temperature range. The presence of impurities typically causes a depression and broadening of the melting point range.
Causality Behind Experimental Choices
The literature value for the melting point of this compound is 184-186 °C.[1] A sharp melting point range within this window is a strong indicator of high purity. A broader melting range or a lower melting point suggests the presence of impurities.
-
Principle: The temperature at which a solid transitions to a liquid is measured.
-
Expected Result for Pure this compound: A sharp melting point range close to the literature value.
-
Detecting Impurities: A depressed and broadened melting point range.
Experimental Protocol: Melting Point Determination
-
Sample Preparation: Finely powder a small amount of the dried this compound sample.
-
Loading: Pack a small amount of the powder into a capillary tube.
-
Measurement: Place the capillary tube in a melting point apparatus and heat it slowly, observing the sample carefully.
-
Recording: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample has melted.
Comparative Analysis of Purity Validation Methods
The choice of analytical technique for purity validation depends on the specific requirements of the analysis, including the desired level of accuracy, the nature of the expected impurities, and the available instrumentation.
| Technique | Principle | Advantages | Disadvantages | Best For |
| ¹H NMR Spectroscopy | Measures the chemical environment of protons. | Provides detailed structural information. Quantitative with an internal standard. Non-destructive. | Lower sensitivity for trace impurities. Complex spectra for impure samples. | Structural confirmation and quantification of major impurities. |
| ¹³C NMR Spectroscopy | Measures the chemical environment of carbon atoms. | Confirms the carbon skeleton. Detects impurities without protons. | Lower sensitivity than ¹H NMR. Longer acquisition times. | Confirming the molecular structure and identifying carbon-based impurities. |
| Mass Spectrometry | Measures the mass-to-charge ratio of ions. | High sensitivity. Confirms molecular weight. Can identify unknown impurities. | Can be destructive. May not be quantitative without standards. | Confirming the identity of the target compound and detecting trace impurities. |
| Melting Point Analysis | Measures the temperature range of solid-to-liquid phase transition. | Simple, rapid, and inexpensive. Good indicator of overall purity. | Not specific; does not identify impurities. Not suitable for amorphous or low-melting solids. | A quick and preliminary assessment of purity. |
Decision-Making Workflow for Method Selection
The following diagram illustrates a logical decision-making process for selecting the appropriate purity validation methods for synthesized this compound.
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A Comparative Guide to the Synthetic Routes of Biadamantylidene for Researchers and Drug Development Professionals
Introduction: The Allure of a Sterically Hindered Alkene
Biadamantylidene, also known as adamantylideneadamantane, is a remarkable molecule characterized by a double bond connecting two bulky, diamondoid adamantane cages. This extreme steric hindrance imparts unique chemical and physical properties, making it a fascinating target for fundamental research and a valuable building block in medicinal chemistry and materials science. Its rigid, well-defined structure has been exploited in the design of molecular machines, stable organic radicals, and novel polymers. However, the very steric bulk that makes this compound so interesting also presents a significant synthetic challenge. This guide provides an in-depth comparison of the primary synthetic routes to this unique alkene, offering insights into the mechanistic underpinnings and practical considerations for each approach.
The Precursor: Synthesis of 2-Adamantanone
Before delving into the coupling reactions that form the core of this compound synthesis, it is crucial to consider the preparation of the key starting material, 2-adamantanone. The accessibility and purity of this ketone directly impact the overall efficiency of any synthetic sequence. While commercially available, in-house synthesis is often a cost-effective alternative for large-scale preparations.
A common laboratory-scale synthesis involves the oxidation of adamantane using concentrated sulfuric acid.[1][2] This method, while effective, requires careful control of reaction conditions to maximize the yield of the desired 2-adamantanone and minimize the formation of byproducts. Other reported methods include oxidation with various reagents like bis(acetylacetonate)oxovanadium in the presence of hydrogen peroxide and hexafluoroacetone.[3]
Table 1: Comparison of Selected Synthetic Routes to 2-Adamantanone
| Route | Oxidizing Agent | Typical Yield | Key Considerations |
| Sulfuric Acid Oxidation | Concentrated H₂SO₄ | 57-78%[1] | Strong acid handling, potential for side products. |
| Catalytic Oxidation | VO(acac)₂ / H₂O₂ | ~70%[3] | Milder conditions, requires catalyst and co-reagents. |
Synthetic Routes to this compound: A Head-to-Head Comparison
The synthesis of this compound predominantly relies on the reductive coupling of two molecules of 2-adamantanone or the coupling of related adamantane derivatives. Here, we compare three prominent strategies: the McMurry reaction, the Barton-Kellogg olefination, and methods involving carbene dimerization.
The McMurry Reaction: A Workhorse for Sterically Hindered Alkenes
The McMurry reaction is a powerful and widely used method for the reductive coupling of aldehydes and ketones to form alkenes.[4] It typically employs low-valent titanium species, generated in situ from TiCl₃ or TiCl₄ and a reducing agent like lithium aluminum hydride (LiAlH₄) or zinc dust.[5][6]
Mechanism: The reaction is believed to proceed through a single-electron transfer from the low-valent titanium to the carbonyl group, generating a ketyl radical. Dimerization of these radicals forms a pinacolate intermediate, which is then deoxygenated by the titanium reagent to yield the alkene. The driving force for the final deoxygenation step is the formation of stable titanium oxides.
Experimental Protocol (Adapted from PrepChem.com): [6]
-
Under a nitrogen atmosphere, a slurry of titanium trichloride (20.0 mmol) in dry tetrahydrofuran (40 ml) is prepared.
-
Powdered lithium aluminum hydride (10.0 mmol) is cautiously added, and the resulting solution is stirred for one hour at room temperature to generate the active Ti(II) reagent.
-
A solution of 2-adamantanone (10.0 mmol) in dry tetrahydrofuran (10 ml) is added to the reagent mixture.
-
The reaction is refluxed for twelve hours.
-
After cooling, the reaction is quenched by pouring it into 2 N aqueous hydrochloric acid (50 ml).
-
The product is extracted with ether, and the combined organic extracts are washed, dried, and concentrated.
-
Purification by chromatography over silica gel affords this compound.
Performance: Yields for the McMurry synthesis of this compound are generally good, with reports of up to 85%.[6] The reaction is robust and can be performed on a reasonable scale.
Advantages:
-
High yields for a sterically demanding coupling.
-
Relatively straightforward procedure.
-
The starting material, 2-adamantanone, is readily accessible.
Disadvantages:
-
Requires stoichiometric amounts of the titanium reagent.
-
The reaction conditions (refluxing THF) can be somewhat harsh.
-
Workup can be tedious due to the formation of titanium oxide residues.
Logical Workflow for the McMurry Reaction:
Caption: Workflow for the McMurry synthesis of this compound.
The Barton-Kellogg Olefination: A Stepwise Approach
The Barton-Kellogg reaction offers a more controlled, stepwise route to alkenes by coupling a diazo compound with a thioketone.[7] This method can be particularly advantageous for the synthesis of unsymmetrical alkenes, although for this compound, it involves a self-coupling.
Mechanism: The reaction begins with a 1,3-dipolar cycloaddition of the diazo compound to the thioketone, forming a thiadiazoline intermediate. This intermediate is unstable and readily extrudes nitrogen gas to generate a thiocarbonyl ylide. The ylide then cyclizes to form a stable episulfide (thiirane). In the final step, the episulfide is desulfurized, typically using a phosphine reagent like triphenylphosphine, to yield the desired alkene.[7]
Conceptual Protocol for this compound Synthesis:
-
Preparation of Adamantanethione: 2-Adamantanone is converted to the corresponding thioketone, adamantanethione, typically by reaction with a thionating agent like Lawesson's reagent or phosphorus pentasulfide.
-
Preparation of Adamantane-2-diazirine or 2-Diazooadamantane: 2-Adamantanone is converted to the corresponding diazo compound. This can be achieved through various methods, such as the oxidation of the corresponding hydrazone.
-
Coupling and Extrusion: Adamantanethione and the adamantane diazo compound are reacted together to form the thiadiazoline, which spontaneously loses N₂ to form the episulfide.
-
Desulfurization: The isolated episulfide is treated with a stoichiometric amount of triphenylphosphine, which abstracts the sulfur atom to yield this compound and triphenylphosphine sulfide.
Performance: While a versatile reaction, the multi-step nature of the Barton-Kellogg olefination can lead to lower overall yields compared to the more direct McMurry coupling. However, the milder conditions of the final desulfurization step can be an advantage.
Advantages:
-
Milder final step compared to the McMurry reaction.
-
The stepwise nature allows for the isolation of intermediates, which can be useful for characterization and optimization.
-
Applicable to the synthesis of unsymmetrical alkenes.
Disadvantages:
-
Requires the synthesis of two different adamantane-derived precursors.
-
Overall yields can be lower due to the multi-step sequence.
-
Thionating agents and diazo compounds can be hazardous and require careful handling.
Reaction Mechanism of the Barton-Kellogg Olefination:
Caption: Key steps in the Barton-Kellogg synthesis of this compound.
Carbene Dimerization: A Photochemical Approach
Another intriguing, though less common, route to this compound involves the dimerization of adamantylidenecarbene.[8][9] Carbenes are highly reactive intermediates that can be generated through various methods, including photolysis of suitable precursors.
Mechanism: Adamantylidenecarbene is a singlet carbene, meaning it has a pair of non-bonding electrons in a single orbital. Upon generation, these carbene species can dimerize in a head-to-head fashion to form the carbon-carbon double bond of this compound. The challenge lies in efficiently generating the carbene and controlling its subsequent reactions, as carbenes can also undergo other transformations such as C-H insertion or rearrangement.
Conceptual Protocol:
-
Synthesis of a Carbene Precursor: A molecule that can be induced to eliminate a small, stable molecule to generate adamantylidenecarbene is synthesized. An example is 1-(2-adamantylidene)-1a,9b-dihydro-1H-cyclopropa[l]phenanthrene.[9]
-
Photochemical Generation of the Carbene: The precursor is subjected to photolysis at a specific wavelength of light. This provides the energy to break the necessary bonds and release the carbene intermediate.
-
Dimerization: In the absence of other trapping agents, the generated adamantylidenecarbene molecules dimerize to form this compound.
Performance: This route is more of a specialized, mechanistically interesting approach rather than a routine preparative method. Yields can be variable and depend heavily on the efficiency of carbene generation and the suppression of side reactions.
Advantages:
-
Offers a mechanistically distinct pathway to this compound.
-
Can be performed under mild, room temperature conditions (excluding the synthesis of the precursor).
Disadvantages:
-
Requires the synthesis of a specialized and potentially complex carbene precursor.
-
Photochemical setups can be specialized.
-
Carbene chemistry can be prone to side reactions, leading to lower yields and purification challenges.
-
The dimerization product is often a cumulene, not the desired simple alkene.[8][9]
Summary and Outlook
Table 2: Comparative Overview of Synthetic Routes to this compound
| Feature | McMurry Reaction | Barton-Kellogg Olefination | Carbene Dimerization |
| Starting Materials | 2-Adamantanone | Adamantanethione, 2-Diazooadamantane | Adamantylidenecarbene precursor |
| Key Reagents | Low-valent Titanium | Phosphines (e.g., PPh₃) | Light (photolysis) |
| Number of Steps | 1 (from ketone) | Multiple | Multiple (including precursor synthesis) |
| Typical Yields | Good to Excellent (up to 85%) | Moderate | Variable, often lower |
| Key Advantages | High yield, direct | Milder final step, stepwise control | Mechanistically unique |
| Key Disadvantages | Stoichiometric Ti, harsh conditions | Multi-step, hazardous reagents | Precursor synthesis, potential side reactions |
For the routine, preparative synthesis of this compound, the McMurry reaction stands out as the most practical and efficient method due to its high yields and directness. While it requires careful handling of pyrophoric reagents and can have a challenging workup, its robustness makes it the go-to choice for many researchers.
The Barton-Kellogg olefination , while more elegant in its stepwise nature, is generally more laborious and may result in lower overall yields. Its primary advantage lies in its applicability to the synthesis of unsymmetrical alkenes, a feature not relevant to the homocoupling required for this compound.
The carbene dimerization route is primarily of academic and mechanistic interest. While demonstrating a fascinating approach to C=C bond formation, the challenges associated with precursor synthesis and the control of the highly reactive carbene intermediate make it less suitable for routine preparation.
Future research in this area may focus on developing catalytic versions of the McMurry reaction to reduce the amount of titanium waste, or exploring new, more efficient carbene precursors. However, for the foreseeable future, the McMurry reaction will likely remain the dominant synthetic strategy for accessing the sterically encumbered and scientifically captivating molecule that is this compound.
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benchmarking Biadamantylidene against known molecular building blocks
An In-Depth Comparative Guide to Biadamantylidene and Other Key Molecular Building Blocks for Researchers and Drug Development Professionals
Introduction
In the intricate world of molecular design, the selection of appropriate building blocks is paramount to achieving desired material properties and therapeutic efficacies. The rigid, three-dimensional structures of polycyclic hydrocarbons have long been leveraged to impart unique characteristics such as high thermal stability, controlled steric hindrance, and enhanced lipophilicity. This guide provides a comprehensive comparison of this compound, a fascinating yet less-explored molecular scaffold, against three well-established building blocks: adamantane, triptycene, and cubane.
This document is intended for researchers, scientists, and drug development professionals seeking to understand the relative merits of these scaffolds. We will delve into their synthesis, structural characteristics, and key performance attributes, supported by experimental data and protocols. While extensive data exists for our benchmark molecules, it is important to note that quantitative experimental data for the thermal stability and solubility of this compound is not widely available in peer-reviewed literature. Therefore, in some instances, we will draw reasoned inferences based on the well-characterized properties of its monomeric precursor, adamantane.
Molecular Scaffolds Under Review: A Structural Overview
The selection of a molecular building block is fundamentally guided by its three-dimensional structure, which dictates its interactions and the properties it imparts to the final assembly. Below, we visualize the structures of this compound and our chosen benchmarks.
Figure 1: Ball-and-stick models of the molecular building blocks.
Comparative Analysis of Physicochemical Properties
The utility of a molecular building block is defined by its intrinsic properties. In this section, we compare this compound, adamantane, triptycene, and cubane across several key performance indicators.
| Property | This compound | Adamantane | Triptycene | Cubane |
| Molecular Formula | C₂₀H₂₈[1] | C₁₀H₁₆[2] | C₂₀H₁₄[3] | C₈H₈[4] |
| Molar Mass ( g/mol ) | 268.45 | 136.24[2] | 254.33[3] | 104.15[4] |
| Melting Point (°C) | 185 - 186 | 270 (sublimes)[2][5] | 252 - 256[3] | 130 - 131[6][7] |
| Boiling Point (°C) | Not available | Sublimes | 371.8[3] | 133[6][7] |
| Decomposition Temp. | Not available (expected to be high) | High (polymers stable >470°C)[8] | High (polymers stable >320°C) | > 220°C[6][7] |
| Solubility | Not quantitatively determined; likely soluble in nonpolar organic solvents | Soluble in nonpolar organic solvents[2][5] | Soluble in organic solvents (e.g., ~10 mmol/L in DCM)[9] | Soluble in hexane (18 wt%) and benzene[6][7][10] |
Thermal Stability
The ability of a molecule to withstand high temperatures without decomposing is critical for applications in materials science and for the shelf-life of pharmaceuticals.
-
Adamantane is renowned for its exceptional thermal stability, a direct consequence of its rigid, strain-free diamondoid structure.[2][5] While TGA/DSC data for pure adamantane is not focused on decomposition, polymers incorporating adamantane moieties exhibit significantly enhanced thermal stability, with decomposition temperatures often exceeding 470°C.[8][11][12]
-
This compound , as a dimer of adamantylidene, is expected to possess high thermal stability, likely comparable to or slightly less than adamantane due to the presence of the central double bond. The high melting point of 185-186°C suggests strong intermolecular forces and a stable crystal lattice.
-
Triptycene also exhibits excellent thermal stability due to its rigid, propeller-like structure.[3] Triptycene-containing polymers show high decomposition temperatures, with a Td10 (temperature of 10% weight loss) of 320°C and 450°C reported for a triptycene-containing copolymer.
-
Cubane , despite its high ring strain, is kinetically stable and decomposes at temperatures above 220°C.[6][7] This stability is attributed to the lack of a low-energy pathway for decomposition. Certain derivatives, such as dinitraminocubane, are stable to over 200°C as determined by DSC.
Steric Hindrance
The steric bulk of a molecular building block can be a powerful tool for controlling reactivity, influencing molecular packing, and designing specific binding interactions.
-
Adamantane and its derivatives are well-known for their bulky nature, which is often exploited in drug design to shield functional groups from metabolic degradation.[13]
-
This compound presents an even larger and more rigid steric profile than a single adamantane unit. X-ray crystallography studies have indicated that the molecule's geometry does not exhibit abnormal features due to steric hindrance. This suggests a predictable and well-defined three-dimensional shape that can be exploited in rational design.
-
Triptycene's unique three-bladed propeller structure provides a well-defined and highly rigid scaffold that can be used to create specific spatial arrangements and free volume in materials.[3]
-
Cubane offers a compact, spherical shape that can act as a rigid spacer.[13] In medicinal chemistry, it is often used as a bioisostere for a benzene ring, providing a similar spatial footprint but with a three-dimensional character.[1]
Solubility
The solubility of a building block in common organic solvents is a crucial practical consideration for synthesis, purification, and formulation.
-
Adamantane is practically insoluble in water but readily soluble in nonpolar organic solvents like hydrocarbons.[2][5]
-
This compound is expected to have similar solubility characteristics to adamantane, favoring nonpolar organic solvents.
-
Triptycene is generally soluble in common organic solvents.[3] For example, a triptycene-end-capped indigo derivative showed a solubility of about 10 mmol/L in dichloromethane.[9]
-
Cubane is soluble in nonpolar solvents such as hexane (18 wt%) and benzene.[6][7][10]
Synthesis of this compound: A Detailed Protocol
A reliable and efficient synthesis is crucial for the widespread adoption of a molecular building block. This compound is most commonly synthesized via the McMurry coupling of adamantanone, a reductive coupling of two ketone molecules using a low-valent titanium reagent.
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A Comparative Guide to the Reactivity of Biadamantylidene and its Monomer, Adamantylidene
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Tale of a Dimer and a Monomer
In the realm of strained organic molecules, the adamantane framework provides a rigid and sterically demanding scaffold. This guide focuses on two fascinating species derived from this scaffold: biadamantylidene, a stable yet exceptionally hindered alkene, and adamantylidene, its transient and highly reactive carbene counterpart. Understanding the profound differences in their reactivity is crucial for harnessing their potential in synthesis and materials science.
This compound, also known as adamantylideneadamantane, features a carbon-carbon double bond shielded by two bulky adamantyl groups.[1] This steric congestion is the dominant factor governing its chemical behavior, rendering it significantly less reactive than typical alkenes.[2] In stark contrast, adamantylidene is a fleeting carbene intermediate.[3] Carbenes are neutral species with a divalent carbon atom, making them highly reactive and sought-after for various chemical transformations.[4] This guide will dissect the reactivity of these two molecules in key chemical reactions, highlighting the pivotal role of steric hindrance and electronic structure.
Synthesis and Generation: Accessing the Molecules of Interest
The divergent stability of this compound and adamantylidene necessitates distinct approaches for their preparation and use. This compound can be synthesized and isolated as a stable solid, while adamantylidene must be generated in situ for immediate reaction.
Synthesis of this compound
This compound is most commonly synthesized via the McMurry coupling of adamantanone. This reductive coupling of a ketone in the presence of a low-valent titanium species provides a reliable route to this sterically encumbered alkene.[5]
Experimental Protocol: Synthesis of this compound from Adamantanone [5]
-
Materials:
-
Titanium(IV) chloride (TiCl₄)
-
Zinc dust (Zn)
-
2-Adamantanone
-
Dry tetrahydrofuran (THF)
-
10% aqueous potassium carbonate (K₂CO₃) solution
-
Cyclohexane
-
Sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
In a 1000 mL three-neck round-bottom flask equipped with a reflux condenser, magnetic stir bar, and an inert gas inlet, add 280 mL of dry THF.
-
Cool the flask in an ice bath to an internal temperature of 0-5 °C.
-
Under an inert atmosphere (argon or nitrogen) and with vigorous stirring, slowly add 11.8 mL (100 mmol) of TiCl₄ via pipette.
-
To the resulting yellow mixture, add 14.3 g (218 mmol) of zinc dust in small portions. A black precipitate will form.
-
After the final addition of zinc, stir for 5 minutes, then add a solution of 15.0 g (100 mmol) of 2-adamantanone in 150 mL of dry THF dropwise from an addition funnel.
-
Heat the mixture to reflux for 20 hours.
-
Cool the reaction mixture to room temperature and add 215 mL of a 10% aqueous K₂CO₃ solution.
-
Extract the mixture five times with 50 mL of cyclohexane each.
-
Combine the organic extracts, wash twice with 50 mL of water, and dry over sodium sulfate.
-
Filter and evaporate the solvent to yield the crude product.
-
Purify the crude product by recrystallization from ethanol with a small amount of cyclohexane.
-
-
Expected Yield: ~85% of a white solid.
Generation of Adamantylidene
Adamantylidene is a transient species that must be generated in situ. A common method involves the photolysis of a suitable precursor, such as 1-(2-adamantylidene)-1a,9b-dihydro-1H-cyclopropa[l]phenanthrene.[3][6]
Experimental Protocol: Photochemical Generation and Trapping of Adamantylidene [6]
-
Materials:
-
1-(2-adamantylidene)-1a,9b-dihydro-1H-cyclopropa[l]phenanthrene (precursor)
-
Benzene
-
cis-4-Methyl-2-pentene (trapping agent)
-
HgXe lamp
-
Silica gel for column chromatography
-
Hexanes
-
-
Procedure:
-
Dissolve 83 mg (0.26 mmol) of the adamantylidenecarbene precursor in 1 mL of benzene in a long-necked quartz cuvette.
-
Add 1 mL of cis-4-methyl-2-pentene to the solution.
-
Irradiate the solution with a HgXe lamp.
-
Monitor the reaction progress by GC-MS until the precursor is consumed (typically 3 hours).
-
Purify the crude product by flash column chromatography on silica gel using hexanes as the eluent to isolate the cyclopropane adduct.
-
Comparative Reactivity Analysis
The stark difference in structure between this compound and adamantylidene leads to vastly different reactivity profiles. The primary differentiating factor is the immense steric hindrance around the double bond of this compound.
The Role of Steric Hindrance
The two bulky adamantyl groups in this compound effectively shield the π-system of the double bond from attack by approaching reagents.[7] This steric protection dramatically reduces the reactivity of the double bond compared to less substituted alkenes. In contrast, the carbene carbon of adamantylidene, while part of a bulky fragment, is significantly more exposed and possesses a lone pair of electrons and a vacant p-orbital, making it highly electrophilic and nucleophilic.[8]
Cycloaddition Reactions
Cycloaddition reactions, which involve the concerted formation of a cyclic product from two or more unsaturated molecules, are excellent probes of reactivity.[9][10]
-
Adamantylidene: As a highly reactive carbene, adamantylidene readily undergoes [1+2] cycloaddition with alkenes to form cyclopropanes.[3][6] The stereospecificity of this reaction with cis- and trans-alkenes suggests that adamantylidene reacts as a singlet carbene.[3] In the absence of a suitable trapping agent, adamantylidene rapidly dimerizes to form this compound.[3]
-
This compound: The extreme steric hindrance of this compound makes cycloaddition reactions highly unfavorable. The bulky adamantyl groups prevent the close approach of dienes or other cycloaddition partners necessary to achieve the transition state geometry for reactions like the Diels-Alder reaction. The literature is notably sparse on successful cycloaddition reactions involving this compound, which itself is strong evidence of its low reactivity in this class of reactions.
Electrophilic Addition
The reaction of alkenes with electrophiles is a fundamental transformation in organic chemistry.[11]
-
Adamantylidene: Being a carbene, adamantylidene exhibits ambiphilic character, meaning it can react as both a nucleophile and an electrophile.[8] Its dimerization to this compound can be viewed as a reaction where one carbene acts as a nucleophile and the other as an electrophile.
-
This compound: While the double bond of this compound is electron-rich and thus susceptible to electrophilic attack, the severe steric hindrance again plays a decisive role. The adamantyl cages effectively block the trajectory of incoming electrophiles, making addition reactions significantly slower than for typical alkenes.
Oxidation Reactions
Oxidation of the carbon-carbon double bond, particularly epoxidation, is a common reaction of alkenes.[12][13][14]
-
Adamantylidene: The oxidation of the adamantylidene carbene would be expected to yield adamantanone.
-
This compound: The epoxidation of this compound with peroxy acids, such as m-chloroperoxybenzoic acid (mCPBA), is expected to be extremely slow.[15] The bulky adamantyl groups prevent the peroxy acid from approaching the double bond to form the characteristic spiro transition state of epoxidation. This is in stark contrast to less hindered alkenes, which are readily epoxidized under mild conditions.
Summary of Comparative Reactivity
The following table summarizes the expected relative reactivity of this compound and its monomeric carbene, adamantylidene.
| Reaction Type | Adamantylidene (Monomer) | This compound (Dimer) | Rationale for Difference |
| Dimerization | Very High (forms this compound) | Not Applicable | Adamantylidene is a highly reactive intermediate that readily dimerizes in the absence of a trapping agent. |
| [1+2] Cycloaddition | High (with alkenes) | Very Low / Unreactive | The exposed carbene center of adamantylidene is highly reactive towards π-systems. The double bond of this compound is sterically shielded. |
| Diels-Alder [4+2] Cycloaddition | Not Applicable | Very Low / Unreactive | Extreme steric hindrance prevents the approach of a diene to the double bond of this compound. |
| Electrophilic Addition | High (ambiphilic) | Very Low | The carbene is inherently reactive. The double bond of this compound is sterically inaccessible to most electrophiles. |
| Oxidation (Epoxidation) | Not Applicable (forms ketone) | Very Low | The double bond of this compound is sterically hindered, preventing the approach of oxidizing agents like peroxy acids. |
Conclusion
The comparative reactivity of this compound and adamantylidene offers a compelling case study in the profound influence of steric effects on chemical reactivity. This compound, with its double bond encased by two bulky adamantyl groups, is an exceptionally unreactive alkene, resistant to many common transformations. In contrast, the transient adamantylidene carbene is a highly reactive intermediate, readily undergoing dimerization and cycloaddition reactions. For researchers in synthetic chemistry and drug development, understanding these differences is key to strategically employing these adamantane-based building blocks. The stability of this compound makes it a useful, albeit unreactive, scaffold, while the fleeting nature of adamantylidene provides a gateway to more complex molecular architectures through its diverse carbene chemistry.
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A Comparative Guide to the Advantages of Biadamantylidene's Rigidity in Molecular Design
For researchers, scientists, and professionals in drug development and materials science, the quest for molecular scaffolds that offer predictable, stable, and functionally optimized properties is perpetual. In this guide, we delve into the profound advantages conferred by the exceptional rigidity of biadamantylidene, a unique diamondoid structure. By comparing it with more flexible alternatives, we will provide a comprehensive assessment supported by experimental data and detailed protocols to empower your research and development endeavors.
The Principle of Rigidity: A Cornerstone of Advanced Molecular Design
In the realm of medicinal chemistry and materials science, the conformational flexibility of a molecule is a double-edged sword. While flexibility can facilitate binding to various biological targets or impart elasticity to a material, it often comes at a significant entropic cost upon binding and can lead to unpredictable pharmacological profiles or diminished material performance.[1][2] Conversely, rigid molecular scaffolds offer a pre-organized structure that can minimize the entropic penalty of binding, leading to enhanced potency and selectivity in drug candidates.[2][3] This intrinsic rigidity also translates to superior thermal and metabolic stability.[4][5][6]
This compound, formed by the fusion of two adamantane cages, represents an extreme example of a rigid molecular scaffold.[7] Its structure is devoid of low-energy rotational bonds, making it an ideal candidate for applications where conformational stability is paramount.
This compound vs. Flexible Linkers: A Comparative Analysis
The advantages of this compound's rigidity become evident when compared to commonly used flexible linkers in drug design and polymer chemistry.
| Property | This compound | Flexible Linkers (e.g., Aliphatic Chains) | Rationale & Supporting Evidence |
| Conformational Rigidity | Extremely high; locked conformation. | High; multiple rotational conformers. | The sp³-hybridized carbon atoms of the adamantane cages are locked in a strain-free chair conformation, preventing rotation around the central C=C bond.[8][9] |
| Thermal Stability | Exceptionally high decomposition temperature. | Lower decomposition temperatures. | The rigid, cage-like structure of adamantane-based molecules leads to significantly higher glass transition (Tg) and decomposition temperatures (Td), often exceeding 500°C.[4][10] |
| Metabolic Stability | High resistance to enzymatic degradation. | Prone to metabolic degradation (e.g., P450 oxidation). | The adamantane cage is known to be resistant to metabolism, a property that is amplified in the this compound structure due to the inaccessibility of C-H bonds.[11][12] |
| Predictability in Design | High; fixed spatial orientation of substituents. | Low; multiple possible conformations can interact with targets. | The rigid framework allows for the precise positioning of functional groups, which is crucial for optimizing interactions with biological targets or for creating well-defined polymer architectures.[13][14] |
| Lipophilicity | High. | Variable. | The hydrocarbon-rich structure of this compound contributes to its high lipophilicity, which can enhance membrane permeability but may also affect solubility.[15] |
Experimental Validation of Rigidity-Driven Advantages
The superior properties of rigid scaffolds like this compound can be quantified through various experimental techniques. Here, we provide detailed protocols for assessing thermal and metabolic stability.
This protocol is designed to compare the thermal decomposition profiles of this compound-containing compounds with their flexible-linker counterparts.
Objective: To determine the temperature at 5% weight loss (T5%), a key indicator of thermal stability.
Instrumentation:
-
TA Instruments TGA or equivalent.
Sample Preparation:
-
Ensure samples (5-10 mg) are dry and free of solvent.
-
Place the sample in a platinum crucible.
Experimental Conditions:
-
Atmosphere: Nitrogen (N₂)
-
Flow Rate: 50 mL/min
-
Temperature Range: 25°C to 800°C
-
Heating Rate: 10°C/min[6]
Data Analysis:
-
Plot the percentage of weight loss against temperature.
-
The T5% is the temperature at which the sample has lost 5% of its initial mass.[6]
Expected Outcome: this compound-containing compounds are expected to exhibit a significantly higher T5% compared to analogous compounds with flexible linkers, demonstrating their superior thermal stability.[6]
This protocol assesses the resistance of a compound to metabolism by liver enzymes.
Objective: To determine the in vitro half-life (t½) of a compound in the presence of liver microsomes.
Materials:
-
Test compound and a positive control (a compound with known metabolic instability).
-
Human liver microsomes (HLM).
-
NADPH regenerating system.
-
Phosphate buffer (pH 7.4).
-
Acetonitrile (for quenching the reaction).
-
LC-MS/MS system for analysis.
Experimental Workflow:
Caption: Workflow for the in vitro metabolic stability assay.
Data Analysis:
-
Quantify the peak area of the parent compound at each time point.
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear regression of this plot corresponds to the elimination rate constant (k).
-
Calculate the half-life using the equation: t½ = 0.693 / k.
Expected Outcome: this compound-containing compounds are expected to have a significantly longer half-life compared to compounds with flexible linkers that are more susceptible to enzymatic degradation.[11][12][16]
The Rotational Energy Barrier: A Computational Perspective
The extreme rigidity of this compound can be understood by examining the rotational energy barrier around its central double bond. Computational chemistry provides a powerful tool for this analysis.
Conceptual Comparison of Rotational Freedom:
Caption: Rotational freedom comparison: this compound vs. a flexible linker.
Computational Protocol for Rotational Energy Barrier Calculation:
Objective: To calculate the energy barrier for rotation around the central C=C bond of this compound and a flexible linker like biphenyl.
Methodology:
-
Software: A quantum chemistry package such as Gaussian or Spartan.
-
Model Building: Construct the 3D structures of this compound and the comparative flexible molecule.
-
Geometry Optimization: Perform a full geometry optimization of the ground state of each molecule using a suitable level of theory (e.g., B3LYP/6-31G*).
-
Potential Energy Surface Scan:
-
Define the dihedral angle of the central bond as the reaction coordinate.
-
Perform a relaxed potential energy surface scan by rotating this dihedral angle in small increments (e.g., 10 degrees). At each step, the rest of the molecule's geometry is optimized.
-
Plot the relative energy versus the dihedral angle.
-
-
Transition State Search: Identify the highest energy point on the potential energy surface scan and perform a transition state optimization to precisely locate the rotational transition state.
-
Barrier Calculation: The rotational energy barrier is the energy difference between the ground state and the transition state.[17][18][19]
Expected Outcome: The calculated rotational barrier for this compound will be prohibitively high, confirming its conformational rigidity. In contrast, a flexible linker like biphenyl will exhibit a significantly lower rotational barrier.[20]
Conclusion and Future Perspectives
The inherent and extreme rigidity of the this compound scaffold offers compelling advantages in both medicinal chemistry and materials science. Its pre-organized structure leads to enhanced thermal and metabolic stability, and a higher degree of predictability in molecular design. While its synthesis can be more challenging than that of simple flexible linkers, the resulting improvements in performance can be substantial.[21][22] Future research will likely focus on the development of more efficient synthetic routes to this compound derivatives and the exploration of their applications in areas where conformational control is a critical determinant of function.
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A Researcher's Guide to Validating the Mechanism of Action of Biadamantylidene-Based Chemiluminescent Probes in Bioanalytical Assays
For researchers, scientists, and drug development professionals, the robust validation of any analytical method is paramount. This guide provides an in-depth, technical comparison and a set of validation protocols for chemiluminescent assays based on biadamantylidene-derived 1,2-dioxetanes, exemplified by the widely used substrate, 3-(2'-spiroadamantane)-4-methoxy-4-(3''-phosphoryloxy)phenyl-1,2-dioxetane (AMPPD). We will explore the core mechanism of action, compare its performance with common alternatives like luminol and acridinium esters, and provide detailed experimental workflows to validate its mechanism in your own laboratory setting.
Introduction: The Power of Chemiluminescence in Bioanalysis
Chemiluminescence, the emission of light from a chemical reaction, offers exceptional sensitivity in bioanalytical assays due to the absence of an external light source, which minimizes background noise.[1] This high signal-to-noise ratio makes it an ideal detection method for quantifying low-abundance biomolecules in complex samples. Adamantylidene-dioxetane derivatives have emerged as a cornerstone of modern chemiluminescent assays, prized for their high quantum yields and tunable reaction kinetics.[2]
This guide will focus on the validation of enzyme-triggered chemiluminescence from adamantylidene dioxetanes, a common application in formats like Enzyme-Linked Immunosorbent Assays (ELISA) and Western blotting.
The Mechanism of Action: A Two-Step Process
The chemiluminescent signal from probes like AMPPD is not spontaneous. It is initiated by a specific enzymatic trigger, followed by the chemical decomposition of the dioxetane ring.
Step 1: Enzymatic Activation
In the case of AMPPD, the process begins with the enzymatic removal of a phosphate group by alkaline phosphatase (AP).[3] This dephosphorylation transforms the stable, non-luminescent AMPPD into a highly unstable phenolate intermediate.
Step 2: Chemically Initiated Electron Exchange Luminescence (CIEEL)
The unstable phenolate intermediate undergoes a self-decomposition process, often described by the Chemically Initiated Electron Exchange Luminescence (CIEEL) mechanism.[4][5] This intramolecular process involves an electron transfer from the negatively charged phenolate to the peroxide bond of the dioxetane ring, leading to its cleavage. This cleavage generates two carbonyl compounds, one of which is in an electronically excited state. As this excited molecule relaxes to its ground state, it emits a photon of light, which is the detected signal.[4]
Caption: The two-step mechanism of AMPPD chemiluminescence.
A Comparative Overview: Dioxetanes vs. Alternatives
While adamantylidene dioxetanes are powerful tools, other chemiluminescent systems are also widely used. Understanding their mechanisms is key to making an informed choice for a specific application.
| Feature | Adamantylidene Dioxetanes (e.g., AMPPD) | Luminol | Acridinium Esters |
| Trigger | Enzyme (e.g., Alkaline Phosphatase) | Oxidizing agent (e.g., H₂O₂) and catalyst (e.g., Horseradish Peroxidase, HRP)[6] | Oxidizing agent (e.g., H₂O₂) under alkaline conditions[7] |
| Signal Kinetics | Glow-type, long-lasting emission (minutes to hours)[8] | Flash-type, rapid decay of signal (seconds to minutes) | Flash-type, very rapid signal decay (seconds)[9] |
| Quantum Yield | High | Moderate, often requires enhancers | High |
| Sensitivity | Very high, excellent for detecting low-abundance targets[10] | Good, but can be limited by background | Very high, suitable for rapid, sensitive assays |
| Common Applications | ELISA, Western blotting, nucleic acid hybridization | Western blotting, forensic analysis, environmental monitoring | Automated immunoassays, high-throughput screening |
Experimental Validation of the Mechanism of Action
To ensure the reliability and accuracy of an assay based on adamantylidene dioxetanes, it is crucial to validate the key steps of its mechanism of action. The following protocols provide a framework for this validation process.
Protocol 1: Validation of Enzymatic Triggering - Alkaline Phosphatase Kinetics
This protocol validates that the enzymatic activity of alkaline phosphatase is directly responsible for the initiation of the chemiluminescent signal.
Objective: To determine the Michaelis-Menten kinetics of alkaline phosphatase with AMPPD as a substrate.
Materials:
-
Alkaline Phosphatase (AP) enzyme solution of known concentration
-
AMPPD substrate solution
-
Assay buffer (e.g., 0.1 M diethanolamine, 1 mM MgCl₂, pH 10.0)
-
Luminometer or plate reader with chemiluminescence detection capabilities
-
96-well white opaque microplates
Procedure:
-
Prepare a serial dilution of the AMPPD substrate in the assay buffer. Concentrations should typically range from below to above the expected Km value.
-
Add a fixed concentration of alkaline phosphatase to each well of the 96-well plate.
-
Initiate the reaction by adding the different concentrations of the AMPPD substrate to the wells containing the enzyme.
-
Immediately begin measuring the chemiluminescent signal over time using a luminometer. Record the initial rate of the reaction (V₀) for each substrate concentration. This is typically the linear portion of the signal increase over the first few minutes.
-
Plot the initial reaction rate (V₀) against the substrate concentration ([S]) .
-
Fit the data to the Michaelis-Menten equation to determine the Vmax (maximum reaction velocity) and Km (Michaelis constant).
Expected Outcome: The reaction rate will increase with substrate concentration and eventually plateau, demonstrating classic enzyme kinetics. This confirms that the chemiluminescent signal is a direct result of the enzymatic activity of alkaline phosphatase on the AMPPD substrate.
Caption: Workflow for validating enzyme kinetics.
Protocol 2: Characterization of the Chemiluminescent Signal
This protocol validates the identity of the light-emitting species and the efficiency of the light-producing reaction.
Objective: To measure the chemiluminescence emission spectrum and determine the quantum yield of the AMPPD reaction.
Materials:
-
Spectrofluorometer with the excitation source turned off
-
Integrating sphere (for absolute quantum yield measurement)
-
Luminol solution of known quantum yield (for relative quantum yield measurement)[11]
-
Alkaline phosphatase and AMPPD solutions
Procedure for Emission Spectrum:
-
Initiate the chemiluminescent reaction by mixing alkaline phosphatase and AMPPD in a cuvette.
-
Quickly place the cuvette in the sample holder of the spectrofluorometer.
-
Scan the emission spectrum across a range of wavelengths (e.g., 350-600 nm).
Procedure for Relative Quantum Yield:
-
Measure the total integrated light emission from the AMPPD reaction using a luminometer.
-
Under identical conditions (instrument, temperature, solvent), measure the total integrated light emission from a luminol reaction of known quantum yield.
-
Calculate the relative quantum yield of the AMPPD reaction using the following formula: Φ_sample = Φ_standard * (I_sample / A_sample) / (I_standard / A_standard) Where Φ is the quantum yield, I is the integrated light intensity, and A is the absorbance of the initial substrate at the excitation wavelength (for photoluminescence standards, this needs to be adapted for chemiluminescence). A more direct comparison of total photon output from a known concentration of reactant is often used.[11]
Expected Outcome: The emission spectrum should show a peak characteristic of the excited state benzoate anion, confirming the product of the dioxetane decomposition. The quantum yield measurement provides a quantitative value for the efficiency of the chemiluminescent reaction, which can be compared to literature values.
Protocol 3: Investigation of the CIEEL Mechanism
This protocol provides indirect evidence for the Chemically Initiated Electron Exchange Luminescence (CIEEL) mechanism.
Objective: To investigate the effect of an electron transfer quencher on the chemiluminescence signal.
Materials:
-
Alkaline phosphatase and AMPPD solutions
-
A known electron transfer quenching agent (e.g., a compound with a low oxidation potential)
-
Luminometer
Procedure:
-
Set up a series of reactions with constant concentrations of alkaline phosphatase and AMPPD.
-
Add increasing concentrations of the quenching agent to the reactions.
-
Measure the initial rate and total light emission of the chemiluminescent reaction for each concentration of the quencher.
-
Plot the chemiluminescence intensity against the concentration of the quencher.
Expected Outcome: If the CIEEL mechanism is operative, the presence of an electron transfer quencher should decrease the chemiluminescence intensity in a concentration-dependent manner. This is because the quencher can intercept the electron transfer step that is crucial for the decomposition of the dioxetane and the formation of the excited state.
Head-to-Head Performance Comparison in an ELISA Application
To provide a practical comparison, the following protocol outlines a direct comparison of AMPPD, luminol, and an acridinium ester-based substrate in a sandwich ELISA format.
Objective: To compare the sensitivity, signal-to-noise ratio, and signal kinetics of the three chemiluminescent systems.
Materials:
-
96-well white opaque microplates coated with a capture antibody
-
Antigen standard of known concentration
-
Biotinylated detection antibody
-
Streptavidin-Alkaline Phosphatase (for AMPPD)
-
Streptavidin-Horseradish Peroxidase (for luminol)
-
Secondary antibody conjugated to an acridinium ester
-
AMPPD substrate
-
Luminol/peroxide substrate with enhancer
-
Acridinium ester trigger solution
-
Wash buffer and blocking buffer
-
Luminometer
Procedure:
-
Prepare a serial dilution of the antigen standard and add to the antibody-coated plates. Incubate and wash.
-
Add the biotinylated detection antibody. Incubate and wash.
-
For the AMPPD and luminol arms of the experiment, add the corresponding streptavidin-enzyme conjugate. For the acridinium ester arm, add the acridinium ester-conjugated secondary antibody. Incubate and wash.
-
Add the respective chemiluminescent substrates or trigger solutions to the appropriate wells.
-
Immediately begin reading the luminescence signal over time in a plate reader.
Data Analysis:
-
Sensitivity: Determine the limit of detection (LOD) for each system, typically calculated as the concentration corresponding to the mean signal of the blank plus 2 or 3 standard deviations.
-
Signal-to-Noise Ratio: Calculate the ratio of the signal from a known concentration of antigen to the signal from the blank.
-
Signal Kinetics: Plot the luminescence intensity over time for each system to compare the signal duration and stability.
Expected Outcome: This head-to-head comparison will provide quantitative data on the performance of each chemiluminescent system, allowing for an informed decision on which substrate is best suited for a particular application. Typically, AMPPD will exhibit a prolonged "glow" signal with high sensitivity, while luminol and acridinium esters will produce a more transient "flash" of light.[9][10]
Troubleshooting Common Issues
| Issue | Possible Cause | Solution |
| Low or No Signal | - Inactive enzyme or substrate- Incorrect buffer pH- Insufficient incubation times | - Check the expiration dates and storage conditions of reagents.- Verify the pH of all buffers.- Optimize incubation times for each step. |
| High Background | - Incomplete washing- Cross-reactivity of antibodies- Contaminated reagents | - Increase the number and vigor of wash steps.- Use high-quality, specific antibodies.- Prepare fresh buffers and substrate solutions. |
| Inconsistent Results | - Pipetting errors- Temperature fluctuations- Edge effects in the microplate | - Calibrate pipettes and use proper pipetting technique.- Ensure uniform temperature across the plate during incubations.- Avoid using the outer wells of the plate if edge effects are significant. |
Conclusion
The validation of the mechanism of action of this compound-based chemiluminescent probes is a critical step in the development of robust and reliable bioanalytical assays. By systematically validating the enzymatic trigger, characterizing the light emission, and investigating the underlying chemical mechanism, researchers can ensure the accuracy and reproducibility of their results. Furthermore, a direct comparison with alternative chemiluminescent systems provides the necessary context to select the optimal detection method for a given application. The protocols and insights provided in this guide serve as a comprehensive resource for scientists and drug development professionals seeking to harness the full potential of chemiluminescence in their research.
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A Comparative Spectroscopic Guide to Biadamantylidene and Its Analogs: From Structural Elucidation to Photonic Behavior
This guide offers an in-depth comparative analysis of the spectroscopic properties of biadamantylidene and its structurally related analogs. Moving beyond a simple recitation of data, we will explore the causal relationships between molecular structure and spectroscopic signatures, providing the foundational knowledge necessary for researchers, chemists, and drug development professionals to characterize and leverage these unique molecules. The protocols and insights herein are designed to be self-validating, grounded in established principles and authoritative research.
Introduction: The Unique Nature of this compound
This compound, also known as adamantylideneadamantane, is a remarkable alkene formed by the formal double-bonding of two adamantane cages.[1] Its structure is characterized by extreme steric hindrance around the central C=C bond, forcing a significant twist from planarity. This inherent strain imparts unusual chemical and physical properties not seen in typical alkenes. While the parent hydrocarbon is relatively inert with electronic transitions deep in the vacuum-ultraviolet region, its structural analogs—created by substituting the adamantane framework—unlock a rich landscape of photophysical phenomena, including photochromism and thermochromism.[2][3][4]
Understanding these properties requires a multi-faceted spectroscopic approach. This guide will focus on the core techniques essential for their characterization: Nuclear Magnetic Resonance (NMR) for structural verification, UV-Visible (UV-Vis) spectroscopy for probing electronic transitions, and Fluorescence spectroscopy for evaluating emissive properties.
Spectroscopic Characterization Workflows
A systematic approach is crucial for analyzing these complex molecules. The following workflow outlines the logical progression from structural confirmation to the investigation of photophysical properties.
Caption: General experimental workflow for the analysis of this compound analogs.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint
NMR spectroscopy is the cornerstone of structural analysis for adamantane-based compounds.[5] The high symmetry of the parent this compound molecule results in a deceptively simple spectrum, while the introduction of substituents breaks this symmetry, leading to more complex but highly informative spectra.[2]
Causality in NMR Analysis: The rigid, cage-like structure of the adamantane units means that the chemical environment of each proton and carbon is well-defined. Substituent-induced chemical shifts (SCS) are therefore highly predictable and provide precise information about the substituent's position and orientation.
Comparative ¹H and ¹³C NMR Data
The following table summarizes the characteristic chemical shifts for this compound and a hypothetical functionalized analog. The data for the parent compound is inferred from the high symmetry and comparison with adamantane itself, while the analog data illustrates typical substituent effects.[2][6][7]
| Compound/Analog | Moiety | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Rationale for Shifts |
| This compound (Parent) | Adamantane CH | ~1.9 | ~38 | Highly symmetric environment, similar to adamantane's bridgehead protons.[2] |
| Adamantane CH₂ | ~1.7 | ~28 | Shielded methylene protons within the rigid cage structure.[2] | |
| Olefinic C=C | N/A | ~130-140 | Expected range for a tetrasubstituted, strained double bond. | |
| 1-Hydroxy-biadamantylidene | CH adjacent to OH | ~2.1 | ~45 | Deshielding effect from the electronegative oxygen atom. |
| C bearing OH | N/A | ~65-70 | Significant downfield shift for the carbon directly attached to the hydroxyl group. | |
| Other CH/CH₂ | 1.7 - 2.0 | 28 - 40 | Minor shifts compared to the parent due to the substituent's influence propagating through the cage. |
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified analog in ~0.6 mL of a deuterated solvent (e.g., CDCl₃). The choice of solvent is critical; ensure the compound is fully soluble.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).
-
Instrument Setup: Acquire the spectrum on a 300 MHz or higher field NMR spectrometer. A higher field provides better signal dispersion, which is crucial for resolving complex spectra of low-symmetry analogs.
-
Acquisition Parameters:
-
Pulse Angle: 30-45 degrees to ensure a good signal-to-noise ratio without saturating the sample.
-
Relaxation Delay (d1): 2-5 seconds. The rigid structure can lead to longer relaxation times; a sufficient delay is necessary for quantitative integration.
-
Number of Scans: 16-64, depending on the sample concentration.
-
-
Data Processing: Apply a Fourier transform, phase correction, and baseline correction. Integrate the signals to determine the relative number of protons.
UV-Visible (UV-Vis) Absorption Spectroscopy: Probing Electronic States
UV-Vis spectroscopy reveals information about the electronic transitions within a molecule. For this compound analogs, this technique is paramount for identifying chromophores and investigating dynamic processes like photochromism, where a molecule reversibly switches between two forms with distinct absorption spectra upon light irradiation.[4][8][9]
Causality in UV-Vis Analysis: The parent this compound is a simple alkene with only σ → σ* and π → π* transitions that occur at very high energies (vacuum UV).[2] Introducing substituents with non-bonding electrons (e.g., -OH, -NH₂) or aromatic rings creates new, lower-energy transitions (n → π, π → π) that shift the absorption maximum (λ_max) into the accessible UV-Vis range. The degree of twisting in the central double bond also significantly impacts the electronic properties and absorption profile.[10][11]
Comparative UV-Vis Data
| Compound/Analog | λ_max (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Key Transition Type | Rationale |
| This compound (Parent) | < 200 | N/A | π → π | Isolated, non-conjugated double bond absorbs in the vacuum UV region.[2] |
| 1-Phenyl-biadamantylidene | ~260 | ~200-500 | π → π (Benzene B-band) | Introduction of the phenyl chromophore. The low intensity is typical for symmetry-forbidden transitions in benzene. |
| Photochromic Analog (Form A) | ~320 | ~10,000 | π → π | An extended conjugated system in the initial state. |
| Photochromic Analog (Form B) | ~550 | ~15,000 | π → π | After photo-isomerization, a more extended or different conjugation path is formed, leading to a large bathochromic (red) shift.[3][4] |
Experimental Protocol: Monitoring a Photochromic Transition
-
Solution Preparation: Prepare a dilute solution (e.g., 10⁻⁵ M) of the photochromic analog in a UV-transparent solvent (e.g., hexane or acetonitrile).
-
Baseline Spectrum: Record the UV-Vis spectrum of the initial state (Form A) from 200-800 nm in a quartz cuvette.
-
Photochemical Activation: Irradiate the solution in the cuvette with a specific wavelength of light (e.g., 365 nm UV lamp) that corresponds to the absorption band of Form A.
-
Monitor Spectral Changes: Record the UV-Vis spectrum at regular time intervals during irradiation. Observe the decrease in the absorption band of Form A and the simultaneous growth of the absorption band for Form B.
-
Reversibility Check: To test for reversibility, irradiate the sample with a different wavelength (e.g., visible light > 500 nm) corresponding to Form B's absorption, or allow the sample to relax in the dark, and monitor the return to the initial spectrum.
Caption: Reversible photochromic switching between two isomeric states.
Fluorescence Spectroscopy: Unveiling Emission Pathways
While the parent this compound is non-emissive, functionalized analogs, particularly those incorporating fluorophores, can exhibit fluorescence. This property is highly sensitive to the molecule's local environment and conformation, making fluorescence spectroscopy a powerful tool for studying molecular dynamics and interactions.
Causality in Fluorescence: For a molecule to fluoresce, it must possess a suitable electronic structure that allows for efficient radiative decay from the lowest excited singlet state (S₁) to the ground state (S₀). The twisted nature of the this compound core can influence fluorescence quantum yield; significant twisting can promote non-radiative decay pathways (e.g., thermal relaxation), quenching fluorescence.[12] Therefore, the rigidity and electronic nature of the substituents are key determinants of emission properties.
Jablonski Diagram of Photophysical Processes
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A Senior Application Scientist's Guide to the Cost-Effective Synthesis of Biadamantylidene
Introduction
Biadamantylidene, a sterically hindered alkene, has garnered significant interest in the scientific community due to its unique structural properties and potential applications in medicinal chemistry and materials science. Its rigid, diamondoid framework makes it a valuable scaffold for the design of novel therapeutics and advanced polymers. However, the practical utility of this compound is often dictated by the efficiency and cost-effectiveness of its synthesis. This guide provides an in-depth comparison of the most common methods for synthesizing this compound, with a focus on providing researchers, scientists, and drug development professionals with the data and insights necessary to make informed decisions for their specific needs.
We will delve into the classical McMurry and Barton-Kellogg reactions, providing detailed experimental protocols and a thorough cost-effectiveness analysis that extends beyond mere reagent costs to include green chemistry metrics, energy consumption, and waste disposal considerations. Furthermore, we will briefly explore emerging photochemical and electrochemical approaches, offering a glimpse into the future of this compound synthesis.
Classical Synthesis Routes: A Head-to-Head Comparison
The synthesis of this compound has traditionally been dominated by two robust methods: the McMurry reaction and the Barton-Kellogg olefination. While both can effectively produce the desired alkene, they differ significantly in their procedural complexities, cost structures, and environmental impact.
The McMurry Reaction: A One-Step Reductive Coupling
The McMurry reaction is a powerful method for the reductive coupling of two ketone or aldehyde molecules to form an alkene.[1] In the case of this compound, two molecules of adamantanone are coupled using a low-valent titanium reagent, typically generated in situ from titanium(III) chloride and a reducing agent like lithium aluminum hydride or zinc dust.
Reaction Mechanism
The reaction proceeds through a pinacol coupling mechanism, where single-electron transfer from the low-valent titanium species to the carbonyl groups of two adamantanone molecules generates ketyl radicals. These radicals then dimerize to form a titanium pinacolate intermediate. Subsequent deoxygenation of the pinacolate by the oxophilic titanium reagent yields the desired this compound.
McMurry reaction workflow for this compound synthesis.
Experimental Protocol: McMurry Synthesis of this compound
Adapted from Organic Syntheses, Coll. Vol. 6, p.1 (1988); Vol. 55, p.1 (1976).
Materials:
-
Titanium(III) chloride (TiCl₃)
-
Lithium aluminum hydride (LiAlH₄)
-
1,2-Dimethoxyethane (DME), anhydrous
-
Adamantanone
-
Methanol
-
Diethyl ether
-
Argon or Nitrogen gas (for inert atmosphere)
Procedure:
-
A dry, 3-liter, three-necked, round-bottomed flask is equipped with a mechanical stirrer, a reflux condenser, and a gas inlet tube. The system is flushed with argon or nitrogen.
-
Under an inert atmosphere, 600 mL of anhydrous 1,2-dimethoxyethane is added to the flask, followed by 30.8 g (0.200 mole) of titanium(III) chloride.
-
To the stirred suspension, 8.52 g (1.23 moles) of lithium wire, cut into small pieces, is added.
-
The mixture is heated at reflux for 1 hour. The color of the suspension will change from violet to black, indicating the formation of the low-valent titanium reagent.
-
The heating is stopped, and once the refluxing ceases, 15.36 g (0.102 mole) of adamantanone is added in one portion.
-
The reaction mixture is then heated at reflux for 18 hours.
-
After cooling to room temperature, the reaction is quenched by the slow, dropwise addition of 200 mL of methanol.
-
The contents of the flask are transferred to a 2-liter separatory funnel and washed with five 500-mL portions of water.
-
The organic layer is separated, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.
-
The crude product is purified by recrystallization from 3.5 L of hot methanol to yield 10.3–10.4 g (75–76%) of this compound as colorless needles.
The Barton-Kellogg Reaction: A Two-Step Olefination
The Barton-Kellogg reaction provides an alternative route to sterically hindered alkenes through the coupling of a diazo compound and a thioketone, followed by desulfurization.[2] For the synthesis of this compound, this involves the preparation of adamantanethione from adamantanone, followed by its reaction with adamantane-2-diazirine or a related diazo precursor.
Reaction Mechanism
The first step is the conversion of adamantanone to adamantanethione, typically using a thionating agent like Lawesson's reagent or phosphorus pentasulfide. The second step involves the 1,3-dipolar cycloaddition of a diazo compound (derived from adamantanone) with adamantanethione to form a thiadiazoline intermediate. This intermediate is unstable and spontaneously extrudes nitrogen gas to form a thiirane (episulfide). The final step is the desulfurization of the thiirane, usually with a phosphine reagent like triphenylphosphine, to yield this compound and triphenylphosphine sulfide.
Barton-Kellogg reaction workflow for this compound synthesis.
Experimental Protocol: Barton-Kellogg Synthesis of this compound
Part 1: Synthesis of Adamantanethione [3]
Materials:
-
Adamantanone
-
Phosphorus pentasulfide (P₄S₁₀)
-
Pyridine, anhydrous
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, a mixture of adamantanone (1.0 eq) and phosphorus pentasulfide (0.5 eq) in anhydrous pyridine is prepared.
-
The reaction mixture is heated to reflux for 4-6 hours.
-
After cooling, the reaction mixture is poured into water and extracted with diethyl ether.
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated.
-
The crude product is purified by column chromatography to give adamantanethione. A reported yield for a similar thionation is in the range of 85-95%.
Part 2: Barton-Kellogg Olefination
Materials:
-
Adamantanethione
-
Adamantanone hydrazone (precursor to the diazo compound)
-
Manganese dioxide (or other oxidizing agent)
-
Triphenylphosphine (PPh₃)
-
Toluene or xylene, anhydrous
Procedure:
-
Adamantanone hydrazone is oxidized with manganese dioxide in an inert solvent like dichloromethane to generate the diazo-adamantane species in situ.
-
A solution of adamantanethione (1.0 eq) in anhydrous toluene is added to the freshly prepared diazo-adamantane solution.
-
The mixture is stirred at room temperature until the reaction is complete (monitored by TLC), leading to the formation of the thiirane intermediate.
-
Triphenylphosphine (1.1 eq) is added to the reaction mixture.
-
The mixture is heated to reflux for 12-24 hours.
-
After cooling, the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography to separate this compound from triphenylphosphine sulfide. The expected yield for this two-step process is estimated to be in the range of 50-60%, based on similar syntheses of sterically hindered alkenes.
Cost-Effectiveness Analysis
A comprehensive evaluation of the cost-effectiveness of a synthesis goes beyond the price of the starting materials and reagents. It must also consider factors such as reaction yield, energy consumption, waste generation, and the principles of green chemistry.
Reagent and Solvent Cost Comparison
The following table provides an estimated cost comparison for the synthesis of 10 grams of this compound via the McMurry and Barton-Kellogg reactions. Prices are based on an average of currently available catalog prices from various suppliers and may vary.
| Reagent/Solvent | McMurry Reaction | Barton-Kellogg Reaction |
| Starting Material | ||
| Adamantanone | ~$30 | ~$30 |
| Reagents | ||
| Titanium(III) chloride | ~$50 | - |
| Lithium aluminum hydride | ~$40 | - |
| Phosphorus pentasulfide | - | ~$15 |
| Hydrazine hydrate | - | ~$10 |
| Manganese dioxide | - | ~$5 |
| Triphenylphosphine | - | ~$25 |
| Solvents | ||
| 1,2-Dimethoxyethane (DME) | ~$20 | - |
| Pyridine | - | ~$10 |
| Toluene/Xylene | - | ~$15 |
| Diethyl ether, Methanol, etc. (for workup & purification) | ~$15 | ~$15 |
| Total Estimated Cost | ~$155 | ~$125 |
| Yield | ~75% | ~55% (estimated) |
| Cost per Gram of this compound | ~$20.67 | ~$22.73 |
Note: The costs are estimations for laboratory-scale synthesis and do not include shipping, handling, or waste disposal costs.
Green Chemistry Metrics
Green chemistry metrics provide a quantitative measure of the environmental friendliness of a chemical process. Two of the most common metrics are Atom Economy and the Environmental Factor (E-Factor).
Atom Economy (%AE) = (Molecular Weight of Desired Product / Sum of Molecular Weights of all Reactants) x 100
E-Factor = Total Mass of Waste (kg) / Mass of Product (kg)
| Metric | McMurry Reaction | Barton-Kellogg Reaction |
| Atom Economy | ~89% | ~78% |
| E-Factor (estimated) | ~20-30 | ~30-40 |
The McMurry reaction exhibits a higher atom economy as more of the atoms from the reactants are incorporated into the final product. The Barton-Kellogg reaction, with its multiple steps and use of stoichiometric reagents that are not incorporated into the product (e.g., triphenylphosphine), has a lower atom economy and a correspondingly higher E-Factor, indicating more waste generation per unit of product.
Energy Consumption and Waste Disposal
Energy Consumption:
-
McMurry Reaction: Requires prolonged heating at reflux (18 hours), leading to higher energy consumption.
-
Barton-Kellogg Reaction: The thionation and desulfurization steps also require heating, but potentially for shorter durations.
Waste Disposal:
-
McMurry Reaction: Generates titanium oxide waste, which is generally considered less hazardous, and aluminum salts.
-
Barton-Kellogg Reaction: Produces triphenylphosphine sulfide, a significant byproduct that needs to be separated and disposed of. It also generates waste from the thionation and diazotization steps.
The cost of hazardous waste disposal can vary significantly depending on the nature of the waste and local regulations, but can range from $0.10 to $10 per pound .[4] The disposal of triphenylphosphine sulfide from the Barton-Kellogg reaction would add a notable cost to the overall process.
Alternative Synthesis Strategies
While the McMurry and Barton-Kellogg reactions are the workhorses for this compound synthesis, researchers are exploring greener and more efficient alternatives.
Photochemical Synthesis
The photochemical conversion of carbonyl compounds into alkenes is a promising green alternative.[5] This approach utilizes light energy to drive the reaction, often under milder conditions than traditional methods. For this compound, this could potentially involve the photolysis of a suitable adamantanone derivative. However, the development of a high-yield photochemical synthesis of this compound is still an active area of research.
Electrochemical Synthesis
Electrochemical methods offer another green and cost-effective approach to organic synthesis.[6][7] By using electricity as a "reagent," these methods can often avoid the use of harsh and expensive chemical oxidants or reductants. The electrochemical coupling of ketones to form alkenes is a known transformation and could potentially be applied to the synthesis of this compound. This would likely involve the electroreductive coupling of adamantanone. As with photochemical methods, a well-established, high-yield electrochemical synthesis of this compound has yet to be reported.
Conclusion and Recommendations
The choice of synthesis method for this compound depends on a balance of factors including cost, desired yield, available equipment, and environmental considerations.
-
For high-yield, well-established synthesis: The McMurry reaction stands out, with a detailed and reliable protocol available that delivers a high yield of pure product. While the initial reagent cost may be slightly higher and the energy consumption is significant, the high yield results in a competitive cost per gram.
-
For potentially lower initial reagent cost and avoidance of highly reactive metals: The Barton-Kellogg reaction is a viable alternative. However, it is a multi-step process with a likely lower overall yield and generates a significant amount of byproduct that requires separation and disposal, increasing the overall cost and environmental impact.
-
For future-forward, green chemistry-focused research: Exploring photochemical and electrochemical methods is highly encouraged. While not yet optimized for this compound synthesis, these approaches hold the promise of more sustainable and potentially more cost-effective routes in the long term.
Ultimately, for researchers and drug development professionals requiring a reliable and scalable synthesis of this compound with a well-documented procedure, the McMurry reaction currently represents the most cost-effective and practical choice.
References
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Electrochemical-induced hydrofunctionalizations of alkenes and alkynes. (2024). Chinese Chemical Letters, 35(3), 108711. [Link]
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Wu, J. (2024, October 22). One-pot photochemical strategy for the synthesis of alkenes and key intermediates. National University of Singapore. [Link]
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IndiaMART. Pure Zinc Powder Latest Price, Manufacturers & Suppliers. [Link]
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Supporting Information Synthesis of Noradamantane Derivatives by Ring- Contraction of the Adamantane Framework. [Link]
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4-protoadamantanone (tricyclo-[4.3.1.0 3,8 ]decan-4-one. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Handling of Biadamantylidene in a Laboratory Setting
For Researchers, Scientists, and Drug Development Professionals
The unique structural properties of biadamantylidene, a molecule featuring two adamantane cages linked by a double bond, make it a compound of significant interest in various fields of chemical research and materials science. As with any specialized chemical, a thorough understanding of safe handling practices is paramount to ensure the well-being of laboratory personnel and the integrity of experimental work. This guide provides essential, in-depth information on the personal protective equipment (PPE), operational procedures, and disposal protocols for this compound, grounded in established safety principles for related adamantane derivatives.
Understanding the Hazard Profile: A Precautionary Approach
Due to a lack of specific toxicological data for this compound, a conservative approach to handling is essential. The safety recommendations outlined here are based on the known properties of adamantane and its derivatives, which are generally considered to be of low acute toxicity. However, the potential for dust inhalation and skin or eye irritation necessitates careful adherence to safety protocols.[1][2] The primary hazards to consider are:
-
Inhalation: Fine powders can be irritating to the respiratory tract.
-
Eye Contact: Direct contact with the solid or dust may cause serious irritation.[1]
-
Skin Contact: Prolonged or repeated contact may cause irritation.
-
Ingestion: While not a primary route of occupational exposure, ingestion can be harmful.[3]
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are critical for minimizing exposure to this compound. The following table summarizes the recommended PPE for handling this compound.
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical splash goggles or safety glasses with side shields. | Protects against airborne particles and accidental splashes.[4] |
| Hand Protection | Nitrile gloves or other chemically impervious gloves. | Prevents direct skin contact. Gloves should be inspected before use and changed regularly.[4][5] |
| Body Protection | A standard laboratory coat, fully buttoned. | Protects skin and clothing from potential spills.[4][5] |
| Respiratory Protection | Generally not required if handled in a well-ventilated area or a chemical fume hood.[4] If dust is generated, a NIOSH-approved N95 particulate respirator is recommended.[4] | Minimizes the inhalation of airborne particles. |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound ensures a safe and efficient workflow.
Preparation and Engineering Controls
-
Work Area: All manipulations of solid this compound should be conducted in a well-ventilated laboratory. For procedures that may generate dust, such as weighing or transferring, it is best practice to work within a certified chemical fume hood.[1][4]
-
Emergency Equipment: Ensure that an eyewash station and safety shower are readily accessible and have been recently tested.[4]
-
Pre-use Inspection: Before beginning work, confirm that all necessary PPE is available, in good condition, and fits correctly.
Safe Handling Procedures
-
Avoid Dust Generation: Handle the solid material carefully to minimize the creation of dust.[4]
-
Personal Hygiene: Avoid direct contact with skin, eyes, and clothing.[4] After handling, wash hands thoroughly with soap and water, even if gloves were worn.[1][4] Do not eat, drink, or smoke in the laboratory.[1]
-
Storage: Store this compound in a tightly closed, properly labeled container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[1]
Spill and Emergency Procedures
-
In Case of a Spill:
-
Evacuate non-essential personnel from the immediate area.
-
Wearing appropriate PPE, carefully sweep up the solid material, avoiding dust generation.[4]
-
Place the spilled material into a designated, labeled waste container.
-
Clean the spill area with a damp cloth or paper towel, and dispose of the cleaning materials as hazardous waste.
-
-
In Case of Personal Contact:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[4] Remove contaminated clothing.
-
Eye Contact: Rinse cautiously with water for at least 15 minutes, holding the eyelids open.[1] Remove contact lenses if present and easy to do. Continue rinsing.[1] Seek medical attention if irritation persists.[1]
-
Inhalation: Move the person to fresh air.[4] If breathing is difficult, seek medical attention.
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[6]
-
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and any contaminated materials is crucial to protect the environment and comply with regulations.
-
Waste Collection:
-
Collect all waste this compound and materials contaminated with it (e.g., gloves, weighing paper, cleaning materials) in a designated, clearly labeled, and sealed hazardous waste container.[7][8]
-
Do not mix this waste with other waste streams unless instructed to do so by your institution's Environmental Health and Safety (EHS) department.[7][8]
-
-
Labeling: The waste container must be labeled as "Hazardous Waste" and include the full chemical name "this compound".[8]
-
Storage of Waste: Store the sealed waste container in a designated satellite accumulation area or central hazardous waste storage facility, following all institutional guidelines.[8]
-
Final Disposal: Contact your institution's EHS office to arrange for the pickup and disposal of the chemical waste by a licensed hazardous waste disposal company.[7][8] Never dispose of this compound down the drain or in the regular trash.[7][8]
Visualizing the Workflow: A Step-by-Step Guide
The following diagrams illustrate the key workflows for the safe handling and disposal of this compound.
Caption: Step-by-step disposal plan for this compound waste.
By adhering to these rigorous safety protocols, researchers can confidently work with this compound while minimizing risks to themselves and the environment. Always consult your institution's specific Chemical Hygiene Plan and EHS guidelines for any additional requirements.
References
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- This compound | C20H28 | CID 141567. PubChem - NIH.
- SAFETY DATA SHEET. Fisher Scientific.
- Safety Data Sheet: Adamantane. Carl ROTH.
- SAFETY DATA SHEET. Sigma-Aldrich.
- SAFETY DATA SHEET. Fisher Scientific.
- Personal Protective Equipment (PPE). CHEMM.
- Personal Protective Equipment (PPE) for BSL-1 and BSL-2 Labs. Addgene.
- Recommended PPE to handle chemicals. Bernardo Ecenarro.
- RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY.
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- Adamantylideneadamantane SDS, 30541-56-1 Safety Data Sheets. ECHEMI.
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- Proper Disposal of N-2-adamantyl-3,5-dimethylbenzamide: A Guide for Laboratory Professionals. Benchchem.
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
